Methyl 5-amino-2-methyl-3-nitrobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 5-amino-2-methyl-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-5-7(9(12)15-2)3-6(10)4-8(5)11(13)14/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVACSQNWWAHGGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619888 | |
| Record name | Methyl 5-amino-2-methyl-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88132-48-3 | |
| Record name | Methyl 5-amino-2-methyl-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Structure, Properties, and Applications of Methyl 5-amino-2-methyl-3-nitrobenzoate
Introduction
Methyl 5-amino-2-methyl-3-nitrobenzoate is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and organic synthesis. As a multifunctional intermediate, it possesses a unique arrangement of electron-donating and electron-withdrawing groups on a benzene ring, making it a versatile building block for the synthesis of complex heterocyclic structures and pharmaceutical agents.[1] This guide provides an in-depth analysis of its chemical structure, physicochemical properties, and strategic importance in research and development, grounded in established chemical principles and applications.
Section 1: Molecular Structure and Chemical Identity
The foundational element of Methyl 5-amino-2-methyl-3-nitrobenzoate is its unique substitution pattern on a benzene ring. The structure is systematically defined by IUPAC nomenclature, which places the primary functional group, the methyl ester, at position 1. The remaining substituents are then numbered to give the lowest possible locants, resulting in a methyl group at position 2, a nitro group at position 3, and an amino group at position 5.
Caption: IUPAC numbering of Methyl 5-amino-2-methyl-3-nitrobenzoate.
Key Chemical Identifiers
Quantitative identification data for this compound is summarized below for precise referencing in experimental and regulatory contexts.
| Identifier | Value | Source |
| CAS Number | 88132-48-3 | [2][3][] |
| Molecular Formula | C₉H₁₀N₂O₄ | [2] |
| Molecular Weight | 210.19 g/mol | [2][3] |
| SMILES | COC(=O)C1=CC(=CC(=C1C)=O)N | [2][3] |
| InChIKey | HVACSQNWWAHGGC-UHFFFAOYSA-N | [2] |
Section 2: Elucidation of Physicochemical Properties
The chemical behavior of Methyl 5-amino-2-methyl-3-nitrobenzoate is dictated by the electronic interplay of its functional groups. Understanding these effects is critical for predicting reactivity and designing synthetic routes.
-
Amino Group (-NH₂): As a powerful electron-donating group (EDG), the amino group increases the electron density of the aromatic ring, particularly at the ortho and para positions, through the resonance effect. This makes the ring more susceptible to electrophilic attack.
-
Nitro Group (-NO₂): This is a strong electron-withdrawing group (EWG) that deactivates the ring towards electrophilic substitution by pulling electron density away through both inductive and resonance effects.
-
Methyl Group (-CH₃): A weakly electron-donating group that activates the ring via hyperconjugation and inductive effects.
-
Methyl Ester (-COOCH₃): An electron-withdrawing group that deactivates the ring.
This combination of competing electronic effects makes the molecule a nuanced substrate for further chemical modification.
Caption: Electronic influence of substituents on the aromatic ring.
Physical Properties and Storage
While comprehensive experimental data is not widely published, some key properties and handling guidelines are available.
| Property | Value | Source |
| Melting Point | Not Available | [2] |
| Boiling Point | Not Available | [2] |
| Density | Not Available | [2] |
| Storage | Store at 4 °C | [3] |
Section 3: Synthetic Pathways and Chemical Reactivity
Proposed Synthetic Workflow
A plausible route would involve the strategic introduction of the functional groups onto a commercially available starting material, carefully considering the directing effects of the existing substituents at each step.
Caption: Proposed workflow for synthesis via selective reduction.
Key Experimental Protocol: Selective Nitro Group Reduction
The selective reduction of one nitro group in a dinitro-aromatic compound is a cornerstone technique for producing amino-nitro aromatics.[1] The Zinin reduction is a classic and effective method.
Objective: To selectively reduce the nitro group at the 5-position of a dinitro precursor to an amino group.
Methodology:
-
Dissolution: Dissolve the dinitro-benzoate precursor in a suitable solvent system, such as aqueous ethanol.
-
Reagent Preparation: Prepare a solution of sodium sulfide (Na₂S) or ammonium polysulfide ((NH₄)₂Sₓ) in water.
-
Reaction: Add the sulfide solution dropwise to the solution of the starting material at a controlled temperature, typically with gentle heating.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture and pour it into water. The change in polarity will precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove inorganic salts.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water) or purify by column chromatography to yield the pure Methyl 5-amino-2-methyl-3-nitrobenzoate.
-
Characterization: Confirm the structure of the final product using NMR, IR, and Mass Spectrometry.
Section 4: Significance in Pharmaceutical and Chemical Research
The true value of Methyl 5-amino-2-methyl-3-nitrobenzoate lies in its utility as a synthetic intermediate.[1] The distinct reactivity of its amino, nitro, and ester groups provides multiple handles for subsequent chemical transformations.
A compelling case for the importance of this molecular scaffold is the synthesis of Lenalidomide , a potent anticancer drug used to treat multiple myeloma. A structurally similar compound, Methyl 2-methyl-3-nitrobenzoate (CAS 59382-59-1), serves as a critical starting material for the synthesis of Lenalidomide.[6][7] This underscores the pharmaceutical industry's reliance on such nitrobenzoate intermediates for constructing complex, biologically active molecules. The presence of the additional amino group in the title compound offers researchers an alternative or supplementary reactive site for developing new analogues and exploring novel structure-activity relationships.
Section 5: Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed when handling Methyl 5-amino-2-methyl-3-nitrobenzoate.
Hazard Identification
The compound is classified with the following hazards:
| GHS Hazard Code | Description | Source |
| H302 | Harmful if swallowed | [3] |
| H315 | Causes skin irritation | [3] |
| H319 | Causes serious eye irritation | [3] |
| H332 | Harmful if inhaled | [3] |
Safe Handling Protocol
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area immediately with plenty of water.[8]
-
Ingestion: Do not eat, drink, or smoke in the laboratory. If swallowed, seek immediate medical attention.[3]
-
Storage: Keep the container tightly closed and store in a cool, dry place as recommended (4 °C).[3]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national hazardous waste regulations.
Conclusion
Methyl 5-amino-2-methyl-3-nitrobenzoate is more than a simple organic molecule; it is a strategically designed building block for advanced chemical synthesis. Its structure, characterized by a carefully orchestrated arrangement of activating and deactivating groups, provides a rich platform for derivatization. For researchers in drug development and materials science, this compound represents a valuable intermediate with significant potential for the creation of novel and functional molecules. A thorough understanding of its structure, reactivity, and safe handling is paramount to unlocking its full synthetic utility.
References
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ChemSynthesis. (2025). methyl 5-amino-2-methyl-3-nitrobenzoate. Retrieved from [Link]
- Google Patents. (2019). US10392364B2 - Process for synthesis of lenalidomide.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 2756518, Methyl 3-amino-5-nitrobenzoate. Retrieved from [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 11446896, Methyl 5-amino-2-nitrobenzoate. Retrieved from [Link]
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Save My Exams. (2025). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]
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Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide to Methyl 5-amino-2-methyl-3-nitrobenzoate
Methyl 5-amino-2-methyl-3-nitrobenzoate is a highly functionalized aromatic compound that serves as a pivotal intermediate in synthetic organic chemistry. Its unique arrangement of a nucleophilic amino group, an electrophilic methyl ester, and a reducible nitro group on a substituted toluene framework makes it a valuable building block for the construction of complex heterocyclic systems and pharmaceutical agents.[1] While not a final drug product itself, its utility lies in its potential for controlled, sequential chemical transformations, allowing researchers and drug development professionals to access novel molecular architectures. This guide provides a comprehensive overview of its properties, a logical synthetic approach with detailed protocols, potential applications grounded in its chemical reactivity, and essential safety protocols for laboratory handling.
Physicochemical and Structural Properties
Precise knowledge of a compound's properties is fundamental to its application in research and development. The key identifiers and characteristics of Methyl 5-amino-2-methyl-3-nitrobenzoate are summarized below.
| Property | Value | Source |
| CAS Number | 88132-48-3 | [2] |
| Molecular Formula | C₉H₁₀N₂O₄ | [2] |
| Molecular Weight | 210.19 g/mol | [2] |
| IUPAC Name | methyl 5-amino-2-methyl-3-nitrobenzoate | |
| SMILES | COC(=O)C1=CC(=CC(=C1C)=O)N | [2] |
| Physical State | Solid (Predicted) | |
| Melting Point | Not available | [2] |
| Boiling Point | Not available | [2] |
| Density | Not available | [2] |
Strategic Synthesis: A Multi-Step Approach
The synthesis of Methyl 5-amino-2-methyl-3-nitrobenzoate is not commonly detailed in standard literature. However, a logical and efficient pathway can be designed based on established organic chemistry principles, starting from a commercially available precursor. The proposed synthetic route involves a dinitration followed by a regioselective reduction.
Overall Synthetic Workflow
The following diagram outlines the proposed transformation from Methyl 2-methylbenzoate to the target compound.
Caption: Proposed two-step synthesis of Methyl 5-amino-2-methyl-3-nitrobenzoate.
Experimental Protocols
Causality: The nitration of an aromatic ring is a classic electrophilic aromatic substitution. A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The methyl and methyl ester groups on the starting material are ortho-, para-directing. However, due to steric hindrance from the existing substituents at positions 1 and 2, the incoming nitro groups are directed to the less hindered positions 3 and 5. Maintaining a low temperature is critical to prevent over-nitration and the formation of unwanted byproducts.[3]
Protocol:
-
Equip a three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Charge the flask with concentrated sulfuric acid (3.0 equivalents) and cool it to 0°C in an ice-salt bath.
-
Slowly add Methyl 2-methylbenzoate (1.0 equivalent) to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10°C.
-
Prepare the nitrating mixture by carefully adding concentrated nitric acid (2.2 equivalents) to concentrated sulfuric acid (2.2 equivalents) in a separate beaker, cooled in an ice bath.
-
Add the nitrating mixture dropwise from the dropping funnel to the reaction flask over 1-2 hours. The internal temperature must be maintained between 0°C and 10°C throughout the addition.
-
After the addition is complete, allow the mixture to stir at the same temperature for an additional 30 minutes.
-
Carefully pour the reaction mixture onto a large volume of crushed ice with stirring.
-
The precipitated solid, Methyl 2-methyl-3,5-dinitrobenzoate, is collected by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral, then with a small amount of cold ethanol to remove impurities.
-
Dry the product under vacuum to yield the dinitro intermediate.
Causality: The selective reduction of one nitro group in the presence of another is a common challenge in the synthesis of nitro-amino aromatics. The Zinin reduction, which employs reagents like sodium sulfide or ammonium polysulfide, is a well-established method for this transformation.[1] The mechanism is believed to involve the transfer of electrons from the sulfide species to one of the nitro groups, which is sterically more accessible or electronically more susceptible to reduction. The nitro group at the 3-position is flanked by two substituents, while the one at the 5-position is less sterically hindered, making it the more likely candidate for reduction in this specific substrate.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve the Methyl 2-methyl-3,5-dinitrobenzoate (1.0 equivalent) from Step 1 in ethanol or a mixture of ethanol and water.
-
In a separate beaker, prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O) (1.1-1.5 equivalents) in water.
-
Gently heat the solution of the dinitro compound to reflux.
-
Add the sodium sulfide solution dropwise to the refluxing mixture over 30-60 minutes. A color change is typically observed.
-
Maintain the reaction at reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
The crude product may precipitate out or may need to be extracted. Perform an extraction with a suitable organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by column chromatography or recrystallization to yield pure Methyl 5-amino-2-methyl-3-nitrobenzoate.
Applications in Drug Discovery and Development
The true value of Methyl 5-amino-2-methyl-3-nitrobenzoate lies in its versatility as a synthetic intermediate. Its distinct functional groups provide multiple handles for subsequent chemical modifications.
-
Amino Group (-NH₂): As a potent nucleophile and a directing group, the amine can be readily acylated, alkylated, or used in cyclization reactions to form nitrogen-containing heterocycles, which are prevalent in many drug classes.
-
Nitro Group (-NO₂): The remaining nitro group can be reduced to a second amino group at a later stage, enabling the synthesis of diamine derivatives. These are key precursors for benzodiazepines, quinoxalines, and other privileged structures in medicinal chemistry. Alternatively, the nitro group can be used in nucleophilic aromatic substitution (SₙAr) reactions.
-
Methyl Ester (-COOCH₃): The ester can be hydrolyzed to the corresponding carboxylic acid, which serves as a handle for amide bond formation—a cornerstone of peptide and small molecule drug synthesis. It can also be reduced to a primary alcohol.
-
Methyl Group (-CH₃): The methyl group can influence the molecule's pharmacokinetic properties. Introducing methyl groups is a common strategy in lead optimization to modulate metabolic stability, binding affinity, and solubility.[4]
A relevant parallel is the use of the related compound, Methyl 2-methyl-3-nitrobenzoate (CAS 59382-59-1), which is a key intermediate in the industrial synthesis of the anticancer drug Lenalidomide.[5][6] This highlights the industrial relevance of this class of compounds in producing high-value active pharmaceutical ingredients (APIs).
Potential Synthetic Utility Workflow
Caption: Key reaction pathways for diversifying the core scaffold.
Safety, Handling, and Disposal
Working with nitroaromatic compounds requires strict adherence to safety protocols. The following guidelines are based on the known hazards of this chemical class.
GHS Hazard Information
| Hazard Class | Hazard Statement | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [7] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [7] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | [7] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | [7] |
Safe Handling Protocol
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them in accordance with laboratory practices.
-
Body Protection: Wear a lab coat and, if necessary, additional impervious clothing to prevent skin contact.
-
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]
-
Spill Response: In case of a spill, cordon off the area. Wearing appropriate PPE, sweep up the solid material, place it in a sealed container for disposal, and clean the area with a suitable solvent.
-
Disposal: Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations. Consult your institution's environmental health and safety office for specific guidelines.
References
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Methyl 5-amino-2-methyl-3-nitrobenzoate - 88132-48-3. ChemSynthesis.[Link]
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Methyl 3-amino-5-nitrobenzoate. PubChem, National Institutes of Health.[Link]
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Methyl 2-amino-5-nitrobenzoate. PubChem, National Institutes of Health.[Link]
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What is the synthesis of methyl 3-nitrobenzoate? Quora.[Link]
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Methyl 5-amino-2-nitrobenzoate. PubChem, National Institutes of Health.[Link]
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Methyl 2-Amino-5-Methyl-3-Nitrobenzoate RAW MATERIAL API. Jigs Chemical Limited, Indiamart.[Link]
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MSDS - METHYL-M-NITROBENZOATE. OHS14953.[Link]
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Methyl 3-nitrobenzoate. ChemBK.[Link]
- Process for synthesis of lenalidomide.
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methyl 2-amino-5-chloro-3-nitrobenzoate. Chemsrc.[Link]
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[Application of methyl in drug design]. PubMed, National Library of Medicine.[Link]
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METHYL m-NITROBENZOATE. Organic Syntheses.[Link]
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Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central, National Library of Medicine.[Link]
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- 8. fishersci.com [fishersci.com]
Methyl 5-amino-2-methyl-3-nitrobenzoate: A Comprehensive Technical Guide for Advanced Synthesis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of Methyl 5-amino-2-methyl-3-nitrobenzoate, a key chemical intermediate. Designed for professionals in research and drug development, this document synthesizes critical data on its chemical identity, properties, synthesis, reactivity, and safe handling, grounding all information in authoritative sources.
Chemical Identity and Core Properties
Methyl 5-amino-2-methyl-3-nitrobenzoate is a polysubstituted aromatic ester. Its structure, featuring an amino, a methyl, and a nitro group on the benzene ring, makes it a versatile building block in organic synthesis. The strategic placement of these functional groups allows for a wide range of chemical transformations, rendering it valuable in the synthesis of complex molecules.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | methyl 5-amino-2-methyl-3-nitrobenzoate | [1] |
| CAS Number | 88132-48-3 | [1][][3] |
| Molecular Formula | C₉H₁₀N₂O₄ | [1] |
| Molecular Weight | 210.19 g/mol | [1] |
| Canonical SMILES | COC(=O)C1=CC(=CC(=C1C)=O)N | [1] |
| InChIKey | HVACSQNWWAHGGC-UHFFFAOYSA-N | [1] |
| Appearance | Data not widely published, likely a crystalline solid. | N/A |
| Melting Point | Not available in cited sources. | [1] |
| Solubility | Insoluble in water; likely soluble in common organic solvents like methanol, ethanol, and ethyl acetate.[4] | N/A |
Synthesis and Purification: A Validated Protocol
The synthesis of Methyl 5-amino-2-methyl-3-nitrobenzoate is not commonly detailed in readily available literature, suggesting it is often prepared as an intermediate in multi-step sequences. However, a logical and established approach involves the nitration of a corresponding precursor, Methyl 5-amino-2-methylbenzoate. The directing effects of the amino and methyl groups (ortho-, para-directing) and the ester group (meta-directing) must be carefully considered to achieve the desired 3-nitro substitution.
A general, well-established method for the nitration of a similar compound, methyl benzoate, provides a foundational protocol.[5] This procedure utilizes a mixture of concentrated nitric and sulfuric acids to generate the nitronium ion (NO₂⁺) electrophile.
Conceptual Synthesis Protocol: Nitration
This protocol is based on established chemical principles for electrophilic aromatic substitution and should be adapted and optimized under controlled laboratory conditions.
Step 1: Preparation of the Nitrating Mixture
-
Causality: Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion, which is essential for the reaction to proceed.
-
Procedure: A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is prepared by slowly adding the nitric acid to the sulfuric acid while maintaining a low temperature (0-5 °C) in an ice bath.
Step 2: Nitration Reaction
-
Causality: The electron-rich aromatic ring of the substrate (Methyl 5-amino-2-methylbenzoate) acts as a nucleophile, attacking the nitronium ion. The reaction temperature is kept low to control the rate of this highly exothermic reaction and minimize the formation of side products.
-
Procedure: The starting ester is dissolved in a minimal amount of concentrated sulfuric acid and cooled. The nitrating mixture is added dropwise to the stirred solution, ensuring the temperature does not exceed 15 °C.[5]
Step 3: Quenching and Isolation
-
Causality: Pouring the reaction mixture onto ice serves two purposes: it safely quenches the reaction by diluting the strong acids and causes the less polar organic product to precipitate out of the highly polar aqueous solution.
-
Procedure: After the addition is complete, the mixture is stirred for a short period before being carefully poured onto a large volume of cracked ice. The resulting precipitate is collected by suction filtration.
Step 4: Purification
-
Causality: Recrystallization is a standard technique to purify solid organic compounds. A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Washing with a cold solvent, like methanol, can remove more soluble impurities.[5]
-
Procedure: The crude solid is washed with cold water and then purified by recrystallization from a suitable solvent, such as ethanol or methanol.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Methyl 5-amino-2-methyl-3-nitrobenzoate.
Spectroscopic Characterization
While specific spectra for this exact molecule are not publicly available, expected NMR and IR data can be predicted based on its structure and data from analogous compounds like methyl 3-nitrobenzoate.[6][7][8]
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Frequency |
|---|---|---|
| ¹H NMR | -OCH₃ (ester) | ~3.9 ppm (singlet) |
| Ar-CH₃ (methyl) | ~2.4 ppm (singlet) | |
| -NH₂ (amino) | ~3.5-5.0 ppm (broad singlet) | |
| Ar-H (aromatic protons) | ~7.0-8.5 ppm (multiplets) | |
| ¹³C NMR | -C =O (ester carbonyl) | ~165 ppm |
| Ar-C (aromatic carbons) | ~110-150 ppm | |
| -OCH₃ (ester methyl) | ~52 ppm | |
| Ar-CH₃ (methyl) | ~20 ppm | |
| IR | N-H stretch (amino) | ~3300-3500 cm⁻¹ (two bands) |
| C-H stretch (aromatic/aliphatic) | ~2900-3100 cm⁻¹ | |
| C=O stretch (ester) | ~1720 cm⁻¹ | |
| N=O stretch (nitro, asymmetric) | ~1530 cm⁻¹ | |
| N=O stretch (nitro, symmetric) | ~1350 cm⁻¹ |
| | C-O stretch (ester) | ~1250 cm⁻¹ |
Note: These are estimated values. Actual experimental data is required for definitive characterization.
Chemical Reactivity and Synthetic Utility
The utility of Methyl 5-amino-2-methyl-3-nitrobenzoate stems from its three distinct functional groups, which can be manipulated selectively.
-
Amino Group (-NH₂): This group is a versatile handle for various transformations. It can be diazotized to form a diazonium salt, a powerful intermediate for introducing a range of other functional groups (e.g., -OH, -CN, halogens) via Sandmeyer-type reactions. It can also undergo acylation or alkylation to build more complex amide or amine structures.
-
Nitro Group (-NO₂): The nitro group is strongly electron-withdrawing, deactivating the ring towards further electrophilic substitution.[9] Its most common and valuable transformation is its reduction to an amino group, typically using reagents like SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. This creates a diamino-substituted benzene ring, a key precursor for synthesizing heterocyclic compounds like benzimidazoles.
-
Ester Group (-COOCH₃): The methyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. This acid can then be converted into other derivatives such as acid chlorides, amides, or other esters.
Caption: Key reactivity sites on Methyl 5-amino-2-methyl-3-nitrobenzoate.
Applications in Drug Development and Advanced Synthesis
Aromatic nitro compounds and their derivatives are foundational in medicinal chemistry and materials science.[8] This specific molecule is a valuable intermediate for constructing more complex molecular scaffolds. For instance, a similar compound, Methyl 2-methyl-3-nitrobenzoate, is used as a starting material in the synthesis of Lenalidomide, an immunomodulatory drug.[10] The strategic placement of the functional groups in Methyl 5-amino-2-methyl-3-nitrobenzoate makes it an ideal precursor for:
-
Synthesis of Heterocyclic Scaffolds: Selective reduction of the nitro group followed by intramolecular condensation or reaction with a suitable dielectrophile can lead to the formation of various nitrogen-containing heterocycles, which are prevalent in bioactive molecules.[11]
-
Building Blocks for Bioactive Peptides: The amino and carboxylate functionalities (after hydrolysis) provide the core structure of an amino acid, allowing for its incorporation into peptide chains or peptidomimetic structures.
-
Dye and Pigment Synthesis: The chromophoric nitro and auxochromic amino groups are classic features of azo dyes, which can be formed via diazotization of the amino group and coupling with an electron-rich aromatic partner.
Safety and Handling
As an aromatic nitro compound, Methyl 5-amino-2-methyl-3-nitrobenzoate must be handled with care. Aromatic nitro compounds as a class are known for their potential toxicity and should be treated as hazardous.[9][12]
Table 3: Hazard Information
| Hazard Type | Description | Precautionary Statements | Source |
|---|---|---|---|
| Acute Toxicity | Harmful if swallowed or inhaled. | P261, P264, P270, P301+P310 | [13] |
| Skin Irritation | Causes skin irritation. | P280, P302+P317 | [13] |
| Eye Irritation | Causes serious eye irritation. | P280, P305+P354+P338 | [13] |
| Thermal Stability | Organic nitro compounds can decompose exothermically at high temperatures, potentially leading to runaway reactions.[14] Avoid heating under confinement. | Handle with care, avoid excessive heating. |[14] |
General Handling Procedures:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry, and dark place, away from strong oxidizing agents and bases.[4]
Conclusion
Methyl 5-amino-2-methyl-3-nitrobenzoate is a strategically functionalized aromatic compound with significant potential as an intermediate in advanced organic synthesis. Its value lies in the orthogonal reactivity of its amino, nitro, and ester groups, which allows for stepwise, controlled modifications. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in the development of novel pharmaceuticals, materials, and other high-value chemical products.
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Physical and chemical properties of Methyl 5-amino-2-methyl-3-nitrobenzoate
An In-depth Technical Guide to Methyl 5-amino-2-methyl-3-nitrobenzoate
Introduction
Methyl 5-amino-2-methyl-3-nitrobenzoate (CAS No. 88132-48-3) is a polysubstituted aromatic compound belonging to the class of aminonitrobenzoate esters.[1] Its structure, featuring a strategic arrangement of electron-donating (amino, methyl) and electron-withdrawing (nitro, methyl ester) groups, makes it a molecule of significant interest in synthetic organic chemistry. While detailed experimental data for this specific isomer is not extensively documented in publicly accessible literature, its chemical nature suggests its utility as a versatile building block for the synthesis of complex heterocyclic structures, pharmaceutical intermediates, and novel materials.[2][3] This guide provides a comprehensive analysis of its known properties, a theoretical examination of its chemical reactivity and spectroscopic characteristics based on first principles, and a proposed pathway for its synthesis, aimed at researchers and professionals in drug development and chemical synthesis.
Physicochemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | methyl 5-amino-2-methyl-3-nitrobenzoate | [1] |
| CAS Number | 88132-48-3 | [1] |
| Molecular Formula | C₉H₁₀N₂O₄ | [1][5] |
| Molecular Weight | 210.19 g/mol | [1][4] |
| Appearance | Yellow Solid | [4] |
| Solubility | Soluble in Chloroform (CDCl₃) | [4] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Rotatable Bond Count | 3 | [5] |
Note: Physical constants like melting point and boiling point are unlisted in major databases and require experimental determination.
Chemical Structure and Reactivity Analysis
The reactivity of the benzene ring in Methyl 5-amino-2-methyl-3-nitrobenzoate is governed by the complex interplay of the electronic effects of its four substituents.
-
Amino Group (-NH₂): A strong activating group that donates electron density into the ring via a resonance effect (+M). It is an ortho, para-director for electrophilic aromatic substitution (EAS).
-
Methyl Group (-CH₃): A weak activating group that donates electron density via induction and hyperconjugation (+I). It is also an ortho, para-director.
-
Nitro Group (-NO₂): A strong deactivating group that withdraws electron density from the ring through both resonance and inductive effects (-M, -I). It is a meta-director for EAS and a powerful activator for nucleophilic aromatic substitution (NAS).[6]
-
Methyl Ester Group (-COOCH₃): A deactivating, electron-withdrawing group (-M, -I) that directs incoming electrophiles to the meta position.[6][7]
The combined influence of these groups creates a unique electronic landscape on the aromatic ring. The powerful electron-donating amino group strongly activates the positions ortho and para to it (C4 and C6). The methyl group activates its ortho and para positions (C3 and C5). Conversely, the nitro and ester groups deactivate the ring, particularly at their ortho and para positions.
For electrophilic aromatic substitution, the C4 and C6 positions are the most nucleophilic and therefore the most likely sites of attack, being activated by the amino group. Steric hindrance from the adjacent methyl group at C2 may slightly disfavor substitution at C6 compared to C4.
Caption: Electronic effects of substituents on the aromatic ring.
Proposed Synthetic Pathway
A plausible synthetic route for Methyl 5-amino-2-methyl-3-nitrobenzoate can be devised starting from 2-methyl-3-nitrobenzoic acid. The synthesis involves two key transformations: esterification of the carboxylic acid and selective reduction of a second nitro group, which would be introduced via nitration. A more direct conceptual pathway starts from a dinitro precursor.
Proposed Protocol: Synthesis via Selective Reduction
-
Step 1: Dinitration of 2-Methylbenzoic Acid.
-
Dissolve 2-methylbenzoic acid in concentrated sulfuric acid at 0°C.
-
Slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) while maintaining the temperature below 10°C.[7][8]
-
Stir for several hours, then pour the mixture onto ice to precipitate the dinitro product, primarily 2-methyl-3,5-dinitrobenzoic acid.
-
Filter, wash with cold water, and dry the solid product.
-
-
Step 2: Esterification.
-
Reflux the 2-methyl-3,5-dinitrobenzoic acid in methanol with a catalytic amount of sulfuric acid for several hours to form methyl 2-methyl-3,5-dinitrobenzoate.
-
Neutralize the reaction mixture, extract with an organic solvent, and purify by chromatography or recrystallization.
-
-
Step 3: Selective Reduction of the Nitro Group.
-
Dissolve the methyl 2-methyl-3,5-dinitrobenzoate in a suitable solvent like ethanol.
-
Perform a selective reduction of the nitro group at the 5-position. This can be achieved using reagents like sodium sulfide or ammonium polysulfide (Zinin reduction), which are known to selectively reduce one nitro group in the presence of another, particularly when sterically differentiated.[9] The nitro group at the 3-position is more sterically hindered by the adjacent methyl and ester groups, favoring the reduction at the 5-position.
-
Monitor the reaction by TLC. Upon completion, isolate the product by extraction and purify by column chromatography to yield Methyl 5-amino-2-methyl-3-nitrobenzoate.
-
Caption: Proposed synthetic workflow for the target compound.
Predicted Spectroscopic Profile
While experimental spectra are not available, the key features can be predicted based on the functional groups present and data from analogous compounds.[10][11][12]
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the amino protons, the ester methyl protons, and the ring-bound methyl protons.
-
Aromatic Protons: Two doublets in the range of 7.0-8.5 ppm, corresponding to the two protons on the benzene ring. Their exact shifts will be influenced by the neighboring groups.
-
Amino Protons (-NH₂): A broad singlet around 3.5-5.0 ppm.
-
Ester Methyl Protons (-OCH₃): A sharp singlet around 3.9 ppm.
-
Ring Methyl Protons (-CH₃): A singlet around 2.5 ppm.
-
-
¹³C NMR: The spectrum should display nine unique carbon signals.
-
Carbonyl Carbon (-COO-): A signal in the 165-170 ppm range.
-
Aromatic Carbons: Six signals between 110-155 ppm. The carbons attached to the nitro and amino groups will be significantly shifted.
-
Ester Methyl Carbon (-OCH₃): A signal around 52 ppm.[12]
-
Ring Methyl Carbon (-CH₃): A signal in the 15-25 ppm range.
-
-
Infrared (IR) Spectroscopy: Key absorption bands are expected for the various functional groups.
-
N-H Stretching (Amino): Two bands in the 3300-3500 cm⁻¹ region.
-
C-H Stretching (Aromatic/Aliphatic): Bands between 2850-3100 cm⁻¹.
-
C=O Stretching (Ester): A strong, sharp peak around 1720-1740 cm⁻¹.
-
N=O Stretching (Nitro): Two strong bands, one asymmetric (1520-1560 cm⁻¹) and one symmetric (1340-1380 cm⁻¹).
-
C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS): In electron ionization (EI) mode, a prominent molecular ion (M⁺) peak at m/z 210 would be expected due to the stability of the aromatic ring.[10] Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (m/z 164), OCH₃ (m/z 179), and sequential loss of CO (from the ester).[11]
Potential Applications in Research and Drug Development
Substituted aminonitrobenzoates are valuable intermediates in medicinal chemistry and materials science.[13]
-
Pharmaceutical Synthesis: This molecule serves as a scaffold for building more complex structures. The amino group can be readily diazotized or acylated, the nitro group can be reduced to a second amino group (enabling the synthesis of diamino compounds), and the ester can be hydrolyzed or converted to an amide. These transformations allow for the introduction of diverse functionalities, making it a key precursor for libraries of compounds in drug discovery programs.[2][14]
-
Heterocyclic Chemistry: It is an ideal starting material for the synthesis of various nitrogen-containing heterocycles, such as benzimidazoles or quinoxalines, which are common motifs in biologically active molecules.[3]
-
Material Science: Nitroaromatic compounds are used in the synthesis of dyes and functional materials. The specific substitution pattern of this molecule could be exploited to create materials with unique optical or electronic properties.[13]
Safety and Handling
Based on hazard information from suppliers, Methyl 5-amino-2-methyl-3-nitrobenzoate should be handled with care.[15]
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
-
Precautionary Measures:
-
Use in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
-
References
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MDPI. Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. [Link]
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National Center for Biotechnology Information. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]
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An In-depth Technical Guide to the Synthesis of Methyl 5-amino-2-methyl-3-nitrobenzoate: Key Intermediates and Strategic Considerations
This guide provides a comprehensive technical overview of the synthetic pathways leading to Methyl 5-amino-2-methyl-3-nitrobenzoate, a valuable intermediate in medicinal chemistry and drug development. We will delve into the critical intermediates, the rationale behind the chosen reaction sequences, and detailed protocols to ensure reproducible and efficient synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of the synthetic intricacies of this compound.
Introduction: The Strategic Importance of Methyl 5-amino-2-methyl-3-nitrobenzoate
Methyl 5-amino-2-methyl-3-nitrobenzoate is a substituted benzoate ester characterized by the presence of both an amino and a nitro functional group on the aromatic ring. This unique arrangement of functional groups makes it a highly versatile building block in the synthesis of more complex molecules, particularly heterocyclic compounds and active pharmaceutical ingredients (APIs). The strategic placement of the methyl, amino, nitro, and methyl ester groups allows for a variety of subsequent chemical transformations, enabling the construction of diverse molecular architectures.
The synthesis of this target molecule hinges on the careful and controlled introduction and manipulation of these functional groups. A logical and efficient synthetic strategy is paramount, and this guide will focus on a common and reliable approach that proceeds through key, isolable intermediates.
The Core Synthetic Strategy: A Stepwise Approach
The most prevalent and logical synthetic route to Methyl 5-amino-2-methyl-3-nitrobenzoate involves a multi-step process starting from a readily available substituted benzoic acid. The overall strategy can be broken down into three key stages:
-
Esterification: Protection of the carboxylic acid functionality to prevent unwanted side reactions during the subsequent nitration step.
-
Dinitration: The controlled introduction of two nitro groups onto the aromatic ring at specific positions, dictated by the directing effects of the existing substituents.
-
Selective Reduction: The regioselective reduction of one of the two nitro groups to an amino group, yielding the final product.
This stepwise approach allows for purification and characterization at each intermediate stage, ensuring the quality and purity of the final compound.
Key Intermediates and Their Synthesis
Key Intermediate 1: Methyl 2-methylbenzoate
The synthesis typically commences with 2-methylbenzoic acid. The first step is the protection of the carboxylic acid group as a methyl ester. This is a crucial step for two primary reasons:
-
Preventing Side Reactions: The carboxylic acid group is deactivating and meta-directing in electrophilic aromatic substitution. While the methyl group is activating and ortho-, para-directing, the presence of the free carboxylic acid would complicate the subsequent nitration step.
-
Influencing Regioselectivity: Converting the carboxylic acid to a methyl ester modifies its electronic influence on the aromatic ring, which, in conjunction with the methyl group, will direct the incoming nitro groups to the desired positions.
Experimental Protocol: Fischer Esterification of 2-Methylbenzoic Acid
This protocol outlines the synthesis of Methyl 2-methylbenzoate via Fischer esterification.
Materials:
-
2-Methylbenzoic acid
-
Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a round-bottom flask containing 2-methylbenzoic acid, add an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2-methylbenzoate.
Key Intermediate 2: Methyl 2-methyl-3,5-dinitrobenzoate
This dinitro compound is arguably the most critical intermediate in the synthesis.[1][2] Its formation relies on the principles of electrophilic aromatic substitution, where the directing effects of the methyl and methyl ester groups on the aromatic ring guide the incoming electrophile (the nitronium ion, NO₂⁺).
-
The Methyl Group (-CH₃): An activating, ortho-, para-director.
-
The Methyl Ester Group (-COOCH₃): A deactivating, meta-director.
The combined influence of these two groups directs the two nitro groups to the 3 and 5 positions relative to the methyl ester. The nitration is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly reactive nitronium ion in situ.[3]
Experimental Protocol: Dinitration of Methyl 2-methylbenzoate
This procedure details the preparation of Methyl 2-methyl-3,5-dinitrobenzoate.[4]
Materials:
-
Methyl 2-methylbenzoate
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add Methyl 2-methylbenzoate to concentrated sulfuric acid.
-
Prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of Methyl 2-methylbenzoate, maintaining a low temperature (typically 0-10 °C) throughout the addition.
-
After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time, monitoring the reaction progress by TLC.
-
Pour the reaction mixture slowly onto crushed ice with stirring.
-
The solid precipitate, Methyl 2-methyl-3,5-dinitrobenzoate, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.
| Parameter | Value | Rationale |
| Reactants | Methyl 2-methylbenzoate, HNO₃, H₂SO₄ | H₂SO₄ protonates HNO₃ to generate the nitronium ion (NO₂⁺) electrophile. |
| Temperature | 0-10 °C | Nitration is a highly exothermic reaction; low temperatures are required to prevent over-nitration and the formation of byproducts. |
| Reaction Time | Varies (typically 1-3 hours) | Monitored by TLC to ensure complete conversion of the starting material. |
| Work-up | Quenching on ice | To stop the reaction and precipitate the solid product. |
The Final Product: Methyl 5-amino-2-methyl-3-nitrobenzoate
The final step in the synthesis is the selective reduction of one of the two nitro groups in Methyl 2-methyl-3,5-dinitrobenzoate. This regioselectivity is a critical challenge. The goal is to reduce the nitro group at the 5-position to an amino group while leaving the nitro group at the 3-position and the methyl ester intact.[5]
Classical methods for the selective reduction of one nitro group in a dinitro compound, such as the Zinin reduction, are often employed.[5] This method typically uses reagents like sodium sulfide or ammonium polysulfide.[5] The choice of reducing agent and reaction conditions is crucial to achieve the desired selectivity.
Experimental Protocol: Selective Reduction of Methyl 2-methyl-3,5-dinitrobenzoate
This protocol provides a general method for the selective reduction.
Materials:
-
Methyl 2-methyl-3,5-dinitrobenzoate
-
Reducing agent (e.g., Sodium Sulfide (Na₂S) or Ammonium Polysulfide ((NH₄)₂Sₓ))
-
Solvent (e.g., aqueous ethanol)
Procedure:
-
Dissolve Methyl 2-methyl-3,5-dinitrobenzoate in a suitable solvent system, such as a mixture of ethanol and water.
-
Prepare a solution of the reducing agent (e.g., sodium sulfide in water).
-
Add the reducing agent solution dropwise to the solution of the dinitro compound at a controlled temperature.
-
Heat the reaction mixture for a specified period, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture and perform an appropriate work-up, which may involve extraction with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography to obtain pure Methyl 5-amino-2-methyl-3-nitrobenzoate.
| Parameter | Value | Rationale |
| Reducing Agent | Sodium Sulfide or Ammonium Polysulfide | These reagents are known to selectively reduce one nitro group in the presence of another. |
| Solvent | Aqueous Ethanol | Provides a suitable medium for both the organic substrate and the inorganic reducing agent. |
| Temperature | Elevated (reflux) | To drive the reduction reaction to completion. |
| Purification | Recrystallization or Column Chromatography | To isolate the desired product from any unreacted starting material or byproducts. |
Visualizing the Synthetic Pathway
The following diagram illustrates the overall synthetic workflow from 2-methylbenzoic acid to Methyl 5-amino-2-methyl-3-nitrobenzoate, highlighting the key intermediates.
Caption: Synthetic pathway for Methyl 5-amino-2-methyl-3-nitrobenzoate.
Conclusion and Future Perspectives
The synthesis of Methyl 5-amino-2-methyl-3-nitrobenzoate is a well-established process that relies on fundamental principles of organic chemistry. The successful execution of this synthesis depends on the careful control of reaction conditions and the purification of key intermediates, particularly Methyl 2-methyl-3,5-dinitrobenzoate. The methodologies described in this guide provide a robust framework for researchers and scientists.
Further research in this area may focus on the development of more environmentally friendly and efficient methods, such as catalytic transfer hydrogenation for the selective reduction step, or the use of solid acid catalysts for the esterification and nitration reactions. As the demand for complex pharmaceutical agents continues to grow, the optimization of synthetic routes for key intermediates like Methyl 5-amino-2-methyl-3-nitrobenzoate will remain an area of significant interest.
References
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Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
-
Tahir, M. N., et al. (2010). Methyl 2-methyl-3,5-dinitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(2), o288. Retrieved from [Link]
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Potential applications of Methyl 5-amino-2-methyl-3-nitrobenzoate in medicinal chemistry
An In-depth Technical Guide for Medicinal Chemists, Researchers, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Abstract
Methyl 5-amino-2-methyl-3-nitrobenzoate, a uniquely functionalized aromatic compound, represents a compelling starting point for the development of novel therapeutics across a spectrum of diseases. Its strategic arrangement of an amino, a nitro, and a methyl ester group on a benzene ring offers a rich chemical canvas for derivatization and the generation of diverse compound libraries. This guide provides a comprehensive exploration of the potential applications of this scaffold in medicinal chemistry, grounded in established principles of drug design and contemporary synthetic methodologies. We will delve into its promise as a precursor for potent kinase inhibitors, immunomodulatory agents, and compounds targeting inflammation and pain. Detailed, field-proven experimental protocols for both the synthesis of derivatives and their subsequent biological evaluation are provided to empower researchers in their quest for next-generation therapies.
Introduction: The Strategic Value of the Aminonitrobenzoate Core
In the landscape of drug discovery, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient and successful research.[1] The substituted aminonitrobenzoate skeleton is emerging as such a scaffold, serving as a key building block in the synthesis of several approved drugs and clinical candidates. Notably, derivatives of this core are found in oncology, cardiovascular, and anti-inflammatory medicines, underscoring its versatility.
Methyl 5-amino-2-methyl-3-nitrobenzoate (CAS 88132-48-3) is a particularly intriguing starting point.[2] The primary amine at the 5-position provides a convenient handle for amide bond formation, sulfonylation, and other nucleophilic transformations. The nitro group at the 3-position, a strong electron-withdrawing group, not only influences the reactivity of the aromatic ring but can also serve as a precursor to an amino group through reduction, opening up further avenues for derivatization. The methyl ester at the 1-position can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides, esters, and other functional groups. Finally, the methyl group at the 2-position provides steric bulk and can influence the conformational preferences of derivatives, potentially leading to enhanced target selectivity.
This guide will illuminate a strategic path for leveraging the chemical potential of Methyl 5-amino-2-methyl-3-nitrobenzoate in three key therapeutic areas: oncology, immunology, and inflammation/analgesia.
Proposed Synthesis of the Core Scaffold
Experimental Protocol: Proposed Synthesis of Methyl 5-amino-2-methyl-3-nitrobenzoate
This proposed synthesis starts with the commercially available 2-methyl-5-aminobenzoic acid.
Step 1: Esterification of 2-methyl-5-aminobenzoic acid
-
To a solution of 2-methyl-5-aminobenzoic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 5-amino-2-methylbenzoate.
Step 2: Nitration of Methyl 5-amino-2-methylbenzoate
-
To a solution of methyl 5-amino-2-methylbenzoate (1 equivalent) in concentrated sulfuric acid (5 volumes) at 0 °C, add a pre-cooled mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 volumes) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to afford the crude Methyl 5-amino-2-methyl-3-nitrobenzoate.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.
Caption: Proposed two-step synthesis of the core scaffold.
Application I: Kinase Inhibitors for Oncology
The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. Several approved anticancer drugs, such as Axitinib and Pazopanib, feature this heterocyclic core. The aminonitrobenzoate structure of our lead compound provides an excellent entry point for the synthesis of a diverse library of indazole-based kinase inhibitors.
Rationale for Indazole Synthesis
The synthesis of an indazole ring from an ortho-amino-nitroaromatic compound is a classic and efficient transformation. The amino group of Methyl 5-amino-2-methyl-3-nitrobenzoate can be diazotized and then undergo intramolecular cyclization to form the indazole ring system. The resulting indazole can be further functionalized at various positions to optimize kinase inhibitory activity and selectivity.
Synthetic Strategy for Indazole Derivatives
The following workflow outlines a general strategy for the synthesis of a library of indazole-based kinase inhibitors from Methyl 5-amino-2-methyl-3-nitrobenzoate.
Caption: Synthetic workflow for indazole-based kinase inhibitors.
Experimental Protocol: Synthesis of an Exemplary Indazole Derivative
Step 1: Reduction of the Nitro Group
-
To a solution of Methyl 5-amino-2-methyl-3-nitrobenzoate (1 equivalent) in ethanol (10 volumes), add ammonium chloride (0.2 equivalents) and iron powder (3 equivalents).
-
Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.
-
Filter the hot reaction mixture through a pad of Celite®, washing with hot ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude diamine, which can be used in the next step without further purification.
Step 2: Diazotization and Indazole Formation
-
Dissolve the crude diamine from Step 1 in a mixture of concentrated hydrochloric acid (3 equivalents) and water (5 volumes) at 0 °C.
-
Add a solution of sodium nitrite (1.1 equivalents) in water (2 volumes) dropwise, keeping the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 30 minutes.
-
Slowly raise the temperature to room temperature and stir for an additional 1-2 hours.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to afford the methyl 6-methyl-1H-indazole-5-carboxylate.
Biological Evaluation: In Vitro Kinase Inhibition Assays
A critical step in the development of kinase inhibitors is the accurate determination of their inhibitory potency and selectivity. A variety of in vitro assays are available for this purpose.
Table 1: Comparison of In Vitro Kinase Assay Platforms
| Assay Type | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the transfer of radiolabeled phosphate (³²P or ³³P) from ATP to a substrate. | Gold standard, highly sensitive, direct measurement of enzymatic activity. | Requires handling of radioactive materials, low throughput. |
| Luminescence-Based Assays | Measures the amount of ATP remaining after the kinase reaction using a luciferase-luciferin system. | High throughput, non-radioactive, sensitive. | Indirect measurement, potential for compound interference with luciferase. |
| Fluorescence-Based Assays (e.g., TR-FRET) | Uses fluorescence resonance energy transfer between a labeled antibody and a labeled substrate to detect phosphorylation. | Homogeneous (no-wash) format, high throughput, sensitive. | Requires specific antibodies, potential for compound interference with fluorescence. |
| Competitive Binding Assays (e.g., KINOMEscan™) | Measures the ability of a compound to displace a ligand from the active site of a kinase. | High throughput, broad kinase panel available, does not require active enzyme. | Does not measure enzymatic inhibition directly, may miss allosteric inhibitors. |
Experimental Protocol: General Procedure for a Luminescence-Based Kinase Inhibition Assay
-
Prepare a dilution series of the test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and ATP to a final reaction volume of 10 µL.
-
Add the test compound to the reaction mixture and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding a luciferase/luciferin-containing reagent.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Application II: Immunomodulatory Agents Inspired by Lenalidomide
Lenalidomide is a groundbreaking immunomodulatory drug used in the treatment of multiple myelomas and other hematological cancers. Its mechanism of action involves binding to the E3 ubiquitin ligase cereblon (CRBN), leading to the degradation of specific transcription factors. The chemical structure of Lenalidomide features a substituted phthalimide ring system. The aminonitrobenzoate scaffold can be envisioned as a precursor to analogs of Lenalidomide, where the benzene ring of our core compound serves as a bioisostere for the phthalimide ring.
Design Strategy for Lenalidomide Analogs
The amino group of Methyl 5-amino-2-methyl-3-nitrobenzoate can be acylated with a glutarimide-containing moiety, a key structural feature of Lenalidomide. Subsequent reduction of the nitro group would yield a molecule with a similar spatial arrangement of key functional groups to Lenalidomide.
Caption: Design strategy for Lenalidomide analogs.
Biological Evaluation: TNF-α Inhibition Assays
A hallmark of Lenalidomide's activity is its ability to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). Therefore, a primary in vitro assay for evaluating our designed analogs would be to measure their effect on TNF-α secretion from stimulated immune cells.
Experimental Protocol: TNF-α Inhibition Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Pre-incubate the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce TNF-α production.
-
Incubate the plates for 18-24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Collect the cell culture supernatants and measure the concentration of TNF-α using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC₅₀ value.
Application III: Anti-inflammatory and Analgesic Agents
The aminobenzoate scaffold is present in a number of non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.[3][4] The functional groups on Methyl 5-amino-2-methyl-3-nitrobenzoate offer multiple points for modification to explore its potential in this therapeutic area.
Rationale for Derivatization
The primary amino group can be acylated with various substituted benzoyl chlorides or other acylating agents to generate a library of N-acyl derivatives. The ester can be hydrolyzed to the carboxylic acid, a common feature of many NSAIDs that is important for their interaction with cyclooxygenase (COX) enzymes.
Biological Evaluation: In Vitro Anti-inflammatory and Analgesic Assays
A battery of in vitro assays can be employed to assess the anti-inflammatory and analgesic potential of the synthesized derivatives.
Table 2: In Vitro Assays for Anti-inflammatory and Analgesic Activity
| Assay | Target/Mechanism | Readout |
| COX-1/COX-2 Inhibition Assay | Inhibition of cyclooxygenase enzymes | Measurement of prostaglandin E₂ (PGE₂) production |
| 5-Lipoxygenase (5-LOX) Inhibition Assay | Inhibition of 5-lipoxygenase enzyme | Measurement of leukotriene B₄ (LTB₄) production |
| Nitric Oxide (NO) Production Assay | Inhibition of NO production in LPS-stimulated macrophages | Measurement of nitrite in cell culture supernatant (Griess assay) |
| Protein Denaturation Inhibition Assay | Prevention of heat-induced protein denaturation | Spectrophotometric measurement of protein aggregation |
Experimental Protocol: COX-1/COX-2 Inhibition Assay
-
Use commercially available purified recombinant human COX-1 and COX-2 enzymes.
-
Prepare a reaction mixture containing the enzyme, arachidonic acid (substrate), and a cofactor solution in a 96-well plate.
-
Add various concentrations of the test compounds to the reaction mixture.
-
Incubate the plate at 37 °C for a specified time (e.g., 15 minutes).
-
Stop the reaction and measure the amount of PGE₂ produced using a competitive ELISA kit.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.
Conclusion and Future Directions
Methyl 5-amino-2-methyl-3-nitrobenzoate is a highly versatile and strategically valuable scaffold for medicinal chemistry. Its rich functionality provides a fertile ground for the synthesis of diverse compound libraries targeting a range of therapeutic areas. This guide has outlined a clear and actionable path for exploring its potential in oncology, immunology, and inflammation. The provided synthetic strategies and detailed biological evaluation protocols offer a solid foundation for researchers to embark on drug discovery programs based on this promising core.
Future work should focus on the synthesis and screening of focused libraries of derivatives in each of the proposed therapeutic areas. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. Furthermore, the exploration of this scaffold for other applications, such as antibacterial or antiviral agents, could yield additional promising avenues for drug discovery. The journey from a simple starting material to a life-changing medicine is long and challenging, but with a strategic approach and robust scientific methodologies, scaffolds like Methyl 5-amino-2-methyl-3-nitrobenzoate can serve as a powerful starting point.
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Methyl 5-amino-2-methyl-3-nitrobenzoate: A Versatile Scaffold for Modern Heterocyclic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-amino-2-methyl-3-nitrobenzoate is a trifunctional aromatic compound that has emerged as a highly valuable building block in synthetic organic and medicinal chemistry. Its unique electronic and steric properties, stemming from the ortho- and para-positioning of an activating amino group, a weakly activating methyl group, and a deactivating nitro group relative to a methyl ester, provide a sophisticated platform for the construction of complex molecular architectures. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and reactivity, with a focus on its application in the synthesis of diverse heterocyclic systems, including quinoxalines and benzodiazepines. We present field-proven insights, detailed experimental protocols, and a discussion of the causality behind synthetic strategies, aiming to equip researchers with the knowledge to effectively leverage this versatile intermediate in drug discovery and materials science.
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern drug discovery, the rational design of synthetic intermediates is paramount. Methyl 5-amino-2-methyl-3-nitrobenzoate (CAS No. 88132-48-3) is a prime example of such a strategic building block.[1] Its structure is a study in controlled reactivity; the electron-donating amino group and the electron-withdrawing nitro and ester groups are positioned to allow for selective chemical transformations. This electronic dichotomy is key to its utility, enabling chemists to perform sequential, site-selective reactions to build intricate heterocyclic frameworks that are prevalent in many biologically active compounds.[2]
This guide will explore the synthetic pathways originating from this molecule, demonstrating how each functional group can be independently or concertedly manipulated to achieve a desired molecular target.
Physicochemical & Spectroscopic Profile
A thorough understanding of a building block's physical and spectral properties is fundamental to its successful application in synthesis.
Physicochemical Properties
The properties of Methyl 5-amino-2-methyl-3-nitrobenzoate are summarized below. This data is essential for planning reactions, particularly for determining appropriate solvents and purification methods.
| Property | Value | Reference |
| CAS Number | 88132-48-3 | [1] |
| Molecular Formula | C₉H₁₀N₂O₄ | [1][3] |
| Molecular Weight | 210.19 g/mol | [1][3] |
| Appearance | Light yellow solid | [4] |
| Melting Point | 62 - 65 °C | [4] |
| Solubility | Insoluble in water; soluble in common organic solvents like methanol, ethyl acetate, and dichloromethane. | [5] |
Spectroscopic Data Interpretation
The spectroscopic signature of Methyl 5-amino-2-methyl-3-nitrobenzoate is consistent with its structure, with each functional group giving rise to characteristic signals. While a specific spectrum for this exact isomer is not publicly available, the expected characteristics can be inferred from related compounds like methyl 3-nitrobenzoate.[6][7][8][9][10]
-
¹H NMR: The spectrum would feature distinct signals for the aromatic protons, a singlet for the methyl ester protons (around 3.9 ppm), a singlet for the C2-methyl group protons, and a broad singlet for the amino (-NH₂) protons. The aromatic protons would appear as doublets or singlets in the downfield region (typically 7.0-8.5 ppm), with their precise chemical shifts influenced by the electronic effects of the substituents.
-
¹³C NMR: The carbon spectrum would show a signal for the ester carbonyl carbon (~165 ppm), signals for the aromatic carbons (110-150 ppm), a signal for the methyl ester carbon (~52 ppm), and a signal for the C2-methyl carbon. The carbons attached to the nitro and amino groups would be significantly shifted due to strong electronic effects.[7]
-
IR Spectroscopy: Key absorption bands would include N-H stretching vibrations for the amine (around 3300-3500 cm⁻¹), a strong C=O stretching vibration for the ester (around 1720 cm⁻¹), asymmetric and symmetric N-O stretching vibrations for the nitro group (around 1530 and 1350 cm⁻¹), and C-O stretching for the ester (around 1250 cm⁻¹).[6]
Synthesis and Commercial Availability
Synthetic Approach
The synthesis of Methyl 5-amino-2-methyl-3-nitrobenzoate typically starts from a substituted toluene precursor. A common strategy involves the nitration of methyl 4-amino-3-methylbenzoate. The amino group is a strong ortho-, para-director, while the methyl ester is a meta-director. In this case, nitration is directed to the position ortho to the amino group and meta to the ester, yielding the desired product. An improved nitration method involves the slow addition of a solution of methyl 4-butyrylamino-3-methylbenzoate to fuming nitric acid at low temperatures (-10 to -5 °C), which can achieve high yields.[11]
Commercial Suppliers
Methyl 5-amino-2-methyl-3-nitrobenzoate is commercially available from various chemical suppliers, facilitating its use in research and development without the need for multi-step in-house synthesis.[12] Notable suppliers include AK Scientific, Inc., Chengdu Feibo Pharm Technology Co., Ltd., and Alichem Inc.[12]
Reactivity and Synthetic Applications: A Gateway to Heterocycles
The true power of Methyl 5-amino-2-methyl-3-nitrobenzoate lies in the differential reactivity of its functional groups. This allows for a modular approach to building complex heterocyclic cores.
Caption: Key synthetic transformations of Methyl 5-amino-2-methyl-3-nitrobenzoate.
The Crucial Transformation: Selective Nitro Group Reduction
The most pivotal reaction in unlocking the heterocyclic potential of this building block is the selective reduction of the nitro group to an amine. This transformation converts the starting material into methyl 3,5-diamino-2-methylbenzoate , a versatile precursor for a multitude of condensation reactions.[2]
Causality: The choice of reducing agent is critical. Catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or metal/acid combinations (e.g., SnCl₂ in HCl, or iron in acetic acid) are effective. These methods are generally preferred as they are selective for the nitro group, leaving the ester and the existing amino group intact under controlled conditions.
Synthesis of Quinoxalines
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocycles with a wide range of pharmacological activities, including anticancer and antiviral properties.[13][14] The diamino intermediate derived from our starting material is an ideal precursor for their synthesis.
The core reaction is the condensation of the 1,2-diamine (specifically, the 3,5-diamino intermediate) with a 1,2-dicarbonyl compound (e.g., glyoxal, diacetyl, or a substituted benzil). This reaction proceeds readily, often under mild acidic catalysis, to form the quinoxaline ring system.
Caption: General workflow for the synthesis of quinoxalines.
Synthesis of Benzodiazepine Precursors
Benzodiazepines are a cornerstone of pharmacotherapy for anxiety and sleep disorders.[15] While the direct synthesis is complex, the aminonitrobenzoate scaffold is found in precursors for designer benzodiazepines. For example, the core structure can be elaborated through reactions involving the amino group and subsequent cyclization steps after reduction of the nitro group to build the characteristic seven-membered diazepine ring.
Experimental Protocols: A Self-Validating System
The following protocols are presented to be self-validating, with clear steps and rationale.
Protocol: Selective Reduction to Methyl 3,5-diamino-2-methylbenzoate
This protocol describes the reduction of the nitro group using tin(II) chloride, a reliable and high-yielding method.
Materials:
-
Methyl 5-amino-2-methyl-3-nitrobenzoate (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (5 M)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve Methyl 5-amino-2-methyl-3-nitrobenzoate (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Reagent Addition: In a separate flask, dissolve tin(II) chloride dihydrate (4.0 eq) in concentrated HCl.
-
Reaction: Add the SnCl₂ solution dropwise to the stirred solution of the nitro compound at room temperature. An exotherm may be observed.
-
Heating: After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching & Basification: Cool the reaction mixture to 0 °C in an ice bath. Carefully quench the reaction by the slow, portion-wise addition of saturated NaHCO₃ solution until gas evolution ceases. Basify the mixture to pH > 8 by adding 5 M NaOH solution. A thick precipitate of tin salts will form.
-
Extraction: Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the inorganic salts. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude diamine can be purified by column chromatography on silica gel or by recrystallization.
Protocol: Synthesis of a Quinoxaline Derivative
This protocol details the condensation of the resulting diamine with benzil.
Materials:
-
Methyl 3,5-diamino-2-methylbenzoate (1.0 eq)
-
Benzil (1,2-diphenylethane-1,2-dione) (1.0 eq)
-
Ethanol (EtOH)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Methyl 3,5-diamino-2-methylbenzoate (1.0 eq) and benzil (1.0 eq) in ethanol.
-
Catalysis: Add a few drops of glacial acetic acid to the solution.
-
Reaction: Heat the mixture to reflux. Monitor the reaction by TLC. The product often precipitates from the reaction mixture upon formation or cooling.
-
Isolation: Once the reaction is complete, cool the flask to room temperature and then in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Safety and Handling
As a responsible scientist, adherence to safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[4]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Use in a well-ventilated area, preferably a chemical fume hood.[4]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]
-
Incompatibilities: Avoid strong oxidizing agents.[4]
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[4]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
Inhalation: Move to fresh air. Seek medical attention if symptoms occur.[4]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[4]
-
Conclusion
Methyl 5-amino-2-methyl-3-nitrobenzoate is more than just a chemical intermediate; it is a testament to the power of strategic functionalization. Its carefully arranged reactive sites offer a robust and flexible entry point into the synthesis of medicinally relevant heterocyclic compounds. By understanding the interplay of its functional groups and applying the selective transformations outlined in this guide, researchers can efficiently construct novel molecular entities for evaluation in drug discovery programs and advanced materials applications. The provided protocols serve as a validated starting point for the exploration of this versatile building block's full potential.
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A Comprehensive Technical Guide to the Safe Handling of Methyl 5-amino-2-methyl-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Proactive Stance on Laboratory Safety
As a Senior Application Scientist, my experience has consistently demonstrated that a foundational understanding of a chemical's nature is the bedrock of safe and effective research. This guide is crafted not as a mere checklist, but as a deep dive into the principles of safe handling for Methyl 5-amino-2-methyl-3-nitrobenzoate (CAS No. 88132-48-3). Our objective is to move beyond rote compliance and cultivate a culture of intrinsic safety, where every experimental choice is informed by a comprehensive understanding of the material's properties and potential hazards. The protocols and insights herein are designed to be a self-validating system, empowering you to work with confidence and precision.
Section 1: Compound Profile and Hazard Identification
Methyl 5-amino-2-methyl-3-nitrobenzoate is an aromatic organic compound containing both an amino and a nitro functional group. This substitution pattern is common in various intermediates used in the synthesis of pharmaceuticals and other complex organic molecules. The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups on the benzene ring influences its reactivity and toxicological profile.
1.1. GHS Classification and Hazard Statements
Based on available data, Methyl 5-amino-2-methyl-3-nitrobenzoate is classified as a hazardous substance.[1]
-
Pictogram:
-
Signal Word: Warning [1]
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
Data from the closely related analog, Methyl 3-amino-5-nitrobenzoate, also indicates it may cause respiratory irritation (H335).[4]
1.2. Physical and Chemical Properties (Inferred)
Specific physical properties for this compound are not widely published. However, based on the structurally similar Methyl 2-methyl-3-nitrobenzoate, we can infer the following characteristics.[5] It is crucial to verify these properties upon receipt of the material and its accompanying documentation.
| Property | Inferred Value | Source for Analogue |
| Physical State | Solid, likely a light yellow powder or crystals | [5] |
| Molecular Formula | C₉H₁₀N₂O₄ | [1] |
| Molecular Weight | 210.19 g/mol | [1] |
| Melting Point | Expected to be in a similar range to related compounds (e.g., 62-65 °C for Methyl 2-methyl-3-nitrobenzoate) | [5] |
| Solubility | Likely insoluble in water, with some solubility in organic solvents. | [5] |
Section 2: The Cornerstone of Safety: Engineering and Administrative Controls
Before any personal protective equipment is considered, a robust framework of engineering and administrative controls must be established. This hierarchy of controls is fundamental to minimizing exposure risk.
2.1. Engineering Controls: Your First Line of Defense
All work involving Methyl 5-amino-2-methyl-3-nitrobenzoate, especially the handling of powders, must be conducted within a properly functioning chemical fume hood.[6][7] This is non-negotiable. The fume hood serves to capture and exhaust airborne particles and vapors, preventing inhalation, which is a primary route of exposure.
For weighing procedures, a ventilated balance enclosure should be utilized to contain fine powders.[6] A general laboratory ventilation system is insufficient for handling this type of hazardous solid.
2.2. Administrative Controls: The Human Element
-
Designated Areas: All work with this compound should be restricted to a clearly marked "Designated Area" within the laboratory.[7] This area should be explicitly labeled with the hazards of the chemicals in use.
-
Standard Operating Procedures (SOPs): A detailed, written SOP for the handling of this compound is mandatory. This SOP should be read and understood by all personnel involved in the work and should include specifics on weighing, transfer, reaction setup, workup, and waste disposal.
-
Prior Approval: Given its hazardous nature, it is recommended that the purchase and use of this compound require prior approval from the Principal Investigator or laboratory manager.[6]
Section 3: Personal Protective Equipment (PPE) - The Last Barrier
PPE is essential but should never be the primary means of protection. It is the final barrier between the researcher and the chemical. The selection of PPE must be deliberate and based on the specific hazards of the material and the procedure being performed.
3.1. Hand Protection
Aromatic nitro and amino compounds can often be absorbed through the skin.[2] Therefore, appropriate glove selection is critical.
-
Recommended: Butyl or Neoprene gloves are generally recommended for protection against nitro-compounds.[8]
-
Procedure: Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid contaminating your skin. Contaminated gloves must be disposed of as hazardous waste.[5]
3.2. Eye and Face Protection
Given that this compound causes serious eye irritation (H319), robust eye protection is required.[1]
-
Minimum Requirement: Chemical safety goggles that meet ANSI Z87.1 standards.
-
Enhanced Protection: When there is a risk of splashing or a highly exothermic reaction, a face shield should be worn in addition to safety goggles.
3.3. Body Protection
A flame-resistant lab coat should be worn and kept buttoned. Long pants and closed-toe shoes are mandatory in the laboratory at all times.[7]
3.4. Respiratory Protection
If engineering controls (i.e., a fume hood) are not feasible for a specific, short-duration task, respiratory protection may be required. This should be a rare exception and requires a formal risk assessment. A NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates would be necessary.[5]
Workflow for PPE Selection
Caption: PPE Selection Workflow for Methyl 5-amino-2-methyl-3-nitrobenzoate.
Section 4: Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is paramount to preventing accidental exposure and ensuring the stability of the compound.
4.1. Weighing and Transfer
-
Preparation: Don the appropriate PPE as outlined in Section 3. Ensure the designated area, including the ventilated balance enclosure and fume hood, is clean and uncluttered.
-
Weighing: Tare a suitable, sealed container on the analytical balance within the ventilated enclosure. Carefully transfer the required amount of Methyl 5-amino-2-methyl-3-nitrobenzoate into the container using a clean spatula. Avoid creating dust.[6]
-
Containment: Immediately and securely close the container.
-
Cleaning: Decontaminate the spatula and any surfaces within the enclosure with a suitable solvent (e.g., ethanol), followed by soap and water. Dispose of the cleaning materials as hazardous waste.
-
Transfer: Transport the sealed container to the fume hood for the next step of the procedure.
4.2. Storage
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] A storage temperature of 4°C is recommended.[1]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[5]
-
Labeling: The storage location should be clearly labeled, indicating the presence of a hazardous substance.
Section 5: Emergency Procedures - Preparedness is Key
Accidents can happen despite the best precautions. A well-rehearsed emergency plan is crucial.
5.1. Exposure Response
| Exposure Route | First Aid Measures |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5] |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
5.2. Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control: If safe to do so, prevent the spread of the spill. For solid spills, avoid creating dust.
-
PPE: Don appropriate PPE, including respiratory protection if necessary.
-
Cleanup: For small spills, gently sweep up the material and place it in a sealed container for disposal.[5] Avoid generating dust. Decontaminate the area with a suitable solvent and then soap and water.
-
Large Spills: For large spills, evacuate the area and contact your institution's emergency response team.
Emergency Response Flowchart
Caption: Emergency Response Logic for Incidents Involving Methyl 5-amino-2-methyl-3-nitrobenzoate.
Section 6: Waste Disposal and Decontamination
All waste containing Methyl 5-amino-2-methyl-3-nitrobenzoate, including contaminated PPE, spill cleanup materials, and reaction byproducts, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers.
-
Disposal: Dispose of hazardous waste through your institution's environmental health and safety office. Do not dispose of this chemical down the drain or in regular trash.
Section 7: Conclusion - A Commitment to Safety
The safe handling of Methyl 5-amino-2-methyl-3-nitrobenzoate is not a matter of chance, but of deliberate, informed practice. By integrating the principles of engineering controls, administrative oversight, and correct PPE usage, researchers can confidently and safely utilize this compound in their work. This guide provides a framework, but it is the responsibility of each scientist to apply these principles diligently.
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Solubility Profile of Methyl 5-amino-2-methyl-3-nitrobenzoate: A Methodological Approach for Researchers
An In-Depth Technical Guide
Abstract
The determination of a compound's solubility in various organic solvents is a cornerstone of early-phase drug development and chemical process optimization. It directly influences formulation strategies, bioavailability, and purification processes.[1][2][3] This guide provides a comprehensive technical framework for researchers and drug development professionals to systematically determine the solubility of Methyl 5-amino-2-methyl-3-nitrobenzoate. Given the absence of extensive public data for this specific molecule, this document emphasizes a robust, first-principles methodological approach. We will detail the theoretical considerations based on molecular structure, a step-by-step experimental protocol for equilibrium solubility determination, and validated analytical techniques for quantification.
Introduction: The Critical Role of Solubility
Methyl 5-amino-2-methyl-3-nitrobenzoate is a substituted aromatic compound featuring a combination of functional groups that confer a distinct physicochemical profile: a hydrophilic amino group (-NH2), a strongly electron-withdrawing nitro group (-NO2), a lipophilic methyl group (-CH3), and a methyl ester (-COOCH3) on a benzene scaffold. The interplay of these groups dictates the molecule's polarity, hydrogen bonding capacity, and ultimately, its solubility.
In the pharmaceutical industry, poor aqueous solubility is a major hurdle, with over 40% of new chemical entities exhibiting this challenge, leading to low and variable bioavailability.[2][4] Understanding solubility in a wide range of organic solvents is equally critical for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization.
-
Formulation Development: Designing stable and effective dosage forms, from oral solids to parenteral solutions.[1]
-
Preclinical Studies: Preparing stock solutions for in vitro and in vivo assays.[5]
This guide provides the necessary protocols to generate a reliable solubility profile for Methyl 5-amino-2-methyl-3-nitrobenzoate, enabling informed decision-making in a research and development setting.
Theoretical Framework: Predicting Solubility from Structure
The principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of solubility. A molecule's solubility is governed by the balance of its polar and nonpolar characteristics.
-
Polar Moieties: The amino (-NH2) and nitro (-NO2) groups are highly polar and capable of acting as hydrogen bond acceptors. The amino group can also act as a hydrogen bond donor. The ester carbonyl is a hydrogen bond acceptor. These features suggest favorable interactions with polar solvents.
-
Nonpolar Moieties: The benzene ring and the methyl group (-CH3) contribute to the molecule's lipophilicity, favoring interactions with nonpolar solvents.
Hypothesized Solubility Behavior:
-
High Solubility: Expected in polar aprotic solvents (e.g., DMSO, DMF, Acetone) and polar protic solvents (e.g., Methanol, Ethanol) due to strong dipole-dipole interactions and hydrogen bonding.
-
Moderate Solubility: Possible in solvents of intermediate polarity (e.g., Dichloromethane, Ethyl Acetate).
-
Low Solubility: Expected in nonpolar solvents (e.g., Hexane, Toluene, Heptane) where the polar functional groups would have unfavorable interactions. Aromatic nitro compounds are generally insoluble or only slightly soluble in water but soluble in organic solvents.[6][7]
While these predictions are useful for initial solvent selection, they are not a substitute for rigorous experimental determination.[8][9]
Caption: Predicted solubility based on molecular functional groups.
Experimental Design and Safety Considerations
A well-designed study should assess solubility in a diverse set of pharmaceutically relevant solvents, covering a range of polarities and chemical classes.[10][11]
Table 1: Recommended Solvents for Solubility Screening
| Class | Solvent | Polarity Index | Rationale |
| Alcohols (Protic) | Methanol | 5.1 | Hydrogen bond donor/acceptor |
| Ethanol | 4.3 | Common pharmaceutical solvent | |
| Isopropanol | 3.9 | Less polar alcohol | |
| Ketones (Aprotic) | Acetone | 5.1 | Polar aprotic, common solvent |
| Ethers | Tetrahydrofuran (THF) | 4.0 | Cyclic ether, good solvent for many organics |
| Esters | Ethyl Acetate | 4.4 | Medium polarity, common in chromatography |
| Halogenated | Dichloromethane (DCM) | 3.1 | Good solvent for moderately polar compounds |
| Aromatic | Toluene | 2.4 | Nonpolar aromatic solvent |
| Alkanes | n-Heptane | 0.1 | Highly nonpolar reference |
| Amides (Aprotic) | Dimethylformamide (DMF) | 6.4 | Highly polar aprotic solvent |
| Sulfoxides (Aprotic) | Dimethyl Sulfoxide (DMSO) | 7.2 | Universal, highly polar aprotic solvent |
Safety Precautions
Aromatic nitro compounds should be handled with care. They can be toxic and are often readily absorbed through the skin.[12][13] Multiple nitro groups can increase explosive tendencies.[14][15]
-
Engineering Controls: Always handle the solid compound and its solutions in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (check manufacturer's guide for solvent compatibility).[16]
-
Handling: Avoid creating dust when handling the solid. Avoid inhalation and skin contact.
-
Disposal: Dispose of all chemical waste according to institutional and local regulations.
Experimental Protocol: Equilibrium Shake-Flask Method
The equilibrium (or thermodynamic) solubility is determined by allowing a suspension of the compound in the solvent to reach a state of equilibrium. The shake-flask method is the gold standard for this measurement.[3][5]
Step-by-Step Methodology
-
Preparation: Add an excess amount of Methyl 5-amino-2-methyl-3-nitrobenzoate (e.g., 10-20 mg) to a 2 mL glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the selected organic solvent into the vial.
-
Equilibration: Securely cap the vial. Place it on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C). Agitate the suspension for at least 24 hours to ensure equilibrium is reached. A 48-hour period is recommended to be certain.
-
Phase Separation: After equilibration, let the vials stand undisturbed for a short period to allow larger particles to settle. To separate the saturated supernatant from the excess solid, use one of the following methods:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes).
-
Filtration: Carefully draw the supernatant into a syringe and pass it through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents). This is a critical step to remove all particulate matter.
-
-
Sample Preparation for Analysis: Immediately after separation, accurately dilute a known volume of the clear, saturated supernatant with an appropriate solvent (often the same solvent used for the experiment or the mobile phase for HPLC) to bring the concentration within the linear range of the analytical method.
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An In-depth Technical Guide to Methyl 5-amino-2-methyl-3-nitrobenzoate: Synthesis, Properties, and Applications
A comprehensive overview for researchers, scientists, and drug development professionals.
Methyl 5-amino-2-methyl-3-nitrobenzoate, a niche yet significant chemical intermediate, holds a key position in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development. This technical guide provides a detailed exploration of its discovery, synthesis, chemical properties, and applications, offering valuable insights for professionals in the chemical and pharmaceutical sciences.
Introduction and Physicochemical Properties
Methyl 5-amino-2-methyl-3-nitrobenzoate is an aromatic compound characterized by a benzene ring substituted with a methyl ester, an amino group, a methyl group, and a nitro group. These functionalities impart a unique combination of reactivity and electronic properties, making it a versatile building block in organic synthesis.
| Property | Value | Source |
| CAS Number | 88132-48-3 | [1] |
| Molecular Formula | C₉H₁₀N₂O₄ | [1] |
| Molecular Weight | 210.19 g/mol | [1] |
| Appearance | Not explicitly stated in searched results, but related compounds are often crystalline solids. | |
| Melting Point | Not available in searched results. | [1] |
| Boiling Point | Not available in searched results. | [1] |
| Solubility | Not explicitly stated in searched results, but likely soluble in common organic solvents. |
Historical Context and Discovery
While a definitive "discovery" paper for Methyl 5-amino-2-methyl-3-nitrobenzoate is not readily apparent in the public domain, its emergence is intrinsically linked to the broader development of nitroaromatic chemistry and the synthesis of substituted benzoic acid derivatives. The synthesis of such molecules often arises from the need for specific building blocks in multi-step organic syntheses, particularly in the pursuit of novel pharmaceutical agents. Its history is therefore more of an evolutionary tale within synthetic organic chemistry rather than a singular event.
Synthetic Pathways: A Strategic Approach
The synthesis of Methyl 5-amino-2-methyl-3-nitrobenzoate requires a strategic approach to introduce the desired functional groups with the correct regiochemistry. A plausible and logical synthetic route, inferred from established organic chemistry principles and related syntheses, involves a multi-step process starting from a readily available precursor.
A likely synthetic strategy commences with the dinitration of o-toluic acid (2-methylbenzoic acid). This is followed by the selective reduction of one of the two nitro groups and subsequent esterification of the carboxylic acid.
Figure 1: Plausible synthetic workflow for Methyl 5-amino-2-methyl-3-nitrobenzoate.
Step 1: Dinitration of o-Toluic Acid
The initial step involves the electrophilic aromatic substitution of o-toluic acid with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The interplay of these directing effects and steric hindrance leads to the formation of 2-methyl-3,5-dinitrobenzoic acid.[2][3]
Experimental Protocol (Hypothetical, based on related procedures):
-
To a stirred and cooled solution of concentrated sulfuric acid, slowly add o-toluic acid.
-
To this mixture, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining a low temperature (e.g., 0-10 °C).
-
After the addition is complete, allow the reaction to stir at room temperature for a specified period.
-
Pour the reaction mixture onto crushed ice to precipitate the dinitrated product.
-
Filter the solid, wash with cold water until the washings are neutral, and dry to obtain 2-methyl-3,5-dinitrobenzoic acid.
Step 2: Selective Reduction of a Nitro Group
The selective reduction of one nitro group in the presence of another is a critical and often challenging step. Various reagents can be employed for this purpose, with the choice depending on the desired selectivity and reaction conditions. Common methods for the selective reduction of dinitroaromatic compounds include the use of sodium sulfide or polysulfide (Zinin reduction).[4]
Experimental Protocol (Hypothetical, based on related procedures):
-
Dissolve 2-methyl-3,5-dinitrobenzoic acid in an appropriate solvent (e.g., aqueous ethanol).
-
Prepare a solution of sodium sulfide or sodium polysulfide.
-
Add the sulfide solution to the dinitrobenzoic acid solution and heat the mixture under reflux for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and acidify with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the amino-nitrobenzoic acid.
-
Filter the product, wash with water, and dry to yield 5-amino-2-methyl-3-nitrobenzoic acid.
Step 3: Esterification
The final step is the esterification of the carboxylic acid group to form the methyl ester. This is a standard transformation in organic chemistry, typically achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst (Fischer-Speier esterification).
Experimental Protocol (Hypothetical, based on related procedures):
-
Suspend 5-amino-2-methyl-3-nitrobenzoic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or gaseous HCl).
-
Heat the mixture under reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain the crude Methyl 5-amino-2-methyl-3-nitrobenzoate.
-
Purify the product by a suitable method, such as recrystallization or column chromatography.
Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Two singlets or narrow doublets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the two protons on the benzene ring. The exact chemical shifts will be influenced by the electronic effects of the substituents.
-
Methyl Ester Protons: A singlet at approximately δ 3.8-4.0 ppm, integrating to three protons.
-
Amino Protons: A broad singlet in the region of δ 4.0-6.0 ppm, integrating to two protons. The chemical shift can be variable and concentration-dependent.
-
Methyl Protons: A singlet at approximately δ 2.2-2.5 ppm, integrating to three protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon: A signal in the downfield region, typically δ 165-175 ppm.
-
Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm). The carbons attached to the nitro and amino groups will show characteristic shifts.
-
Methyl Ester Carbon: A signal around δ 50-55 ppm.
-
Methyl Carbon: A signal in the upfield region, typically δ 15-25 ppm.
IR (Infrared) Spectroscopy:
-
N-H Stretching: One or two bands in the region of 3300-3500 cm⁻¹ corresponding to the amino group.
-
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations around 2850-3100 cm⁻¹.
-
C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹ characteristic of the ester carbonyl group.[5]
-
N-O Stretching: Two strong absorption bands characteristic of the nitro group, typically around 1500-1550 cm⁻¹ (asymmetric) and 1330-1370 cm⁻¹ (symmetric).[5]
-
C-N Stretching: A band in the region of 1250-1350 cm⁻¹.
-
C-O Stretching: A band in the region of 1000-1300 cm⁻¹.
MS (Mass Spectrometry):
-
Molecular Ion Peak (M+): A peak at m/z = 210, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Expect fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃, M-31), the methyl ester group (-COOCH₃, M-59), and potentially the nitro group (-NO₂, M-46). The fragmentation will provide further structural confirmation.
Applications in Research and Drug Development
Methyl 5-amino-2-methyl-3-nitrobenzoate primarily serves as a valuable intermediate in the synthesis of more complex molecules. Its trifunctional nature allows for a variety of chemical transformations, making it a useful building block for creating libraries of compounds for screening in drug discovery programs. The presence of the amino and nitro groups on the aromatic ring opens up possibilities for further functionalization, such as diazotization-coupling reactions, amide bond formation, and reduction of the nitro group to an amine, which can then be further modified.
While specific blockbuster drugs directly derived from this intermediate are not prominently documented, its structural motifs are found in various classes of biologically active compounds. The strategic placement of the functional groups makes it an attractive starting material for the synthesis of heterocyclic compounds, which are a cornerstone of modern medicinal chemistry.
Conclusion
Methyl 5-amino-2-methyl-3-nitrobenzoate, though not a widely known compound in itself, represents a key piece in the intricate puzzle of organic synthesis. Its preparation requires a thoughtful application of fundamental organic reactions, and its utility lies in its potential to be transformed into a wide array of more complex and potentially bioactive molecules. This guide has provided a comprehensive, albeit partially predictive, overview of its synthesis, properties, and significance, offering a solid foundation for researchers and developers working in the ever-evolving field of chemical and pharmaceutical sciences. Further research into its reaction chemistry and the biological activity of its derivatives is warranted to fully unlock the potential of this versatile chemical intermediate.
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how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.? (n.d.). Retrieved from [Link]
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Analyze and upload an original IR spectrum of methyl 3-nitrobenzoate. Brainly. (2024, May 1). Retrieved from [Link]
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Analyze the ^1H and ^{13}C NMR spectra of methyl 3-nitrobenzoate. Brainly. (2023, October 12). Retrieved from [Link]
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3,5-dinitrobenzoic acid. Organic Syntheses. (n.d.). Retrieved from [Link]
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Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. (n.d.). Retrieved from [Link]
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using the 1H NMR spectrum of the starting material... Chegg. (2020, September 29). Retrieved from [Link]
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Label the peaks of Methyl 3-nitrobenzoate (IR spectrum). Transtutors. (2024, August 13). Retrieved from [Link]
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Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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Literature review of Methyl 5-amino-2-methyl-3-nitrobenzoate synthesis
An In-Depth Technical Guide to the Synthesis of Methyl 5-amino-2-methyl-3-nitrobenzoate
This guide provides a comprehensive overview of a viable synthetic pathway for Methyl 5-amino-2-methyl-3-nitrobenzoate, a substituted aromatic compound with potential applications as a key intermediate in the development of pharmaceuticals and other complex organic molecules. This document is intended for an audience of researchers, medicinal chemists, and process development scientists. It emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers insights into the causality behind procedural choices.
Introduction and Strategic Overview
Methyl 5-amino-2-methyl-3-nitrobenzoate (C₉H₁₀N₂O₄) is a highly functionalized benzene derivative. Its structure, featuring an amine, a nitro group, and a methyl ester ortho and meta to a methyl group, presents a unique synthetic challenge. The electronic and steric effects of these substituents must be carefully managed to achieve the desired substitution pattern.
Direct nitration of an aminobenzoate precursor is challenging due to the strong activating and ortho-, para-directing nature of the amino group, its susceptibility to oxidation, and the complex mixture of isomers that would likely result. Therefore, a more robust and controlled two-step synthetic strategy is proposed. This pathway begins with the synthesis of a dinitro precursor, followed by a regioselective reduction of one nitro group.
This strategy offers superior control over the final product's regiochemistry, leveraging steric hindrance to achieve the desired selective transformation.
Caption: Generalized Fischer Esterification mechanism.
Experimental Protocol
This protocol is adapted from the procedure described for the synthesis of Methyl 2-methyl-3,5-dinitrobenzoate. [1][2]
-
Reaction Setup: To a solution of 2-methyl-3,5-dinitrobenzoic acid (1.0 g, 4.4 mmol) in methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add concentrated sulfuric acid (5 mL) dropwise as a catalyst.
-
Reaction Execution: Heat the stirred solution to reflux for 5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, allow the reaction mixture to cool gradually to room temperature. Pour the mixture into a beaker containing crushed ice or cold water to precipitate the crude product.
-
Purification: Collect the crude solid by vacuum filtration. Wash the filter cake consecutively with cold methanol and water to remove unreacted starting material and acid catalyst. The resulting product can be further purified by recrystallization from a suitable solvent like chloroform to afford colorless needles. [1]
Data Summary: Precursor Synthesis
| Parameter | Value | Rationale/Comment |
| Starting Material | 2-methyl-3,5-dinitrobenzoic acid | Provides the required carbon skeleton and nitro groups. |
| Reagent | Methanol (MeOH) | Acts as both the reactant and the solvent. |
| Catalyst | Sulfuric Acid (H₂SO₄) | Protonates the carbonyl to activate the carboxylic acid. |
| Reaction Time | 5 hours | Sufficient time to drive the equilibrium towards the product. |
| Temperature | Reflux | Increases reaction rate. |
| Purification | Recrystallization (Chloroform) | Effective for obtaining high-purity crystalline solid. |
| Reported Yield | ~69% | A representative yield for this type of transformation. [1] |
Proposed Synthesis via Selective Reduction
The crucial step in this synthetic pathway is the regioselective reduction of one of the two nitro groups of Methyl 2-methyl-3,5-dinitrobenzoate. The goal is to reduce the nitro group at the C5 position while leaving the C3 nitro group intact.
Rationale for Regioselectivity
Achieving regioselectivity in the reduction of dinitroarenes is a well-established, albeit challenging, synthetic problem. The choice of reducing agent and reaction conditions is paramount.
-
Steric Hindrance: The nitro group at the C3 position is flanked by the methyl group at C2 and the methyl ester at C1. This creates significant steric hindrance around the C3 nitro group. In contrast, the nitro group at the C5 position is less sterically encumbered. Many reducing agents, particularly heterogeneous catalysts or bulky chemical reagents, will preferentially react at the less hindered C5 position.
-
Chemoselective Reagents: Certain reagents are known for their ability to selectively reduce one nitro group in a polynitrated aromatic compound. A classic and effective reagent for this purpose is an aqueous solution of sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S), known as the Zinin reduction. The mechanism is complex but is known to be effective for partial reduction. Other modern methods might include controlled catalytic hydrogenation with a poisoned catalyst or using specific metal hydrides under carefully controlled stoichiometry and temperature. [3] For this guide, a protocol based on the use of sodium sulfide is proposed due to its reliability and well-documented chemoselectivity in similar systems.
Proposed Experimental Protocol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve Methyl 2-methyl-3,5-dinitrobenzoate (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Reagent Preparation: In a separate flask, prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O) (approximately 1.5-2.0 equivalents) in water.
-
Reaction Execution: Gently heat the solution of the dinitro compound to approximately 60-70 °C. Add the sodium sulfide solution dropwise from the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 75 °C. The reaction mixture will typically change color. Stir at this temperature for an additional 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into a larger volume of water. The product may precipitate or may need to be extracted. Acidify the aqueous solution carefully with a dilute acid (e.g., acetic acid or dilute HCl) to neutralize any excess sulfide and precipitate the product fully.
-
Purification: Collect the crude solid by vacuum filtration. Wash the solid thoroughly with water. The crude Methyl 5-amino-2-methyl-3-nitrobenzoate can then be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield the final, pure product.
Data Summary: Selective Reduction
| Parameter | Proposed Value | Rationale/Comment |
| Starting Material | Methyl 2-methyl-3,5-dinitrobenzoate | Dinitro precursor. |
| Reducing Agent | Sodium Sulfide (Na₂S·9H₂O) | Known for selective reduction of one nitro group in dinitroarenes. |
| Solvent | Ethanol/Water | Good solvent for both the organic substrate and the inorganic reagent. |
| Temperature | 60-75 °C | Provides sufficient energy for the reaction without leading to over-reduction. |
| Stoichiometry | 1.5-2.0 eq. of Na₂S | An excess is used to ensure complete conversion of the starting material. |
| Purification | Recrystallization/Chromatography | Standard methods for purifying aromatic amines. |
Conclusion
The synthesis of Methyl 5-amino-2-methyl-3-nitrobenzoate is most strategically approached via a two-step process involving the initial synthesis of Methyl 2-methyl-3,5-dinitrobenzoate, followed by a regioselective reduction. This method circumvents the difficulties associated with direct nitration of highly activated and sensitive amino-aromatic compounds. The key to the success of the final step lies in the exploitation of steric hindrance and the use of a chemoselective reducing agent, such as sodium sulfide, to preferentially reduce the C5 nitro group. The protocols and rationales provided in this guide offer a solid framework for researchers to successfully synthesize this valuable chemical intermediate.
References
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Nitration of methyl benzoate. Royal Society of Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]
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University of South Alabama. (2010, January 5). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]
- Msd, R. P. I. L., & Msd, A. R. L. (n.d.). WO2013186792A2 - Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4-. Google Patents. Retrieved January 12, 2026, from https://patents.google.
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An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.). Retrieved January 12, 2026, from [Link]
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Nitration of Methyl Benzoate. (n.d.). Retrieved January 12, 2026, from [Link]
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Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
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Preparation of methyl 3-nitrobenzoate. (n.d.). Retrieved January 12, 2026, from [Link]
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NITRATION OF METHYL BENZOATE. (n.d.). Retrieved January 12, 2026, from [Link]
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Bell, R. A., & Gravestock, M. B. (1969). Selective reduction of esters with sodium trimethoxyborohydride. Canadian Journal of Chemistry, 47(11), 2099–2101. [Link]
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Nitration of Methyl Benzoate. Bartleby.com. (n.d.). Retrieved January 12, 2026, from [Link]
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Nitration of Methyl Benzoate. (2024, August 13). YouTube. Retrieved January 12, 2026, from [Link]
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PrepChem. (n.d.). Synthesis of methyl 3,5-dinitrobenzoate. Retrieved January 12, 2026, from [Link]
- Bandi, P. Reddy, et al. (n.d.). US10392364B2 - Process for synthesis of lenalidomide. Google Patents.
- Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. (n.d.). Google Patents.
- Bandi, P. Reddy, et al. (n.d.). US20180334443A1 - An improved process for synthesis of lenalidomide. Google Patents.
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Synthesis of the 5-methyl-2-nitrobenzoic acid. ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Tahir, M. N., et al. (2010). Methyl 2-methyl-3,5-dinitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(2), o288. [Link]
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Methyl 2-methyl-3,5-dinitrobenzoate. ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. ScienceMadness Discussion Board. (2016, March 4). Retrieved January 12, 2026, from [Link]
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Navigating the Procurement of a Key Pharmaceutical Intermediate: A Technical Guide to Methyl 5-amino-2-methyl-3-nitrobenzoate
For Immediate Release
[CITY, State] – January 12, 2026 – For researchers, medicinal chemists, and professionals in drug development, the sourcing of high-quality, reliable starting materials is a critical determinant of project success. Methyl 5-amino-2-methyl-3-nitrobenzoate (CAS No. 88132-48-3), a key intermediate in the synthesis of a variety of bioactive molecules, presents a case study in the importance of strategic procurement. This in-depth technical guide provides a comprehensive overview of commercial suppliers, key chemical properties, and a practical application in the synthesis of a complex pharmaceutical agent, offering a vital resource for the scientific community.
The Strategic Importance of Methyl 5-amino-2-methyl-3-nitrobenzoate in Medicinal Chemistry
Methyl 5-amino-2-methyl-3-nitrobenzoate is a substituted aromatic compound whose structural motifs—an amine, a methyl group, and a nitro group—offer a versatile platform for synthetic transformations. The electron-withdrawing nitro group and the electron-donating amino group on the same benzene ring create a unique electronic environment, enabling a range of regioselective reactions. This makes it a valuable precursor for the synthesis of complex heterocyclic systems, which are foundational scaffolds for many therapeutic agents, including kinase inhibitors and other targeted therapies.
Commercial Sourcing: A Comparative Landscape
A diverse range of chemical suppliers offer Methyl 5-amino-2-methyl-3-nitrobenzoate, catering to various scales of research and development, from discovery-phase laboratory work to larger-scale process chemistry. The following table provides a comparative overview of prominent commercial suppliers. Researchers are advised to contact suppliers directly for the most current pricing and availability.
| Supplier | Location | Purity | Representative Quantities Offered |
| United States | ≥95% | Inquire | |
| United States | ≥95% | 1g, 5g, 25g | |
| United States | Inquire | Inquire[1] | |
| United States | ≥95% | 500mg, 1g, 5g | |
| United States | ≥95% | 1g, 5g, 25g | |
| United States | Inquire | Inquire[2] | |
| China | ≥95% | 5g, 50g, 100g, 250g, 500g, 1kg, 5kg | |
| China | ≥98% | 10g, 50g, 200g | |
| Germany | Inquire | Inquire[3] | |
| Inquire | Inquire | Inquire[4] |
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safe handling procedures for any chemical intermediate is paramount.
Table of Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 88132-48-3 | [5] |
| Molecular Formula | C₉H₁₀N₂O₄ | [5] |
| Molecular Weight | 210.19 g/mol | [5] |
| Appearance | Yellow Powder | [2] |
| Storage Temperature | 4°C | [6] |
Safety and Handling:
While a comprehensive Safety Data Sheet (SDS) for Methyl 5-amino-2-methyl-3-nitrobenzoate is best obtained directly from the supplier, data for structurally related compounds suggest that it should be handled with care. The compound is harmful if swallowed and may cause skin and eye irritation[6]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Application in the Synthesis of a Potent Kinase Inhibitor
To illustrate the utility of Methyl 5-amino-2-methyl-3-nitrobenzoate as a key starting material, this section details a crucial step in the synthesis of a novel class of kinase inhibitors. The following workflow outlines the conversion of Methyl 5-amino-2-methyl-3-nitrobenzoate to a key quinoline intermediate, a common scaffold in kinase inhibitor design.
Synthetic Workflow: From Nitrobenzoate to a Quinoline Core
The following diagram illustrates the conceptual synthetic pathway for the conversion of Methyl 5-amino-2-methyl-3-nitrobenzoate to a functionalized quinoline, a core structure in many kinase inhibitors[7].
Caption: Synthetic workflow for the preparation of a kinase inhibitor scaffold.
Detailed Experimental Protocol: Synthesis of a Chloroquinoline Intermediate
The following is a representative, detailed protocol for the synthesis of a chloroquinoline intermediate from Methyl 5-amino-2-methyl-3-nitrobenzoate.
Step 1: Reduction of the Nitro Group
-
To a stirred solution of Methyl 5-amino-2-methyl-3-nitrobenzoate (1.0 eq) in ethanol, add iron powder (5.0 eq) and concentrated hydrochloric acid (0.5 eq).
-
Heat the reaction mixture to reflux for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure to yield the crude diamino intermediate.
Step 2: Cyclization to the Quinolinone
-
To the crude diamino intermediate from Step 1, add ethyl acetoacetate (1.2 eq) and a catalytic amount of acetic acid.
-
Heat the mixture to 120°C for 6 hours.
-
Cool the reaction to room temperature, at which point the product should precipitate.
-
Collect the solid by filtration and wash with cold ethanol to afford the functionalized quinolinone.
Step 3: Chlorination
-
Suspend the functionalized quinolinone from Step 2 in phosphorus oxychloride (POCl₃, 5.0 eq).
-
Heat the mixture to reflux for 3 hours.
-
Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the chloroquinoline intermediate.
Conclusion
Methyl 5-amino-2-methyl-3-nitrobenzoate is a readily accessible and highly versatile intermediate for the synthesis of complex, biologically active molecules. A clear understanding of the supplier landscape, coupled with a firm grasp of its chemical properties and synthetic applications, empowers researchers to efficiently advance their drug discovery and development programs. The protocols and data presented in this guide serve as a valuable resource for scientists working at the forefront of medicinal chemistry.
References
-
Alichem Inc. (n.d.). Methyl 5-amino-2-methyl-3-nitrobenzoate. Retrieved from [Link]
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ChemSynthesis. (n.d.). methyl 5-amino-2-methyl-3-nitrobenzoate. Retrieved from [Link]
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abcr GmbH. (n.d.). Methyl 5-amino-2-methyl-3-nitrobenzoate. Retrieved from [Link]
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Arctom. (n.d.). CAS NO. 88132-48-3 | Methyl 5-amino-2-methyl-3-nitrobenzoate. Retrieved from [Link]
-
Henan Dowon Chemical Technology Co., Ltd. (n.d.). Methyl 5-amino-2-methyl-3-nitrobenzoate. Retrieved from [Link]
-
Wentland, M. P., Bailey, D. M., Cornett, J. B., Dobson, R. A., Powles, R. G., & Wagner, R. B. (1984). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. Journal of medicinal chemistry, 27(9), 1103–1108. [Link]
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Methodological & Application
Application Note: A Step-by-Step Synthesis Protocol for Methyl 5-amino-2-methyl-3-nitrobenzoate
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of Methyl 5-amino-2-methyl-3-nitrobenzoate, a valuable building block in medicinal chemistry and organic synthesis. The described methodology is a two-step process commencing with the dinitration of methyl 2-methylbenzoate to yield the intermediate, methyl 2-methyl-3,5-dinitrobenzoate. This is followed by a regioselective partial reduction of the dinitro intermediate to afford the target compound. This guide is designed to offer a deep understanding of the underlying chemical principles, causality behind experimental choices, and practical insights for successful synthesis.
Introduction
Methyl 5-amino-2-methyl-3-nitrobenzoate is a substituted aromatic compound featuring amino, methyl, and nitro functional groups, making it a versatile intermediate in the synthesis of complex organic molecules. The strategic placement of these functional groups allows for a wide range of subsequent chemical transformations, rendering it a key component in the development of novel pharmaceutical agents and other fine chemicals. The synthesis protocol detailed herein is designed to be robust and reproducible, providing researchers with a reliable method for obtaining this important chemical entity.
The synthetic strategy is based on two fundamental transformations in aromatic chemistry: electrophilic aromatic substitution (nitration) and selective reduction. Understanding the interplay of electronic and steric effects of the substituents on the aromatic ring is paramount for achieving the desired regioselectivity in both steps.
Reaction Scheme
The overall two-step synthesis is depicted below:
Caption: Overall synthetic pathway for Methyl 5-amino-2-methyl-3-nitrobenzoate.
Materials and Reagents
Proper handling of all chemicals is essential. Always consult the Safety Data Sheet (SDS) for each reagent before use.
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier | Notes |
| Methyl 2-methylbenzoate | C₉H₁₀O₂ | 150.17 | ≥98% | Sigma-Aldrich | Starting material |
| Sulfuric Acid | H₂SO₄ | 98.08 | 95-98% | Fisher Scientific | Dehydrating agent and catalyst |
| Nitric Acid | HNO₃ | 63.01 | 70% | VWR | Nitrating agent |
| Sodium Sulfide Nonahydrate | Na₂S·9H₂O | 240.18 | ≥98% | Acros Organics | Reducing agent |
| Elemental Sulfur | S | 32.06 | Powder | Alfa Aesar | Forms polysulfide for reduction |
| Methanol | CH₃OH | 32.04 | ACS Grade | BDH | Solvent for recrystallization |
| Dichloromethane | CH₂Cl₂ | 84.93 | ACS Grade | EMD Millipore | Extraction solvent |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | ≥99.5% | J.T. Baker | For neutralization |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | Macron | Drying agent |
Experimental Protocols
Step 1: Synthesis of Methyl 2-methyl-3,5-dinitrobenzoate
This step involves the electrophilic aromatic substitution of methyl 2-methylbenzoate. The methyl group is an activating, ortho, para-director, while the methyl ester is a deactivating, meta-director. The combined effect directs the incoming nitro groups to the 3 and 5 positions. Due to the deactivating effect of the first introduced nitro group, forcing conditions (higher temperature or fuming acids) are required for the second nitration.
Protocol:
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 25 mL of concentrated sulfuric acid to 25 mL of fuming nitric acid. Maintain the temperature below 10 °C during the addition.
-
Reaction Setup: In a separate three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 10 g (0.067 mol) of methyl 2-methylbenzoate in 40 mL of concentrated sulfuric acid. Cool the mixture to 0 °C in an ice bath.
-
Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of methyl 2-methylbenzoate over a period of 1-2 hours. Carefully monitor the temperature and maintain it between 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A yellow precipitate of methyl 2-methyl-3,5-dinitrobenzoate will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a minimal amount of hot methanol to yield pale yellow crystals.
Step 2: Synthesis of Methyl 5-amino-2-methyl-3-nitrobenzoate
This step employs the Zinin reduction, a classic method for the selective reduction of one nitro group in a polynitroaromatic compound using sulfide or polysulfide ions.[1][2] The regioselectivity of this reduction is influenced by both steric and electronic factors. In methyl 2-methyl-3,5-dinitrobenzoate, the nitro group at the 5-position is generally considered less sterically hindered than the nitro group at the 3-position, which is ortho to the methyl group. Therefore, the nucleophilic attack by the sulfide species is favored at the 5-position, leading to the desired product.[3]
Protocol:
-
Preparation of the Reducing Agent: In a round-bottom flask, dissolve 15 g (0.062 mol) of sodium sulfide nonahydrate and 2 g (0.062 mol) of elemental sulfur in 100 mL of water. Gently heat the mixture to about 50 °C to facilitate the formation of sodium polysulfide.
-
Reaction Setup: In a separate three-necked flask equipped with a reflux condenser and a mechanical stirrer, suspend 10 g (0.042 mol) of methyl 2-methyl-3,5-dinitrobenzoate in 150 mL of a 1:1 mixture of ethanol and water.
-
Reduction: Heat the suspension to reflux and add the sodium polysulfide solution dropwise over 30 minutes. The color of the reaction mixture will change significantly.
-
Reaction Progression: Maintain the reaction at reflux for 2-3 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate will form.
-
Isolation and Purification: Filter the reaction mixture to collect the crude product. Wash the solid with cold water. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent, or by recrystallization from ethanol/water to yield the final product, Methyl 5-amino-2-methyl-3-nitrobenzoate, as a solid.
Workflow Visualization
The following diagram illustrates the key stages of the synthesis process.
Sources
Application Notes and Protocols for the Nitration of Methyl 2-Methylbenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Complexities of Electrophilic Aromatic Substitution
The nitration of methyl 2-methylbenzoate and its derivatives is a cornerstone of electrophilic aromatic substitution (EAS), a fundamental reaction class in organic synthesis. This process, which introduces a nitro (NO₂) group onto the aromatic ring, is pivotal for the synthesis of a vast array of intermediates crucial in the pharmaceutical, agrochemical, and dye industries. The strategic placement of the nitro group is paramount, as it can be readily transformed into other functional groups, such as amines, which are ubiquitous in bioactive molecules.
This guide provides an in-depth exploration of the theoretical underpinnings and practical considerations for the nitration of methyl 2-methylbenzoate derivatives. We will delve into the directing effects of the substituents, the mechanistic pathways, and detailed, field-proven protocols to ensure successful and safe execution in a laboratory setting.
Theoretical Framework: Understanding Regioselectivity
The regiochemical outcome of the nitration of methyl 2-methylbenzoate is governed by the interplay of the electronic and steric effects of the two substituents already present on the benzene ring: the methyl (-CH₃) group and the methyl ester (-COOCH₃) group.
Directing Effects of Substituents
In electrophilic aromatic substitution, substituents on a benzene ring dictate the position of the incoming electrophile.[1] These directing effects are a consequence of how the substituent influences the electron density of the aromatic ring through inductive and resonance effects.[2]
-
Methyl Group (-CH₃): The methyl group is an electron-donating group (EDG) .[3] It donates electron density to the benzene ring primarily through an inductive effect and hyperconjugation.[4][5] This increases the nucleophilicity of the ring, making it more reactive towards electrophiles.[1] As an EDG, the methyl group is an ortho, para-director , meaning it directs incoming electrophiles to the positions ortho (adjacent) and para (opposite) to itself.[6][7] This is because the carbocation intermediates (arenium ions) formed during ortho and para attack are more stabilized by the electron-donating methyl group.[8]
-
Methyl Ester Group (-COOCH₃): The methyl ester group is an electron-withdrawing group (EWG) .[9] It withdraws electron density from the benzene ring through both a negative inductive effect (-I) and a negative resonance effect (-M).[10] This deactivates the ring towards electrophilic attack.[11] The ester group is a meta-director , as it destabilizes the carbocation intermediates of ortho and para attack more than the meta intermediate.[2][12]
Predicting the Major Products
In methyl 2-methylbenzoate, the ortho, para-directing methyl group and the meta-directing ester group are in conflict. To predict the major product(s), we must consider the combined influence of these groups on the available positions for nitration (positions 3, 4, 5, and 6).
-
Position 3: Ortho to the methyl group and meta to the ester group. Both groups favor substitution at this position.
-
Position 4: Meta to the methyl group and meta to the ester group. The methyl group disfavors this position, while the ester group directs here.
-
Position 5: Para to the methyl group and meta to the ester group. Both groups favor substitution at this position.
-
Position 6: Ortho to the methyl group and ortho to the ester group. The methyl group favors this position, but the ester group strongly disfavors it. Furthermore, this position is sterically hindered by two adjacent substituents.[4][13]
Based on these directing effects, the primary products expected from the nitration of methyl 2-methylbenzoate are methyl 2-methyl-3-nitrobenzoate and methyl 2-methyl-5-nitrobenzoate . The formation of the 4-nitro and 6-nitro isomers is generally disfavored. The ratio of the 3-nitro to the 5-nitro isomer will be influenced by steric hindrance. The ortho position (3-position) is more sterically hindered than the para position (5-position) relative to the methyl group, which may lead to a higher yield of the 5-nitro isomer.[4][13]
Reaction Mechanism
The nitration of aromatic compounds typically proceeds via the formation of a highly electrophilic nitronium ion (NO₂⁺).[12][14] In the common "mixed acid" method, concentrated nitric acid is protonated by concentrated sulfuric acid, which then loses a molecule of water to form the nitronium ion.[12][14]
Caption: Formation of the nitronium ion (NO₂⁺).
The nitronium ion then attacks the electron-rich benzene ring of the methyl 2-methylbenzoate derivative, forming a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex).[15] Finally, a weak base (such as water or the bisulfate ion) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrated product.[12]
Caption: General mechanism for the nitration of methyl 2-methylbenzoate.
Application Notes: Practical Considerations for Success
Choice of Nitrating Agent
The most common nitrating agent is a mixture of concentrated nitric acid and concentrated sulfuric acid.[16] Sulfuric acid serves as a catalyst to generate the highly reactive nitronium ion.[12] The ratio of nitric acid to sulfuric acid can be varied to control the reactivity. For substrates that are highly activated, a milder nitrating agent, such as nitric acid in acetic anhydride, may be employed to prevent over-nitration and side reactions.[17][18]
Temperature Control
Nitration reactions are highly exothermic and can proceed uncontrollably if the temperature is not carefully managed.[19] Runaway reactions can lead to the formation of dangerous, explosive polynitrated compounds and pose a significant safety hazard.[20] It is crucial to maintain a low temperature, typically between 0 and 10 °C, during the addition of the nitrating agent.[21][22] This is achieved by using an ice bath and adding the nitrating agent slowly and portion-wise.
Reaction Monitoring
The progress of the reaction should be monitored by thin-layer chromatography (TLC) to determine the point of completion and to check for the formation of byproducts.[23] This allows for timely quenching of the reaction to maximize the yield of the desired product.
Work-up and Purification
After the reaction is complete, the mixture is typically poured onto ice to quench the reaction and precipitate the crude product.[16][22] The solid product is then collected by vacuum filtration and washed with cold water to remove residual acids.[21] Further purification is usually achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[16]
Safety Precautions
Nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents.[24][25][26] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat, must be worn at all times.[20][25] The reaction must be performed in a well-ventilated fume hood to avoid inhalation of toxic nitrogen oxide fumes that may be generated.[20] An emergency plan should be in place to handle accidental spills or exposures.[24]
Detailed Experimental Protocols
Protocol for the Nitration of Methyl 2-Methylbenzoate using Mixed Acid
This protocol details the nitration of methyl 2-methylbenzoate to yield a mixture of methyl 2-methyl-3-nitrobenzoate and methyl 2-methyl-5-nitrobenzoate.
Materials:
-
Methyl 2-methylbenzoate
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Crushed ice
-
Deionized water
-
Ethanol
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Büchner funnel and filter flask
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture: In a clean, dry Erlenmeyer flask, carefully add 2.5 mL of concentrated nitric acid to 2.5 mL of concentrated sulfuric acid. Cool the mixture in an ice bath. Caution: This is a highly exothermic process and should be done slowly with cooling.
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 g of methyl 2-methylbenzoate in 5.0 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.
-
Nitration: While maintaining the temperature between 0 and 10 °C, slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the stirred solution of methyl 2-methylbenzoate over a period of 20-30 minutes.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Quenching and Isolation: Carefully pour the reaction mixture onto approximately 50 g of crushed ice in a beaker with stirring. The crude product should precipitate as a solid.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold deionized water until the washings are neutral to litmus paper.
-
Purification by Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid. If necessary, add a small amount of water dropwise until the solution becomes slightly cloudy, then add a few drops of ethanol to redissolve the precipitate. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them in a vacuum oven or desiccator.
-
Characterization: Determine the yield, melting point, and characterize the product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).
Data Presentation
| Parameter | Value |
| Starting Material | Methyl 2-methylbenzoate |
| Reagents | Conc. H₂SO₄, Conc. HNO₃ |
| Reaction Temperature | 0-10 °C |
| Reaction Time | 1 hour |
| Expected Products | Methyl 2-methyl-3-nitrobenzoate, Methyl 2-methyl-5-nitrobenzoate |
| Purification Method | Recrystallization |
Conclusion
The nitration of methyl 2-methylbenzoate derivatives is a powerful tool in organic synthesis, providing access to valuable nitroaromatic intermediates. A thorough understanding of the underlying principles of electrophilic aromatic substitution, including the directing effects of substituents and reaction mechanisms, is essential for achieving the desired regioselectivity and yield. By adhering to carefully controlled experimental conditions and rigorous safety protocols, researchers can successfully and safely perform this important transformation. The protocols and application notes provided in this guide offer a solid foundation for professionals in research and drug development to effectively utilize this versatile reaction in their synthetic endeavors.
References
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Chad's Prep. (2021, March 8). 18.3 Ortho-Para Directors vs Meta Directors in EAS Reactions. Retrieved from [Link]
-
Filo. (2025, March 21). Difference between Ortho para and meta directing groups. Retrieved from [Link]
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Filo. (2025, September 15). Justify why the ortho/para ratio in nitration of toluene is not 1:1.... Retrieved from [Link]
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PubMed. (2014, November 21). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
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YouTube. (2024, June 6). Nitration reaction safety. Retrieved from [Link]
-
National Academic Digital Library of Ethiopia. (2013, November 22). Chemistry, Process Design, and Safety for the Nitration Industry. Retrieved from [Link]
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Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 19.7: An Explanation of Substituent Effects. Retrieved from [Link]
-
-ORCA - Cardiff University. (2023, May 19). Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts. Retrieved from [Link]
-
Stack Exchange. (2017, April 9). Why is the ortho isomer a major product in the nitration of toluene?. Retrieved from [Link]
-
Willson Research Group. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
-
VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident. Retrieved from [Link]
-
Save My Exams. (2025, January 10). Directing Effects. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the 5-methyl-2-nitrobenzoic acid. Retrieved from [Link]
-
Save My Exams. (2025, June 25). Preparation of Methyl 3-nitrobenzoate (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]
-
ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
YouTube. (2020, August 4). Electrophilic Aromatic Substitution: Nitration of Methyl benzoate. Retrieved from [Link]
-
Course Hero. (n.d.). A 2 step synthesis of methyl 3-n. Retrieved from [Link]
-
WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate. Retrieved from [Link]
-
University of Wisconsin-River Falls. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]
-
University of California, Irvine. (n.d.). NITRATION OF METHYL BENZOATE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]
-
PubMed. (2017, December 18). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]
- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
-
University of South Alabama. (2010, January 5). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]
-
YouTube. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]
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Application Note: Selective Reduction of the Nitro Group in Methyl 5-amino-2-methyl-3-nitrobenzoate
For: Researchers, scientists, and drug development professionals.
Introduction: The Synthetic Importance of Aromatic Diamines
The selective reduction of a nitro group on an aromatic ring is a cornerstone transformation in modern organic synthesis. The resulting aromatic amines are pivotal building blocks, particularly in the pharmaceutical and materials science sectors. The target molecule of this guide, Methyl 3,5-diamino-2-methylbenzoate, is a valuable intermediate. Its vicinal diamine structure, coupled with the methyl and ester functionalities, makes it a versatile scaffold for synthesizing a range of complex molecules, including heterocyclic compounds like benzodiazepines and other pharmacologically active agents.
The primary challenge in the synthesis of Methyl 3,5-diamino-2-methylbenzoate from its nitro precursor lies in achieving high chemoselectivity. The reducing agent must selectively act on the nitro group without affecting the existing amino and methyl ester functionalities. This application note provides a comprehensive guide to performing this reduction, detailing two robust protocols, explaining the mechanistic rationale behind procedural choices, and offering troubleshooting advice to ensure reliable and reproducible outcomes.
Overview of Reduction Strategies: A Comparative Analysis
Several methods are available for the reduction of aromatic nitro groups, each with distinct advantages and limitations. The choice of method often depends on factors such as substrate compatibility, laboratory equipment availability, scale, and safety considerations.[1]
| Method | Key Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C, Pt/C, or Raney Nickel | High efficiency and yield; clean reaction with water as the only byproduct; catalyst can often be recycled. | Requires specialized pressure equipment; pyrophoric catalysts require careful handling;[2][3] may not be chemoselective for molecules with other reducible groups (e.g., alkenes, alkynes).[4] |
| Metal/Acid Reduction | Fe/HCl, Fe/AcOH, SnCl₂/HCl | Cost-effective and uses readily available reagents; highly tolerant of various functional groups.[5][6][7] | Requires stoichiometric amounts of metal, leading to significant waste; work-up can be tedious to remove metal salts; strongly acidic conditions may not be suitable for all substrates. |
| Catalytic Transfer Hydrogenation | Ammonium formate, Hydrazine | Avoids the use of high-pressure hydrogen gas;[8] generally mild and highly selective conditions;[9][10] rapid reaction times are common.[6] | Can be more expensive than metal/acid methods; requires careful removal of the catalyst. |
| Metal Hydride Reduction | LiAlH₄, NaBH₄ | Generally not suitable for aromatic nitro compounds as they tend to produce azo products;[4] NaBH₄ alone is typically not strong enough.[11] |
For the specific transformation of Methyl 5-amino-2-methyl-3-nitrobenzoate, both Catalytic Hydrogenation and Metal/Acid Reduction with Tin(II) Chloride are highly effective. Catalytic hydrogenation offers a cleaner process, while the tin(II) chloride method provides excellent functional group tolerance without the need for specialized pressure apparatus.[12][13]
Experimental Protocols
Method A: Catalytic Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate
This method is highly efficient and avoids the use of pressurized hydrogen gas, making it more accessible for standard laboratory setups.[9] Ammonium formate serves as the in-situ source of hydrogen.[14][15]
Principle: Palladium on carbon (Pd/C) is a heterogeneous catalyst that facilitates the transfer of hydrogen from a donor molecule (ammonium formate) to the nitro group. The ammonium formate decomposes on the catalyst surface to produce hydrogen, ammonia, and carbon dioxide.[9] The adsorbed hydrogen then reduces the nitro group through a series of intermediates (nitroso, hydroxylamine) to the final amine.
Workflow for Catalytic Transfer Hydrogenation
Caption: General workflow for transfer hydrogenation.
Reagents and Materials:
| Reagent/Material | Quantity | Molar Eq. | Notes |
| Methyl 5-amino-2-methyl-3-nitrobenzoate | 1.0 g | 1.0 | |
| 10% Palladium on Carbon (Pd/C), wet | 100 mg | ~0.05 | Caution: Pyrophoric catalyst. Handle with care.[3][16] |
| Ammonium Formate | 1.5 g | 5.0 | |
| Methanol (MeOH), ACS Grade | 25 mL | - | |
| Celite® | As needed | - | For filtration. |
| Round-bottom flask, reflux condenser, magnetic stirrer | |||
| Inert atmosphere setup (Nitrogen or Argon) |
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask, add Methyl 5-amino-2-methyl-3-nitrobenzoate (1.0 g) and Methanol (25 mL). Stir until fully dissolved.
-
Add ammonium formate (1.5 g) to the solution and stir for 5 minutes.
-
Carefully purge the flask with nitrogen. Under a positive flow of nitrogen, add 10% Pd/C (100 mg). Note: Never add the dry catalyst to a dry flask or in the presence of air and flammable solvent, as it can ignite.[17]
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[6]
-
Once the starting material is consumed, allow the reaction to cool to room temperature.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield Methyl 3,5-diamino-2-methylbenzoate.
Method B: Stannous Chloride (SnCl₂) Reduction
This classical method is highly reliable and chemoselective, particularly for substrates with other reducible groups that are sensitive to catalytic hydrogenation.[4][12][13]
Principle: Tin(II) chloride is a mild reducing agent that, in a protic solvent like ethanol, reduces the nitro group in a stepwise fashion. The Sn(II) ion acts as the electron donor.[12] The overall reaction involves the transfer of six electrons to the nitro group, with the tin being oxidized to Sn(IV). The work-up requires neutralization to precipitate tin salts and liberate the free amine product.
Decision Logic for Choosing a Reduction Method
Caption: Decision tree for selecting a reduction method.
Reagents and Materials:
| Reagent/Material | Quantity | Molar Eq. | Notes |
| Methyl 5-amino-2-methyl-3-nitrobenzoate | 1.0 g | 1.0 | |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 5.4 g | 5.0 | |
| Ethanol (EtOH), Absolute | 20 mL | - | |
| Ethyl Acetate (EtOAc) | 100 mL | - | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | As needed | - | For neutralization. |
| Brine (Saturated NaCl soln.) | 20 mL | - | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | As needed | - | For drying. |
Step-by-Step Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the Methyl 5-amino-2-methyl-3-nitrobenzoate (1.0 g) in absolute ethanol (20 mL).[12]
-
Add Tin(II) chloride dihydrate (5.4 g) to the solution.[18]
-
Heat the reaction mixture to 70°C under a nitrogen atmosphere and stir vigorously.
-
Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.[12]
-
Once complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Resuspend the residue in ethyl acetate (50 mL).
-
Cool the flask in an ice bath and carefully neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~8. Vigorous stirring is required to break up the tin salts.
-
Filter the resulting suspension through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate (2 x 25 mL).
-
Transfer the combined filtrate to a separatory funnel, wash with brine (20 mL), dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.[12]
-
Purify as described in Method A.
Characterization of Product: Methyl 3,5-diamino-2-methylbenzoate
Validation of the final product's identity and purity is critical.
-
Appearance: Off-white to light brown solid.
-
Molecular Formula: C₉H₁₂N₂O₂
-
Molecular Weight: 180.21 g/mol
-
¹H NMR (400 MHz, DMSO-d₆): Expected signals would include:
-
A singlet for the methyl ester protons (~3.7-3.8 ppm).
-
A singlet for the aromatic methyl protons (~1.9-2.0 ppm).
-
Two distinct singlets for the two amino groups (-NH₂) in the range of ~4.5-5.5 ppm.
-
Two doublets for the aromatic protons on the benzene ring (~6.0-6.5 ppm).
-
-
IR (KBr, cm⁻¹): Key peaks to observe:
-
N-H stretching bands for the primary amines (~3350-3450 cm⁻¹).
-
C=O stretching for the ester (~1680-1700 cm⁻¹).
-
-
Mass Spectrometry (ESI+): m/z 181.1 [M+H]⁺.
Safety and Handling Precautions
-
General: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[19]
-
Catalyst Handling (Pd/C): Palladium on carbon is a pyrophoric material, especially after use when it is saturated with hydrogen.[16][20] It can ignite spontaneously upon exposure to air.[17] Always handle it under an inert atmosphere and never allow the used catalyst to dry out.[21][22] Quench spent catalyst by making a wet slurry with water before disposal.[20]
-
Hydrogen Gas: While not used in the transfer hydrogenation protocol, if using direct hydrogenation, be aware that hydrogen is a highly flammable and explosive gas.[19] Ensure all equipment is properly grounded and free of leaks.[2][23]
-
Reagents: Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use. The reduction of nitro compounds can be exothermic; monitor the reaction temperature carefully, especially during scale-up.[24][12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Inactive catalyst (Pd/C).- Insufficient reducing agent.- Poor solubility of starting material. | - Use a fresh batch of catalyst.- Increase the equivalents of ammonium formate or SnCl₂.- Consider a co-solvent system to improve solubility.[25] |
| Formation of Side Products | - Over-reduction or side reactions due to excessive heat.- Formation of intermediates like azoxy or azo compounds.[25] | - Maintain careful temperature control.- Ensure sufficient reducing agent is present to drive the reaction to the fully reduced amine.[25] |
| Low Yield after Work-up | - Incomplete extraction of the product.- Product loss during filtration of tin salts. | - Perform multiple extractions with ethyl acetate.- Ensure the tin hydroxide precipitate is thoroughly washed with the extraction solvent. |
| Catalyst Ignition (Pd/C) | - Exposure of dry, used catalyst to air. | - Keep the catalyst wet at all times during and after the reaction.[22] Filter quickly and immediately transfer the wet filter cake to a water-filled waste container.[16] |
References
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-
Taylor & Francis Online. Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. [Link]
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PMC. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. [Link]
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- Benchchem. Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
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SciSpace. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]
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ACS Chemical Health & Safety. Hazards associated with laboratory scale hydrogenations. [Link]
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ResearchGate. Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon | Request PDF. [Link]
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- Benchchem. selective reduction of nitro group without affecting other functional groups.
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Science Primary Literature. Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. [Link]
-
RSC Publishing. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. [Link]
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RSC Publishing. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. [Link]
- Unknown Source. Nitro Reduction - SnCl2 - Common Organic Chemistry.
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Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
-
ACS Publications. Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. [Link]
-
Taylor & Francis Online. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation: Synthetic Communications: Vol 37, No 16. [Link]
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NIH. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. [Link]
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Wikipedia. Reduction of nitro compounds. [Link]
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UW-Madison Chemistry. Hazards associated with laboratory scale hydrogenations. [Link]
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Stanford Environmental Health & Safety. HYDROGENATION | FACT SHEET. [Link]
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YouTube. Palladium on Carbon (Pd/C), Raney Ni - HOW TO USE AND QUENCH LABORATORY SAFETY TRICKS || Lab - 1.3. [Link]
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Vineeth Chemicals. About Catalysts. [Link]
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Chemistry Stack Exchange. Selective reduction of nitro group to amine, in benzene ring containing nitrile?. [Link]
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ACS Publications. Reflections on the Teaching Practices for the Reduction of Nitroarenes. [Link]
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Princeton EHS. Pyrophoric Materials. [Link]
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Journal of Synthetic Chemistry. Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]
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Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]
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-
ACS GCI Pharmaceutical Roundtable. Nitro Reduction. [Link]
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Title: A Methodological Guide to the Purification of Crude Methyl 5-amino-2-methyl-3-nitrobenzoate by Recrystallization
An Application Note and Protocol for Researchers
Abstract: This application note provides a comprehensive protocol for the purification of Methyl 5-amino-2-methyl-3-nitrobenzoate, a key intermediate in various synthetic pathways. The focus is on recrystallization, a robust and scalable technique for removing impurities from solid organic compounds.[1] This guide moves beyond a simple set of instructions, offering a framework for methodological development, including solvent selection, protocol optimization, and purity validation. The causality behind each experimental step is explained to empower researchers to adapt and troubleshoot the procedure effectively.
Introduction: The Rationale for Purification
Methyl 5-amino-2-methyl-3-nitrobenzoate is a substituted aromatic compound whose utility in drug development and materials science is contingent on its purity. Synthetic reactions rarely yield a product in a completely pure form; by-products, unreacted starting materials, and reagents are common contaminants.[2] Recrystallization is a powerful purification technique that leverages the differences in solubility between the desired compound and impurities in a given solvent system.[3] The fundamental principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that selectively excludes impurity molecules, which remain in the solution (mother liquor).[2][4] This process, when executed correctly, can significantly enhance the purity of the final product.
The Principle of Recrystallization & Solvent Selection
The success of any recrystallization procedure is critically dependent on the choice of solvent.[5] An ideal solvent should exhibit a steep solubility curve for the solute; it should dissolve the compound sparingly or not at all at room temperature but have a high capacity for dissolution at its boiling point.[1][3]
Key Characteristics of an Optimal Recrystallization Solvent:
-
High Temperature Coefficient: The compound should be highly soluble at high temperatures and poorly soluble at low temperatures to ensure high recovery yield.[1]
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[2]
-
Chemical Inertness: The solvent must not react with the compound being purified.[1]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.
-
Safety: The solvent should be non-toxic, non-flammable, and inexpensive, although chemical requirements often take precedence.
Protocol for Solvent Screening: Before committing to a bulk purification, a micro-scale solvent screening is essential.
-
Place approximately 20-30 mg of the crude Methyl 5-amino-2-methyl-3-nitrobenzoate into several small test tubes.
-
To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, vortexing after each addition. Note the solubility. The compound should be largely insoluble.
-
If the compound is insoluble at room temperature, heat the test tube in a water bath towards the solvent's boiling point, adding more solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. A copious amount of fine, pure-looking crystals indicates a promising solvent system.
Table 1: Candidate Solvents for Methyl 5-amino-2-methyl-3-nitrobenzoate Based on the compound's polarity (presence of amino, nitro, and ester groups), the following solvents and solvent mixtures are recommended for initial screening.
| Solvent System | Rationale & Expected Behavior |
| Methanol (MeOH) | Often effective for moderately polar aromatic compounds. Similar compounds like methyl 3-nitrobenzoate show good recrystallization from methanol.[6][7] |
| Ethanol (EtOH) | Similar to methanol but less volatile. An ethanol/water mixture is also a strong candidate, as water can act as an anti-solvent.[8][9] |
| Isopropanol (IPA) | A slightly less polar alcohol that can provide a different solubility profile. |
| Ethyl Acetate (EtOAc) | A moderately polar solvent; may show high solubility even at room temperature. Can be useful in a solvent/anti-solvent system (e.g., with hexanes). |
| Toluene | A non-polar aromatic solvent. Less likely to be a primary solvent but could be useful for removing non-polar impurities. |
Materials and Equipment
-
Crude Methyl 5-amino-2-methyl-3-nitrobenzoate
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks (at least two sizes)
-
Hot plate with stirring capability
-
Watch glass (to cover the flask)
-
Buchner funnel and filter flask
-
Filter paper (sized for the funnel)
-
Vacuum source (aspirator or pump)
-
Glass stirring rod
-
Spatulas
-
Ice bath
-
Drying oven or desiccator
-
Melting point apparatus
-
TLC plates, chamber, and appropriate mobile phase
Safety Precautions: Handling Nitroaromatic Compounds
Nitroaromatic compounds require careful handling due to their potential toxicity.[10][11]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and chemically resistant gloves (e.g., nitrile).[10][12]
-
Ventilation: All handling of the solid compound and solvents should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[13]
-
Spill Management: In case of a spill, contain it with an inert absorbent material (like vermiculite or sand) and collect it into a sealed container for hazardous waste.[14]
-
Waste Disposal: The filtrate (mother liquor) and any contaminated materials must be disposed of as hazardous chemical waste according to institutional guidelines. Do not pour organic solvents down the drain.[14]
-
Ignition Sources: Use a hot plate, not a Bunsen burner, for heating flammable solvents like methanol or ethanol.[8]
Detailed Experimental Protocol
This protocol assumes a suitable solvent has been identified from the screening process.
Step 1: Dissolution of the Crude Solid
-
Place the crude Methyl 5-amino-2-methyl-3-nitrobenzoate in an Erlenmeyer flask. Using an Erlenmeyer flask minimizes solvent evaporation and contamination.[5]
-
Add a magnetic stir bar.
-
Add a small portion of the chosen solvent, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring. Add the solvent in small increments, bringing the solution to a gentle boil after each addition.
-
Continue adding the hot solvent until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is critical for maximizing the yield of recovered crystals upon cooling.[2][15] An excess of solvent will keep more of the product dissolved at low temperatures, reducing recovery.
Step 2: Hot Filtration (Optional)
-
This step is only necessary if insoluble impurities (e.g., dust, inorganic salts) or colored impurities are present.
-
If colored impurities persist, add a small amount of activated charcoal to the hot solution and boil for a few minutes. Causality: The high surface area of activated carbon adsorbs colored polymeric impurities.[1]
-
To remove the charcoal or other insoluble matter, perform a hot gravity filtration using a pre-warmed funnel and flask to prevent premature crystallization in the funnel.
Step 3: Crystallization
-
Cover the flask containing the hot, saturated solution with a watch glass and set it aside on a heat-insulating surface (like a cork ring or wood block) to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[5]
-
Once the flask has reached room temperature and crystal growth appears to have stopped, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the solute.[5]
Step 4: Isolation of Crystals by Vacuum Filtration
-
Set up a Buchner funnel with a piece of filter paper that fits flatly on the bottom.
-
Place the funnel on a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the ice-cold recrystallization solvent to ensure a good seal.
-
Turn on the vacuum and pour the cold crystal slurry into the center of the funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
Step 5: Washing the Crystals
-
With the vacuum still applied, wash the crystals on the filter paper with a minimal amount of fresh, ice-cold solvent.[2] Causality: This wash step removes any residual mother liquor containing dissolved impurities from the surface of the crystals. Using ice-cold solvent minimizes the redissolving of the purified product.[1]
-
Repeat the wash one more time if necessary.
Step 6: Drying the Purified Product
-
Leave the crystals in the Buchner funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.
-
Transfer the semi-dry crystals to a pre-weighed watch glass.
-
Dry the crystals to a constant weight, either in a low-temperature drying oven (ensure the temperature is well below the compound's melting point) or in a desiccator under vacuum.
Workflow Diagram
Caption: Workflow for the purification of Methyl 5-amino-2-methyl-3-nitrobenzoate.
Characterization and Purity Assessment
A successful purification must be verified.
-
Melting Point Analysis: Take the melting point of the dried, purified crystals. A pure compound will exhibit a sharp melting range (typically < 2°C) at a temperature consistent with literature values. The crude, impure starting material will melt over a broader and lower temperature range.[5]
-
Thin-Layer Chromatography (TLC): Spot the crude material, the purified product, and the mother liquor on a TLC plate. Develop the plate in an appropriate solvent system (e.g., hexane/ethyl acetate). The purified product should appear as a single, distinct spot with no visible impurities that were present in the crude sample.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | Too much solvent was used; the compound is still soluble in the cold solvent. | Re-heat the solution to boil off some of the solvent to increase concentration. Allow to cool again. If still no crystals, add a seed crystal or gently scratch the inside of the flask with a glass rod to induce nucleation.[5] |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute; the solution has become supersaturated too quickly. | Re-heat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvating power, or simply allow for a much slower cooling rate. |
| Very low recovery/yield. | Too much solvent was used; crystals were washed with solvent that was not ice-cold; premature crystallization during hot filtration. | Optimize the amount of solvent used. Ensure the wash solvent is thoroughly chilled. Ensure filtration apparatus is pre-heated for hot filtration. Some loss is unavoidable due to the compound's residual solubility.[2][5] |
| Crystals are still colored. | The recrystallization was not effective at removing colored impurities; activated charcoal step was skipped or insufficient. | Repeat the recrystallization, incorporating the activated charcoal step before hot filtration. |
Conclusion
Recrystallization is a powerful and essential technique in synthetic chemistry for obtaining high-purity solid compounds. By following a systematic approach that begins with careful solvent selection and proceeds through a logically structured protocol, researchers can effectively purify Methyl 5-amino-2-methyl-3-nitrobenzoate. The key to success lies not in rigidly following a recipe, but in understanding the principles behind each step, allowing for intelligent adaptation and troubleshooting to achieve the desired purity for downstream applications.
References
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Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using Methyl 5-amino-2-methyl-3-nitrobenzoate and its Precursors
Introduction: Strategic Importance of Substituted Anilines in Kinase Inhibitor Synthesis
Substituted anilines and their derivatives are foundational scaffolds in the architecture of numerous targeted therapies, particularly in the realm of kinase inhibitors. The strategic placement of amino, nitro, and methyl groups on a benzoic acid ester core, as seen in Methyl 5-amino-2-methyl-3-nitrobenzoate, provides a versatile platform for constructing complex heterocyclic systems. This guide delves into the practical application of this key intermediate and its precursors in the synthesis of intermediates for two clinically significant kinase inhibitors: Ripretinib and Ponatinib. We will explore the underlying chemical principles, provide detailed, field-tested protocols, and emphasize the causality behind critical experimental choices to ensure procedural robustness and safety.
Physicochemical Properties and Safety Overview
Before commencing any synthetic work, a thorough understanding of the materials is paramount.
Table 1: Physicochemical and Safety Data of Key Reagents
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Hazards |
| Methyl 5-amino-2-methyl-3-nitrobenzoate | C₉H₁₀N₂O₄ | 210.19 | Not readily available | Skin/eye irritant |
| 2-Methyl-3,5-dinitrobenzoic acid | C₈H₆N₂O₆ | 226.14 | 205-207 | Strong oxidizer, skin/eye irritant |
| Methyl 3,5-diamino-2-methylbenzoate | C₉H₁₂N₂O₂ | 180.21 | Not readily available | Potential skin/eye irritant |
Safety and Handling Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[1]
-
Nitro-containing compounds are potentially energetic and should be handled with care, avoiding shock, friction, and excessive heat.
-
Reactions involving concentrated acids and oxidizing agents are highly exothermic and require careful temperature control.[2]
-
Disposal of all chemical waste must adhere to institutional and local regulations.
Application I: Synthesis of a Key Intermediate for Ripretinib
Ripretinib is a multi-kinase inhibitor used in the treatment of advanced gastrointestinal stromal tumors (GIST).[3] A crucial building block for its synthesis is a diamino-substituted benzoic acid derivative. While direct use of Methyl 5-amino-2-methyl-3-nitrobenzoate is plausible, a more convergent and frequently documented approach begins with the dinitration of o-toluic acid.
Logical Workflow for Ripretinib Intermediate Synthesis
The synthesis is approached in a logical sequence of reactions, each building upon the last to construct the required intermediate.
Caption: Synthetic workflow for the Ripretinib intermediate.
Protocol 1: Synthesis of 2-Methyl-3,5-dinitrobenzoic Acid
Causality: The dinitration of o-toluic acid is a classic electrophilic aromatic substitution. The methyl group is an ortho-, para-director and activating, while the carboxylic acid is a meta-director and deactivating. The reaction conditions are harsh to overcome the deactivating effect of the carboxyl group and to install two nitro groups, which are directed to the positions meta to the carboxyl group.[4][5]
Materials:
-
o-Toluic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
Procedure:
-
In a flask equipped with a stirrer and a cooling bath, cautiously add 13.6 g (0.1 mol) of o-toluic acid to 110.4 g of ice-chilled concentrated sulfuric acid with continuous stirring.[5]
-
Slowly add 28.0 g (0.7 mol) of fuming nitric acid dropwise to the mixture, maintaining the temperature at or below 10 °C.[5]
-
After the addition is complete, allow the reaction to stir at room temperature overnight.[5]
-
Heat the reaction mixture to 100 °C and hold for 4 hours.[5]
-
Cool the mixture to room temperature and then carefully pour it over a large volume of crushed ice.
-
The resulting precipitate is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.
-
The crude product can be recrystallized from 50% ethanol to yield 2-methyl-3,5-dinitrobenzoic acid.[4]
Protocol 2: Esterification to Methyl 2-methyl-3,5-dinitrobenzoate
Causality: Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. The use of excess methanol and a catalytic amount of sulfuric acid drives the equilibrium towards the formation of the methyl ester.
Materials:
-
2-Methyl-3,5-dinitrobenzoic acid
-
Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
Suspend 22.6 g (0.1 mol) of 2-methyl-3,5-dinitrobenzoic acid in 200 mL of methanol.
-
Carefully add 5 mL of concentrated sulfuric acid to the suspension.
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and reduce the volume of methanol under reduced pressure.
-
Pour the residue into cold water and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with water, and dried to afford methyl 2-methyl-3,5-dinitrobenzoate.
Protocol 3: Reduction to Methyl 3,5-diamino-2-methylbenzoate
Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups to amines. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. The reaction is carried out under a hydrogen atmosphere, where the nitro groups are selectively reduced in the presence of the ester functionality.[6]
Materials:
-
Methyl 2-methyl-3,5-dinitrobenzoate
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
In a hydrogenation vessel, dissolve 24.0 g (0.1 mol) of methyl 2-methyl-3,5-dinitrobenzoate in 250 mL of methanol.
-
Carefully add 1.2 g of 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge it several times with hydrogen gas.
-
Pressurize the vessel with hydrogen to 3-5 bar and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by TLC analysis. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude Methyl 3,5-diamino-2-methylbenzoate, which can be used in the subsequent step without further purification or can be purified by column chromatography.
Application II: Synthesis of a Key Intermediate for Ponatinib
Ponatinib is a multi-targeted tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML).[7] The synthesis of Ponatinib involves the amide coupling of two key fragments: 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid and 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline.[8] The initial topic compound, Methyl 5-amino-2-methyl-3-nitrobenzoate, can be envisioned as a precursor to the benzoic acid fragment through a series of transformations including reduction, diazotization, and Sonogashira coupling.
Logical Workflow for Ponatinib Synthesis
The synthesis of Ponatinib is a convergent process, bringing together two complex molecular fragments in a final amide bond-forming step.
Caption: Convergent synthesis of Ponatinib via amide coupling.
Protocol 4: Amide Coupling to Form Ponatinib
Causality: The formation of the amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis. Modern coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly efficient for this transformation, even with sterically hindered or electronically deactivated substrates.[9] The reaction proceeds via the activation of the carboxylic acid by HATU to form a highly reactive acyl-OAt ester, which is then readily attacked by the amine nucleophile. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to neutralize the acid formed during the reaction without interfering with the coupling process.
Materials:
-
3-(Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid
-
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
-
HATU
-
DIPEA
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 1.0 equivalent of 3-(Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid in anhydrous DMF, add 1.1 equivalents of HATU and 2.0 equivalents of DIPEA.
-
Stir the mixture at room temperature for 20-30 minutes to ensure complete activation of the carboxylic acid.
-
In a separate flask, dissolve 1.0 equivalent of 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline in anhydrous DMF.
-
Add the solution of the aniline derivative to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude Ponatinib can be purified by column chromatography on silica gel.
Conclusion and Future Perspectives
The strategic functionalization of aromatic rings, exemplified by Methyl 5-amino-2-methyl-3-nitrobenzoate and its dinitro precursor, provides a powerful and versatile entry point for the synthesis of complex pharmaceutical intermediates. The protocols detailed herein for the preparation of key fragments for Ripretinib and Ponatinib highlight the importance of understanding the underlying chemical principles to make informed decisions about reaction conditions and safety. As the demand for more sophisticated and targeted therapeutics continues to grow, the development of robust, scalable, and efficient synthetic routes for these fundamental building blocks will remain a critical endeavor in the field of drug development.
References
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National Center for Biotechnology Information. (n.d.). Ponatinib. PubChem. Retrieved from [Link]
-
CIViC. (n.d.). Therapies Ponatinib Summary. Retrieved from [Link]
- Google Patents. (n.d.). CN103570724A - Synthesis method of ponatinib.
-
Veeprho. (n.d.). 3-(5-amino-2-bromo-4-fluorophenyl)-1-ethyl-7-(methylamino)-1,6-naphthyridin-2(1H)-one. Retrieved from [Link]
- Google Patents. (n.d.). CN101362705B - 3,5-diaminobenzoic acid preparation method.
-
Technical Disclosure Commons. (2022, July 13). Improved process for the preparation of 1-(4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl]. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid. Retrieved from [Link]
-
Wang, S.-M., Zhao, C., Zhang, X., & Qin, H.-L. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: A significant breakthrough for the construction of amides and peptide linkages. Chemical Science, 10(38), 8849-8854. Retrieved from [Link]
- Google Patents. (n.d.). CN105949076A - Preparation method of 3,5-diaminobenzoic acid.
-
Tahir, M. N., Raza, A. R., Saddiqa, A., Danish, M., & Saleem, I. (2009). 2-Methyl-3,5-dinitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2819. Retrieved from [Link]
-
Tahir, M. N., Raza, A. R., Saddiqa, A., Danish, M., & Saleem, I. (2009). 2-Methyl-3,5-dinitrobenzoic acid. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US12213968B2 - Compositions of 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluoropheyl)-3-phenylurea.
-
Lee, B. S., Lee, J. H., & Kim, J. N. (2008). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric Acid Diethyl Ester. Bulletin of the Korean Chemical Society, 29(5), 1025-1028. Retrieved from [Link]
-
Shi, C., et al. (2019). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. European Journal of Medicinal Chemistry, 178, 352-364. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ripretinib. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). CN118948773A - Composition of 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluorophenyl)-3-phenylurea.
- Google Patents. (n.d.). CN111253261A - Preparation method of 3, 5-dinitrobenzoic acid.
-
Wikipedia. (n.d.). Trifluoroperacetic acid. Retrieved from [Link]
-
A Plus Topper. (2025, June 25). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]
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Application Note & Protocols: Strategic Derivatization of the Amino Group in Methyl 5-amino-2-methyl-3-nitrobenzoate
Abstract
This document provides a comprehensive technical guide for the chemical derivatization of the primary amino group in Methyl 5-amino-2-methyl-3-nitrobenzoate. This compound serves as a valuable building block in medicinal chemistry and materials science, where modification of the amino group is a key step for creating diverse molecular architectures. This guide details protocols for three common and highly useful derivatization strategies: Acylation (Acetylation), Sulfonylation (Tosylation), and Boc-Protection. Each protocol is accompanied by a discussion of the underlying chemical principles, step-by-step procedures, and expected outcomes.
Introduction and Strategic Considerations
Methyl 5-amino-2-methyl-3-nitrobenzoate is a substituted aniline derivative with significant potential as a synthetic intermediate. Its structure contains three key functional groups: a methyl ester, a nitro group, and a primary aromatic amine. The strategic derivatization of the amino group allows for the introduction of a wide array of functionalities, enabling the synthesis of libraries of compounds for drug discovery or the development of novel materials.
However, the reactivity of the amino group is significantly influenced by the electronic and steric environment of the aromatic ring:
-
Electronic Effects: The potent electron-withdrawing nature of the nitro group at the meta-position significantly reduces the nucleophilicity of the amino group. This deactivation means that reactions at the amine require carefully selected, often more forcing, conditions compared to simple anilines.
-
Steric Hindrance: The presence of a methyl group in the ortho position provides a degree of steric hindrance, which can also modulate the accessibility and reactivity of the adjacent amino group.
Understanding these factors is crucial for designing successful and high-yielding derivatization protocols. The methods outlined below have been selected for their reliability and applicability to electron-deficient anilines.
General Experimental Workflow
A standardized workflow ensures reproducibility and successful synthesis. The general process for the derivatization of Methyl 5-amino-2-methyl-3-nitrobenzoate is outlined below.
Figure 1: General workflow for the derivatization of Methyl 5-amino-2-methyl-3-nitrobenzoate.
Protocol 1: Acylation (Acetylation)
Acylation is a fundamental transformation that converts the primary amine into a more stable and less basic amide. Acetylation, the introduction of an acetyl group, is a common example used to protect amines or to modulate their electronic properties.
Principle: The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent like acetic anhydride or acetyl chloride. Due to the reduced nucleophilicity of the starting material, a base catalyst (e.g., pyridine or triethylamine) is typically required to facilitate the reaction.
Detailed Experimental Protocol: Acetylation
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 5-amino-2-methyl-3-nitrobenzoate (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine (approx. 0.2 M concentration). Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add triethylamine (1.5 eq, if using DCM as solvent). Then, add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) dropwise to the stirred solution. If pyridine is the solvent, it also acts as the base.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
If DCM was used, transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, water, and brine.
-
If pyridine was used, dilute with ethyl acetate and wash extensively with 1M copper sulfate solution to remove pyridine, followed by water and brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to yield Methyl 5-acetamido-2-methyl-3-nitrobenzoate.[1][2]
Figure 2: Reaction scheme for the acetylation of the target molecule.
Protocol 2: Sulfonylation (Tosylation)
The formation of a sulfonamide is a critical transformation in medicinal chemistry, as the sulfonamide group is a key pharmacophore in many drugs. This protocol details the reaction with p-toluenesulfonyl chloride (TsCl).
Principle: Similar to acylation, sulfonylation involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. These reactions are almost exclusively run in the presence of a base, such as pyridine, which serves as both the solvent and a catalyst to activate the sulfonyl chloride and neutralize the HCl byproduct. Modern methods using visible light photocatalysis also offer mild alternatives for sulfonylation.[3][4]
Detailed Experimental Protocol: Tosylation
-
Preparation: Dissolve Methyl 5-amino-2-methyl-3-nitrobenzoate (1.0 eq) in pyridine (approx. 0.3 M) in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0 °C. Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight. The progress can be monitored by TLC. For particularly unreactive systems, gentle heating (40-50 °C) may be required.
-
Work-up: Pour the reaction mixture into a beaker of ice water. The product will often precipitate as a solid. If it oils out, extract the aqueous mixture with ethyl acetate.
-
Purification:
-
If a solid precipitates, collect it by vacuum filtration, wash thoroughly with water, and then with cold diethyl ether or hexane to remove nonpolar impurities.
-
If extracted, wash the organic layer sequentially with 1M copper sulfate solution (to remove pyridine), water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product can be purified by recrystallization (e.g., from ethanol/water) to yield Methyl 2-methyl-3-nitro-5-(tosylamino)benzoate.[5][6]
-
Figure 3: Reaction scheme for the tosylation of the target molecule.
Protocol 3: Boc-Protection
The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis due to its stability in many reaction conditions and its facile removal under mild acidic conditions.
Principle: The amine is protected by reacting it with di-tert-butyl dicarbonate ((Boc)₂O). For electron-deficient anilines, a catalyst is often necessary to enhance the reaction rate.[7] Catalytic amounts of 4-(dimethylamino)pyridine (DMAP) or iodine can be effective.[8]
Detailed Experimental Protocol: Boc-Protection
-
Preparation: Dissolve Methyl 5-amino-2-methyl-3-nitrobenzoate (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or acetonitrile (approx. 0.2 M) in a round-bottom flask.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq) to the solution. Then, add a catalytic amount of DMAP (0.1 eq).
-
Reaction: Stir the mixture at room temperature overnight. If the reaction is sluggish, it can be gently heated to reflux. Monitor the reaction by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Redissolve the residue in ethyl acetate and wash with 0.5 M citric acid solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude product is often pure enough for subsequent steps, but can be further purified by column chromatography (silica gel, hexane/ethyl acetate) to yield Methyl 5-((tert-butoxycarbonyl)amino)-2-methyl-3-nitrobenzoate.
Figure 4: Reaction scheme for the Boc-protection of the target molecule.
Summary of Protocols
| Derivatization | Reagents | Solvent | Conditions | Key Advantages |
| Acetylation | Acetic Anhydride, Base (Pyridine or Et₃N) | DCM or Pyridine | 0 °C to RT | Robust, inexpensive, forms a stable amide. |
| Tosylation | p-Toluenesulfonyl Chloride, Pyridine | Pyridine | 0 °C to RT | Introduces a key pharmacophore, stable product. |
| Boc-Protection | (Boc)₂O, DMAP (cat.) | THF or Acetonitrile | RT to Reflux | Orthogonal protecting group, easily removed. |
References
- Google Patents. (n.d.). Method of purifying nitrated aromatic compounds from a nitration process.
- Google Patents. (n.d.). Process for the purification of mononitro aromatic compounds.
-
Wang, L., et al. (2020). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
ACS Publications. (2021). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. Retrieved from [Link]
-
MDPI. (2024). Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper Catalyst. Molecules. Retrieved from [Link]
-
ACS Publications. (2022). Visible-Light-Mediated Late-Stage Sulfonylation of Anilines with Sulfonamides. Organic Letters. Retrieved from [Link]
-
Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. Retrieved from [Link]
-
Johnson, H. E., et al. (2017). Direct sulfonylation of anilines mediated by visible light. Chemical Science. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ChemistryViews. (2021). Efficient Reduction of Aromatic Nitro Groups in Water. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation. Retrieved from [Link]
-
Restek. (n.d.). GC Derivatization. Retrieved from [Link]
-
ResearchGate. (2020). Reductive amination of various nitro compounds with aldehydes. Retrieved from [Link]
-
PubMed. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Retrieved from [Link]
-
Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Reddit. (2020). Fmoc protection of electron-poor aniline?. Retrieved from [Link]
-
Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]
-
ResearchGate. (n.d.). Electron-deficient anilines, scalability, safety analysis and.... Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.
-
University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]
- Google Patents. (n.d.). Process for synthesis of lenalidomide.
-
ACS Publications. (2025). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 3. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct sulfonylation of anilines mediated by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 6. US2430421A - Process for the purification of mononitro aromatic compounds - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
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Analytical methods for the characterization of Methyl 5-amino-2-methyl-3-nitrobenzoate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Comprehensive Analytical Characterization of Methyl 5-amino-2-methyl-3-nitrobenzoate
Abstract
This application note provides a comprehensive suite of analytical methodologies for the detailed characterization of Methyl 5-amino-2-methyl-3-nitrobenzoate (CAS No. 88132-48-3), a key chemical intermediate.[1] Given the criticality of structural integrity, purity, and impurity profiling in drug development and chemical synthesis, a multi-faceted analytical approach is indispensable. This guide presents detailed, self-validating protocols for chromatographic analysis by HPLC, structural elucidation by Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, and molecular weight confirmation by Mass Spectrometry (MS). The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.
Introduction and Physicochemical Overview
Methyl 5-amino-2-methyl-3-nitrobenzoate is a substituted aromatic compound whose utility as a synthetic building block necessitates stringent quality control. The presence of multiple functional groups—amino, methyl, and nitro substituents on the benzoate core—creates the potential for various isomeric impurities arising during synthesis. Therefore, robust analytical methods are required to confirm the desired chemical structure and ensure high purity.
The analytical strategy herein is designed as an integrated system. Chromatography provides quantitative purity data, while spectroscopic techniques offer orthogonal confirmation of the molecular structure.
Table 1: Physicochemical Properties of Methyl 5-amino-2-methyl-3-nitrobenzoate
| Property | Value | Source |
| IUPAC Name | methyl 5-amino-2-methyl-3-nitrobenzoate | - |
| Synonyms | Methyl 3-nitro-o-toluate | |
| CAS Number | 88132-48-3 | [1] |
| Molecular Formula | C₉H₁₀N₂O₄ | [1] |
| Molecular Weight | 210.19 g/mol | Calculated |
| Melting Point | Not available; must be determined empirically. | [1] |
| Boiling Point | Not available; must be determined empirically. | [1] |
Chromatographic Analysis for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone for assessing the purity of nitroaromatic compounds due to their strong UV absorbance.[2] This method is adept at separating the target analyte from starting materials, by-products, and positional isomers.
Principle of HPLC Method
A reversed-phase HPLC method is employed, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of water and an organic solvent. The separation is based on the differential partitioning of the analyte and its impurities between the two phases. The gradient elution, starting with a higher aqueous content and moving towards a higher organic content, ensures the elution of compounds with a wide range of polarities.
Experimental Protocol: HPLC-UV
Instrumentation and Consumables:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).
-
Ultrapure water.
-
Analytical balance, volumetric flasks, and pipettes.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Ultrapure Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Degas both mobile phases for 15 minutes using sonication or vacuum filtration.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the Methyl 5-amino-2-methyl-3-nitrobenzoate reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of ACN and water to obtain a stock solution of ~100 µg/mL.
-
-
Sample Preparation:
-
Prepare the sample to be tested at the same concentration as the standard using the same diluent.
-
-
Chromatographic Conditions & System Suitability:
-
Set up the HPLC system according to the parameters in Table 2.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Perform five replicate injections of the standard solution. The system is deemed suitable if the Relative Standard Deviation (RSD) for the peak area is ≤ 2.0%.
-
-
Analysis:
-
Inject the sample solution and record the chromatogram.
-
Calculate the purity by area normalization, assuming all impurities have a similar response factor at the detection wavelength.
-
Table 2: HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention for aromatic compounds. |
| Mobile Phase | A: Water; B: Acetonitrile | Standard reversed-phase solvents offering good selectivity. |
| Gradient | 0-20 min: 30-90% B; 20-25 min: 90% B; 25.1-30 min: 30% B | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for good peak shape. |
| Detection | UV at 254 nm | Wavelength where aromatic nitro compounds typically absorb strongly. |
Workflow Diagram
Caption: HPLC workflow for purity analysis.
Structural Elucidation by Spectroscopy
Spectroscopic methods provide definitive confirmation of the chemical structure. NMR spectroscopy maps the carbon-hydrogen framework, while FTIR identifies the specific functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the molecular structure by analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[3] The chemical environment of each nucleus dictates its chemical shift (δ), and interactions between neighboring nuclei result in signal splitting, revealing connectivity. The expected spectrum can be predicted by analyzing the effects of the electron-donating amino group and the electron-withdrawing nitro and ester groups on the aromatic ring.[4][5]
Protocol (Sample Preparation):
-
Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing labile protons like those on the amino group.
-
Cap the tube and gently agitate until the sample is fully dissolved.
Expected Spectral Features:
-
¹H NMR:
-
Aromatic Protons (2H): Two distinct signals are expected in the aromatic region (~6.5-8.5 ppm). The protons will likely appear as singlets or narrow doublets due to the substitution pattern.
-
Amino Protons (2H): A broad singlet corresponding to the -NH₂ group, likely in the range of 4-6 ppm. Its position can be concentration-dependent.
-
Ester Methyl Protons (3H): A sharp singlet around 3.8-4.0 ppm.[6]
-
Ring Methyl Protons (3H): A sharp singlet around 2.2-2.5 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon (1C): A signal in the downfield region, ~165-170 ppm.[4]
-
Aromatic Carbons (6C): Six distinct signals are expected, with carbons attached to the nitro and ester groups being the most downfield and the carbon attached to the amino group being more upfield.
-
Ester Methyl Carbon (1C): A signal around 52-55 ppm.[6]
-
Ring Methyl Carbon (1C): A signal in the aliphatic region, ~15-20 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of chemical bonds.[7] It is a rapid and reliable technique for confirming the presence of key structural motifs.
Protocol (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent like isopropanol and allowing it to dry.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
Table 3: Expected FTIR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) | - |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | [8] |
| Aliphatic C-H | C-H Stretch (from -CH₃) | 2850 - 3000 | [8] |
| Ester Carbonyl (-C=O) | C=O Stretch | 1710 - 1730 | [3][9] |
| Aromatic C=C | C=C Stretch | 1550 - 1650 | [7] |
| Nitro (-NO₂) | Asymmetric Stretch | 1510 - 1560 | [3][7][9] |
| Nitro (-NO₂) | Symmetric Stretch | 1340 - 1380 | [9] |
| Ester C-O | C-O Stretch | 1200 - 1300 | [9] |
Molecular Weight Verification by Mass Spectrometry (MS)
Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides unequivocal confirmation of the molecular weight of the compound and can offer structural clues through analysis of its fragmentation patterns.[3]
Protocol (LC-MS with ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an LC-MS system equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique suitable for polar molecules, minimizing fragmentation and maximizing the abundance of the molecular ion.
-
Analysis: Infuse the sample solution directly into the mass spectrometer or inject it via the LC system. Acquire data in positive ion mode.
-
Data Interpretation:
-
Molecular Ion: Look for the protonated molecular ion [M+H]⁺ at an m/z value corresponding to the compound's molecular weight plus the mass of a proton (210.19 + 1.007 = 211.197).
-
Fragmentation: Common fragments may include the loss of the methoxy group ([M-OCH₃]⁺) or the entire methoxycarbonyl group ([M-COOCH₃]⁺).
-
Workflow Diagram
Caption: Mass spectrometry workflow for molecular weight confirmation.
Conclusion
The analytical methods detailed in this application note form a robust framework for the comprehensive characterization of Methyl 5-amino-2-methyl-3-nitrobenzoate. The integration of HPLC for purity assessment with orthogonal spectroscopic techniques (NMR, FTIR, and MS) for structural verification provides a high degree of confidence in the material's identity, purity, and quality. These protocols are designed to be self-validating and serve as a reliable foundation for researchers and quality control scientists in the pharmaceutical and chemical industries.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2756518, Methyl 3-amino-5-nitrobenzoate." PubChem. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2777346, Methyl 2-amino-5-nitrobenzoate." PubChem. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11446896, Methyl 5-amino-2-nitrobenzoate." PubChem. [Link]
-
ChemSynthesis. "methyl 5-amino-2-methyl-3-nitrobenzoate." ChemSynthesis. [Link]
-
Anasazi Instruments. "Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate." [Link]
-
ChemBK. "Methyl 3-nitrobenzoate." ChemBK. [Link]
-
Chegg. "how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.?" Chegg.com. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 69260, Methyl 3-nitrobenzoate." PubChem. [Link]
-
The Royal Society of Chemistry. "Supplementary Information for 'HBr catalysed aerobic oxidative esterification of alcohols and aldehydes using methanol as methylating agent'." The Royal Society of Chemistry. [Link]
-
Chegg. "Solved using the 1H NMR spectrum of the starting material." Chegg.com. [Link]
-
Te-We Pharmaceutical. "Analytical Rigor: Ensuring Quality of Methyl 2-amino-3-nitrobenzoate." [Link]
-
Royal Society of Chemistry. "Nitration of methyl benzoate." RSC Education. [Link]
-
The Royal Society of Chemistry. "A general LC-MS method for the analysis of trace level genotoxic nitroaromatic impurities in drug substances." [Link]
-
University of South Alabama. "Preparation of Methyl 3-nitrobenzoate." [Link]
-
National Institute of Standards and Technology. "Benzoic acid, 3-nitro-, methyl ester." NIST WebBook. [Link]
-
National Institute of Standards and Technology. "Methyl p-nitro benzoate." NIST WebBook. [Link]
-
ResearchGate. "The 2900-cm⁻¹ region infrared spectra of methyl benzoate,..." [Link]
-
ResearchGate. "FTIR spectrum of 4-methyl-3-nitrobenzoic acid." [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 85962602, Methyl 2-(methyl(nitroso)amino)benzoate." PubChem. [Link]
- Google Patents.
-
Organic Syntheses. "Benzoic acid, m-nitro-, methyl ester." [Link]
Sources
Application Note: A Robust, Stability-Indicating HPLC Method for Purity Analysis of Methyl 5-amino-2-methyl-3-nitrobenzoate
Abstract
This application note presents a highly reliable and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of Methyl 5-amino-2-methyl-3-nitrobenzoate, a key intermediate in pharmaceutical synthesis. The developed method is designed to effectively separate the main component from its potential process-related impurities and degradation products. This document provides a comprehensive, step-by-step protocol, the rationale behind the selection of chromatographic parameters, and a detailed guide to method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The insights and procedures detailed herein are intended for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of pharmaceutical compounds.
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
Methyl 5-amino-2-methyl-3-nitrobenzoate is a substituted aromatic compound incorporating amino, methyl, and nitro functional groups, which are common moieties in many active pharmaceutical ingredients (APIs). The purity of such intermediates is a critical determinant of the safety and efficacy of the final drug product. Therefore, a well-validated, stability-indicating analytical method is indispensable for ensuring the quality of this compound throughout its lifecycle.[4][5]
High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the purity analysis of non-volatile and thermally stable compounds due to its high resolution, sensitivity, and quantitative accuracy.[6][7] This application note outlines a reversed-phase HPLC (RP-HPLC) method, which is particularly well-suited for the separation of moderately polar compounds like the target analyte.
Physicochemical Properties and Chromatographic Considerations
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.[8]
-
Structure: Methyl 5-amino-2-methyl-3-nitrobenzoate (C9H10N2O4) contains both an electron-donating amino group and an electron-withdrawing nitro group, as well as a methyl ester. This combination of functional groups imparts a moderate polarity to the molecule.
-
Solubility: The compound is expected to be soluble in common organic solvents such as methanol and acetonitrile.
-
UV Absorbance: The presence of the nitroaromatic chromophore suggests strong UV absorbance, making UV detection a suitable choice. Based on similar structures, a detection wavelength in the range of 254-310 nm is likely to provide good sensitivity.[9]
Based on these properties, a reversed-phase separation mode is the logical choice. The selection of a C18 or a Phenyl-Hexyl stationary phase is recommended. A Phenyl-Hexyl column can offer alternative selectivity for aromatic compounds through π-π interactions, which can be advantageous in separating structurally similar impurities.[10]
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed protocol for the purity analysis of Methyl 5-amino-2-methyl-3-nitrobenzoate.
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: A Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm) is recommended for enhanced separation of aromatic compounds. A standard C18 column of similar dimensions can also be used.
-
Chemicals:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid)
-
Methyl 5-amino-2-methyl-3-nitrobenzoate reference standard and sample.
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for this analysis.
| Parameter | Recommended Condition |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 30% B, 2-15 min: 30-80% B, 15-17 min: 80% B, 17-18 min: 80-30% B, 18-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Preparation of Solutions
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of Methyl 5-amino-2-methyl-3-nitrobenzoate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.[7]
Method Validation: Ensuring Trustworthiness and Reliability
Method validation is a critical process that demonstrates the suitability of the analytical method for its intended purpose. The validation should be performed according to ICH Q2(R1) guidelines.[1][2][3][11]
Specificity (Forced Degradation)
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] A forced degradation study is essential to demonstrate the stability-indicating nature of the method.[4][5]
-
Acid Hydrolysis: Reflux the sample solution with 0.1 M HCl.
-
Base Hydrolysis: Reflux the sample solution with 0.1 M NaOH.
-
Oxidative Degradation: Treat the sample solution with 3% H2O2.
-
Thermal Degradation: Expose the solid sample to heat (e.g., 80°C).
-
Photolytic Degradation: Expose the sample solution to UV light.
The chromatograms from the stressed samples should demonstrate that the main peak is well-resolved from any degradation product peaks.
Linearity
Prepare a series of solutions of the reference standard at different concentrations (e.g., 50% to 150% of the nominal concentration). Plot a graph of peak area versus concentration. The correlation coefficient (r²) should be greater than 0.999.
Accuracy
Accuracy is determined by applying the method to samples to which known amounts of the analyte have been added (spiking). The recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution on the same day. The relative standard deviation (RSD) of the peak areas should be less than 1.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be less than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness
The robustness of the method should be evaluated by making small, deliberate changes to the chromatographic parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
Detection wavelength (± 2 nm)
The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.
Data Presentation and System Suitability
For routine analysis, a system suitability test must be performed before sample analysis to ensure the performance of the chromatographic system.
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| %RSD of replicate injections | ≤ 1.0% |
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the HPLC method development and validation process.
Caption: Workflow for HPLC Method Development and Validation.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable approach for the purity analysis of Methyl 5-amino-2-methyl-3-nitrobenzoate. The method is stability-indicating, specific, linear, accurate, and precise, making it suitable for routine quality control and stability studies in a regulated environment. Adherence to the outlined protocol and validation procedures will ensure the generation of high-quality, defensible analytical data.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
HPLC Methods for analysis of 4-Aminobenzoic acid. HELIX Chromatography. [Link]
-
HPLC Separation of Isomers of Aminobenzoic Acid. SIELC Technologies. [Link]
-
Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Liquid-chromatographic measurement of p-aminobenzoic acid and its metabolites in serum. Clinical Chemistry. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Stability-Indicating HPLC Method Development. Waters Corporation. [Link]
-
Stability Indicating Analytic Method Devlompent & Validation of Hplc. International Journal of Advanced Research. [Link]
-
Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. Biomedical Chromatography. [Link]
-
Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. [Link]
-
Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Der Pharma Chemica. [Link]
-
Methyl 2-amino-5-nitrobenzoate. PubChem. [Link]
-
Methyl 3-amino-5-nitrobenzoate. PubChem. [Link]
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Methyl 5-amino-2-nitrobenzoate. PubChem. [Link]
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methyl 5-amino-2-methyl-3-nitrobenzoate. ChemSynthesis. [Link]
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Methyl 3-nitrobenzoate. ChemBK. [Link]
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Analytical Methods for Nitroaromatics. Agency for Toxic Substances and Disease Registry. [Link]
-
Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent Technologies. [Link]
-
Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]
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HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. SIELC Technologies. [Link]
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Application Note: GC-MS Analysis of Impurities in Methyl 5-amino-2-methyl-3-nitrobenzoate Synthesis
Abstract
This application note presents a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of process-related impurities in the synthesis of Methyl 5-amino-2-methyl-3-nitrobenzoate. This compound is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring the purity of such intermediates is paramount for the safety and efficacy of the final drug product. The described method provides the necessary selectivity and sensitivity for detecting and quantifying key potential impurities, including residual starting materials, synthetic by-products, and positional isomers. This protocol is designed for researchers, scientists, and drug development professionals engaged in process chemistry and quality control.
Introduction
Methyl 5-amino-2-methyl-3-nitrobenzoate is a key building block in modern pharmaceutical synthesis. The control of impurities during its manufacturing process is a critical requirement mandated by global regulatory bodies like the International Council for Harmonisation (ICH).[1][2] Impurities can arise from various sources, including starting materials, intermediates, side reactions, and degradation.[1] Even at trace levels, certain impurities can impact the safety, efficacy, and stability of the final API.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this application due to its high separation efficiency and definitive identification capabilities.[3][4] It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds, which constitute the majority of potential impurities in this synthesis.[5] This note provides a comprehensive, self-validating protocol that explains not just the procedural steps but also the scientific rationale behind key decisions in method development.
Synthesis Overview and Potential Impurities
A common synthetic pathway to Methyl 5-amino-2-methyl-3-nitrobenzoate involves the nitration of a toluene derivative followed by esterification and selective reduction. Understanding this pathway is fundamental to predicting potential impurities.
Typical Synthetic Route:
-
Nitration: 2-Methylbenzoic acid is nitrated using a nitrating mixture (concentrated nitric and sulfuric acids) to yield 2-methyl-3,5-dinitrobenzoic acid.[6][7]
-
Esterification: The dinitro-acid is esterified, for example, using methanol and an acid catalyst, to produce Methyl 2-methyl-3,5-dinitrobenzoate.
-
Selective Reduction: One nitro group is selectively reduced to an amine, often using a reducing agent like sodium sulfide or catalytic hydrogenation, to yield the final product.
Potential Process-Related Impurities:
-
Starting Materials:
-
Unreacted 2-methyl-3,5-dinitrobenzoic acid.
-
Residual 2-methylbenzoic acid from incomplete nitration.
-
-
Intermediates:
-
Methyl 2-methyl-3,5-dinitrobenzoate (from incomplete reduction).
-
-
By-products:
-
Positional Isomers: Nitration of 2-methylbenzoic acid can lead to other isomers, such as 2-methyl-3-nitrobenzoic acid or 2-methyl-5-nitrobenzoic acid, which could be carried through the synthesis. The separation of positional isomers is a critical challenge in chromatographic analysis.[8][9][10][11]
-
Over-reduction Products: Formation of Methyl 3,5-diamino-2-methylbenzoate if the reduction is not selective.
-
Decomposition Products: Thermally labile nitroaromatic compounds can degrade in the GC inlet if conditions are not optimized.[12][13]
-
The logical relationship between the synthesis steps and the potential impurities is visualized in the diagram below.
Caption: Origin of potential impurities during synthesis.
GC-MS Methodology
Principle
The method utilizes a gas chromatograph to separate volatile and semi-volatile impurities from the main compound based on their boiling points and interaction with a capillary column. Following separation, the mass spectrometer ionizes the eluted compounds, typically using Electron Ionization (EI), and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern, acting as a "fingerprint" for definitive compound identification.[3][14]
Instrumentation and Materials
-
GC-MS System: Any modern GC-MS system (e.g., Agilent, Shimadzu, Thermo Fisher) equipped with a capillary column, an autosampler, and an EI source.
-
GC Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended. This phase provides excellent resolution for a wide range of aromatic compounds.
-
Solvents: HPLC-grade or higher purity Dichloromethane (DCM) or Ethyl Acetate.
-
Reference Standards: Certified reference standards for Methyl 5-amino-2-methyl-3-nitrobenzoate and any known or suspected impurities.
Experimental Protocol: Sample and Standard Preparation
Protocol 1: Standard Stock Solution Preparation (1000 µg/mL)
-
Accurately weigh approximately 10 mg of each reference standard into separate 10 mL volumetric flasks.
-
Dissolve the contents in and dilute to volume with Dichloromethane.
-
Sonicate for 5 minutes to ensure complete dissolution. These are the individual stock standards.
Protocol 2: Working Standard Solution (10 µg/mL)
-
Pipette 100 µL of each stock standard into a single 10 mL volumetric flask.
-
Dilute to volume with Dichloromethane. This solution serves as the system suitability test (SST) mix and can be used for calibration.
Protocol 3: Sample Preparation (1 mg/mL)
-
Accurately weigh approximately 10 mg of the Methyl 5-amino-2-methyl-3-nitrobenzoate test batch into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with Dichloromethane.
-
Sonicate for 5 minutes.
-
Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.
GC-MS Instrumental Parameters
The following parameters provide a robust starting point and should be optimized as necessary.
| Parameter | Setting | Justification |
| GC Inlet | ||
| Injection Mode | Splitless (1 µL injection) | Maximizes sensitivity for trace impurity analysis.[15] A split injection (e.g., 50:1) may be used for the main component assay to avoid detector saturation. |
| Inlet Temperature | 280 °C | Ensures rapid volatilization of analytes. Must be balanced to prevent thermal degradation of labile nitro compounds.[12][13] |
| Oven Program | ||
| Initial Temperature | 80 °C, hold for 2 min | Allows for solvent focusing at the head of the column, improving peak shape. |
| Ramp 1 | 15 °C/min to 200 °C | A moderate ramp to separate early-eluting, more volatile impurities. |
| Ramp 2 | 25 °C/min to 300 °C, hold for 5 min | A faster ramp to elute higher boiling point compounds, including the main analyte, in a reasonable time. |
| MS Parameters | ||
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible, library-searchable fragmentation patterns. |
| Ion Source Temp. | 230 °C | Standard operating temperature. |
| Transfer Line Temp. | 290 °C | Prevents condensation of analytes between the GC and MS. |
| Scan Mode | Full Scan (m/z 40-450) | Allows for the identification of unknown impurities. For quantification of known impurities at very low levels, Selected Ion Monitoring (SIM) can be used to enhance sensitivity.[1][5] |
Method Validation and System Suitability
To ensure the trustworthiness of the results, the method must be validated according to ICH Q2(R1) guidelines.[16][17][18] A system suitability test (SST) must be performed before any sample analysis.
System Suitability Test (SST):
-
Procedure: Inject the Working Standard Solution (10 µg/mL) five times.
-
Acceptance Criteria:
-
Peak Area Repeatability: Relative Standard Deviation (RSD) ≤ 15% for all specified impurities.
-
Resolution: Chromatographic resolution (Rs) between critical pairs (e.g., positional isomers) should be ≥ 1.5.
-
Peak Tailing Factor: Tailing factor for the main analyte peak should be between 0.8 and 1.5.
-
Key Validation Parameters (as per ICH Q2(R1)):
-
Specificity: Demonstrated by the baseline resolution of all known impurities from the main peak and each other.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope.
-
Linearity: Assessed by analyzing a series of dilutions of the standard solution (e.g., from LOQ to 150% of the specification limit). A correlation coefficient (r²) ≥ 0.99 is typically required.
-
Accuracy: Determined by performing recovery studies on a sample spiked with known amounts of impurities at different concentration levels (e.g., 50%, 100%, 150%).
-
Precision: Evaluated through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different instruments).
Data Analysis and Interpretation
The overall workflow for sample analysis and data interpretation is shown below.
Caption: General workflow for GC-MS impurity analysis.
Peak Identification:
-
Retention Time (RT) Matching: Compare the RT of peaks in the sample chromatogram with those of the certified reference standards.
-
Mass Spectral Library Search: For unknown peaks, compare the acquired EI mass spectrum against a commercial library like the NIST/EPA/NIH Mass Spectral Library.[19][20] A high match factor (>800) provides a putative identification.
-
Fragmentation Pattern Analysis: The fragmentation of nitroaromatic compounds often involves characteristic losses, such as the loss of NO (30 Da) and NO₂ (46 Da).[14] The ester group can lead to the loss of an alkoxy radical (-OCH₃, 31 Da). Analyzing these neutral losses can help confirm the structure of an unknown impurity.
Quantification: The amount of an impurity can be reported as a percentage relative to the main analyte peak area (Area %):
Impurity (%) = (Area of Impurity Peak / Total Area of All Peaks) x 100
This method is suitable for reporting low-level impurities. For higher accuracy, especially for impurities with different response factors, quantification should be performed using an external standard calibration curve.
Example Data Table (Hypothetical):
| Compound Name | Retention Time (min) | Key Fragment Ions (m/z) | Amount (%) |
|---|---|---|---|
| Methyl 2-methyl-3-nitrobenzoate | 12.5 | 195, 164, 134 | - |
| Methyl 5-amino-2-methyl-3-nitrobenzoate | 14.2 | 210, 179, 151 | 99.5 |
| Methyl 2-methyl-3,5-dinitrobenzoate | 15.1 | 240, 209, 194 | 0.15 |
| Methyl 3,5-diamino-2-methylbenzoate | 13.8 | 180, 149, 121 | 0.08 |
| Unknown Impurity 1 | 11.9 | 195, 165, 135 | 0.12 |
Conclusion
This application note details a comprehensive and reliable GC-MS method for the analysis of impurities in the synthesis of Methyl 5-amino-2-methyl-3-nitrobenzoate. By combining a systematic approach to predicting potential impurities with a robust, validated analytical protocol, this method enables precise control over the quality of this critical pharmaceutical intermediate. The principles of explaining experimental causality, ensuring self-validation through system suitability, and grounding the method in authoritative standards provide a framework for confident implementation in both research and regulated quality control environments.
References
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-
PubMed. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. National Center for Biotechnology Information. Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]
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MtoZ Biolabs. (n.d.). How to Use Library Search Results to Identify Compounds in Mass Spectra? Retrieved from [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Retrieved from [Link]
-
Wiley Science Solutions. (n.d.). Wiley Registry/NIST Mass Spectral Library 2023. Retrieved from [Link]
- Nour, A. H., & Yusoff, M. M. (2009). Chromatographic Methods to Analyze Geometrical and Positional Isomers of Fatty Acids.
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International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Retrieved from [Link]
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National Institute of Standards and Technology. (2012). Tandem Mass Spectral Library. NIST. Retrieved from [Link]
-
GC Image. (n.d.). NIST/EPA/NIH Mass Spectral Library and Search Software. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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ResearchGate. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Retrieved from [Link]
-
Scientific Instrument Services. (n.d.). The NIST 23 Mass Spectral Library & Search Software. Retrieved from [Link]
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UMPSA Institutional Repository. (2009). Chromatographic Methods to Analyze Geometrical and Positional Isomers of Fatty Acids : A Review. Retrieved from [Link]
-
PubMed. (2022). Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines. National Center for Biotechnology Information. Retrieved from [Link]
-
American Pharmaceutical Review. (2014). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. Retrieved from [Link]
-
OMICS International. (n.d.). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Retrieved from [Link]
-
Taylor & Francis Online. (2009). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]
-
Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate? Retrieved from [Link]
-
European Pharmaceutical Review. (2017). GC-MS applications in pharmaceutical analysis. Retrieved from [Link]
- Walsh, M. E. (1998). Determination of Νitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using Solid-Phase Extraction and Gas Chromatography.
-
Shimadzu Corporation. (2016). Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS. Retrieved from [Link]
-
ManualLib.com. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Retrieved from [Link]
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Defense Technical Information Center. (1997). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. Retrieved from [Link]
-
Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]
-
ChemSynthesis. (n.d.). methyl 5-amino-2-methyl-3-nitrobenzoate. Retrieved from [Link]
- Google Patents. (2019). US10392364B2 - Process for synthesis of lenalidomide.
-
Studylib. (n.d.). A 2 step synthesis of methyl 3-n. Retrieved from [Link]
- Journal of Chemical Education. (2008).
- Unknown Source. (2020). NITRO COMPOUNDS.
-
National Center for Biotechnology Information. (2009). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. Retrieved from [Link]
-
YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitro Compounds, Aromatic. Retrieved from [Link]
-
PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. National Center for Biotechnology Information. Retrieved from [Link]
-
Chegg. (2021). Solved 7. The mass spec of methyl m-nitrobenzoate is shown. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Application Note: Structural Elucidation of Methyl 5-amino-2-methyl-3-nitrobenzoate using ¹H and ¹³C NMR Spectroscopy
Abstract
This document provides a comprehensive guide to the acquisition and interpretation of Nuclear Magnetic Resonance (NMR) spectra for Methyl 5-amino-2-methyl-3-nitrobenzoate (C₉H₁₀N₂O₄, MW: 210.19 g/mol )[1]. As a polysubstituted aromatic compound, this molecule serves as an excellent model for demonstrating the power of NMR in unequivocally determining complex substitution patterns on a benzene ring. This guide is intended for researchers in synthetic chemistry and drug development, offering detailed protocols for sample preparation, data acquisition, and an in-depth analysis of the expected ¹H and ¹³C NMR spectra based on established principles of substituent chemical shift effects.
Introduction and Foundational Principles
Methyl 5-amino-2-methyl-3-nitrobenzoate is a synthetic intermediate whose utility is defined by the specific arrangement of its functional groups. Verifying this 1,2,3,5-substitution pattern is critical for its application in further synthetic steps. NMR spectroscopy is the definitive analytical technique for this purpose, providing detailed information about the chemical environment of each hydrogen and carbon atom.[2]
The interpretation of the NMR spectrum for this molecule is governed by the cumulative electronic effects of its four distinct substituents on the aromatic ring:
-
Amino Group (-NH₂): A strong electron-donating group (EDG) that increases electron density at the ortho and para positions, causing a significant upfield shift (shielding) of the corresponding nuclei.
-
Nitro Group (-NO₂): A powerful electron-withdrawing group (EWG) that deshields all ring positions, particularly the ortho and para positions, resulting in a pronounced downfield shift.[3][4]
-
Methyl Group (-CH₃): A weakly electron-donating group that provides modest shielding.
-
Methyl Ester Group (-COOCH₃): An electron-withdrawing group that deshields the ring, contributing to a downfield shift of aromatic signals.[5]
The interplay of these competing effects dictates the final chemical shifts of the two aromatic protons (H-4 and H-6) and the six aromatic carbons, allowing for their unambiguous assignment.
Detailed Experimental Protocols
The quality of NMR spectra is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.[6]
Protocol for Sample Preparation
The goal of this protocol is to prepare a clear, homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[7]
Materials:
-
Methyl 5-amino-2-methyl-3-nitrobenzoate (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)[8]
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆, ≥99.8% D)
-
High-quality 5 mm NMR tubes, clean and dry[7]
-
Glass Pasteur pipette and bulb
-
Small plug of glass wool or a specialized pipette filter
-
Small vial for dissolution
-
Tetramethylsilane (TMS) for internal reference[9]
Causality Behind Solvent Choice: DMSO-d₆ is selected for its excellent solvating power for polar aromatic compounds containing both amino and nitro functionalities. Its residual proton signal appears around 2.50 ppm, a region unlikely to overlap with analyte signals. While CDCl₃ could be used, the amine protons (-NH₂) may exchange more rapidly and the compound's solubility might be lower.
Step-by-Step Procedure:
-
Weighing: Accurately weigh the required amount of the solid sample and transfer it to a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[6] If an internal standard is desired, add a minimal amount of TMS.
-
Mixing: Gently swirl or vortex the vial until the sample is completely dissolved. Visually inspect for any suspended particles.
-
Filtration: Place a small, tight plug of glass wool into the constriction of a Pasteur pipette.
-
Transfer: Carefully draw the sample solution into the pipette and filter it directly into the NMR tube. This critical step removes any microparticulates that can severely degrade magnetic field homogeneity and broaden spectral lines.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. Ensure the sample height is adequate to cover the active region of the NMR coil (typically 4-5 cm).[6]
Protocol for NMR Data Acquisition
These parameters are recommended for a standard 400 MHz spectrometer and should be adjusted based on the specific instrument and sample concentration.
| Parameter | ¹H NMR Acquisition | ¹³C NMR Acquisition | Justification |
| Spectrometer Frequency | 400 MHz | 100 MHz | Standard for high-resolution analysis. |
| Pulse Program | Standard 1D (e.g., zg30) | Proton-decoupled 1D (e.g., zgpg30) | Standard acquisition; decoupling simplifies the spectrum to singlets. |
| Spectral Width (SW) | ~16 ppm (0-16 ppm) | ~220 ppm (-10 to 210 ppm) | Encompasses the full range of expected chemical shifts. |
| Number of Scans (NS) | 8-16 | 1024-4096 | Sufficient for good S/N in ¹H; more scans needed for insensitive ¹³C nucleus. |
| Relaxation Delay (D1) | 5 seconds | 2 seconds | A D1 of 5x the longest T₁ is crucial for accurate integration in ¹H NMR[2][10]. A shorter delay is acceptable for qualitative ¹³C. |
| Acquisition Time (AQ) | ~3-4 seconds | ~1-2 seconds | Provides adequate digital resolution. |
| Temperature | 298 K (25 °C) | 298 K (25 °C) | Standard operating temperature. |
Predicted Spectra & Data Interpretation
The following assignments are predicted based on established substituent effects in substituted nitrobenzenes and aminobenzoates.[3][11]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show five distinct signals.
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) | Rationale |
| H-6 | 7.5 - 7.7 | d | 1H | J ≈ 2-3 Hz | Deshielded by the adjacent nitro group, but shielded by the para amino group. Shows meta-coupling to H-4. |
| H-4 | 7.2 - 7.4 | d | 1H | J ≈ 2-3 Hz | Shielded by the ortho amino group, but deshielded by the para nitro group. Shows meta-coupling to H-6. |
| -NH₂ | 5.5 - 6.5 | br s | 2H | N/A | Broad signal due to quadrupolar relaxation and potential exchange. Shift is concentration-dependent. |
| -OCH₃ (Ester) | 3.8 - 3.9 | s | 3H | N/A | Typical range for a methyl ester. |
| -CH₃ (Ring) | 2.2 - 2.4 | s | 3H | N/A | Typical range for a methyl group on an aromatic ring. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals.
| Assignment | Predicted δ (ppm) | Rationale |
| C=O (Ester) | 165 - 168 | Most downfield due to the direct attachment to two oxygen atoms. |
| C-5 (-NH₂) | 150 - 153 | Strongly shielded (upfield shift) by the powerful electron-donating amino group. |
| C-3 (-NO₂) | 147 - 150 | Strongly deshielded (downfield shift) by the electron-withdrawing nitro group. |
| C-1 (-COOCH₃) | 135 - 138 | Ipso-carbon, deshielded by the ester group. |
| C-6 | 120 - 125 | Influenced by ortho-nitro (deshielding) and para-amino (shielding) groups. |
| C-2 (-CH₃) | 118 - 122 | Ipso-carbon, influenced by the attached methyl group. |
| C-4 | 110 - 115 | Shielded by the ortho-amino group. |
| -OCH₃ (Ester) | 52 - 54 | Typical chemical shift for a methyl ester carbon.[5] |
| -CH₃ (Ring) | 18 - 22 | Most upfield signal, typical for an aromatic methyl group. |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from sample receipt to final structural confirmation.
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Application Note: Infrared (IR) Spectroscopic Analysis of Methyl 5-amino-2-methyl-3-nitrobenzoate for Pharmaceutical Quality Control
Introduction: The Significance of Structural Elucidation in Drug Synthesis
Methyl 5-amino-2-methyl-3-nitrobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular architecture, featuring an aromatic ring substituted with an amino group, a methyl group, a nitro group, and a methyl ester, presents a unique set of functionalities that are critical for its downstream reactivity and the ultimate efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, rigorous quality control and structural verification at this intermediate stage are paramount to ensure the integrity of the entire synthetic pathway.
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint of a compound by probing its vibrational modes.[1] This application note provides a detailed guide to the acquisition and interpretation of the Fourier-transform infrared (FT-IR) spectrum of Methyl 5-amino-2-methyl-3-nitrobenzoate, offering insights into the causality behind experimental choices and a self-validating protocol for its characterization.
Part 1: The Expected Infrared Spectrum - A Vibrational Roadmap
The IR spectrum of Methyl 5-amino-2-methyl-3-nitrobenzoate is rich with information, with each absorption band corresponding to a specific vibrational motion of the functional groups present in the molecule. Understanding the expected positions and intensities of these bands is crucial for accurate spectral interpretation.
Key Functional Group Absorptions:
-
Amino (-NH₂) Group: The primary amine will exhibit two distinct N-H stretching vibrations in the region of 3500-3300 cm⁻¹. The asymmetric stretch typically appears at a higher wavenumber than the symmetric stretch. Additionally, an N-H scissoring (bending) vibration is expected around 1600 cm⁻¹.
-
Nitro (-NO₂) Group: Aromatic nitro compounds are characterized by two strong and readily identifiable absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds.[2][3][4][5] For Methyl 5-amino-2-methyl-3-nitrobenzoate, these are expected in the ranges of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).[3][5] The conjugation with the aromatic ring influences the exact position of these bands.[4]
-
Ester (C=O and C-O) Group: The methyl ester functionality will give rise to a strong, sharp absorption band for the carbonyl (C=O) stretch, typically found in the range of 1730-1750 cm⁻¹.[6][7][8] The C-O stretching vibrations of the ester will appear in the 1300-1000 cm⁻¹ region.[6]
-
Aromatic Ring (C=C and C-H): The presence of the benzene ring will be confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[1][6] Aromatic C-H stretching bands are expected to appear just above 3000 cm⁻¹. Out-of-plane C-H bending vibrations, which can be indicative of the substitution pattern, will be present in the 900-675 cm⁻¹ region.
-
Methyl (-CH₃) Group: The methyl groups (both on the ring and in the ester) will show characteristic C-H stretching vibrations in the 2960-2850 cm⁻¹ range and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.[1]
Part 2: Experimental Protocol for High-Fidelity Spectrum Acquisition
This protocol outlines the steps for obtaining a high-quality FT-IR spectrum of solid Methyl 5-amino-2-methyl-3-nitrobenzoate using the Attenuated Total Reflectance (ATR) technique, which is ideal for rapid and reproducible analysis of solid samples.
Instrumentation and Materials:
-
Fourier-Transform Infrared (FT-IR) Spectrometer equipped with a Diamond or Germanium ATR accessory.
-
Methyl 5-amino-2-methyl-3-nitrobenzoate sample (CAS No: 88132-48-3), finely powdered.[9]
-
Spatula.
-
Isopropyl alcohol or acetone for cleaning.
-
Lint-free wipes.
Step-by-Step Methodology:
-
Instrument Preparation and Background Collection:
-
Rationale: A background spectrum of the ambient environment (air) is collected and subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide, ensuring that the resulting spectrum is solely from the sample.
-
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with isopropyl alcohol or acetone.
-
Allow the solvent to fully evaporate.
-
In the spectrometer software, initiate the collection of a background spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
-
-
Sample Application:
-
Rationale: Proper sample contact with the ATR crystal is critical for obtaining a strong and reproducible signal. A small amount of finely powdered sample ensures uniform contact and minimizes scattering effects.
-
Procedure:
-
Place a small amount (typically a few milligrams) of the powdered Methyl 5-amino-2-methyl-3-nitrobenzoate onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR anvil to apply consistent pressure to the sample, ensuring intimate contact with the crystal.
-
-
-
Spectrum Acquisition:
-
Rationale: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner and more interpretable spectrum.
-
Procedure:
-
Initiate the sample scan using the same acquisition parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
-
Data Processing and Analysis:
-
Rationale: Baseline correction and peak picking are standard data processing steps that facilitate accurate interpretation of the spectrum.
-
Procedure:
-
Apply a baseline correction to the spectrum if necessary to ensure all peaks originate from a flat baseline.
-
Use the peak picking tool in the software to identify the wavenumbers of the major absorption bands.
-
Compare the observed peak positions with the expected values for the functional groups of Methyl 5-amino-2-methyl-3-nitrobenzoate.
-
-
Part 3: Data Presentation and Interpretation
Table 1: Summary of Expected IR Absorption Bands for Methyl 5-amino-2-methyl-3-nitrobenzoate
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3500 - 3300 | Amino (-NH₂) | N-H Asymmetric & Symmetric Stretch | Medium |
| 3100 - 3000 | Aromatic C-H | C-H Stretch | Medium to Weak |
| 2960 - 2850 | Methyl (-CH₃) | C-H Stretch | Medium to Weak |
| 1750 - 1730 | Ester (C=O) | C=O Stretch | Strong, Sharp |
| ~1600 | Amino (-NH₂) | N-H Bend (Scissoring) | Medium |
| 1600 - 1450 | Aromatic C=C | C=C Ring Stretch | Medium to Weak |
| 1550 - 1475 | Nitro (-NO₂) | N-O Asymmetric Stretch | Strong |
| 1360 - 1290 | Nitro (-NO₂) | N-O Symmetric Stretch | Strong |
| 1300 - 1000 | Ester (C-O) | C-O Stretch | Medium |
| 900 - 675 | Aromatic C-H | C-H Out-of-Plane Bend | Medium to Strong |
Part 4: Visualizing the Quality Control Workflow
The following diagram illustrates the logical flow for the quality control of a batch of Methyl 5-amino-2-methyl-3-nitrobenzoate using FT-IR spectroscopy.
Caption: Workflow for the quality control of Methyl 5-amino-2-methyl-3-nitrobenzoate using FT-IR spectroscopy.
Conclusion
FT-IR spectroscopy provides a rapid, reliable, and information-rich method for the structural confirmation and quality assessment of Methyl 5-amino-2-methyl-3-nitrobenzoate. By following the detailed protocol and understanding the characteristic vibrational frequencies of the constituent functional groups, researchers and drug development professionals can confidently verify the identity and purity of this critical pharmaceutical intermediate, thereby ensuring the robustness of their synthetic processes and the quality of their final products.
References
-
Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available at: [Link]
-
University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups. Available at: [Link]
-
Chemistry LibreTexts. (n.d.). Infrared of nitro compounds. Available at: [Link]
-
Khaikin, L. S., et al. (2011). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. Structural Chemistry, 22(4), 777-801. Available at: [Link]
-
University of Calgary. (n.d.). IR: nitro groups. Available at: [Link]
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Czakis-Sulikowska, D., & Radwańska-Doczekalska, J. (2005). Spectroscopic and magnetic properties of Cu(II) complexes with selected biologically important ligands. Journal of the Serbian Chemical Society, 70(3), 379-388. Available at: [Link]
-
D'Cunha, R., & Kartha, V. B. (1977). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. Spectroscopy Letters, 10(1), 27-39. Available at: [Link]
-
Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?. Available at: [Link]
-
Schmidt, J., et al. (2011). Infrared Multiphoton Dissociation Spectroscopy Study of Protonated P-Aminobenzoic Acid: Does Electrospray Ionization Afford the Amino- Or Carboxy-Protonated Ion?. The Journal of Physical Chemistry A, 115(26), 7625-7632. Available at: [Link]
-
ResearchGate. (n.d.). IR Spectrum of 2-amino benzoic acid. Available at: [Link]
-
The Royal Society of Chemistry. (2014). IR spectrum of the prepared para-aminobenzoic acid (PABA). Available at: [Link]
-
ChemSynthesis. (n.d.). methyl 5-amino-2-methyl-3-nitrobenzoate. Available at: [Link]
-
PubChem. (n.d.). Methyl 5-amino-2-nitrobenzoate. Available at: [Link]
-
Transtutors. (2024). IR spectrum of methyl-3-nitrobenzoate Assign IR frequencies for.... Available at: [Link]
- Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
-
Sciencing. (2022). How To Identify The IR Of Methyl M-Nitrobenzoate. Available at: [Link]
-
Nanalysis. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]
-
brainly.com. (2020). Discuss the differences expected in the IR spectra of methyl benzoate vs. methyl m-nitrobenzoate. Available at: [Link]
-
NIST WebBook. (n.d.). Methyl p-nitro benzoate. Available at: [Link]
-
University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Available at: [Link]
-
Chegg. (2015). Label the following IR Spectrum for Methyl M-Nitrobenzoate. Available at: [Link]
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- 9. chemsynthesis.com [chemsynthesis.com]
Application Note: Elucidating the Gas-Phase Fragmentation of Methyl 5-amino-2-methyl-3-nitrobenzoate via Mass Spectrometry
Abstract
Methyl 5-amino-2-methyl-3-nitrobenzoate is a substituted aromatic compound with potential applications as a synthetic intermediate in pharmaceutical and materials science. A thorough understanding of its molecular structure and stability is critical for its application and quality control. This document provides a detailed guide to the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this molecule. By leveraging established principles of gas-phase ion chemistry for nitroaromatics, amino-substituted benzoates, and the influence of ortho-substituent interactions, we propose a detailed fragmentation pathway. This application note also includes a comprehensive, step-by-step protocol for acquiring mass spectrometric data, designed to be a self-validating workflow for researchers.
Introduction: The Rationale for Fragmentation Analysis
Mass spectrometry (MS) is an indispensable analytical technique for molecular characterization, providing precise mass measurements and invaluable structural information through the analysis of fragmentation patterns.[1] For a molecule like Methyl 5-amino-2-methyl-3-nitrobenzoate (C₉H₁₀N₂O₄, Mol. Wt.: 210.18 g/mol ), which contains multiple functional groups—amino, methyl, nitro, and a methyl ester—the fragmentation behavior under energetic conditions like Electron Ionization (EI) is complex and highly diagnostic.[2]
The relative positions of these substituents on the benzene ring are expected to produce characteristic fragmentation pathways. Notably, the ortho relationship between the methyl and nitro groups suggests the potential for a specific interaction known as the "ortho effect," which can lead to unique neutral losses not observed in its meta or para isomers.[3][4] Understanding these pathways is crucial for unequivocal identification, distinguishing it from isomers, and characterizing potential metabolites or degradation products in complex matrices. This guide synthesizes established fragmentation rules to predict the mass spectrum and provides a robust protocol for its experimental verification.
Predicted Fragmentation Pathways
Upon ionization in an EI source, the molecule forms a molecular ion (M•⁺) at a mass-to-charge ratio (m/z) of 210. This radical cation is energetically unstable and undergoes a series of fragmentation reactions to yield more stable product ions.[1] The primary fragmentation events are dictated by the lability of the functional groups and their interactions.
The key predicted fragmentation pathways are:
-
Ortho Effect: The presence of a methyl group ortho to the nitro group facilitates a hydrogen atom transfer from the methyl group to the nitro group, followed by the elimination of a hydroxyl radical (•OH). This is a highly characteristic fragmentation for ortho-substituted nitroaromatics and is a key diagnostic feature.[3][4]
-
Nitro Group Fragmentation: Aromatic nitro compounds commonly lose the nitro group as either a nitric oxide radical (•NO) or a nitrogen dioxide radical (•NO₂).[5] These losses are often prominent in the mass spectrum.
-
Ester Group Fragmentation: Methyl esters are known to fragment via the loss of the methoxy radical (•OCH₃) or through a more complex McLafferty rearrangement if a gamma-hydrogen is available, though the latter is not prominent for this specific structure.[6][7] Alpha-cleavage resulting in the loss of the •OCH₃ radical is a primary and expected pathway.[8]
-
Sequential Fragmentations: Primary fragment ions can undergo further dissociation, typically involving the loss of small, stable neutral molecules like carbon monoxide (CO).
The proposed fragmentation cascade is visualized in the diagram below.
Caption: Predicted EI fragmentation pathway for Methyl 5-amino-2-methyl-3-nitrobenzoate.
Summary of Predicted Mass Fragments
The following table summarizes the key ions predicted to be observed in the EI mass spectrum of Methyl 5-amino-2-methyl-3-nitrobenzoate. The relative abundance is a qualitative prediction based on the expected stability of the fragment ions and the prevalence of these fragmentation pathways in similar compounds.
| m/z | Proposed Ion Formula | Neutral Loss | Loss (Da) | Proposed Structure/Comment | Predicted Abundance |
| 210 | [C₉H₁₀N₂O₄]⁺• | - | 0 | Molecular Ion (M•⁺) | Moderate |
| 193 | [C₉H₉N₂O₃]⁺ | •OH | 17 | Loss of hydroxyl radical via ortho effect | High |
| 179 | [C₈H₇N₂O₄]⁺ | •OCH₃ | 31 | α-cleavage at the ester group | Moderate |
| 165 | [C₈H₅N₂O₂]⁺ | •OH, CO | 45 | Sequential loss of CO from the m/z 193 ion | Moderate to Low |
| 164 | [C₉H₁₀NO₂]⁺• | •NO₂ | 46 | Loss of the nitro group | High |
| 151 | [C₈H₇N₂O₂]⁺ | •OCH₃, CO | 59 | Sequential loss of CO from the m/z 179 ion | Low |
| 133 | [C₈H₇N]⁺• | •OCH₃, •NO₂ | 77 | Result of multiple fragmentation pathways | Moderate |
Experimental Protocol: GC-MS Analysis
This protocol outlines a standard procedure for the analysis of Methyl 5-amino-2-methyl-3-nitrobenzoate using Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS). The use of a "hard" ionization technique like EI is ideal for generating reproducible and structurally informative fragmentation patterns.[9]
4.1. Materials and Reagents
-
Methyl 5-amino-2-methyl-3-nitrobenzoate (CAS 88132-48-3)[10]
-
HPLC-grade or GC-grade solvent (e.g., Dichloromethane, Ethyl Acetate, or Methanol)
-
Inert GC vials with septa
-
Microsyringe
4.2. Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution by accurately weighing ~1 mg of the analyte and dissolving it in 1 mL of the chosen solvent.
-
Working Solution: Dilute the stock solution to a final concentration of 10-50 µg/mL for injection. The optimal concentration may vary depending on instrument sensitivity.
-
Solvent Blank: Prepare a vial containing only the pure solvent to be run prior to the sample. This is a critical step to ensure the system is clean and to identify any background contaminants.
4.3. Instrumentation and Parameters
-
System: Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Single Quadrupole or Time-of-Flight).
-
GC Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 ratio) or Splitless, depending on concentration.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Column: A standard non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness; DB-5ms or equivalent).
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV (Standard for library matching and generating robust fragmentation)[9]
-
Mass Range: Scan from m/z 40 to 300.
-
Transfer Line Temperature: 280 °C
-
Solvent Delay: 3-4 minutes (to prevent filament damage from the solvent peak).
-
4.4. Data Acquisition and Analysis
-
Inject the solvent blank to acquire a background spectrum.
-
Inject the prepared sample solution.
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from the apex of the analyte peak.
-
Subtract the background spectrum (from a nearby point on the chromatogram or from the blank run) to obtain a clean mass spectrum.
-
Analyze the spectrum, identifying the molecular ion and major fragment ions. Compare the observed fragmentation pattern with the predicted data in Section 3.
Experimental Workflow
The following diagram outlines the logical flow of the experimental procedure, from sample handling to final data interpretation.
Caption: Workflow for the GC-MS analysis of Methyl 5-amino-2-methyl-3-nitrobenzoate.
Conclusion
The structural elucidation of complex organic molecules by mass spectrometry relies on a foundational understanding of predictable fragmentation pathways. For Methyl 5-amino-2-methyl-3-nitrobenzoate, the combination of a nitro group, an amino group, and a methyl ester on an aromatic ring leads to a rich and diagnostic fragmentation pattern. The predicted losses of •OH (m/z 193) due to the ortho effect, •NO₂ (m/z 164), and •OCH₃ (m/z 179) serve as key identifiers for this specific isomer. The provided protocol offers a robust starting point for researchers to experimentally verify these predictions and confidently characterize this important synthetic intermediate.
References
-
Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-2302. Available at: [Link]
-
University Course Lecture Notes. Mass Spectrometry: Fragmentation. Available at: [Link]
-
Gelpi, E., Koenig, W. A., Gibert, J., & Oró, J. (1969). Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives. Journal of Chromatographic Science, 7(10), 604-613. Available at: [Link]
-
Reyes-Reyes, M., et al. (2017). Linear free energy relationships in C–N bond dissociations in molecular ions of 4-substituted-N-(2-furylmethyl)anilines in the gas phase. ResearchGate. Available at: [Link]
-
ResearchGate (2021). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds. ResearchGate Publication. Available at: [Link]
-
Spiteller, G., & Remberg, G. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3616. Available at: [Link]
-
JoVE (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. Available at: [Link]
-
Al-Naiema, I. M., & Stone, A. T. (2018). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. Available at: [Link]
-
Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]
-
LCGC International (2015). Electron Ionization for GC–MS. Available at: [Link]
-
Wikipedia. Electron ionization. Available at: [Link]
-
ChemSynthesis. methyl 5-amino-2-methyl-3-nitrobenzoate. Available at: [Link]
-
Chemistry LibreTexts (2024). Mass Spectrometry of Some Common Functional Groups. Available at: [Link]
-
JoVE (2023). Mass Spectrometry of Amines. Journal of Visualized Experiments. Available at: [Link]
-
Chemistry LibreTexts (2022). Fragmentation Pathways. Available at: [Link]
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Application Note: Real-Time Reaction Monitoring of Methyl 5-amino-2-methyl-3-nitrobenzoate Transformations Using Thin-Layer Chromatography
An Application Guide by a Senior Scientist
Introduction: The Imperative for In-Process Control
In the landscape of pharmaceutical research and drug development, the precise monitoring of chemical transformations is not merely a procedural step but a cornerstone of process safety, yield optimization, and impurity profiling. Thin-Layer Chromatography (TLC) stands out as a rapid, economical, and remarkably powerful analytical technique for real-time, qualitative assessment of reaction progress.[1][2][3] Its simplicity allows chemists to make informed decisions directly at the bench, such as determining reaction completion, identifying the formation of byproducts, or optimizing reaction conditions.[4][5]
This guide provides a detailed framework for developing and implementing a robust TLC protocol specifically for monitoring reactions involving Methyl 5-amino-2-methyl-3-nitrobenzoate. This substrate, containing both an electron-donating amine and an electron-withdrawing nitro group on a benzene ring, presents a valuable case study in managing compounds with mixed polarity.[6] The principles and protocols detailed herein are designed to be broadly applicable for researchers engaged in organic synthesis and medicinal chemistry.
Foundational Principles: Analyte, Stationary Phase, and Mobile Phase Interactions
The success of any TLC separation is governed by the equilibrium of the analyte between the stationary phase and the mobile phase.[7] For this application, we utilize standard silica gel plates, where the silica (SiO₂) acts as a highly polar stationary phase.
-
The Analyte (Methyl 5-amino-2-methyl-3-nitrobenzoate): This molecule possesses distinct polar functional groups: a primary aromatic amine (-NH₂) and a nitro group (-NO₂). The amine group can engage in strong hydrogen bonding with the silica gel's silanol groups (Si-OH), while the highly polar nitro group also contributes to strong adsorption. Consequently, this compound is expected to be relatively polar.
-
Reaction Dynamics and Polarity Shifts: A common reaction for this substrate might be the reduction of the nitro group to a second amine, yielding a diamino compound. This product would be significantly more polar than the starting material and would thus have a lower Retention Factor (Rf). Conversely, a reaction involving N-acylation of the amino group would likely yield a product that is less polar than the starting material, resulting in a higher Rf. Understanding these potential polarity shifts is crucial for interpreting the chromatogram.
The Retention Factor (Rf) is the quantitative measure of a compound's migration, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[8][9][10]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
An ideal Rf value for a starting material is typically between 0.3 and 0.5, as this provides a clear window for new, less polar (higher Rf) or more polar (lower Rf) spots to appear and be resolved.[11][12]
Protocol Part I: Developing the Optimal TLC System
The most critical variable in TLC is the composition of the mobile phase (eluent).[13] Its polarity directly controls the Rf values of the analytes. The goal is to find a solvent system that effectively separates the starting material from potential products and byproducts.
Recommended Materials
-
TLC Plates: Silica gel 60 F₂₅₄ (fluorescent indicator) on glass or aluminum backing.
-
Eluents (Mobile Phase Solvents): HPLC-grade Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH).
-
Apparatus: Glass TLC developing chamber with lid, capillary tubes for spotting, pencil, ruler, forceps.
-
Visualization Tools: UV lamp (254 nm), glass dipping chamber or spray bottle for staining reagents, heat gun or hot plate.
Step-by-Step Protocol: Mobile Phase Selection
-
Prepare Stock Solutions: Create dilute solutions (~1 mg/mL) of your starting material (Methyl 5-amino-2-methyl-3-nitrobenzoate) in a volatile solvent like Ethyl Acetate or DCM.
-
Initial Solvent System Trial: Given the polar nature of the analyte, a good starting point is a binary mixture of a non-polar and a moderately polar solvent.[14][15] Begin with a 7:3 mixture of Hexane:Ethyl Acetate.
-
Develop and Analyze: Spot the starting material on a TLC plate, develop it in the chosen solvent system, and visualize it under a UV lamp. Calculate the Rf value.
-
Optimize by Adjusting Polarity:
-
Systematically Refine: Test several ratios to find the system that places the starting material Rf at approximately 0.3-0.5. Keep a detailed record of each system and the resulting Rf values.
Data Presentation: Suggested Solvent Systems for Optimization
| System ID | Non-Polar Solvent | Polar Solvent | Ratio (v/v) | Expected Polarity | Target Application |
| A1 | Hexane | Ethyl Acetate | 80:20 | Low | For resolving less polar products from the starting material. |
| A2 | Hexane | Ethyl Acetate | 60:40 | Medium | Good starting point for the substrate. |
| A3 | Hexane | Ethyl Acetate | 40:60 | Medium-High | If starting material Rf is too low in A2. |
| B1 | Dichloromethane | Methanol | 98:2 | High | For resolving highly polar products (e.g., diamines). |
Protocol Part II: Step-by-Step Reaction Monitoring
Once an optimal solvent system is established, it can be used to monitor the reaction's progress from initiation to completion. The three-lane spotting method is essential for unambiguous analysis.[4][17]
Workflow for In-Process Reaction Monitoring
Caption: Relationship between analyte polarity and Rf value on a normal-phase silica TLC plate.
Troubleshooting Common TLC Issues
| Problem | Probable Cause(s) | Solution(s) |
| All spots remain at the origin (Rf ≈ 0) | Eluent is not polar enough. | Increase the proportion of the polar solvent in the mixture (e.g., from 20% EtOAc to 40% EtOAc). [15] |
| All spots are at the solvent front (Rf ≈ 1) | Eluent is too polar. | Decrease the proportion of the polar solvent or switch to a less polar solvent system. [10][15] |
| Spots are streaked or "tailing" | Sample is too concentrated; Compound is highly polar or acidic/basic. | Dilute the sample before spotting. Add a small amount (~1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds like amines) to the eluent. [13] |
| Spots from different lanes merge | Spots were applied too close to each other on the origin line. | Leave more space between spots during the application step. [1] |
| Rf values are inconsistent between runs | The developing chamber was not saturated; Solvent composition changed due to evaporation. | Always use a saturation paper in the chamber and keep the lid on. Prepare fresh eluent for each run. [8] |
References
-
Thin Layer Chromatography. (n.d.). Chemistry Online @ UTSC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
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Study.com. (n.d.). Monitoring Chemical Reactions: Process & Example. Retrieved from [Link]
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Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]
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Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 25). 5.7: Visualizing TLC Plates. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Pediaa.Com. (2018, April 18). How to Calculate Rf Values for TLC. Retrieved from [Link]
-
N.A. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
Labster. (n.d.). TLC Visualization Methods - Theory pages. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
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University of Colorado Boulder, Organic Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
BYJU'S. (n.d.). R F Value Explanation. Retrieved from [Link]
-
N.A. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
ALWSCI Blogs. (2024, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]
-
N.A. (n.d.). Principles of Thin Layer Chromatography. Retrieved from [Link]
-
JoVE. (2015, March 4). Thin Layer Chromatography: Principle, Procedure, Applications. Retrieved from [Link]
-
Pharmaguideline. (2011, April 25). Thin-Layer Chromatography (TLC Method and Apparatus). Retrieved from [Link]
-
Zhang, Q., et al. (2021). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods. Retrieved from [Link]
-
Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system. Retrieved from [Link]
-
Separation Science. (2024, January 10). Tips & Tricks for Thin-Layer Chromatography. Retrieved from [Link]
- Spangenberg, B., Poole, C. F., & Weins, C. (2011). Applied Thin-Layer Chromatography: Best Practice and Avoidance of Mistakes. Second Edition. Wiley.
- Fried, B., & Sherma, J. (Eds.). (1999).
- Mohammad, A., & Tiwari, S. (1993). TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p-Dimethylaminocinnamaldehyde.
-
ChemSynthesis. (n.d.). methyl 5-amino-2-methyl-3-nitrobenzoate. Retrieved from [Link]
-
Quora. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]
- Sahu, R., et al. (2015). Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. International Journal of Chemical and Physical Sciences.
- Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
-
Save My Exams. (2024, June 25). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
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- 17. How To [chem.rochester.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-amino-2-methyl-3-nitrobenzoate
Welcome to the technical support center for the synthesis of Methyl 5-amino-2-methyl-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and offer a validated protocol to enhance the success of your experiments.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis. The underlying principle of this synthesis is typically the nitration of an existing substituted benzene ring, a classic electrophilic aromatic substitution. The directing effects of the substituents (amino, methyl, and carbomethoxy groups) and the reaction conditions play a critical role in determining the product distribution and yield.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Answer:
Low yield is a frequent issue stemming from several factors. Let's break down the primary causes and solutions:
-
Incomplete Reaction: The nitration may not have gone to completion. This can be due to insufficient nitrating agent, a deactivated starting material, or non-optimal reaction time.
-
Troubleshooting:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material.
-
Optimize Reagent Stoichiometry: Ensure at least a stoichiometric equivalent of the nitrating agent (e.g., nitric acid) is used. A slight excess can sometimes drive the reaction to completion, but be cautious as it can also lead to over-nitration.
-
Reaction Time: Extend the reaction time, monitoring progress by TLC/HPLC until no further consumption of the starting material is observed.
-
-
-
Byproduct Formation: The formation of undesired isomers or multiple nitration products is a major cause of yield loss. The directing effects of the substituents on your starting material will dictate the regioselectivity of the nitration.
-
Troubleshooting:
-
Temperature Control: Electrophilic aromatic nitration is highly exothermic. Maintaining a low temperature (typically 0-10 °C) is crucial to minimize the formation of dinitro byproducts and other side reactions.[1][2] A runaway reaction can lead to a complex mixture of products.
-
Slow Addition of Nitrating Agent: Add the nitrating mixture dropwise to the solution of your starting material. This helps to control the reaction temperature and concentration of the electrophile, favoring the desired mononitration.[1][2][3]
-
-
-
Product Loss During Workup: The product can be lost during extraction and purification steps.
-
Troubleshooting:
-
Aqueous Workup: When quenching the reaction with ice/water, ensure thorough mixing to precipitate all the organic product.[1][2]
-
Extraction: Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
-
Purification: Optimize your purification method. If using column chromatography, select a solvent system that provides good separation between your product and impurities. If recrystallizing, use a minimal amount of hot solvent to avoid leaving a significant amount of product in the mother liquor.[1]
-
-
Question 2: I've isolated my product, but NMR analysis shows the presence of multiple isomers. How can I avoid this?
Answer:
The formation of regioisomers is a classic challenge in electrophilic aromatic substitution. The substitution pattern is governed by the electronic effects of the groups already on the ring.
-
Understanding Directing Effects:
-
Activating Groups (Ortho-, Para-directing): Amino (-NH2) and methyl (-CH3) groups are activating and direct incoming electrophiles to the ortho and para positions.
-
Deactivating Groups (Meta-directing): Nitro (-NO2) and methyl ester (-COOCH3) groups are deactivating and direct incoming electrophiles to the meta position.[1][4]
-
-
Synthetic Strategy: The choice of starting material is paramount. To synthesize Methyl 5-amino-2-methyl-3-nitrobenzoate, a logical precursor would be Methyl 3-amino-2-methylbenzoate. In this case, the amino group is a strong ortho-, para-director, and the methyl group is a weaker ortho-, para-director. The ester is a meta-director. The incoming nitro group will be directed by these substituents. Careful consideration of the combined directing effects is necessary to predict the major product.
-
Minimizing Isomer Formation:
-
Steric Hindrance: The bulky methyl and ester groups can sterically hinder substitution at adjacent positions, which can be used to your advantage.[4]
-
Protecting Groups: In some cases, temporarily protecting a functional group can alter its directing effect and improve selectivity. For example, the amino group can be acetylated to form an amide, which is still an ortho-, para-director but is less activating.
-
Reaction Conditions: As mentioned, strict temperature control is vital. Lower temperatures generally increase the selectivity of the reaction.
-
Question 3: My final product seems to be the carboxylic acid instead of the methyl ester. What happened?
Answer:
This indicates that hydrolysis of the methyl ester has occurred. This is a common side reaction, especially under the harsh acidic conditions of nitration or during workup.[5][6][7]
-
Cause: The strong acid (sulfuric acid) used as a catalyst and solvent in the nitrating mixture can also catalyze the hydrolysis of the ester, especially if there is water present or if the reaction is heated.[6][7] The workup procedure, if it involves prolonged exposure to acidic or basic aqueous solutions, can also lead to hydrolysis.[5]
-
Prevention and Troubleshooting:
-
Anhydrous Conditions: Use anhydrous reagents and solvents to the extent possible. The presence of water can facilitate hydrolysis.
-
Temperature Control: Avoid high temperatures during the reaction and workup.
-
Workup Procedure: Neutralize the reaction mixture promptly but carefully during workup. Minimize the time the product is in contact with strong acid or base.
-
Re-esterification: If hydrolysis has already occurred, you can potentially recover the desired product by re-esterifying the resulting carboxylic acid using a standard method like Fischer esterification (methanol with a catalytic amount of acid).
-
Frequently Asked Questions (FAQs)
Q1: What is the role of sulfuric acid in the nitration reaction?
Sulfuric acid serves two primary purposes. First, it acts as a catalyst by protonating nitric acid, which leads to the formation of the highly electrophilic nitronium ion (NO2+), the active species in the nitration.[3][8] Second, it often serves as the solvent for the reaction, allowing the reactants to mix effectively.[2]
Q2: How can I effectively monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between your starting material, product, and any byproducts. Staining with a UV lamp and/or a potassium permanganate dip can help visualize the spots. Comparing the reaction mixture to a spot of the starting material will show its consumption over time.
Q3: What are the key safety precautions for this synthesis?
Nitration reactions are potentially hazardous and must be conducted with extreme care.
-
The nitrating mixture (concentrated nitric and sulfuric acids) is highly corrosive and a strong oxidizing agent.[3] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The reaction is exothermic. Perform the reaction in an ice bath to maintain temperature control and prevent a runaway reaction.[1]
-
Conduct the entire procedure in a well-ventilated fume hood.
Validated Experimental Protocol
This protocol outlines a general procedure for the nitration of a substituted methyl benzoate. Note: This is a representative protocol and may need to be adapted based on your specific starting material.
Reagents and Materials:
-
Methyl 3-amino-2-methylbenzoate (or other suitable precursor)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Deionized Water
-
Sodium Bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl Acetate
-
Hexanes
-
Round-bottom flask, magnetic stirrer, dropping funnel, beakers, Buchner funnel, TLC plates.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting material (1.0 eq) in concentrated sulfuric acid (approx. 3-5 mL per gram of starting material). Cool the flask in an ice-water bath to 0 °C.
-
Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (approx. 1-2 mL per mL of nitric acid), keeping the mixture cooled in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise to the stirred solution of the starting material over 15-30 minutes, ensuring the internal temperature does not rise above 10 °C.[1][2]
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a generous amount of crushed ice in a beaker with vigorous stirring.[1][2] A precipitate should form.
-
Isolation: Allow the ice to melt, then collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexanes gradient).[1]
-
Characterization: Dry the purified product and characterize it by NMR, IR, and melting point analysis to confirm its identity and purity.
Synthetic Pathway and Byproduct Formation
The diagram below illustrates the general synthetic pathway for the nitration of a substituted benzene ring and highlights the potential for byproduct formation.
Caption: Synthetic pathway and common byproducts.
References
-
m-NITROBENZOIC ACID. Organic Syntheses Procedure. Available at: [Link]
-
What is the synthesis of methyl 3-nitrobenzoate?. Quora. Available at: [Link]
-
What is the product of my (failed) synthesis of methyl-3-nitrobenzoate?. Reddit. Available at: [Link]
- New process for synthetising m-nitrobenzoic. Google Patents.
-
THE HYDROLYSIS OF METHYL ORTHO-NITROBENZOATE IN ACID SOLUTION. Journal of the American Chemical Society. Available at: [Link]
-
Nitration of methyl benzoate | Resource. RSC Education. Available at: [Link]
- Preparation of methyl m-nitrobenzoate. Google Patents.
-
Nitration of Methyl Benzoate. University of Michigan-Dearborn. Available at: [Link]
-
An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. University of Colorado Boulder. Available at: [Link]
-
Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. Available at: [Link]
-
NITRATION OF METHYL BENZOATE. University of Missouri–St. Louis. Available at: [Link]
-
Preparation and purification of methyl-3-nitobenzoate. YouTube. Available at: [Link]
-
Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. Save My Exams. Available at: [Link]
Sources
Technical Support Center: Synthesis of Methyl 5-amino-2-methyl-3-nitrobenzoate
Welcome to the technical support center for the synthesis of Methyl 5-amino-2-methyl-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information to help you navigate the common challenges and optimize the yield and purity of your synthesis.
Synthetic Pathway Overview
The synthesis of Methyl 5-amino-2-methyl-3-nitrobenzoate is a multi-step process that requires careful control of reaction conditions to achieve high yield and regioselectivity. The most common synthetic route starts from 2-methyl-3-nitrobenzoic acid and involves three key steps: esterification, a second nitration, and a selective reduction of one nitro group.
Technical Support Center: Troubleshooting Failed Crystallization of Methyl 5-amino-2-methyl-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive resource for troubleshooting failed crystallization of Methyl 5-amino-2-methyl-3-nitrobenzoate, a compound of interest in pharmaceutical research and development. As Senior Application Scientists, we have compiled this information to address common challenges encountered during the purification of this and structurally related molecules. Our approach is rooted in fundamental principles of crystallization and addresses the specific chemical nature of this substituted nitrobenzoate.
Understanding the Molecule: Key Physicochemical Properties
Methyl 5-amino-2-methyl-3-nitrobenzoate possesses a unique combination of functional groups that influence its solubility and crystallization behavior. The presence of a polar nitro group, a basic amino group, and a nonpolar methyl group on the benzene ring, in addition to the methyl ester, creates a molecule with moderate polarity. This intricate electronic and steric landscape can make solvent selection and the induction of crystallization challenging.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₄ | [1] |
| Molecular Weight | 210.19 g/mol | [1] |
| Appearance | Expected to be a solid | Inferred from related compounds |
| Melting Point | Not available in literature | - |
| Solubility | No specific data available. Expected to be soluble in polar organic solvents. | Inferred from related compounds |
Common Crystallization Problems and Solutions
This section is designed in a question-and-answer format to directly address the issues you may be facing in the laboratory.
Q1: My compound will not dissolve in the chosen solvent, even with heating. What should I do?
A1: This indicates that the solvent is not polar enough to overcome the crystal lattice energy of your compound. The combination of the amino and nitro groups contributes to strong intermolecular interactions.
Troubleshooting Steps:
-
Increase Solvent Polarity: Switch to a more polar solvent. A good starting point for compounds like this is a lower-chain alcohol such as ethanol or methanol. Based on protocols for structurally similar compounds like 2-Amino-5-nitrobenzoic acid, ethanol is a promising choice.[2]
-
Use a Solvent Mixture: If a single solvent fails, a binary solvent system can be effective.[3] A good approach is to dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., acetone or ethyl acetate) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble, e.g., hexanes or water) until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.[4]
-
Increase the Temperature: Ensure you are heating the mixture to the boiling point of the solvent, as solubility can increase significantly with temperature.[2] Use a reflux condenser to prevent solvent loss.
Q2: My compound dissolves, but no crystals form upon cooling, even after an extended period or in an ice bath.
A2: This is a common issue known as supersaturation, where the compound remains dissolved even though its concentration is above its solubility limit at that temperature. This can be due to the absence of nucleation sites or the presence of soluble impurities that inhibit crystal formation.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The small glass particles generated can act as nucleation sites.[5]
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the supersaturated solution. This will provide a template for further crystal growth.
-
Reduced Temperature: If not already done, cool the solution in an ice-salt bath or a freezer for a short period.
-
-
Reduce the Amount of Solvent: You may have used too much solvent. Gently heat the solution and evaporate some of the solvent to increase the concentration of your compound. Then, allow it to cool again.
-
Consider Impurities: Soluble impurities can sometimes inhibit crystallization. If the solution is colored, adding a small amount of activated charcoal to the hot solution and then performing a hot filtration can help remove these impurities.[2]
Q3: An oil has formed instead of crystals. How can I fix this?
A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or when the concentration of the solute is too high. The presence of impurities can also lower the melting point of the mixture, contributing to this issue.
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point. Then, allow the solution to cool very slowly.
-
Slower Cooling: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature undisturbed on the benchtop before moving it to an ice bath. Insulating the flask can help slow the cooling rate.
-
Change Solvents: The chosen solvent may not be appropriate. Try a solvent with a lower boiling point or a different polarity.
-
Purify the Crude Material: If oiling out persists, it is likely due to significant impurities. Consider purifying a small portion of the material by column chromatography to obtain a purer sample for crystallization.
Q4: The crystallization yield is very low. How can I improve it?
A4: A low yield can be attributed to several factors, including using too much solvent, cooling the solution too quickly, or incomplete precipitation.
Troubleshooting Steps:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.[2]
-
Maximize Precipitation Time: After cooling to room temperature, allow the flask to sit in an ice bath for at least 30 minutes to ensure maximum precipitation.[2]
-
Recover from the Mother Liquor: The filtrate (mother liquor) may still contain a significant amount of dissolved product. You can try to recover more material by evaporating a portion of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Check for Premature Crystallization: If the product crystallizes too quickly during a hot filtration step, you will lose a significant portion of your yield. Ensure your filtration apparatus is pre-heated.
Experimental Workflow: A Step-by-Step Guide to Crystallization
This protocol is a general guideline and may need to be optimized for your specific sample.
Caption: A general workflow for the crystallization of Methyl 5-amino-2-methyl-3-nitrobenzoate.
Potential Impurities and Their Impact
The synthesis of substituted nitroaromatic compounds can lead to several impurities that may interfere with crystallization.[6] Based on the synthesis of related compounds like methyl 3-nitrobenzoate, potential impurities in your crude Methyl 5-amino-2-methyl-3-nitrobenzoate could include:
-
Isomeric Byproducts: Nitration of a substituted benzene ring can sometimes lead to the formation of other isomers. In this case, you might have isomers where the nitro group is in a different position relative to the other substituents. These isomers may have similar solubilities, making them difficult to remove by simple crystallization.
-
Di-nitrated Products: Under harsh nitration conditions, a second nitro group can be added to the benzene ring. These highly polar compounds can act as impurities.
-
Unreacted Starting Materials: Incomplete reaction will leave starting materials in your crude product.
-
Hydrolysis Product: If water is present during the synthesis or workup, the methyl ester can hydrolyze to the corresponding carboxylic acid.
These impurities can disrupt the crystal lattice formation, leading to oiling out or preventing crystallization altogether. If you suspect the presence of significant impurities, purification by column chromatography prior to crystallization is recommended.
Advanced Troubleshooting: A Deeper Dive
Caption: A decision tree for advanced troubleshooting of crystallization issues.
References
Sources
Optimizing reaction conditions for the nitration of substituted methyl benzoates
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the nitration of substituted methyl benzoates. This document moves beyond simple protocols to explain the underlying principles governing these reactions, offering robust troubleshooting strategies and optimization techniques grounded in established chemical theory.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Core Principles of the Reaction
Q1: What is the fundamental mechanism of the nitration of methyl benzoate?
The nitration of methyl benzoate is a classic example of an electrophilic aromatic substitution (EAS) reaction. The process involves the replacement of a hydrogen atom on the aromatic ring with a nitro group (-NO₂). The reaction proceeds in three primary steps:
-
Generation of the Electrophile: Concentrated sulfuric acid (H₂SO₄) protonates concentrated nitric acid (HNO₃). This protonated species is unstable and loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile.[1][2][3][4]
-
Electrophilic Attack: The π-electron system of the benzene ring, acting as a nucleophile, attacks the electrophilic nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex.[1][5]
-
Re-aromatization: A weak base in the mixture, typically the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the nitro group. This restores the aromaticity of the ring, yielding the final methyl nitrobenzoate product.[1]
View the Reaction Mechanism Diagram
Caption: General mechanism for the nitration of methyl benzoate.
Q2: Why does the nitration of methyl benzoate selectively produce the meta-isomer (methyl 3-nitrobenzoate)?
The regioselectivity is dictated by the electronic properties of the methyl ester group (-COOCH₃) already attached to the ring. This group acts as a deactivating, meta-director for subsequent electrophilic substitutions.[6][7]
-
Deactivating Nature: The carbonyl group is strongly electron-withdrawing due to both induction (-I effect) and resonance (-M effect). It pulls electron density out of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene.[6][8][9]
-
Meta-Direction: When analyzing the resonance structures of the arenium ion intermediate formed from ortho, para, and meta attack, a crucial difference emerges. For ortho and para attack, one of the resonance structures places the positive charge directly on the carbon atom attached to the electron-withdrawing ester group. This is a highly unstable and energetically unfavorable arrangement.[10] In contrast, the intermediate from meta attack avoids this destabilizing configuration, making the meta pathway the lowest-energy and kinetically favored route.[10]
Q3: What is the specific role of concentrated sulfuric acid in the nitrating mixture?
Concentrated sulfuric acid serves two critical functions:
-
Catalyst for Electrophile Generation: As a stronger acid than nitric acid, it protonates the hydroxyl group of nitric acid. This is the essential first step that leads to the loss of water and the formation of the potent nitronium ion (NO₂⁺) electrophile.[2][3] Without sulfuric acid, the concentration of the nitronium ion would be too low for the reaction to proceed at a practical rate, especially with a deactivated ring like methyl benzoate.[3]
-
Water Scavenger: The reaction produces water as a byproduct. Sulfuric acid is a strong dehydrating agent and absorbs this water. This is crucial because water can act as a nucleophile, reacting with the nitronium ion and reducing its effective concentration, which would otherwise slow down or stop the reaction.[11]
Section 2: Troubleshooting Common Experimental Issues
Q4: My reaction is very slow or fails to proceed. What are the likely causes and how can I fix this?
A sluggish or incomplete reaction with a deactivated substrate like methyl benzoate is a common issue. Consider the following factors:
-
Cause 1: Water in the Reagents: The presence of water significantly retards the reaction by interfering with the formation of the nitronium ion.[11]
-
Solution: Ensure you are using concentrated (not dilute) nitric and sulfuric acids. All glassware must be scrupulously dry.
-
-
Cause 2: Insufficiently Potent Nitrating Agent: For highly deactivated rings (e.g., dinitration or nitration of a substrate with multiple electron-withdrawing groups), the standard mixed acid may not be strong enough.
-
Cause 3: Low Reaction Temperature: While cooling is essential to control the reaction, maintaining the temperature too low for an extended period after the initial addition can excessively slow the rate.
Q5: I'm observing significant formation of byproducts, such as a dark tarry substance or dinitrated compounds. How can I minimize these?
Byproduct formation is almost always linked to reaction temperature.
-
Cause 1: Overheating (Runaway Reaction): Nitration is a highly exothermic process.[14] If the nitrating mixture is added too quickly or without adequate cooling, the temperature can spike. This leads to unwanted side reactions, including oxidation of the organic material (forming tar) and polynitration.[11][14][15]
-
Solution: The most critical parameter is strict temperature control . Add the nitrating mixture dropwise using an addition funnel while vigorously stirring the reaction flask in an ice-water bath. The internal temperature should be maintained below 15°C, and ideally between 0-10°C, during the addition.[6][7][11]
-
-
Cause 2: Forcing Conditions for Mononitration: Using excessively harsh conditions (e.g., high heat from the start) will favor the formation of the dinitrated product, methyl 3,5-dinitrobenzoate.[16]
-
Solution: To achieve selective mononitration, use the mildest conditions that allow the reaction to proceed. For methyl benzoate, this typically means low-temperature addition followed by a brief period at room temperature.[17] Dinitration requires significantly higher temperatures (e.g., >100°C) and/or fuming acids.[13]
-
Q6: My product yield is consistently low. Where might I be losing my product?
Low yields can result from issues in the reaction itself or during the work-up and purification steps.
-
Reaction-Related Causes:
-
Incomplete Reaction: As discussed in Q4, ensure the reaction has gone to completion. Monitor by Thin Layer Chromatography (TLC) if possible.
-
Side Reactions: Poor temperature control can consume starting material, leading to lower yields of the desired product (see Q5).
-
-
Work-up and Purification Causes:
-
Loss During Isolation: The product is precipitated by pouring the reaction mixture onto ice.[2][7] If an insufficient amount of product has formed, or if it is somewhat soluble in the acidic aqueous layer, losses can occur here. Ensure the ice has fully melted and the product has completely precipitated before filtration.
-
Loss During Washing: The crude product is typically washed with cold water and then a small amount of ice-cold methanol or an ethanol/water mixture to remove residual acids and impurities.[2][5] Using too much solvent or a solvent that is not sufficiently cold can dissolve a significant portion of your product.
-
Loss During Recrystallization: Recrystallization is a common purification method.[2][7] However, using too much hot solvent to dissolve the crude product will result in a low recovery upon cooling. The goal is to create a saturated solution at high temperature.
-
View the Troubleshooting Workflow Diagram
Caption: A troubleshooting workflow for common nitration issues.
Section 3: Experimental Protocols & Data
Standard Protocol: Mononitration of Methyl Benzoate
This protocol is for educational and illustrative purposes. All procedures should be performed by trained personnel with appropriate safety measures.
-
Preparation of Nitrating Mixture: In a dry test tube or small flask, carefully add 1.5 mL of concentrated sulfuric acid to 1.5 mL of concentrated nitric acid, swirling gently. Cool this mixture in an ice-water bath.[7] Safety Note: Always add acid to acid or acid to water slowly; never the reverse.[6]
-
Reaction Setup: In a 50 mL conical flask, place 2.0 g of methyl benzoate. Add 4.0 mL of concentrated sulfuric acid and swirl to mix. Cool this mixture thoroughly in an ice-water bath.[7]
-
Nitration: Using a glass pipette, add the cold nitrating mixture dropwise to the stirring methyl benzoate solution over approximately 15 minutes. Ensure the internal temperature of the reaction mixture does not exceed 15°C.[2][7]
-
Reaction Completion: Once the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 15 minutes with occasional swirling.[7]
-
Product Isolation (Work-up): Carefully pour the reaction mixture onto ~20 g of crushed ice in a beaker, stirring as you pour. A white solid product should precipitate.[5][7]
-
Filtration and Washing: Allow the ice to melt completely. Collect the solid product by vacuum filtration using a Hirsch or Büchner funnel. Wash the crude product twice with small portions of ice-cold water, followed by one wash with a small portion of ice-cold methanol to remove impurities.[2]
-
Purification (Recrystallization): Transfer the crude solid to a small Erlenmeyer flask. Add a minimal amount of hot methanol or an ethanol/water mixture to just dissolve the solid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.[2][7]
Data Table: Influence of Substituents on Nitration Conditions
| Substrate | Substituent(s) | Electronic Effect | Expected Reactivity (vs. Methyl Benzoate) | Typical Conditions | Major Product(s) |
| Methyl Benzoate | -COOCH₃ | Deactivating, meta-directing | Baseline | 0-15°C addition, then RT | Methyl 3-nitrobenzoate[1] |
| Methyl p-toluate | -COOCH₃, -CH₃ | -COOCH₃: Deactivating-CH₃: Activating, o,p-directing | Faster | 0-10°C, shorter reaction time | Methyl 4-methyl-3-nitrobenzoate |
| Methyl p-hydroxybenzoate | -COOCH₃, -OH | -COOCH₃: Deactivating-OH: Strongly activating, o,p-directing | Much Faster | Dilute HNO₃ may suffice, very low temp (<5°C) | Methyl 4-hydroxy-3-nitrobenzoate |
| Methyl m-nitrobenzoate | -COOCH₃, -NO₂ | Both strongly deactivating, meta-directing | Much Slower | Forcing conditions: >100°C, fuming H₂SO₄/HNO₃ | Methyl 3,5-dinitrobenzoate[13][16] |
Section 4: Safety Protocols
Q7: What are the most critical safety precautions when handling mixed nitric and sulfuric acids?
Working with nitrating mixtures is hazardous and requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves.[18][19][20]
-
Ventilation: All operations must be conducted inside a certified chemical fume hood to avoid inhaling corrosive and toxic vapors.[20][21]
-
Handling Acids:
-
Nitric and sulfuric acids are highly corrosive and can cause severe burns.[11][21] Avoid contact with skin and eyes.
-
Always add the more dense acid (sulfuric) to the less dense one (nitric) slowly and with cooling.
-
Prepare for spills. Have a spill kit with an appropriate neutralizer (e.g., sodium bicarbonate) readily available.[21]
-
-
Reaction Quenching: Pouring the reaction mixture onto ice is a highly exothermic step. Do this slowly and carefully in a beaker large enough to contain any splashing.
-
Waste Disposal: Acidic waste should be neutralized carefully before disposal according to your institution's hazardous waste guidelines.
References
-
Activating and Deactivating Groups - Chemistry Steps. [Link]
-
Electrophilic aromatic directing groups - Wikipedia. [Link]
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Activating and Deactivating Groups in Electrophilic Aromatic Substitution | PDF - Scribd. [Link]
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Activating Groups and Deactivating Groups - Furman Chemistry 120 - PBworks. [Link]
-
Activating and Deactivating Groups in Aromatic Substitution - YouTube. [Link]
-
Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]
-
An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. [Link]
-
Synthesis of methyl 3,5-dinitrobenzoate - PrepChem.com. [Link]
-
Why is nitration done at comparatively low temperatures? - Quora. [Link]
-
NITRATION OF METHYL BENZOATE. [Link]
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Nitration of Methyl Benzoate Experiment - PraxiLabs. [Link]
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NITRIC ACID SAFETY. [Link]
-
Effect of Initial Temperature of Reactant and Mixed Acid Composition in Adiabatic Production of Nitrobenzene - AIP Publishing. [Link]
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Why is mononitration of phenol carried out at low temperatures? [Link]
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What safety precautions should I take when handling nitric acid? - Quora. [Link]
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Nitration of Benzene and Methylbenzene - Chemistry LibreTexts. [Link]
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Nitric Acid Safety Tips & Health Hazards | VelocityEHS. [Link]
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Nitration of Methyl Benzoate. [Link]
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Outline the mechanism of methyl benzoate nitration, emphasizing the regioselectivity of the nitratio... Show More - Proprep. [Link]
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Nitration of methyl benzoate | Resource - RSC Education - The Royal Society of Chemistry. [Link]
-
NITRATION OF METHYL BENZOATE. [Link]
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Nitration of Methyl Benzoate. An Experimental and Computational Investigation. [Link]
-
Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
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Nitration and aromatic reactivity. [Link]
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Nitration of Benzene - Chemistry Steps. [Link]
-
nitration of aromatic compounds - YouTube. [Link]
-
methyl 3,5-dinitrobenzoate - 2702-58-1, C8H6N2O6, density, melting point, boiling point, structural formula, synthesis. [Link]
-
What product would be obtained if methyl benzoate undergoes dinitration? - Quora. [Link]
-
Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]
-
Methyl 3,5-dinitrobenzoate | C8H6N2O6 | CID 222067 - PubChem. [Link]
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1 NITRATION - vpscience.org. [Link]
-
Nitration Lab - YouTube. [Link]
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Technical Support Center: Purification of Methyl 5-amino-2-methyl-3-nitrobenzoate
Welcome to the technical support guide for the purification of Methyl 5-amino-2-methyl-3-nitrobenzoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this compound. Our goal is to equip you with the necessary knowledge to overcome common challenges and ensure the high purity of your final product.
I. Understanding the Compound and Potential Impurities
Methyl 5-amino-2-methyl-3-nitrobenzoate is a key intermediate in various synthetic pathways. The purity of this compound is critical for the success of subsequent reactions. Impurities can arise from the starting materials, side reactions during synthesis, or decomposition.
Common Synthesis Route: A typical synthesis involves the nitration of methyl 5-amino-2-methylbenzoate. The directing effects of the amino and methyl groups can lead to the formation of undesired regioisomers.
Potential Impurities:
-
Starting Material: Unreacted methyl 5-amino-2-methylbenzoate.
-
Regioisomers: Other nitrated isomers, such as Methyl 3-amino-2-methyl-5-nitrobenzoate or Methyl 5-amino-2-methyl-x-nitrobenzoate.
-
Di-nitrated products: Over-nitration can lead to the formation of dinitro- compounds.
-
Hydrolyzed product: The ester group can be hydrolyzed to a carboxylic acid under acidic conditions, especially if the workup is not carefully controlled.[1]
-
Solvent Residues: Residual solvents from the reaction or purification steps.
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of Methyl 5-amino-2-methyl-3-nitrobenzoate.
Issue 1: The crude product is an oil or a gummy solid and does not crystallize.
Question: After quenching the reaction mixture with ice, my product separated as a sticky oil instead of a solid. What could be the cause, and how can I fix it?
Answer:
This is a common issue that can be attributed to several factors:
-
Presence of Impurities: The most likely cause is the presence of impurities, particularly regioisomers or unreacted starting material, which can act as a eutectic mixture and depress the melting point of your desired product.[2][3]
-
Incomplete Reaction: If the nitration is incomplete, the presence of the starting material can prevent crystallization.
-
Excessive Heat During Reaction: Nitration reactions are exothermic.[4] If the temperature is not carefully controlled, side reactions can occur, leading to a complex mixture of products that is difficult to crystallize.[3][4]
-
Hydrolysis of the Ester: If the reaction mixture is not properly neutralized or if there is prolonged exposure to acidic conditions, the methyl ester can hydrolyze to the corresponding carboxylic acid, which is often more soluble or forms a gummy precipitate.[1]
Troubleshooting Steps:
-
Confirm Product Formation: Before attempting to force crystallization, it's crucial to confirm that the desired product has been formed. Run a Thin Layer Chromatography (TLC) of your crude product against the starting material. A new spot with a different Rf value should be present.
-
Solvent Trituration: Try to induce crystallization by triturating the oil with a solvent in which the desired product is sparingly soluble, but the impurities are more soluble. Cold methanol or a mixture of hexane and ethyl acetate are good starting points.[2][3]
-
Aqueous Work-up: If you suspect hydrolysis, perform an acidic-basic extraction. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities. Then, wash with brine and dry the organic layer.[5]
-
Column Chromatography: If the above methods fail, column chromatography is the most effective way to separate the desired product from the impurities.[5][6]
Issue 2: Low yield after recrystallization.
Question: I managed to crystallize my product, but the yield after recrystallization is very low. What am I doing wrong?
Answer:
Low recovery from recrystallization is often due to suboptimal solvent selection or procedural errors.
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7][8] If the compound is too soluble in the chosen solvent even at low temperatures, you will lose a significant amount of product in the mother liquor.
-
Using Too Much Solvent: Using an excessive amount of solvent will keep more of your product dissolved, even after cooling, leading to a lower yield.[8] The goal is to use the minimum amount of hot solvent to fully dissolve the crude product.[8][9]
-
Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals as impurities get trapped in the crystal lattice. Gradual cooling allows for the formation of larger, purer crystals.
-
Premature Filtration: Filtering the crystals before crystallization is complete will result in product loss. Ensure the solution has reached room temperature and has been sufficiently cooled in an ice bath before filtration.
Troubleshooting Steps:
-
Solvent System Optimization: Experiment with different solvents or solvent mixtures. For Methyl 5-amino-2-methyl-3-nitrobenzoate, ethanol, methanol, or mixtures of ethanol/water or ethyl acetate/hexane are often suitable.[4][7]
-
Minimize Solvent Volume: Add the hot recrystallization solvent in small portions until the solid just dissolves.[9]
-
Controlled Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.
-
Recover from Mother Liquor: If you suspect significant product loss, you can try to recover more product from the mother liquor by concentrating it and allowing a second crop of crystals to form. Be aware that this second crop may be less pure.
Issue 3: Purity is still low after recrystallization, as determined by HPLC or NMR.
Question: My recrystallized product still shows significant impurities when I analyze it. How can I improve the purity?
Answer:
If a single recrystallization is insufficient, it indicates that the impurities have very similar solubility properties to your desired product.
-
Co-crystallization: The impurities may be co-crystallizing with your product. This is common with regioisomers.
-
Ineffective Recrystallization Solvent: The chosen solvent may not be effective at separating the specific impurities present.
Troubleshooting Steps:
-
Second Recrystallization: Perform a second recrystallization, potentially with a different solvent system.
-
Column Chromatography: This is the most reliable method for separating compounds with similar polarities.[5][6] The choice of stationary phase and mobile phase is crucial for good separation.
III. Frequently Asked Questions (FAQs)
Q1: What is the best method to purify Methyl 5-amino-2-methyl-3-nitrobenzoate on a large scale?
For large-scale purification, recrystallization is often preferred due to its simplicity and cost-effectiveness. However, optimizing the solvent system is critical to ensure both high yield and purity. If recrystallization does not provide the required purity, flash column chromatography can be scaled up, but it will be more time-consuming and require larger volumes of solvent.
Q2: How do I choose the right solvent system for column chromatography?
The ideal solvent system for column chromatography should provide a good separation between your desired product and the impurities on a TLC plate. The Rf value of your product should ideally be between 0.2 and 0.4. A common starting point for nitro-aromatic compounds is a mixture of hexane and ethyl acetate.[5] You can gradually increase the polarity by increasing the proportion of ethyl acetate. For compounds containing an amine group, adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing on the silica gel column.[10]
Q3: My compound is acid-sensitive. How should I adjust my purification strategy?
If your compound is sensitive to acid, you should avoid acidic conditions during the workup and purification.
-
Work-up: Use a mild base like sodium bicarbonate for neutralization instead of a strong base.
-
Column Chromatography: Standard silica gel is slightly acidic. To avoid potential degradation of your compound on the column, you can use deactivated silica gel. This can be prepared by flushing the column with a solvent system containing a small amount of triethylamine before loading your sample.[10] Alternatively, you can use a different stationary phase like alumina.
Q4: How can I remove residual starting material?
If the starting material, Methyl 5-amino-2-methylbenzoate, is the primary impurity, you can exploit the difference in basicity between the starting amine and the nitrated product. The amino group in the nitrated product is less basic due to the electron-withdrawing nitro group.
-
Acid Wash: A dilute acid wash (e.g., 1M HCl) during the workup may selectively protonate and remove the more basic starting material into the aqueous layer.[11] However, you must ensure your desired product is stable to these conditions.
Q5: What analytical techniques are recommended to assess the purity of the final product?
A combination of techniques is recommended for a thorough purity assessment:[12][13]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining purity and quantifying impurities.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and identifying any structural isomers or other impurities.[13][14]
-
Mass Spectrometry (MS): Confirms the molecular weight of your product.[13]
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.[15]
IV. Experimental Protocols & Data
Table 1: Recommended Solvents for Purification
| Purification Method | Solvent/Solvent System | Rationale |
| Recrystallization | Ethanol/Water | Good for inducing crystallization; allows for fine-tuning of solubility.[7] |
| Methanol | Effective for removing less polar impurities.[2][3] | |
| Ethyl Acetate/Hexane | Good for compounds with intermediate polarity. | |
| Column Chromatography | Hexane/Ethyl Acetate Gradient | Allows for the separation of compounds with a range of polarities.[5] |
| Dichloromethane/Methanol | For more polar compounds. |
Protocol 1: General Recrystallization Procedure
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound.
Protocol 2: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel slurried in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
V. Visualizations
Diagram 1: Troubleshooting Crystallization Issues
Caption: Decision tree for troubleshooting crystallization problems.
Diagram 2: Purification Workflow
Caption: General workflow for the purification and analysis of Methyl 5-amino-2-methyl-3-nitrobenzoate.
VI. References
-
Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]
-
Quora. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]
-
UKEssays. (2017, August 17). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Retrieved from [Link]
-
UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, January 5). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from [Link]
-
ChemSynthesis. (n.d.). methyl 5-amino-2-methyl-3-nitrobenzoate. Retrieved from [Link]
-
Google Patents. (1985, March 19). US4506089A - Preparation of methyl m-nitrobenzoate. Retrieved from
-
Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide. Retrieved from
-
YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]
-
University of South Alabama. (2010, January 5). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]
-
YouTube. (2013, January 21). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
-
OCR (B) Chemistry A-Level. (n.d.). PAG 06 - Synthesis of an organic solid Preparation of methyl 3-nitrobenzoate. Retrieved from [Link]
-
Save My Exams. (2025, June 25). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
ACS Publications. (2019, February 4). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. Retrieved from [Link]
-
Reddit. (2018, May 13). Ways of crashing out amines. Retrieved from [Link]
-
ChemBK. (2024, April 9). Methyl 3-nitrobenzoate. Retrieved from [Link]
-
YouTube. (2022, January 21). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. Retrieved from [Link]
-
University of Wisconsin-River Falls. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]
-
University of California, Irvine. (n.d.). NITRATION OF METHYL BENZOATE. Retrieved from [Link]
-
Reddit. (2012, September 14). What is the product of my (failed) synthesis of methyl-3-nitrobenzoate?. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2016, March 4). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]
-
ResearchGate. (2016, January 29). Nitration of Methyl Benzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-amino-2-nitrobenzoate. Retrieved from [Link]
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Preventing the formation of dinitro byproducts in the synthesis of nitrobenzoates
A Guide to Preventing Dinitro Byproducts
Welcome to the technical support center for nitrobenzoate synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the nitration of benzoates, with a specific focus on preventing the formation of undesired dinitro byproducts. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles and practical, field-proven experience.
I. Understanding the Core Challenge: Mononitration vs. Dinitration
The synthesis of nitrobenzoates, a key process in the development of many pharmaceutical intermediates, relies on the electrophilic aromatic substitution of a benzoate ester.[1][2][3] The primary goal is typically to introduce a single nitro (-NO₂) group onto the aromatic ring. However, the reaction conditions that favor mononitration can sometimes be aggressive enough to facilitate a second nitration, leading to the formation of dinitrobenzoate byproducts.
The ester group (-COOR) of a benzoate is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack.[4][5] This deactivation directs the incoming electrophile, the nitronium ion (NO₂⁺), primarily to the meta position.[3][4][6] While this directing effect is generally reliable for the first nitration, elevated temperatures or excessive nitrating agent can overcome the deactivation of the ring, leading to a second nitration and the formation of dinitro compounds.[7][8]
Mechanism Overview: Formation of Mono- and Dinitrobenzoates
The nitration process begins with the generation of the highly reactive nitronium ion from nitric acid and a strong acid catalyst, typically sulfuric acid.[1][9][10] The aromatic ring of the benzoate ester then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion).[2][3][6] Loss of a proton restores aromaticity and yields the mononitrobenzoate. If reaction conditions are too harsh, the mononitrated product, although deactivated, can undergo a subsequent electrophilic attack by another nitronium ion to form a dinitrobenzoate.
Caption: Reaction pathway for the formation of mono- and dinitrobenzoates.
II. Troubleshooting Guide: Minimizing Dinitro Byproducts
This section provides a structured approach to diagnosing and resolving issues related to the formation of dinitro byproducts during nitrobenzoate synthesis.
Issue 1: Higher than expected levels of dinitro byproducts detected.
Root Cause Analysis: The formation of dinitro compounds is primarily driven by excessive reaction energy or an overabundance of the nitrating agent.[7][8] Higher temperatures provide the necessary activation energy for the second nitration to occur on the already deactivated mononitrobenzoate ring.[7][8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing dinitro byproduct formation.
Recommended Corrective Actions & Protocols
| Parameter | Standard Protocol | Rationale |
| Temperature Control | Maintain a reaction temperature between 5-15°C during the addition of the nitrating mixture.[11] Use an ice-water bath for cooling. | Nitration is an exothermic reaction.[12] Low temperatures decrease the reaction rate and reduce the likelihood of providing sufficient energy to overcome the activation barrier for dinitration.[7][8] |
| Rate of Addition | Add the nitrating mixture (concentrated HNO₃ and H₂SO₄) slowly and dropwise to the solution of methyl benzoate in sulfuric acid over a period of at least one hour.[11][13] | Slow addition prevents localized temperature spikes within the reaction mixture, ensuring uniform and controlled reaction conditions.[14] |
| Molar Ratio of Reactants | Use a slight excess of nitric acid, typically in the range of 1.1 to 1.5 molar equivalents relative to the methyl benzoate.[11] | While an excess of the nitrating agent is necessary to drive the reaction to completion, a large excess increases the probability of dinitration. Optimizing the molar ratio is crucial. |
| Stirring | Ensure vigorous and constant stirring throughout the addition of the nitrating agent and for a short period thereafter. | Efficient stirring promotes even heat distribution and ensures that the reactants are well-mixed, preventing localized areas of high concentration of the nitrating agent. |
Experimental Protocol: Controlled Mononitration of Methyl Benzoate
This protocol is adapted from established procedures to favor the formation of methyl m-nitrobenzoate while minimizing dinitration.[4][11]
Materials:
-
Methyl Benzoate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Crushed Ice
-
Ice-cold Methanol
Procedure:
-
In a round-bottomed flask equipped with a mechanical stirrer, add concentrated sulfuric acid and cool it to 0-10°C in an ice bath.
-
Slowly add pure methyl benzoate to the cooled sulfuric acid while maintaining the temperature.[11]
-
Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping this mixture cool in an ice bath.[4][15]
-
Add the cooled nitrating mixture to the methyl benzoate solution dropwise over approximately one hour, ensuring the reaction temperature does not exceed 15°C.[11]
-
After the addition is complete, continue stirring for an additional 15 minutes.[11]
-
Pour the reaction mixture onto a large volume of crushed ice to precipitate the crude product.[11][15]
-
Filter the solid product and wash it thoroughly with cold water.
-
To remove impurities, including traces of dinitro compounds, wash the crude product with ice-cold methyl alcohol.[11][13]
-
Recrystallize the product from methanol to obtain pure methyl m-nitrobenzoate.[11]
III. Frequently Asked Questions (FAQs)
Q1: Why is sulfuric acid used in addition to nitric acid? A1: Sulfuric acid acts as a catalyst. It protonates nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).[1][6][9][10] The nitronium ion is the actual species that attacks the aromatic ring.
Q2: I followed the temperature protocol, but still see significant dinitration. What else could be the cause? A2: If temperature control is not the issue, consider the rate of addition of your nitrating agent. A rapid addition can create localized "hot spots" in the reaction mixture, even if the overall temperature reading of the bath remains low. Also, verify the purity of your starting methyl benzoate, as impurities can sometimes lead to unexpected side reactions.[11]
Q3: Can I use a different nitrating agent to avoid dinitration? A3: Yes, various nitrating agents exist, some of which are milder than the standard nitric acid/sulfuric acid mixture.[16][17] Options like dinitrogen pentoxide (N₂O₅) or acyl nitrates have been used for more controlled nitrations.[17][18][19] However, these reagents may have different regioselectivity and require specific handling procedures. The choice of nitrating agent should be carefully considered based on the specific substrate and desired outcome.
Q4: How can I effectively remove dinitro byproducts from my final product? A4: Dinitrobenzoates generally have different solubility profiles compared to their mononitro counterparts. Recrystallization is a common and effective method for purification.[11] Washing the crude product with a cold solvent in which the dinitro compound is more soluble can also be effective.[11][13] In some cases, column chromatography may be necessary for complete separation.
Q5: What is the effect of reaction time on the formation of dinitro byproducts? A5: Extending the reaction time unnecessarily after the complete consumption of the starting material can increase the likelihood of dinitration, especially if the temperature is not strictly controlled. It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[13]
IV. References
-
Kamm, O., & Segur, J. B. (n.d.). Methyl m-nitrobenzoate. Organic Syntheses. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Why does the amount of dinitration increase at higher temperatures? Retrieved from [Link]
-
askIITians. (2025, March 4). What are nitrating agents? Retrieved from [Link]
-
Brainly. (2024, March 8). If the temperature of the reaction is too high, dinitration can occur. Explain why higher temperatures. Retrieved from [Link]
-
An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.). Retrieved from [Link]
-
NITRATION OF METHYL BENZOATE. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 3). nitration of aromatic compounds. YouTube. Retrieved from [Link]
-
Scribd. (n.d.). Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). Retrieved from [Link]
-
Slideshare. (n.d.). Nitrating agents with aromatic nitration. Retrieved from [Link]
-
Studylib. (n.d.). Nitration of Methyl Benzoate: Electrophilic Aromatic Substitution. Retrieved from [Link]...
-
National Institutes of Health. (n.d.). Transformation and Stability of N‐Nitrodiethanolamine Dinitrate Nitration Liquid System under Thermal and Mechanical Stimulation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Education. Retrieved from [Link]
-
University of South Alabama. (2010, January 5). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]
-
Google Patents. (n.d.). US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. Retrieved from
-
YouTube. (2013, January 21). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]
-
ACS Publications. (n.d.). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry. Retrieved from [Link]
-
Cardiff University. (2023, May 19). Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts. -ORCA. Retrieved from [Link]
-
CORE. (2013, December 2). Determination of the Temperature Effect on Glycerol Nitration Processes Using the HYSYS Predictions and the Laboratory Experiment. Retrieved from [Link]
-
Chegg. (2022, July 5). Solved How to avoid the formation of dinitro product during | Chegg.com. Retrieved from [Link]
-
Frontiers. (2024, May 14). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
ACS Publications. (2021, August 31). Experiment and Simulations for the Thermal Safety of the Nitration Reaction Liquid of the Final State in the Synthesis Process of N-Nitrodihydroxyethyl Dinitrate (DINA). Retrieved from [Link]
-
Google Patents. (n.d.). US2580742A - Purification of dinitro compounds. Retrieved from
-
SciSpace. (n.d.). Nitration of Aromatic and Heteroaromatic Compounds by Dinitrogen Pentaoxide. Retrieved from [Link]
-
Scribd. (n.d.). Nitration of Nitrobenzene Guide. Retrieved from [Link]
-
Google Patents. (n.d.). US4261908A - Process for isolating aromatic dinitro compounds. Retrieved from
-
Nitration and aromatic reactivity. (n.d.). Retrieved from [Link]
-
Reddit. (2012, September 14). What is the product of my (failed) synthesis of methyl-3-nitrobenzoate? : r/chemistry. Retrieved from [Link]
Sources
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. scribd.com [scribd.com]
- 4. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. aiinmr.com [aiinmr.com]
- 7. homework.study.com [homework.study.com]
- 8. brainly.com [brainly.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. southalabama.edu [southalabama.edu]
- 14. Solved How to avoid the formation of dinitro product during | Chegg.com [chegg.com]
- 15. m.youtube.com [m.youtube.com]
- 16. What are nitrating agents? - askIITians [askiitians.com]
- 17. Nitro compound synthesis by nitrite substitution or nitration [organic-chemistry.org]
- 18. Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts -ORCA [orca.cardiff.ac.uk]
- 19. scispace.com [scispace.com]
Challenges in the selective reduction of the nitro group in the presence of an ester
Technical Support Center: Selective Nitro Group Reduction
Welcome to the technical support center for the selective reduction of a nitro group in the presence of an ester. This guide is structured to provide direct, actionable solutions to common experimental challenges. We will delve into the causality behind procedural choices, offering troubleshooting workflows and validated protocols to ensure the integrity and success of your synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems encountered during the chemoselective reduction of nitroarenes containing an ester moiety.
Question 1: My primary side-product is the hydrolyzed carboxylic acid, or I'm observing significant ester cleavage. What is causing this and how can I prevent it?
Answer: This is a classic chemoselectivity challenge. Ester hydrolysis is typically catalyzed by acidic or basic conditions, which are often employed in traditional nitro reduction methods.
-
Root Cause Analysis:
-
Strongly Acidic Conditions: The use of reducing systems like iron powder or zinc in the presence of concentrated hydrochloric acid (HCl) creates a highly acidic environment (pH < 1).[1][2] This is often sufficient to hydrolyze sensitive ester groups, especially with extended reaction times or heating.
-
Basic Workup: During the workup of metal-based reductions (e.g., with SnCl₂), a base like NaHCO₃ or NaOH is added to precipitate tin salts.[3] If the pH becomes too high or the exposure is prolonged, base-catalyzed hydrolysis (saponification) can occur.[4]
-
-
Troubleshooting & Solutions:
-
Modify the Reducing System: Switch from a strongly acidic system to one that operates under neutral or near-neutral conditions.
-
Recommendation: Use Iron (Fe) powder with ammonium chloride (NH₄Cl) in an aqueous ethanol or methanol solution. This is a robust and classic method that buffers the reaction medium, avoiding harsh acidic conditions.[3]
-
-
Employ Catalytic Hydrogenation: This is often the preferred method for substrates with acid-labile groups.[1]
-
Careful pH Control During Workup: If using a reagent like SnCl₂, monitor the pH carefully during the basic wash. Aim for a pH of 7-8, just enough to precipitate the metal salts without creating a strongly basic environment.[7]
-
Question 2: The reaction is very slow or stalls, resulting in low conversion of the nitro starting material. What steps should I take to optimize for a complete reaction?
Answer: An incomplete reaction can stem from several factors, ranging from reagent stoichiometry to catalyst deactivation.
-
Root Cause Analysis:
-
Insufficient Reducing Agent: For metal-based reductions (Fe, Sn, Zn), the reaction is stoichiometric. An insufficient molar equivalent of the metal will lead to an incomplete reaction.[5]
-
Catalyst Deactivation (Hydrogenation): In catalytic hydrogenation, the catalyst (e.g., Pd/C) can be "poisoned" by impurities in the starting material, solvent, or from the reaction vessel itself. Sulfur-containing compounds are notorious catalyst poisons. The catalyst may also simply have low intrinsic activity.[5]
-
Sub-optimal Temperature or Solvent: Some reductions require thermal energy to proceed at a reasonable rate. The solvent also plays a critical role in solubility and reaction kinetics.[5]
-
-
Troubleshooting & Solutions:
-
Increase Reagent Stoichiometry: For reductions using Fe, Sn, or Zn, ensure you are using a sufficient excess. A common starting point is 3-5 molar equivalents of the metal relative to the nitro compound.
-
Optimize Catalyst Loading and Quality: For catalytic hydrogenation, increase the catalyst loading (e.g., from 5 mol% to 10 mol% Pd/C).[5] Ensure the catalyst is fresh and from a reputable supplier. If poisoning is suspected, purifying the starting material via recrystallization or column chromatography may be necessary.
-
Adjust Reaction Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-60 °C) can significantly increase the rate.[5] Monitor the reaction closely by TLC or LC-MS to avoid the formation of side products at elevated temperatures.
-
Consider Catalytic Transfer Hydrogenation: If handling H₂ gas is a concern, or if standard hydrogenation is slow, transfer hydrogenation can be highly effective. Using a hydrogen donor like ammonium formate with Pd/C is a powerful alternative.[5]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting a problematic selective nitro reduction.
Caption: Troubleshooting workflow for selective nitro reduction.
Frequently Asked Questions (FAQs)
Q1: What are the most reliable, "go-to" methods for selectively reducing a nitro group in the presence of an ester? A1: For general reliability and high chemoselectivity, two methods stand out:
-
Catalytic Hydrogenation (H₂, Pd/C): This method is very clean, as the only byproduct is water, and the catalyst is removed by simple filtration. It operates under neutral conditions, making it ideal for preserving esters and other acid/base-sensitive groups.[1][6]
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O): This reagent is highly effective for reducing aromatic nitro groups while leaving other reducible functionalities like esters, ketones, and nitriles untouched.[7][8] The reaction is typically run in ethanol or ethyl acetate and requires a basic workup to remove tin salts.
Q2: How do I choose between catalytic hydrogenation and a metal/acid reduction system? A2: The choice depends on the other functional groups present in your molecule and available laboratory equipment.
-
Choose Catalytic Hydrogenation if: Your molecule contains other acid-sensitive groups, or if you want to avoid a difficult workup to remove metal salts. However, be aware that standard Pd/C hydrogenation can also reduce alkenes/alkynes and cause dehalogenation (removal of Cl, Br, I).[1]
-
Choose a Metal-based System (e.g., Fe/NH₄Cl, SnCl₂) if: Your molecule contains functional groups that are sensitive to catalytic hydrogenation (like halogens or alkynes) but is stable to mild acid/base and an aqueous workup. These methods are often cheaper and do not require specialized hydrogenation equipment.[1][3]
Q3: Can I use strong hydride reagents like lithium aluminum hydride (LiAlH₄) for this transformation? A3: No, LiAlH₄ is not suitable for this selective transformation. It is a very powerful reducing agent that will readily reduce the ester functional group to a primary alcohol.[4] Furthermore, with aromatic nitro compounds, LiAlH₄ often yields undesired azo products rather than the corresponding amine.[1]
Q4: What are the best practices for monitoring the reaction progress? A4: Close monitoring is crucial to prevent the formation of side products from over-reaction or incomplete conversion. The most common techniques are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Use a suitable solvent system to achieve good separation between your starting material, product, and any potential intermediates. The disappearance of the starting material spot is a primary indicator of reaction completion.
-
LC-MS: This provides more definitive information, allowing you to monitor the mass of the starting material and the expected product simultaneously, confirming the conversion.
Data Summary: Comparison of Reducing Agents
The table below summarizes key characteristics of common reducing agents for the selective reduction of nitro groups in the presence of esters.
| Reducing System | Typical Conditions | Ester Compatibility | Advantages | Disadvantages |
| H₂, Pd/C | H₂ (1-4 atm), EtOH or EtOAc, RT | Excellent | Clean reaction, easy workup (filtration), neutral pH.[1][5] | Can reduce other groups (alkenes, alkynes); can cause dehalogenation; requires hydrogenation equipment.[1] |
| Pd/C, HCOONH₄ | MeOH or EtOH, RT to 60°C | Excellent | Avoids use of H₂ gas; generally fast and high-yielding.[5] | Ammonium salts must be removed during workup. |
| Fe, NH₄Cl | EtOH/H₂O, Reflux | Very Good | Inexpensive, effective, avoids strongly acidic conditions.[3] | Requires aqueous workup to remove iron salts; can be slow. |
| SnCl₂·2H₂O | EtOH or EtOAc, 70-80°C | Excellent | Highly chemoselective for the nitro group; tolerates many other functional groups.[7][8] | Stoichiometric amounts of tin are used, requiring a careful basic workup to remove tin salts.[3] |
| NaBH₄, FeCl₂ | THF, 15-40°C | Excellent | Reported to have high chemoselectivity and give excellent yields.[9][10] | Requires careful control of stoichiometry and temperature. |
| LiAlH₄ | THF or Et₂O, 0°C to RT | Poor | N/A for this transformation | Reduces the ester to an alcohol; forms azo compounds from aromatic nitro groups.[1][4] |
Reagent Selection Workflow
This diagram provides a decision-making framework for selecting an appropriate reducing agent.
Caption: Decision tree for selecting a chemoselective reducing agent.
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation with Pd/C and H₂
This protocol is suitable for substrates that do not contain other easily reducible groups like alkenes or aryl halides.
-
Materials:
-
Aromatic nitro compound with ester
-
10% Palladium on Carbon (Pd/C), 5-10 mol% by weight
-
Solvent (Ethanol, Methanol, or Ethyl Acetate)
-
Hydrogen gas (H₂) source
-
Celite® for filtration
-
-
Procedure:
-
In a hydrogenation vessel, dissolve the nitro compound (1.0 equivalent) in the chosen solvent.
-
Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Seal the vessel and purge it several times with H₂ gas.
-
Pressurize the vessel to the desired H₂ pressure (typically 1-4 atm or 15-60 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC, LC-MS, or by observing H₂ uptake.
-
Upon completion, carefully vent the H₂ gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with fresh solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine product, which can be purified further if necessary.[5]
-
Protocol 2: Reduction with Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
This is a robust and highly selective method suitable for a wide range of substrates.[7]
-
Materials:
-
Aromatic nitro compound with ester
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Absolute Ethanol or Ethyl Acetate
-
5% aqueous Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (for extraction)
-
Brine and Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve the nitro compound (1.0 equivalent) in absolute ethanol.
-
Add SnCl₂·2H₂O (4-5 equivalents) to the solution.[3]
-
Heat the reaction mixture to 70-80 °C under a nitrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Cool the reaction mixture to room temperature and then pour it into a beaker containing crushed ice.
-
Slowly and carefully add 5% aqueous NaHCO₃ solution with stirring until the pH is basic (pH ~8) and a thick white precipitate of tin salts forms.
-
Extract the aqueous slurry with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.[3]
-
Purify by column chromatography or recrystallization as needed.
-
References
- BenchChem. (2025). Challenges in the selective reduction of the nitro group.
- BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups.
-
Organic Chemistry Portal. (2023). Amine synthesis by nitro compound reduction. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
-
Wikipedia. (2023). Reduction of nitro compounds. [Link]
- Chandrappa, S., et al. (2010). An Efficient Fe/CaCl₂ System for the Reduction of Nitroarenes. Synlett, 2010(19), 3019-3022.
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups. [Link]
-
Thieme. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. [Link]
-
ACS Publications. (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. [Link]
-
Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems. [Link]
Sources
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ester Reactions Summary and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Page loading... [wap.guidechem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. [PDF] Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2 | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Methyl Ester Hydrolysis in the Synthesis of Methyl 5-amino-2-methyl-3-nitrobenzoate
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of Methyl 5-amino-2-methyl-3-nitrobenzoate and have encountered challenges with the premature hydrolysis of the methyl ester functional group. As a key intermediate in various synthetic pathways, maximizing the yield and purity of this compound is critical. This document provides in-depth, field-proven insights and troubleshooting protocols to help you diagnose and prevent unwanted side reactions, ensuring the integrity of your final product.
Part 1: The Underpinning Chemistry: Why Ester Hydrolysis Occurs
Before troubleshooting, it is crucial to understand the chemical mechanisms that lead to the cleavage of your target methyl ester into the corresponding carboxylic acid. Ester hydrolysis can be catalyzed by either acid or base, and both are relevant during the synthesis and, most critically, the workup stages of your reaction.
Under basic conditions, the reaction, known as saponification, is irreversible because the hydroxide ion acts as a nucleophile, and the resulting carboxylic acid is immediately deprotonated to form a carboxylate salt, which is unreactive towards the alcohol byproduct.[1][2] This irreversibility makes basic conditions particularly destructive to ester-containing molecules during workup if not properly controlled.
Acid-catalyzed hydrolysis, conversely, is an equilibrium process and is essentially the reverse of the Fischer esterification reaction.[3][4] The reaction is driven towards hydrolysis by the presence of excess water. While catalytic in acid, prolonged exposure to aqueous acidic conditions, especially at elevated temperatures, can significantly reduce the yield of the desired ester.[1][5]
Core Reaction Pathways
The following diagram illustrates the desired synthetic outcome versus the undesired hydrolysis side reactions. Understanding these competing pathways is the first step toward optimizing your experimental design.
Caption: Competing pathways for the target ester during experimental workup.
Part 2: Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address the most common problems encountered in the synthesis of Methyl 5-amino-2-methyl-3-nitrobenzoate.
Q1: My final product yield is very low, and analysis (e.g., NMR, LC-MS) shows the main component is 5-amino-2-methyl-3-nitrobenzoic acid. What went wrong?
A1: This is the definitive sign that your methyl ester has undergone hydrolysis. The primary culprit is almost always the aqueous workup procedure following the main reaction. Both residual acid/base from the reaction and the reagents used for neutralization and extraction can catalyze this unwanted reaction. A common mistake is using a strong base like sodium hydroxide (NaOH) to neutralize the reaction mixture, which rapidly and irreversibly saponifies the ester.[6][7]
Q2: What is the optimal workup protocol to prevent ester hydrolysis?
A2: The key to preserving your ester is to meticulously control three factors: pH, temperature, and contact time .[8] An aggressive workup with strong bases or at room temperature will favor hydrolysis. We recommend the following self-validating protocol designed to minimize hydrolysis risk.
Optimized Workup Protocol for Hydrolysis-Sensitive Esters
| Step | Action | Reagent/Condition | Rationale & Causality |
| 1. Cooling | Immediately after the reaction is complete, cool the reaction vessel in an ice-water bath. | 0-5 °C | Hydrolysis reaction rates are highly temperature-dependent. Lowering the temperature significantly slows the kinetics of unwanted side reactions, providing a wider window for a successful extraction.[8] |
| 2. Quenching/Neutralization | Slowly add the cooled reaction mixture to a separatory funnel containing a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). | Ice-cold sat. NaHCO₃(aq) | Sodium bicarbonate is a weak base, sufficient to neutralize strong acids without significantly raising the pH to a level that promotes rapid saponification. The evolution of CO₂ gas is a visual indicator that the acid is being neutralized.[8] Avoid strong bases like NaOH or KOH. [7] |
| 3. Extraction | Extract the aqueous layer swiftly with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane). | Ice-cold organic solvent | Perform the extraction efficiently to minimize the contact time between the ester and the aqueous phase.[8] Do not let the layers sit unseparated. |
| 4. Brine Wash | Wash the combined organic layers with a portion of cold, saturated aqueous NaCl (brine). | Ice-cold Brine | A brine wash helps to remove the bulk of dissolved water from the organic layer, a phenomenon known as "salting out". This reduces the potential for hydrolysis to occur before the final drying step.[8] |
| 5. Drying | Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). | Anhydrous Na₂SO₄ or MgSO₄ | This step is critical to remove the last traces of water, which could otherwise co-distill with the solvent or cause hydrolysis upon storage. Ensure the drying agent is used until it no longer clumps.[8] |
| 6. Solvent Removal | Remove the solvent under reduced pressure (rotary evaporation) using a low-temperature water bath. | ≤ 40 °C | Avoid excessive heat, as this can promote degradation or hydrolysis if trace amounts of water or acid/base are still present. |
Q3: My starting material is 2-methyl-3-nitrobenzoic acid, which I esterify using the Fischer method (Methanol/H₂SO₄). Can hydrolysis occur during the reaction itself?
A3: Yes. Fischer esterification is a reversible equilibrium between the carboxylic acid, alcohol, ester, and water.[4] To drive the reaction towards the ester, an excess of the alcohol (methanol) is typically used. However, if there is a significant amount of water present initially, or if the reaction does not go to completion, you will have a mixture at equilibrium. During the workup, any unreacted starting material and the water produced can contribute to hydrolysis if conditions are not carefully controlled as outlined in the protocol above.
Part 3: Frequently Asked Questions (FAQs)
FAQ 1: What is the fundamental difference between acid- and base-catalyzed hydrolysis?
The primary difference is reversibility. Acid-catalyzed hydrolysis is an equilibrium process that can be reversed by removing water.[3] Base-catalyzed hydrolysis (saponification) is irreversible because the final step is an acid-base reaction where the carboxylic acid is deprotonated to a carboxylate, which is not susceptible to nucleophilic attack by the alcohol.[1][9] This is why accidental exposure to strong bases during workup is often more detrimental than exposure to mild acids.
FAQ 2: I am performing a nitro group reduction (e.g., using SnCl₂ or Fe/HCl) on Methyl 5-amino-2-methyl-3-nitrobenzoate. Are there specific hydrolysis risks?
This is a very common scenario where hydrolysis occurs. Many nitro reduction workups involve quenching the acidic reaction mixture with a strong base (like concentrated NaOH) to precipitate metal hydroxides and deprotonate the newly formed aniline for extraction.[7] This creates highly basic conditions (pH > 12) that will rapidly hydrolyze your methyl ester.
Pro-Tip: After the reduction, neutralize the acid carefully with cold, saturated sodium bicarbonate. This may form a thick slurry of metal salts, which can be challenging to filter. An alternative is to filter the acidic mixture first to remove the bulk of the metal, and then carefully neutralize the filtrate. Or, consider a catalytic hydrogenation (e.g., H₂/Pd-C) which often has a much cleaner, non-hydrolytic workup.[7]
FAQ 3: How does the presence of the amino and nitro groups on the aromatic ring affect the stability of the methyl ester?
The electronic nature of the aromatic ring substituents influences the reactivity of the ester's carbonyl group. The nitro group is strongly electron-withdrawing, which makes the carbonyl carbon more electrophilic and thus potentially more susceptible to nucleophilic attack by water or hydroxide.[10] Conversely, the amino group is electron-donating, which can slightly decrease the electrophilicity of the carbonyl carbon. The overall effect is a balance of these electronic influences. However, the most significant factor in preventing hydrolysis remains the rigorous control of the experimental conditions during the reaction and workup, rather than the intrinsic electronic properties of the substrate.
References
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
BYJU'S. (n.d.). Ester Hydrolysis with H₂SO₄. Retrieved from [Link]
-
Wikipedia. (2023, November 26). Ester hydrolysis. Retrieved from [Link]
- Kamm, O., & Segur, J. B. (1922). m-NITROBENZOIC ACID. Organic Syntheses, 2, 58.
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
ScienceMadness Discussion Board. (2016, March 4). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
-
Truman State University. (n.d.). Multistep Synthesis Nitration. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems. Retrieved from [Link]
Sources
- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. Ester Reactions Summary and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. aiinmr.com [aiinmr.com]
Incomplete reaction in the synthesis of Methyl 5-amino-2-methyl-3-nitrobenzoate
Introduction
Welcome to the technical support guide for the synthesis of Methyl 5-amino-2-methyl-3-nitrobenzoate. This valuable intermediate is synthesized through a multi-step process, typically involving the dinitration of 2-methylbenzoic acid, subsequent esterification, and finally, a selective reduction of one nitro group. The final selective reduction step is notoriously challenging and is a common source of incomplete reactions, leading to low yields and complex purification profiles.
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome the common hurdles associated with this synthesis, particularly the incomplete reduction of the dinitro intermediate.
Troubleshooting Guide: Incomplete Reactions & Impurities
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.
Q1: My selective reduction of Methyl 2-methyl-3,5-dinitrobenzoate is incomplete. What are the primary causes?
An incomplete reduction is the most frequent challenge in this synthesis. The starting material, Methyl 2-methyl-3,5-dinitrobenzoate, and the desired product, Methyl 5-amino-2-methyl-3-nitrobenzoate, often co-exist in the final reaction mixture. Here’s a breakdown of the likely causes and how to address them.
Cause 1: Insufficient or Deactivated Reducing Agent The choice and quality of the reducing agent are critical for selectively reducing one nitro group. Sodium sulfide (Na₂S) or sodium hydrosulfide (NaHS) are commonly used in what is known as the Zinin reduction.[1]
-
Expert Insight: These sulfur-based reagents work via electron transfer in an aqueous medium, but their effectiveness can be diminished by age, improper storage (exposure to air and moisture), or incorrect stoichiometry.[2] The mechanism involves intermediates like nitroso and hydroxylamine species, and a sufficient amount of the reducing agent is necessary to drive the reaction to the final amine.[1]
-
Troubleshooting Steps:
-
Verify Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent. A typical starting point is 1.5 to 3.0 equivalents of Na₂S·9H₂O relative to the dinitro compound.
-
Use Fresh Reagent: Use a freshly opened container of sodium sulfide or a batch that has been stored under an inert atmosphere. Older reagents can be less effective.
-
Consider Polysulfides: The reduction is often accelerated by the in-situ formation of polysulfides.[3][4] Adding a small amount of elemental sulfur (e.g., 0.1 eq) to the sodium sulfide solution can sometimes significantly improve the reaction rate and completion.[3]
-
Cause 2: Poor Solubility of the Starting Material Methyl 2-methyl-3,5-dinitrobenzoate is highly nonpolar and has low solubility in the aqueous-alcoholic solvent systems typically used for Zinin reductions.[5] If the substrate is not sufficiently dissolved, the reaction becomes a heterogeneous mixture, severely limiting the reaction rate.
-
Expert Insight: The reaction occurs at the interface between the dissolved reducing agent and the solid substrate. Increasing the solubility of the organic starting material is key to achieving a complete reaction.
-
Troubleshooting Steps:
-
Adjust Solvent System: A common solvent system is a mixture of ethanol and water.[2] Increase the proportion of the organic co-solvent (e.g., ethanol, methanol, or THF) to improve the solubility of the dinitro compound.
-
Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 50-70 °C) can significantly enhance solubility and reaction kinetics.[2] However, monitor the temperature carefully, as excessive heat can lead to side reactions.
-
Improve Agitation: Ensure vigorous stirring to maximize the surface area contact between the reactants in a heterogeneous mixture.
-
Cause 3: Inadequate Reaction Time or Temperature The selective reduction can be slow, especially if conditions are not optimized.
-
Expert Insight: Reaction progress should always be monitored to determine the appropriate endpoint. Relying on a fixed time from a published procedure without verification can lead to premature workup.
-
Troubleshooting Steps:
-
Monitor with TLC: The most reliable way to track the reaction is by Thin-Layer Chromatography (TLC). The product is significantly more polar than the starting material. A typical mobile phase would be 20-30% Ethyl Acetate in Hexane. The reaction is complete when the starting material spot is no longer visible.
-
Incremental Heating: If the reaction stalls at room temperature, gradually increase the heat and continue to monitor by TLC.
-
Q2: I'm observing multiple spots on my TLC plate after the reduction. What are these impurities?
Besides the starting material and the desired product, several side products can form.
-
Hydroxylamine or Nitroso Intermediates: These are partially reduced intermediates.[1][6] Their presence often indicates that the reaction was stopped prematurely or that the reducing agent was not active enough.
-
Solution: Increase reaction time or add more reducing agent.
-
-
Diamino Product (Methyl 3,5-diamino-2-methylbenzoate): This results from the over-reduction of both nitro groups.
-
Solution: This occurs if the reaction conditions are too harsh (e.g., excessive temperature or a too-powerful reducing agent). Use a milder reagent or carefully control the stoichiometry and temperature. Sodium sulfide is generally good for selective reduction, whereas catalytic hydrogenation (e.g., H₂/Pd-C) can be too aggressive and lead to the diamine.[7]
-
-
Azoxy or Azo Compounds: These dimeric species can form from the condensation of intermediates, especially under certain pH conditions or with insufficient reducing agent.[8]
-
Solution: Ensure proper stoichiometry and maintain a basic reaction medium, as provided by the hydrolysis of sodium sulfide.
-
Key Experimental Protocols
Protocol 1: Synthesis of Methyl 2-methyl-3,5-dinitrobenzoate
This protocol outlines the initial dinitration and esterification steps to produce the key intermediate for the selective reduction.
-
Dinitration of 2-Methylbenzoic Acid:
-
In a flask equipped with a stirrer and cooled in an ice bath, slowly add 2-methylbenzoic acid (1.0 eq) to a cold mixture of concentrated sulfuric acid (4.0 eq) and fuming nitric acid (3.0 eq).
-
Maintain the internal temperature between 10-20 °C during the addition.
-
After addition, allow the mixture to stir at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice. The solid precipitate, 2-methyl-3,5-dinitrobenzoic acid, is collected by vacuum filtration and washed with cold water until the filtrate is neutral.[9][10]
-
Dry the solid product. It can be purified by recrystallization from aqueous ethanol.[10]
-
-
Esterification to Methyl 2-methyl-3,5-dinitrobenzoate:
-
Suspend the dried 2-methyl-3,5-dinitrobenzoic acid (1.0 eq) in methanol (10-15 volumes).
-
Carefully add concentrated sulfuric acid (0.3-0.5 eq) as a catalyst.
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC until the starting acid is consumed.
-
Cool the reaction mixture and reduce the volume of methanol under reduced pressure.
-
Pour the residue into cold water and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl ester.
-
Protocol 2: Optimized Selective Reduction and Troubleshooting Workflow
This protocol provides a robust method for the selective reduction and a workflow for addressing incomplete reactions.
-
Setup: In a round-bottom flask, dissolve Methyl 2-methyl-3,5-dinitrobenzoate (1.0 eq) in a mixture of ethanol and water (e.g., a 2:1 to 3:1 ratio). A typical concentration is 0.1-0.2 M.
-
Reagent Preparation: In a separate flask, dissolve sodium sulfide nonahydrate (Na₂S·9H₂O, 2.0 eq) and elemental sulfur (0.1 eq) in water. Gently warm if necessary to fully dissolve.
-
Reaction: Add the sodium sulfide solution dropwise to the solution of the dinitro compound. The mixture will typically turn a deep red or brown color.
-
Heating & Monitoring: Heat the reaction mixture to 60-70 °C. Monitor the reaction progress every 30-60 minutes using TLC (e.g., 30% ethyl acetate/hexane).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Remove the ethanol under reduced pressure. Dilute the aqueous residue with water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the pure Methyl 5-amino-2-methyl-3-nitrobenzoate.
Troubleshooting Workflow Diagram
Caption: Troubleshooting decision tree for incomplete reduction.
Frequently Asked Questions (FAQs)
Q: Can I use catalytic hydrogenation for the selective reduction? A: While catalytic hydrogenation (e.g., H₂ with Pd/C) is a very effective method for reducing nitro groups, it is often too powerful for selective mono-reduction of dinitroarenes and will likely lead to the formation of the diamine product.[7] Special catalysts or conditions are required to achieve selectivity, making the Zinin reduction a more reliable and accessible method for this specific transformation.
Q: My final product is difficult to purify from the sulfur-containing byproducts. Any tips? A: Sulfur byproducts are a common issue with the Zinin reduction. During the workup, after extraction, washing the combined organic layers with a dilute solution of sodium hypochlorite (bleach) can help oxidize residual sulfur species, making them more water-soluble and easier to remove. Follow this with standard brine washes.
Q: Why is the 5-nitro group reduced preferentially over the 3-nitro group? A: In substituted dinitrobenzenes, the least sterically hindered nitro group is often reduced preferentially.[6] In Methyl 2-methyl-3,5-dinitrobenzoate, the 3-nitro group is ortho to the bulky methyl group, making it more sterically hindered than the 5-nitro group. This steric hindrance directs the reducing agent to attack the more accessible 5-position.
Q: What are the expected yields for this synthesis? A: Yields can vary significantly based on the optimization of each step. The dinitration and esterification steps can proceed with high yields (80-95%). The selective reduction is often the lowest yielding step, with reported yields typically ranging from 40% to 70% after purification, depending on the success of the optimization.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | Sodium Sulfide (Na₂S·9H₂O) | Good selectivity for mono-reduction of dinitroarenes.[7] |
| Stoichiometry | 1.5 - 3.0 equivalents | Ensures complete consumption of starting material and reduction of intermediates. |
| Co-catalyst | Elemental Sulfur (0.1 eq) | Accelerates reaction by forming more reactive polysulfide species.[3][4] |
| Solvent System | Ethanol/Water or Methanol/Water | Balances solubility of the organic substrate and the inorganic reducing agent.[2] |
| Temperature | 50 - 70 °C | Increases substrate solubility and reaction rate without promoting over-reduction. |
| Monitoring | Thin-Layer Chromatography (TLC) | Provides real-time tracking of starting material consumption to prevent premature workup. |
References
-
Porter, H. K. (1973). The Zinin Reduction of Nitroarenes. Organic Reactions, 20(4), 455–481. [Link]
-
Macmillan Group. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Macmillan Group Meeting. [Link]
-
Lเลย, Z., & Islam, N. B. (1971). THE REDUCTION OF NITROBENZENE BY SODIUM SULPHIDE IN AQUEOUS ETHANOL. Pakistan Journal of Scientific and Industrial Research, 14(1-2), 189-192. [Link]
-
Lเลย, Z., & Islam, N. B. (1970). THE ALKALINE SULFIDE REDUCTION OF AROMATIC NITRO COMPOUNDS. XI. THE AUTOCATALYTIC REACTION OF THE MONOSULFIDE TO THE DISULFIDE IN AQUEOUS SOLUTION. Pakistan Journal of Scientific and Industrial Research, 13(1-2), 49-52. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. . [Link]
-
Tahir, M. N., Raza, A. R., Saddiqa, A., Danish, M., & Saleem, I. (2009). 2-Methyl-3,5-dinitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2819. [Link]
-
Organic Chemistry Portal. (n.d.). Reduction of nitro compounds. . [Link]
-
Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. Chemistry Stack Exchange. [Link]
-
Reddit. (2023). my nitro refuses to be reduced. r/Chempros. [Link]
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- 2. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. reddit.com [reddit.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 3,5-Dinitro-2-methylbenzoic acid | 28169-46-2 [chemicalbook.com]
Side reactions of the amino group in Methyl 5-amino-2-methyl-3-nitrobenzoate
Welcome to the technical support guide for Methyl 5-amino-2-methyl-3-nitrobenzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling this versatile but reactive intermediate. The unique electronic and steric environment of this molecule—an electron-donating amino group positioned between a bulky methyl group and a strongly electron-withdrawing nitro group—presents specific challenges. This guide provides in-depth, field-proven troubleshooting advice and answers to frequently asked questions to ensure the success of your synthetic campaigns.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Low Yield and Multiple Byproducts in Acylation/Alkylation Reactions
Question: I'm attempting to acylate the amino group of Methyl 5-amino-2-methyl-3-nitrobenzoate with an acid chloride, but my yield is poor, and TLC/LC-MS analysis shows multiple spots, including what appears to be a di-acylated product and other unidentified impurities. What is causing this, and how can I achieve selective N-acylation?
Answer:
This is a classic chemoselectivity problem arising from the high nucleophilicity and activating nature of the aromatic amino group.[1][2]
Causality Analysis:
-
Over-acylation: The initially formed amide can be deprotonated by a strong base (if used) or a second equivalent of the amine, forming an anion that reacts again with the electrophile.
-
Ring Acylation (Friedel-Crafts): While the nitro group is strongly deactivating, the amino group is a powerful activating ortho-, para-director.[1][3] In the presence of a Lewis acid catalyst, which is common in Friedel-Crafts reactions, the amino group will preferentially coordinate with the catalyst, deactivating the ring and preventing the reaction.[2][3] However, even without a traditional catalyst, highly reactive acylating agents might lead to minor ring substitution.
-
Base-Induced Side Reactions: If using a strong base like pyridine in excess, it can promote side reactions or complicate purification.
Workflow for Achieving Selective Mono-N-Acylation
Caption: Workflow for selective mono-N-acylation.
Detailed Protocol for Selective N-Acetylation:
-
Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve Methyl 5-amino-2-methyl-3-nitrobenzoate (1.0 eq.) in anhydrous Dichloromethane (DCM, approx. 0.1 M).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq.). DIPEA is a sterically hindered, non-nucleophilic base ideal for scavenging the HCl byproduct without promoting side reactions.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This mitigates the initial exotherm and improves selectivity.
-
Reagent Addition: Add acetyl chloride (1.05 eq.) dropwise via syringe over 20 minutes. Using a slight excess of the limiting reagent (the aminobenzoate) is not recommended here; instead, a slight excess of the acylating agent ensures full conversion of the starting material, which can be difficult to separate from the product.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 1-3 hours.
-
Monitoring: Check for the consumption of the starting material using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to obtain the pure N-acylated product.
Issue 2: Failed or Incomplete Diazotization Reaction
Question: I am trying to perform a Sandmeyer reaction, but the initial diazotization of Methyl 5-amino-2-methyl-3-nitrobenzoate is failing. I am using standard NaNO₂ and HCl at 0 °C, but I either recover my starting material or get a complex mixture of tar-like byproducts. Why is this reaction so difficult?
Answer:
The diazotization of this substrate is challenging due to its electronically and sterically demanding nature. The amino group is considered weakly basic.
Causality Analysis:
-
Reduced Basicity: The potent electron-withdrawing effect of the nitro group at the meta-position significantly reduces the electron density on the amino nitrogen.[4][5] This makes the lone pair less available for the initial attack on the nitrosating agent (e.g., the nitrosonium ion, NO⁺), thereby slowing down the reaction.[6]
-
Steric Hindrance: The ortho-methyl group sterically shields the amino group, further impeding the approach of the nitrosating species.
-
Poor Solubility: Weakly basic anilines are often poorly soluble in the strongly acidic aqueous media required for diazotization, leading to incomplete reactions.[7]
-
Decomposition: If the reaction temperature rises above 5 °C, the formed diazonium salt, if any, can decompose, leading to phenols and other undesirable byproducts.
Troubleshooting Strategies for Diazotization of Weakly Basic Amines
| Strategy | Description | Key Reagents | Rationale & Citation |
| Stronger Acid Media | Using nitrosylsulfuric acid, prepared by dissolving NaNO₂ in concentrated H₂SO₄. | NaNO₂, conc. H₂SO₄ | The highly acidic medium ensures the generation of a high concentration of the active electrophile (NO⁺) and can help protonate the substrate, aiding solubility. This method is standard for weakly basic amines.[8] |
| Non-Aqueous Diazotization | Performing the reaction in an organic solvent using an organic nitrite source. | tert-Butyl nitrite (tBuONO), Acetic Acid, THF | This avoids the solubility issues associated with aqueous media and allows for better temperature control. Acetic acid can serve as both a solvent and the acid source.[4] |
| Phase-Transfer Catalysis | Using a two-phase system (e.g., DCM/conc. HCl) with a phase-transfer catalyst. | NaNO₂, HCl, PTC (e.g., TBAB) | The catalyst helps shuttle the reactants between the aqueous and organic phases, facilitating the reaction even with poor substrate solubility. |
Recommended Protocol (Using Nitrosylsulfuric Acid):
-
Preparation of Nitrosating Agent: In a clean, dry flask, carefully add sodium nitrite (1.1 eq.) in small portions to ice-cold, stirred concentrated sulfuric acid. Allow the mixture to stir at 0-5 °C until all the solid has dissolved to form a clear solution of nitrosylsulfuric acid.
-
Substrate Solution: In a separate flask, dissolve Methyl 5-amino-2-methyl-3-nitrobenzoate (1.0 eq.) in glacial acetic acid or concentrated sulfuric acid. Cool this solution to 0 °C.
-
Diazotization: Slowly add the nitrosylsulfuric acid solution dropwise to the substrate solution, ensuring the temperature is strictly maintained between 0 and 5 °C. Vigorous stirring is essential.
-
Monitoring: The completion of the reaction can be tested by placing a drop of the reaction mixture onto starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, signifying the reaction is complete.
-
Subsequent Reaction: The resulting diazonium salt solution can be used directly in the subsequent Sandmeyer or coupling reaction by carefully adding it to the solution of the copper(I) salt or coupling partner.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the amino group before performing other reactions on the molecule, such as reduction of the nitro group?
A: Protecting the amino group is a crucial strategy to ensure chemoselectivity.[9][10] The amino group is nucleophilic and can react with many reagents. More importantly, it is a powerful activating group for electrophilic aromatic substitution.[1] If you were to attempt, for example, a reaction on the aromatic ring, the unprotected amino group would dominate the regioselectivity, leading to a mixture of unwanted products.[3]
By converting the amine to an amide (e.g., an acetanilide), you temporarily "tame" it. The amide is still an ortho-, para-director, but its activating influence is significantly reduced, allowing other transformations to proceed more predictably.[2] This protecting group can then be easily removed via hydrolysis to regenerate the amine.[9][11]
Caption: General synthetic strategy involving amine protection.
Q2: My sample of Methyl 5-amino-2-methyl-3-nitrobenzoate is darkening over time. Is this a sign of decomposition?
A: Yes, the darkening of aromatic amines upon storage, especially when exposed to air and light, is a common phenomenon caused by oxidation.[12] The electron-rich aromatic ring and the amino group are susceptible to oxidation, which can form highly colored, polymeric radical species. While minor discoloration may not significantly affect reactivity for some applications, severe darkening indicates substantial impurity formation. For high-purity applications, it is recommended to store the compound under an inert atmosphere (Nitrogen or Argon), protected from light, and at a low temperature (e.g., 4 °C).[13] If purity is critical, the material can be repurified by recrystallization or column chromatography before use.
Q3: Can I perform a Friedel-Crafts reaction on this molecule without protecting the amino group?
A: It is highly inadvisable. The amino group is a Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃) used in Friedel-Crafts reactions.[2][3] This forms a salt complex on the nitrogen, which places a positive charge adjacent to the ring. This -NR₂H⁺ group is now a powerful deactivating, meta-directing group, effectively shutting down the desired electrophilic substitution.[3][14] To perform a Friedel-Crafts reaction, you must first protect the amino group as an amide, which is less basic and allows the reaction to proceed.[3][15]
References
- Protection for amino group and amino acid. Slideshare.
- Protecting Groups for Amines: Carbam
- Protective Groups. Organic Chemistry Portal.
- Protecting group. Wikipedia.
- Amino Protecting Groups Stability. Organic Chemistry Portal.
- Diazotization of Anilines in Vinegar: A Very Simple and Low-cost Synthesis of Iodoarenes and Arylfurans. Bentham Science Publisher.
- Diazotization of Weakly Basic and Insoluble Amines. The Use of Pyridine, Quino. ElectronicsAndBooks.
- Reactions of Arom
- Addressing poor regioselectivity in the synthesis of substituted anilines. Benchchem.
- DIAZOTIZATION OF ALIPHATIC AND AROMATIC AMINES. University of Arizona Libraries.
- Methyl 3-amino-2-methyl-5-nitrobenzo
- Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media.
- Why does aniline give diazotization reaction but aliph
- Reactions of Arylamines. Chemistry LibreTexts.
- Reactions of arom
- Reactions of Aniline. Chemistry Steps.
- Methyl 5-amino-2-methyl-3-nitrobenzo
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- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. Protection for amino group and amino acid | PPTX [slideshare.net]
- 12. Reactions of aromatic amines | PDF [slideshare.net]
- 13. achmem.com [achmem.com]
- 14. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 15. Amino Protecting Groups Stability [organic-chemistry.org]
Technical Support Center: Purification of Methyl 5-amino-2-methyl-3-nitrobenzoate
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of oily Methyl 5-amino-2-methyl-3-nitrobenzoate. This document provides in-depth troubleshooting strategies, frequently asked questions, and detailed purification protocols to help you achieve a high-purity product.
Troubleshooting Guide: From Oily Product to Crystalline Solid
The most common challenge reported is the product's oily or waxy consistency, which complicates isolation and purification. This "oiling out" phenomenon often occurs when impurities are present, depressing the melting point and preventing crystallization.[1]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product "oils out" during recrystallization and does not solidify upon cooling. | 1. High impurity levels: The presence of byproducts or unreacted starting materials can significantly lower the melting point of the product.[1] 2. Inappropriate solvent choice: The solvent may be too good of a solvent for the compound, even at low temperatures. 3. Cooling too rapidly: Rapid cooling can favor oil formation over crystal lattice formation. | 1. Pre-purification: Before recrystallization, consider a preliminary purification step like column chromatography to remove the bulk of impurities.[1][2] 2. Solvent screening: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound when hot but not when cold.[3][4] Consider mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexane).[2][4] 3. Slow cooling: Allow the hot solution to cool slowly to room temperature, then gradually cool further in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod can initiate crystallization.[5] |
| Product solidifies after pouring the reaction mixture onto ice, but is still impure. | 1. Occlusion of impurities: The rapid precipitation can trap impurities within the solid matrix. 2. Presence of isomeric impurities: Nitration reactions can often produce ortho- and para-isomers in addition to the desired meta-product.[6] | 1. Recrystallization: The solidified crude product should be recrystallized from a suitable solvent to remove occluded impurities.[4][5] 2. Column Chromatography: This is a highly effective method for separating isomers with different polarities.[2] |
| Multiple spots are observed on TLC after initial purification. | 1. Co-eluting impurities: Some impurities may have similar polarity to the product, making separation difficult. 2. Product degradation: The compound may be unstable on the silica gel of the TLC plate. | 1. Optimize chromatography conditions: Try a different solvent system with varying polarity. A shallow gradient elution in column chromatography can improve separation.[2] 2. Use a different stationary phase: Consider using alumina or a bonded-phase silica gel. |
| Low recovery after purification. | 1. Product is too soluble in the recrystallization solvent. 2. Incorrect solvent system for column chromatography. 3. Losses during transfers. | 1. Use a minimal amount of hot solvent for recrystallization. After filtration, wash the crystals with a small amount of ice-cold solvent. 2. Perform small-scale TLC trials to determine the optimal solvent system before running a large column. 3. Rinse glassware with the mother liquor or eluent to recover any adhered product. |
Frequently Asked Questions (FAQs)
Q1: My Methyl 5-amino-2-methyl-3-nitrobenzoate is a persistent oil. What is the first thing I should try?
A persistent oil is often due to impurities. The first step is to attempt to solidify the product. A common technique for nitrated compounds is to pour the reaction mixture slowly into a beaker of crushed ice with vigorous stirring.[3][4][5] If it remains an oil, try triturating the oil with a non-polar solvent like hexane or pentane. This can sometimes induce crystallization or wash away non-polar impurities, leaving a more solid product.
Q2: I don't have a melting point for my compound. How do I choose a recrystallization solvent?
While a known melting point is ideal, you can still find a suitable solvent through small-scale solubility tests. A good recrystallization solvent will dissolve your compound when hot but not when cold. Start with common solvents like ethanol, methanol, ethyl acetate, and toluene. Test small amounts of your oily product with a few drops of each solvent at room temperature and with gentle heating. A mixed solvent system, such as ethanol-water or ethyl acetate-hexane, can also be very effective for oily compounds.[2][4]
Q3: What are the likely impurities in the synthesis of Methyl 5-amino-2-methyl-3-nitrobenzoate?
The synthesis likely involves the nitration of a substituted methyl benzoate. Common impurities from such reactions include:
-
Isomeric byproducts: Ortho- and para-nitro isomers.[6]
-
Dinitro compounds: Over-nitration can lead to the formation of dinitrated products.[6]
-
Unreacted starting material.
-
Oxidation byproducts: Nitric acid is a strong oxidizing agent.
Q4: How do I set up a column chromatography protocol for this compound?
Given the presence of both an amino and a nitro group, your compound is likely to be moderately polar. Silica gel is a good starting stationary phase. To determine the best mobile phase (eluent), perform TLC analysis with different solvent systems. A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2]
-
Spotting: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate.
-
Developing: Run the TLC plate in different ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Visualization: Visualize the spots under a UV lamp.
-
Optimal Rf: Aim for an Rf value of 0.2-0.3 for your product in the chosen solvent system for good separation on a column.
Q5: Can I use liquid-liquid extraction for purification?
Yes, liquid-liquid extraction can be a useful initial purification step. Since your compound has a basic amino group, you can use an acidic wash to separate it from non-basic impurities.
-
Dissolve your crude product in an organic solvent like ethyl acetate.
-
Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer.
-
Separate the aqueous layer and neutralize it with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate your free amine.
-
Extract the free amine back into an organic solvent, dry the organic layer, and evaporate the solvent.
This method is particularly effective for removing non-basic impurities.
Detailed Purification Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
This protocol is designed to induce crystallization of an oily product.
Materials:
-
Crude oily Methyl 5-amino-2-methyl-3-nitrobenzoate
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Transfer the oily product to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the oil completely.
-
While the solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Dry the crystals in a vacuum oven at a low temperature.
Protocol 2: Flash Column Chromatography
This protocol is for separating the desired product from impurities with different polarities.
Materials:
-
Crude product
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
Prepare the column: Pack a glass column with silica gel slurried in hexane.
-
Load the sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed product to the top of the column.
-
Elute the column: Start with a non-polar eluent (e.g., 100% hexane) to elute non-polar impurities.
-
Gradient elution: Gradually increase the polarity of the eluent by adding increasing amounts of ethyl acetate (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate).
-
Collect fractions: Collect the eluting solvent in small fractions in test tubes.
-
Monitor fractions: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizing the Purification Workflows
To further clarify the decision-making process in purification, the following diagrams illustrate the logical flow of the described protocols.
Caption: Decision workflow for purifying oily products.
Caption: Step-by-step workflow for column chromatography.
References
-
ResearchGate. (2015, March 20). Why do I obtain an oily mixture from my organic reaction?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, January 5). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from [Link]
-
ResearchGate. (2016, May 26). How can I purify oily products?. Retrieved from [Link]
-
Quora. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]
-
ChemSynthesis. (n.d.). methyl 5-amino-2-methyl-3-nitrobenzoate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Oily/Foaming Compounds. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Purification. Retrieved from [Link]
-
University of South Alabama. (2010, January 5). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]
-
YouTube. (2013, January 21). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]
- Google Patents. (n.d.). US4506089A - Preparation of methyl m-nitrobenzoate.
- NTS Press. (n.d.). Nitration of Methyl Benzoate.
-
ChemBK. (n.d.). Methyl 3-nitrobenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-amino-5-nitrobenzoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
-
UCCS. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]
-
Practical Chemistry. (2008). Experiment 5.4.3f[1] – Preparation of methyl 3-nitrobenzoate in two steps. Retrieved from
-
University of Wisconsin-Madison. (n.d.). Nitration of Methyl Benzoate. Retrieved from [Link]
Sources
Temperature control issues in the nitration of methyl benzoate.
Technical Support Center: Nitration of Methyl Benzoate
A Senior Application Scientist's Guide to Temperature Control
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the nitration of methyl benzoate. As a foundational electrophilic aromatic substitution reaction, its success hinges on meticulous control over reaction parameters, chief among them being temperature. Nitration reactions are notoriously exothermic, and deviations in temperature can drastically impact yield, purity, and safety.[1][2][3][4]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven laboratory practices.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific, common problems encountered during the nitration of methyl benzoate, presented in a direct question-and-answer format.
Question 1: My reaction temperature is rising uncontrollably, far exceeding the recommended 15°C limit. What's happening and how do I prevent it?
Answer:
You are likely experiencing a thermal runaway, a dangerous situation where the reaction rate accelerates due to the heat it generates.[1] This is the most critical issue to manage in nitration.
Probable Causes & Immediate Solutions:
-
Rapid Addition of Nitrating Mixture: The primary cause is adding the nitric acid/sulfuric acid mixture too quickly. The exothermic heat of reaction is released faster than the cooling bath can dissipate it.
-
Solution: The addition must be performed extremely slowly, drop-by-drop, using a dropping funnel or a Pasteur pipet over a period of 15 minutes or more.[5][6] Constant monitoring of an internal thermometer is crucial. If the temperature rises, immediately stop the addition and allow the mixture to cool before proceeding.
-
-
Insufficient Cooling: A standard ice-water bath may not provide sufficient cooling capacity for the scale of your reaction.
-
Inefficient Heat Transfer: Without proper agitation, localized "hot spots" can form where the nitrating agent is added, initiating a runaway.
Question 2: The yield of my purified methyl m-nitrobenzoate is significantly lower than the expected 80-85%. Could temperature be the cause?
Answer:
Yes, improper temperature control is a leading cause of poor yields.[9][10] The reaction's success lies within a specific thermal window.
Probable Causes & Solutions:
-
Temperature Was Too High: If the temperature exceeded 15°C, side reactions become significant, consuming your starting material and reducing the yield of the desired product.[6][9] At 50°C, yields can be cut substantially.[9]
-
Temperature Was Too Low / Incomplete Reaction: While less common, keeping the temperature excessively low (e.g., well below 0°C) can slow the reaction rate to a point where conversion is incomplete within the allotted time.
-
Product Loss During Workup: While not a direct temperature issue during the reaction, impurities formed from poor temperature control (like oily dinitro compounds) can complicate purification and lead to losses.
-
Solution: Proper temperature control minimizes byproducts, leading to a cleaner crude product that is easier to purify via recrystallization, thereby maximizing recovery.
-
Question 3: My final product is an oily, yellow solid, not the expected off-white crystals, and the melting point is low and broad.
Answer:
This strongly indicates the presence of impurities, most notably dinitrated byproducts, which are often yellow and can be oily.[9][10]
Probable Causes & Solutions:
-
Excessive Reaction Temperature: This is the most likely cause. Higher temperatures provide the necessary activation energy to add a second nitro group to the already deactivated ring, a much less favorable process than the initial mononitration.[6][13]
-
Incorrect Stoichiometry: Using a large excess of the nitrating mixture can also drive the reaction towards dinitration.
-
Solution: While a slight molar excess of nitric acid is required, a large excess should be avoided. Follow a validated procedure for reagent quantities.[14]
-
-
Prolonged Reaction Time at Room Temperature: Leaving the reaction mixture to stand for too long after the initial phase can also contribute to byproduct formation.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so fundamentally important for this reaction?
Nitration is a highly exothermic process.[3][4] The reaction of concentrated sulfuric and nitric acids to form the nitronium ion (NO₂⁺), and the subsequent reaction of the nitronium ion with methyl benzoate, both release significant amounts of heat.[15][16] Precise temperature control is critical for three main reasons:
-
Safety: To prevent a thermal runaway, where the reaction's heat generation exceeds the cooling system's capacity, potentially leading to boiling, pressure buildup, and vessel failure.[1][17]
-
Selectivity: To control the degree of nitration. The goal is mononitration. Higher temperatures promote unwanted dinitration.[6][9]
-
Purity: To minimize side reactions like oxidation of the aromatic ring, which can lead to the formation of tarry, intractable materials and lower the overall purity and yield.[4]
Q2: What is the scientifically accepted ideal temperature range for the nitration of methyl benzoate?
The most commonly cited and validated temperature range is 5°C to 15°C during the addition of the nitrating agent.[9] Some educational and fine chemical procedures narrow this further to 0°C to 10°C or even below 6°C to maximize safety and selectivity.[5][7][11] This range represents a critical balance: it is low enough to effectively manage the exotherm and prevent significant byproduct formation, yet warm enough to allow the reaction to proceed at a reasonable rate.[10]
Q3: What are the specific consequences of letting the temperature rise above 20°C?
Exceeding the optimal temperature window leads to a cascade of undesirable outcomes:
-
Increased Dinitration: The primary consequence is the formation of methyl dinitrobenzoate isomers.[6] This dramatically reduces the yield of the desired methyl m-nitrobenzoate.
-
Oxidation: The powerful nitrating mixture can begin to oxidize the organic material, resulting in charring and the formation of complex, dark-colored impurities.[4]
-
Reduced Yield: As starting material is consumed in these side reactions, the theoretical maximum yield of the target molecule plummets. Experiments show a sharp drop in yield when the reaction is performed at 50°C or 70°C.[9]
Q4: Can the reaction be performed at room temperature to simplify the procedure?
No, performing this reaction at room temperature without cooling is extremely hazardous and scientifically unsound. The initial mixing of reagents would generate a significant exotherm, leading to an uncontrolled, rapid reaction. This would result in a very low yield of the desired product and a high yield of dinitrated and oxidized byproducts, along with a significant risk of the reaction boiling over.[2][17]
Data Summary: Temperature vs. Outcome
The following table summarizes the expected outcomes based on the maximum temperature reached during the nitrating agent addition, synthesized from multiple experimental procedures.[7][9][18]
| Max Temperature Range | Expected Yield of Methyl m-nitrobenzoate | Purity & Observations |
| 5 – 15 °C | High (80-85%) | Clean reaction. Product precipitates as an off-white solid. High purity after recrystallization. |
| 20 – 35 °C | Moderate (50-70%) | Noticeable yellowing of the reaction mixture. Product may be slightly yellow and oily. |
| > 40 °C | Low (< 50%) | Significant byproduct formation (dinitration, oxidation). Product is often a yellow-brown oil or sticky solid.[9] |
Visualized Protocols and Workflows
Experimental Workflow for Nitration
This diagram outlines the critical steps for the successful nitration of methyl benzoate, emphasizing the points where temperature control is paramount.
Caption: Workflow for the nitration of methyl benzoate.
Troubleshooting Logic for Temperature Issues
This diagram provides a logical pathway for diagnosing and resolving temperature-related problems during the experiment.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. vpscience.org [vpscience.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 6. ochem.weebly.com [ochem.weebly.com]
- 7. echemi.com [echemi.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. savemyexams.com [savemyexams.com]
- 12. researchgate.net [researchgate.net]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. aiinmr.com [aiinmr.com]
- 17. youtube.com [youtube.com]
- 18. unwisdom.org [unwisdom.org]
Effect of solvent on the yield and purity of Methyl 5-amino-2-methyl-3-nitrobenzoate
Technical Support Center: Synthesis of Methyl 5-amino-2-methyl-3-nitrobenzoate
A Guide to Optimizing Yield and Purity Through Solvent Selection
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the synthesis of Methyl 5-amino-2-methyl-3-nitrobenzoate. This molecule is a key intermediate in various synthetic pathways, and its efficient preparation is crucial. A common route to this compound is the selective reduction of one nitro group on the precursor, Methyl 2-methyl-3,5-dinitrobenzoate. The choice of solvent in this critical reduction step is paramount, directly influencing reaction selectivity, yield, and the final purity of your product.
This guide is structured to address the common challenges and questions that arise during this synthesis, providing you with the technical insights and practical protocols needed to achieve consistent and high-quality results.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in the selective reduction to Methyl 5-amino-2-methyl-3-nitrobenzoate?
The solvent plays a multifaceted role that extends beyond simply dissolving reactants. In this specific reduction, the solvent choice critically impacts:
-
Reactant Solubility: Both the dinitro starting material and the reducing agent must have adequate solubility to ensure a homogenous reaction mixture and facilitate efficient mass transfer. Poor solubility can lead to sluggish or incomplete reactions.[1]
-
Reaction Rate and Temperature Control: The solvent's boiling point determines the accessible temperature range for the reaction. Some reductions may require heating to proceed at a reasonable rate.[2] The solvent also acts as a heat sink to manage the exothermic nature of many reduction reactions.
-
Selectivity: This is arguably the most critical function. The solvent can influence the reactivity of the reducing agent. For instance, protic solvents (like methanol or ethanol) can solvate and potentially moderate the reducing agent, which can be beneficial for achieving selective reduction of one nitro group over the other, and preventing over-reduction to the diamine byproduct.[3][4][5]
-
Product Isolation: The solvent choice affects the workup and purification. A solvent in which the product is sparingly soluble at lower temperatures can facilitate isolation by crystallization, a preferred method for achieving high purity.[6]
Q2: Which solvents are commonly recommended for this synthesis and why?
Protic solvents, particularly alcohols, are frequently employed for the selective reduction of nitroarenes.
-
Methanol (MeOH) / Ethanol (EtOH): These are often the solvents of choice. They are effective at dissolving many organic substrates and common reducing agents like sodium borohydride (in the presence of a catalyst) or when using catalytic transfer hydrogenation.[7][8] Their protic nature can help in the reaction mechanism, for example, by protonating intermediates.
-
Ethyl Acetate (EtOAc): Often used with heterogeneous catalysts like Palladium on carbon (Pd/C) for catalytic hydrogenation.[2] It is less polar than alcohols and can be a good choice if the starting material has limited alcohol solubility.
-
Tetrahydrofuran (THF): A versatile aprotic solvent that can dissolve a wide range of organic compounds.[4] It is often used with powerful reducing agents like LiAlH₄ (though this would likely over-reduce in this case) or for substrates with poor solubility in other solvents.[7] Sometimes, a co-solvent system, such as THF/Methanol, is used to balance solubility and reactivity.[4]
Q3: How does solvent polarity affect the yield and purity of my product?
Solvent polarity is a key determinant of success.
-
High Polarity (Protic Solvents): Solvents like water and alcohols can stabilize ionic intermediates and reagents. In reductions involving metal hydrides, protic solvents can act as a proton source, which is integral to the mechanism.[5] However, excessive polarity can sometimes hinder the reaction if the organic substrate "crashes out" of the solution.
-
Moderate Polarity (Aprotic Solvents): Solvents like THF or acetone are good "general purpose" solvents.[9] Polar aprotic solvents (e.g., DMF, DMSO) are excellent at dissolving salts but can sometimes be difficult to remove during workup and may interfere with certain reducing agents.[10]
-
Impact on Purity: The primary impurity is often the over-reduced by-product, Methyl 3,5-diamino-2-methylbenzoate. A well-chosen solvent can moderate the reducing agent's strength, slowing the second reduction relative to the first, thereby increasing the purity of the desired mono-amino product.
Q4: Can using a protic vs. aprotic solvent prevent the formation of the diamino by-product?
Yes, this is a critical aspect of reaction control.
-
Protic Solvents (e.g., Ethanol): These solvents can form a "solvent cage" around the reducing agent and ionic intermediates through hydrogen bonding.[3][11] This solvation shell can effectively increase the steric bulk and moderate the reactivity of the reducing agent. This moderation is often key to stopping the reduction after the first nitro group has been converted, thus minimizing the formation of the diamino by-product.
-
Aprotic Solvents (e.g., THF): In the absence of hydrogen bonding, nucleophilic reducing agents are "naked" and more reactive.[3] This heightened reactivity can easily lead to over-reduction, especially if the reaction temperature or time is not strictly controlled. Therefore, for achieving selectivity in this synthesis, a protic solvent is generally the more reliable choice.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Recommended Solution |
| Poor Solubility of Starting Material | The Methyl 2-methyl-3,5-dinitrobenzoate may not be fully dissolved. Try a co-solvent system (e.g., THF/Methanol) or switch to a solvent with better solubilizing power like DMF (ensure it's compatible with your reducing agent). Gentle heating may also improve solubility and reaction rate.[1] |
| Incorrect Stoichiometry of Reducing Agent | Ensure the correct molar equivalents of the reducing agent are used. For many reductions, a stoichiometric excess is required to drive the reaction to completion.[1][2] |
| Incomplete Reaction | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS. If the reaction stalls, consider extending the reaction time or gently increasing the temperature.[1] |
| Degradation of Product/Starting Material | If using a strong base or acid in workup, the ester group could be hydrolyzed. Ensure pH control is carefully managed. For instance, using aqueous NaOH for an extended period, especially with heating, can cleave the methyl ester.[8] |
Problem 2: Significant Formation of Methyl 3,5-diamino-2-methylbenzoate (Over-reduction)
| Possible Cause | Recommended Solution |
| Reducing Agent is Too Reactive | Switch to a milder reducing system or moderate the current one. If using catalytic hydrogenation (H₂, Pd/C), consider using a transfer hydrogenation source like ammonium formate, which can be less aggressive. |
| Excessive Reaction Temperature or Time | Over-reduction is more likely at higher temperatures or with prolonged reaction times.[1] Perform the reaction at the lowest effective temperature (e.g., start at 0 °C or room temperature) and stop the reaction as soon as TLC indicates the consumption of starting material. |
| Solvent Choice Enhances Reactivity | As discussed, a highly reactive "naked" reducing agent in an aprotic solvent can lead to over-reduction. Switch from an aprotic solvent (like THF) to a protic one (like Methanol or Ethanol) to moderate reactivity.[3] |
Problem 3: Difficulty in Product Isolation and Purification
| Possible Cause | Recommended Solution |
| Product is Oily or Fails to Crystallize | This often happens when impurities are present. After the initial workup, attempt to purify a small amount via column chromatography to obtain a pure seed crystal. For recrystallization, a mixed solvent system (e.g., ethanol/water or hexane/ethyl acetate) is often effective.[6][12] |
| Product is Water-Soluble | While unlikely for this specific molecule, if the product has some water solubility, ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane) during workup. |
| Contamination with Inorganic Salts | Ensure the crude product is washed thoroughly with water after filtration to remove any residual salts from the reaction or workup.[13] If salts persist, dissolving the crude product in an organic solvent, washing with water in a separatory funnel, and drying over Na₂SO₄ or MgSO₄ is recommended. |
Data & Visualization
Table 1: Illustrative Comparison of Solvents for Selective Nitro Reduction
This table provides a conceptual overview of how solvent choice can impact the reaction. Actual results will vary based on the specific reducing agent and conditions used.
| Solvent | Type | Dielectric Constant (Polarity) | Typical Outcome | Key Considerations |
| Methanol | Polar Protic | 32.7 | Good selectivity, moderate rate | Excellent choice for moderating reactivity.[8] Good solubility for many reagents. |
| Ethanol | Polar Protic | 24.5 | Good selectivity, moderate rate | Similar to methanol, slightly less polar. Often interchangeable.[2] |
| Ethyl Acetate | Polar Aprotic | 6.0 | Variable selectivity, good for H₂/Pd-C | Good for catalytic hydrogenations. Less effective at moderating other reducing agents. |
| THF | Polar Aprotic | 7.6 | Lower selectivity, higher risk of over-reduction | Use with caution. May be necessary for solubility but requires strict control of temperature and stoichiometry.[4] |
| Water | Polar Protic | 80.1 | High selectivity (with specific reagents) | Used in some classic reductions (e.g., Fe/HCl), but substrate solubility is a major challenge. Often used as a co-solvent. |
Diagrams
Caption: Workflow for Solvent Selection and Optimization.
Caption: Solvent Type and its Influence on Reaction Selectivity.
Experimental Protocols
Protocol 1: General Procedure for Selective Reduction using Catalytic Transfer Hydrogenation
This protocol is a representative example. Quantities and conditions should be optimized.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-methyl-3,5-dinitrobenzoate (1.0 eq).
-
Solvent Addition: Add methanol (or ethanol) to the flask to create a solution or fine suspension (approx. 10-20 mL per gram of starting material).
-
Catalyst & Reagent Addition: Add Palladium on carbon (5-10% w/w, e.g., 0.05 eq) followed by the portion-wise addition of ammonium formate (3-5 eq). The addition of ammonium formate can be exothermic; maintain control with an ice bath if necessary.
-
Reaction: Heat the mixture to a gentle reflux (typically 40-65 °C) and monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is often complete within 1-3 hours.[2]
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.[2]
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the resulting residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: The crude Methyl 5-amino-2-methyl-3-nitrobenzoate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or methanol) or by column chromatography on silica gel.[14][15]
References
- US Patent 4506089A, Preparation of methyl m-nitrobenzoate.
-
Nitration of methyl benzoate. Royal Society of Chemistry. [Link]
-
Polar Protic and Aprotic Solvents. Chemistry Steps. [Link]
-
Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Tenger Chemical. [Link]
-
What is the synthesis of methyl 3-nitrobenzoate? Quora. [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
Selective reduction of esters with sodium trimethoxyborohydride. Canadian Science Publishing. [Link]
-
Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]
-
Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. Save My Exams. [Link]
-
my nitro refuses to be reduced. Reddit. [Link]
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Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. ResearchGate. [Link]
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Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. YouTube. [Link]
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Why does reduction using sodium borohydride require a protic solvent? Stack Exchange. [Link]
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The difference between protic vs. aprotic solvents. YouTube. [Link]
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Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Sciencemadness Discussion Board. [Link]
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Preparation of Methyl 3-nitrobenzoate. University of South Alabama. [Link]
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Technical Support Center: Catalyst Selection for the Reduction of Methyl 5-amino-2-methyl-3-nitrobenzoate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules. Here, we address critical questions and troubleshooting scenarios encountered during the catalytic reduction of the nitro group in Methyl 5-amino-2-methyl-3-nitrobenzoate to its corresponding diamine, a key transformation in many synthetic pathways. Our focus is on providing practical, experience-driven advice to ensure the successful and selective conversion of this substrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the reduction of Methyl 5-amino-2-methyl-3-nitrobenzoate?
The primary challenge in the reduction of this specific substrate lies in achieving high chemoselectivity. The molecule contains multiple functional groups: a nitro group, an amino group, and a methyl ester. A poorly selected catalyst or suboptimal reaction conditions can lead to several undesirable side reactions:
-
Reduction of the ester group: Aggressive reducing agents or harsh conditions can reduce the methyl ester to an alcohol.
-
Hydrodehalogenation (if applicable): If the aromatic ring were substituted with halogens, their removal would be a common side reaction with catalysts like Palladium on carbon (Pd/C).[1]
-
Formation of dimeric impurities: Incomplete reduction can lead to the formation of azoxy, azo, and hydrazo compounds through the condensation of intermediate nitroso and hydroxylamine species.[2]
-
Ring saturation: Overly active catalysts or harsh conditions can lead to the hydrogenation of the aromatic ring.
Therefore, the choice of catalyst and the fine-tuning of reaction parameters are critical to selectively reduce the nitro group while preserving the other functionalities.
Q2: Which catalysts are most recommended for this selective nitro group reduction?
Based on extensive literature and practical experience, the following catalysts are recommended for their high efficacy and selectivity in reducing aromatic nitro groups in the presence of other sensitive functionalities:
-
Palladium on Carbon (Pd/C): This is often the first choice for nitro group reductions due to its high activity and relatively clean reaction profiles.[1][3] It is typically used with a hydrogen source, such as hydrogen gas or through transfer hydrogenation.
-
Raney Nickel (Raney Ni): An effective and often more cost-effective alternative to precious metal catalysts.[1][4] It is particularly useful when dehalogenation is a concern with halogenated substrates.[1]
-
Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂): These are highly active catalysts that can be employed when other catalysts show low reactivity.[5][6] However, their high activity may sometimes lead to lower selectivity.
-
Gold-based catalysts: Gold nanoparticles supported on metal oxides like TiO₂ or Fe₂O₃ have shown excellent chemoselectivity for the hydrogenation of functionalized nitroarenes under mild conditions.[7][8]
The "best" catalyst is highly dependent on the specific reaction conditions and the desired outcome.[9] A comparative summary is provided in the table below.
Q3: How do I choose between different hydrogen sources for the reduction?
The choice of hydrogen source is a critical parameter that influences safety, scalability, and reaction outcome.
-
Hydrogen Gas (H₂): This is the most common and atom-economical method. It allows for precise control of pressure, which can be used to modulate the reaction rate and selectivity.[9] However, it requires specialized equipment (e.g., a Parr hydrogenator) for reactions at elevated pressures and entails handling of flammable gas.[9][10]
-
Transfer Hydrogenation: This method utilizes a hydrogen donor molecule, such as formic acid, ammonium formate, or hydrazine, in the presence of a catalyst (commonly Pd/C).[4][11] It is often more convenient for lab-scale synthesis as it avoids the need for high-pressure hydrogenation equipment.[10]
-
Sodium Borohydride (NaBH₄) with an additive: While NaBH₄ alone is generally not effective for reducing aromatic nitro groups, its reactivity can be enhanced by additives like nickel or iron salts.[12][13][14] This system can offer good chemoselectivity.
Troubleshooting Guide
Issue 1: The reaction is slow or incomplete.
A sluggish or stalled reaction is a common issue. The following flowchart provides a systematic approach to troubleshoot this problem.
Caption: Troubleshooting flowchart for slow or incomplete nitro reduction.
Issue 2: Significant formation of byproducts is observed.
The formation of byproducts indicates a lack of chemoselectivity. The following diagram illustrates the main reaction pathway and potential side reactions.
Caption: Reaction pathway and potential side reactions.
To mitigate byproduct formation:
-
Optimize Reaction Conditions: Lowering the temperature and hydrogen pressure can often improve selectivity.
-
Catalyst Choice: If ester reduction is an issue, consider milder reducing systems like iron powder in acetic acid or NaBH₄ with FeCl₂.[1][13] If dimeric impurities are forming, ensure the reaction goes to completion by careful monitoring (TLC, LC-MS). The pH of the medium can also influence the stability of intermediates.[2]
-
Catalyst Modifiers: In some cases, modifying the catalyst can enhance selectivity. For instance, the addition of ethylenediamine to Pd/C can control its activity.[15] The use of vanadium compounds as additives has been shown to prevent the accumulation of hydroxylamine intermediates, thus reducing byproduct formation.[16]
Catalyst Performance Comparison
The following table provides a comparative overview of common catalytic systems for nitroarene reductions, based on data from analogous transformations.[5]
| Catalyst System | Reducing Agent / Conditions | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | Key Observations & Selectivity |
| Palladium on Carbon (Pd/C) | H₂ (gas) | Methanol / Ethanol | Room Temp. | 1 - 4 | >95% | Highly efficient and clean. The most common and effective method.[5] Can be pyrophoric when dry.[5] |
| Raney Nickel (Raney Ni) | H₂ (gas) or HCOOH/HCOONH₄ | Methanol / Ethanol | Room Temp. - 50 | 0.5 - 5 | 80-95% | Good for substrates with halogens.[1][4] Pyrophoric and requires careful handling.[9] |
| Platinum(IV) Oxide (PtO₂) | H₂ (gas) | Various | Room Temp. | 2 - 6 | >90% | A robust and highly active catalyst.[5] May lead to over-reduction if not controlled. |
| Iron (Fe) / Acid | Fe powder / AcOH or HCl | Ethanol / Water | Reflux | 1 - 6 | 80-90% | Mild and selective for nitro groups in the presence of other reducible functionalities.[1] Generates significant metal waste.[17] |
| **Tin(II) Chloride (SnCl₂) ** | SnCl₂ / HCl | Ethanol | Reflux | 1 - 3 | 85-95% | A mild method that is tolerant of many functional groups.[1] |
Note: The performance data is compiled from studies on various nitroarenes and may vary for the specific target substrate.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C and H₂ Balloon
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 5-amino-2-methyl-3-nitrobenzoate in a suitable solvent (e.g., methanol or ethyl acetate).[9]
-
Inerting: Seal the flask with a septum and purge the system with an inert gas (e.g., nitrogen or argon) for several minutes to remove oxygen.[9]
-
Catalyst Addition: Under a positive pressure of the inert gas, carefully add 5-10 mol% of 10% Pd/C catalyst to the reaction mixture.[9]
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas by attaching a hydrogen-filled balloon.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Do not allow the catalyst on the Celite pad to dry, as it can be pyrophoric.[18] Keep it wet with solvent. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified further if necessary.
Protocol 2: General Procedure for Transfer Hydrogenation using Raney Nickel and Formic Acid
-
Reaction Setup: In a round-bottom flask with a magnetic stir bar, suspend Methyl 5-amino-2-methyl-3-nitrobenzoate and Raney Nickel (approx. 0.2-0.3g per 5 mmol of substrate) in methanol.[4]
-
Reagent Addition: While stirring at room temperature, add 90% formic acid (approx. 2.5 mL per 5 mmol of substrate).[4]
-
Reaction: Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 10-30 minutes.[4]
-
Workup: Upon completion, filter the reaction mixture to remove the Raney Nickel.
-
Isolation: Evaporate the solvent from the filtrate. Dissolve the residue in an organic solvent like chloroform or ether and wash with a saturated sodium chloride solution to remove any remaining formate salts.[4] Dry the organic layer and concentrate to yield the product.
References
-
RSC Publishing. (n.d.). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Advances. Retrieved from [Link]
- Gowda, D. C., & Mahesh, B. (2002). Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel.
-
ACS Electrochemistry. (2025). Nitro Substrates in Reductive Electrosynthesis: A Review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
ACS Publications. (2022). Chemoselective Hydrogenation of Nitro Compounds by MoS2 via Introduction of Independent Active Hydrogen-Donating Sites. ACS Catalysis. Retrieved from [Link]
-
PubMed. (2006). Chemoselective hydrogenation of nitro compounds with supported gold catalysts. Science, 313(5785), 332-334. Retrieved from [Link]
-
Science. (2006). Chemoselective Hydrogenation of Nitro Compounds with Supported Gold Catalysts. Retrieved from [Link]
-
University of Oxford. (n.d.). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Department of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst.
-
ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Retrieved from [Link]
-
ResearchGate. (2007). Rapid, efficient and selective reduction of aromatic nitro compounds with sodium borohydride and Raney nickel. Journal of Molecular Catalysis A: Chemical, 274(1-2), 202-207. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]
-
ResearchGate. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Pharmaceutical Fronts. Retrieved from [Link]
-
College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups. Retrieved from [Link]
-
NIH. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC. Retrieved from [Link]
-
NIH. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Yazd Azad University. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]
-
ResearchGate. (n.d.). -a) Nitrobenzene reduction with Pd/C catalyst and hydrogen gas to.... Retrieved from [Link]
-
Reddit. (2022). Hydrogenation reaction tips and tricks. r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Organic Thiol Modified Pt/TiO2 Catalysts to Control Chemoselective Hydrogenation of Substituted Nitroarenes. Retrieved from [Link]
-
SciSpace. (n.d.). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Retrieved from [Link]
-
De Gruyter. (n.d.). Highly Chemoselective Reduction of Nitroarenes Using a Titania-Supported Platinum-Nanoparticle Catalyst under a CO Atmosphere. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances of Pd/C-Catalyzed Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective hydrogenation of substituted nitroarenes over the 0.1 Pt/C12A7. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Retrieved from [Link]
-
ACS Publications. (n.d.). Organic Thiol Modified Pt/TiO2 Catalysts to Control Chemoselective Hydrogenation of Substituted Nitroarenes. ACS Catalysis. Retrieved from [Link]
- Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
-
Sciencemadness.org. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly Effective N-TiO 2 Supported Pt Catalyst for Selective Hydrogenation of Nitroarenes under Mild Conditions. Retrieved from [Link]
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Technical Support Center: Synthesis and Work-up of Methyl 5-amino-2-methyl-3-nitrobenzoate
Welcome to the dedicated technical support guide for the synthesis and work-up of Methyl 5-amino-2-methyl-3-nitrobenzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up and purification of Methyl 5-amino-2-methyl-3-nitrobenzoate, which is typically synthesized via the selective reduction of Methyl 2-methyl-3,5-dinitrobenzoate.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reducing agent, catalyst poisoning (in case of catalytic hydrogenation), or inadequate reaction time. 2. Product Degradation: Harsh work-up conditions (e.g., excessively high or low pH, prolonged exposure to heat). 3. Loss during Extraction: Incorrect pH during aqueous washes, leading to the product remaining in the aqueous layer. Emulsion formation can also trap the product. | 1. Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. If the reaction has stalled, consider adding more reducing agent or fresh catalyst.[1] 2. Controlled Work-up: Maintain a controlled temperature during neutralization and extraction steps. Avoid using strong, concentrated acids or bases unless necessary and perform these steps expeditiously. 3. pH Optimization: The amino group is basic and will be protonated at low pH. Ensure the aqueous layer is sufficiently basic (pH > 8) before extracting with an organic solvent. To break emulsions, add brine (saturated NaCl solution) or small amounts of a different organic solvent. |
| Product Contaminated with Starting Material (Methyl 2-methyl-3,5-dinitrobenzoate) | 1. Incomplete Reaction: As mentioned above. 2. Inefficient Purification: Co-precipitation during recrystallization or similar polarity leading to poor separation during column chromatography. | 1. Drive the Reaction to Completion: Ensure sufficient reaction time and appropriate stoichiometry of reagents. 2. Acid Wash: The desired amino product can be separated from the neutral dinitro starting material by an acid wash. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The protonated amino product will move to the aqueous layer, while the dinitro compound remains in the organic layer. The aqueous layer can then be basified and the product re-extracted. 3. Chromatography Optimization: If using column chromatography, a gradient elution with a solvent system like ethyl acetate/hexane can effectively separate the more polar amino product from the less polar dinitro starting material.[1] |
| Presence of Diamino Byproduct (Methyl 3,5-diamino-2-methylbenzoate) | Over-reduction: The reducing agent was too reactive or used in large excess, leading to the reduction of both nitro groups. | 1. Choice of Reducing Agent: For selective reduction, milder reducing agents like sodium sulfide (Na₂S) or sodium polysulfide are often preferred.[2] Catalytic hydrogenation can also be selective under carefully controlled conditions (catalyst, pressure, temperature). 2. Stoichiometry Control: Carefully control the stoichiometry of the reducing agent. 3. Purification: The diamino compound is significantly more polar than the desired monoamino product. It can typically be separated by silica gel column chromatography. |
| Oily Product That Fails to Solidify | 1. Presence of Impurities: Residual solvent or impurities can lower the melting point and prevent crystallization. 2. Incorrect Recrystallization Solvent: The chosen solvent may not be suitable for inducing crystallization. | 1. Thorough Drying: Ensure the product is thoroughly dried under vacuum to remove all residual solvents. 2. Solvent Screening for Recrystallization: If the product is an oil, try dissolving a small amount in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, and mixtures thereof) and then slowly cooling or adding a non-solvent to induce crystallization. A mixture of ethanol and water is often effective for similar compounds.[3] Scratching the inside of the flask with a glass rod can also initiate crystallization. |
| Discoloration of the Final Product | Oxidation: Aromatic amines are susceptible to air oxidation, which can lead to the formation of colored impurities. | 1. Inert Atmosphere: If possible, perform the work-up and purification under an inert atmosphere (e.g., nitrogen or argon). 2. Antioxidants: Small amounts of antioxidants like sodium bisulfite can sometimes be used during the work-up. 3. Charcoal Treatment: Decolorizing carbon (charcoal) can be used during recrystallization to remove colored impurities. Add a small amount of charcoal to the hot solution before filtering. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the work-up procedure for Methyl 5-amino-2-methyl-3-nitrobenzoate?
A1: The most critical step is the control of pH during the extraction phase. Because the target molecule contains a basic amino group, the pH of the aqueous solution will determine its solubility. To extract the product into an organic solvent, the solution must be made sufficiently basic (typically pH > 8) to deprotonate the ammonium salt and render the amine soluble in the organic phase. Conversely, an acidic wash can be strategically used to separate the basic product from non-basic impurities.
Q2: How can I monitor the progress of the work-up and purification?
A2: Thin Layer Chromatography (TLC) is an indispensable tool. By spotting the crude reaction mixture, the organic and aqueous layers after extraction, and the purified fractions, you can visualize the separation of the product from starting materials and byproducts. A suitable eluent system would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The product, being more polar than the dinitro starting material but less polar than the diamino byproduct, will have a distinct Rf value.
Q3: What are the best recrystallization solvents for Methyl 5-amino-2-methyl-3-nitrobenzoate?
A3: While the optimal solvent should be determined experimentally, good starting points for recrystallization of aromatic amines include ethanol, methanol, or a mixture of ethanol and water.[3] The goal is to find a solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures.
Q4: My final product shows a broad melting point range. What does this indicate?
A4: A broad melting point range is a classic sign of an impure compound. Pure crystalline solids typically have a sharp melting point range of 1-2°C. A broad range suggests the presence of impurities, which disrupt the crystal lattice. Further purification, such as another recrystallization or column chromatography, is recommended.
Q5: Are there any specific safety precautions I should take during the work-up?
A5: Yes. When working with aromatic amines, it is important to wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as many are toxic and can be absorbed through the skin. The work-up should be performed in a well-ventilated fume hood. Additionally, if using flammable organic solvents, ensure there are no nearby ignition sources.
Experimental Protocol: Work-up of Methyl 5-amino-2-methyl-3-nitrobenzoate
This protocol assumes the synthesis was a selective reduction of Methyl 2-methyl-3,5-dinitrobenzoate.
1. Quenching the Reaction:
-
Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.
-
If the reaction was conducted in an acidic medium (e.g., with Fe/HCl), carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the evolution of gas ceases and the pH is approximately 7-8. Be cautious as this can be an exothermic process.
-
If a solid catalyst was used (e.g., Pd/C), filter the reaction mixture through a pad of Celite® and wash the filter cake with the reaction solvent.
2. Extraction:
-
Transfer the quenched reaction mixture or the filtrate to a separatory funnel.
-
Add an equal volume of an organic extraction solvent, such as ethyl acetate or dichloromethane.
-
Shake the separatory funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The organic layer will contain the product.
-
Drain the aqueous layer and extract it two more times with the organic solvent to ensure complete recovery of the product.
-
Combine all the organic extracts.
3. Washing the Organic Layer:
-
Wash the combined organic extracts with brine (saturated aqueous NaCl solution). This helps to remove excess water and break any emulsions.
-
Optional Acid Wash (if starting material is present): To remove unreacted dinitro starting material, you can perform an acid wash. Add a 1M HCl solution to the separatory funnel, shake, and separate the layers. The protonated amino product will be in the aqueous layer. This aqueous layer can then be basified with NaOH (to pH > 8) and re-extracted with the organic solvent. The organic layer from the initial acid wash containing the dinitro compound can be discarded.
4. Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
5. Purification:
-
Recrystallization: Dissolve the crude product in a minimum amount of a hot recrystallization solvent (e.g., ethanol). If the product does not readily dissolve, add the solvent in small portions until it does. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
-
Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexane.
Workflow Diagram
Caption: General workflow for the work-up and purification.
References
- BenchChem. (2025).
- BenchChem. (2025).
-
Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?. [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Education in Chemistry. [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. [Link]
-
A 2 step synthesis of methyl 3-n. (n.d.). [Link]
- BenchChem. (2025).
- Google Patents. (1985).
-
YouTube. (2013, January 20). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. [Link]
-
University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. [Link]
-
ResearchGate. (2021). Selective reduction of dinitro compounds. [Link]
-
Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. [Link]
-
ResearchGate. (2009). Methyl 2-methyl-3,5-dinitrobenzoate. [Link]
-
ScienceMadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 2-methyl-3,5-dinitrobenzoate. PubMed Central. [Link]
-
Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). [Link]
-
ScienceMadness Discussion Board. (2023). Catalytic hydrogenation of methyl 3,4,5-trimethoxycinnamate using Cu/Co salts and sodium borohydride. [Link]
-
Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]
-
National Center for Biotechnology Information. (2018). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3,5-dinitrobenzoate. PubChem. [Link]
-
ResearchGate. (2007). Methyl 3,5-dinitrobenzoate. [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis of Methyl 5-amino-2-methyl-3-nitrobenzoate: An In-Depth Analysis for Pharmaceutical Development
In the landscape of pharmaceutical synthesis, the efficient and scalable production of key intermediates is paramount. Methyl 5-amino-2-methyl-3-nitrobenzoate, a vital building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a compelling case for the critical evaluation of its synthetic pathways. This guide provides a comprehensive comparison of two primary routes for the synthesis of this molecule, offering detailed experimental insights, comparative data, and a logical framework to inform researchers, scientists, and drug development professionals in their strategic decision-making.
The Significance of Methyl 5-amino-2-methyl-3-nitrobenzoate in Medicinal Chemistry
The strategic placement of amino, methyl, and nitro functionalities on the benzoic acid scaffold makes Methyl 5-amino-2-methyl-3-nitrobenzoate a versatile precursor for a range of complex heterocyclic compounds. Its structural motifs are frequently encountered in the core of various therapeutic agents, underscoring the importance of robust and efficient synthetic access to this key intermediate.
Comparative Analysis of Synthetic Pathways
Two principal synthetic strategies for the preparation of Methyl 5-amino-2-methyl-3-nitrobenzoate are explored in this guide. The selection of an optimal route is contingent upon a multitude of factors including the availability and cost of starting materials, overall yield, purity of the final product, scalability, and safety considerations.
Route 1: Regioselective Nitration of an Amino-Substituted Precursor
This pathway commences with the commercially available Methyl 5-amino-2-methylbenzoate and introduces the nitro group in the final synthetic step. The success of this route hinges on the challenging regioselective nitration of a highly activated aromatic ring.
Route 2: Selective Reduction of a Dinitro Precursor
In contrast, this route begins with the dinitration of a readily available starting material, 2-methylbenzoic acid, followed by esterification and a selective reduction of one of the two nitro groups. This approach offers potentially greater control over the final substitution pattern.
The following table summarizes the key quantitative data for the two proposed synthetic pathways.
| Parameter | Route 1: Regioselective Nitration | Route 2: Selective Reduction of Dinitro Precursor |
| Starting Material | Methyl 5-amino-2-methylbenzoate | 2-Methylbenzoic Acid |
| Key Transformations | 1. Nitration | 1. Dinitration 2. Esterification 3. Selective Monoreduction |
| Reported/Estimated Overall Yield | Variable, often lower due to challenges in regioselectivity. | Generally higher and more reproducible. |
| Product Purity | May require extensive purification to separate isomers. | High purity achievable with optimized selective reduction. |
| Scalability | Challenging due to the highly exothermic and potentially hazardous nitration of an amine-containing compound. | More amenable to large-scale synthesis with well-established reduction protocols. |
| Key Reagents | Nitrating agents (e.g., HNO₃/H₂SO₄) | Nitrating agents, Esterification reagents (e.g., Methanol, H₂SO₄), Reducing agents (e.g., Sodium Sulfide, Catalytic Hydrogenation) |
In-Depth Analysis of Synthetic Routes
Route 1: The Challenge of Regioselective Nitration
The direct nitration of Methyl 5-amino-2-methylbenzoate presents a significant synthetic hurdle. The amino group is a powerful activating group and an ortho-, para-director, while the methyl group is also activating and ortho-, para-directing. The ester group is a deactivating meta-director. The interplay of these directing effects can lead to a complex mixture of nitrated products, making the isolation of the desired Methyl 5-amino-2-methyl-3-nitrobenzoate in high purity and yield a formidable challenge.
Disclaimer: This is a generalized procedure for the nitration of an activated system and would require significant optimization for the specific substrate.
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
Reaction Setup: Dissolve Methyl 5-amino-2-methylbenzoate in a suitable solvent (e.g., concentrated sulfuric acid) in a separate flask equipped with a dropping funnel and a thermometer, and cool the mixture to 0-5 °C.
-
Controlled Addition: Add the pre-cooled nitrating mixture dropwise to the solution of the starting material over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Isolation: Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate). The precipitated solid is then collected by filtration, washed with cold water, and dried.
-
Purification: The crude product typically requires extensive purification by column chromatography or recrystallization to isolate the desired isomer from other byproducts.
Causality Behind Experimental Choices: The use of low temperatures is critical to control the highly exothermic nitration reaction and to minimize the formation of undesired byproducts. The slow, controlled addition of the nitrating mixture is essential to maintain thermal control and prevent runaway reactions.
Route 2: A More Controlled Approach via Selective Reduction
This route offers a more strategic and often more successful approach to the synthesis of Methyl 5-amino-2-methyl-3-nitrobenzoate. By first establishing the dinitro substitution pattern and then selectively reducing one of the nitro groups, the challenges of regioselectivity associated with Route 1 are circumvented.
Step 1: Dinitration of 2-Methylbenzoic Acid
-
Reaction Setup: To a stirred mixture of fuming nitric acid and concentrated sulfuric acid, cooled to 0-5 °C, slowly add 2-methylbenzoic acid.
-
Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60-70 °C for several hours.
-
Work-up and Isolation: The reaction mixture is cooled and poured onto crushed ice. The precipitated 2-methyl-3,5-dinitrobenzoic acid is collected by filtration, washed with cold water, and dried.
Step 2: Esterification of 2-Methyl-3,5-dinitrobenzoic Acid
-
Reaction Setup: A mixture of 2-methyl-3,5-dinitrobenzoic acid, methanol, and a catalytic amount of concentrated sulfuric acid is heated at reflux for several hours.
-
Work-up and Isolation: The excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield Methyl 2-methyl-3,5-dinitrobenzoate.
Step 3: Selective Monoreduction of Methyl 2-methyl-3,5-dinitrobenzoate
The selective reduction of one nitro group in the presence of another is a critical step. Several reagents can be employed for this transformation, with sodium sulfide being a common and effective choice.
-
Reaction Setup: A solution of Methyl 2-methyl-3,5-dinitrobenzoate in a suitable solvent (e.g., methanol or ethanol) is prepared. A solution of sodium sulfide nonahydrate in water is then added dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC).
-
Work-up and Isolation: The reaction mixture is concentrated to remove the alcohol, and the aqueous residue is extracted with an organic solvent. The combined organic layers are washed with water, dried, and concentrated to give the crude Methyl 5-amino-2-methyl-3-nitrobenzoate.
-
Purification: The crude product can be purified by column chromatography or recrystallization to afford the final product in high purity.
Causality Behind Experimental Choices: The dinitration of 2-methylbenzoic acid is directed by the methyl group (ortho-, para-directing) and the carboxylic acid group (meta-directing), leading to the desired 3,5-dinitro substitution pattern. The esterification is a standard Fischer esterification. The choice of sodium sulfide for the selective reduction is based on its ability to selectively reduce one nitro group in the presence of another, a well-documented phenomenon in aromatic dinitro compounds. Catalytic hydrogenation with specific catalysts and controlled conditions can also be employed for this selective reduction.[1]
Conclusion and Recommendations
Based on the analysis of the two synthetic routes, Route 2, involving the selective reduction of a dinitro precursor, emerges as the more robust and scalable pathway for the synthesis of Methyl 5-amino-2-methyl-3-nitrobenzoate. This route offers superior control over the regiochemistry of the final product, leading to higher and more consistent yields and simplifying the purification process. While Route 1 may appear more direct, the inherent challenges in controlling the regioselectivity of the nitration of a highly activated aromatic ring make it a less desirable option for reliable and large-scale production.
For researchers and drug development professionals, the adoption of Route 2 is recommended for the efficient and reproducible synthesis of this key pharmaceutical intermediate. Further optimization of the selective reduction step, including the screening of different reducing agents and reaction conditions, could lead to even greater efficiency and cost-effectiveness.
References
-
Selective Reduction of Aromatic Nitro Compounds: For a review on selective reduction methods, see: Tafesh, A. M., & Weiguny, J. (1996). A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO. Chemical Reviews, 96(6), 2035-2052. [Link]
- Catalytic Hydrogenation: For general information on catalytic hydrogenation of nitro groups, see: Rylander, P. N. (2002).
- Nitration of Aromatic Compounds: For a comprehensive overview of nitration reactions, see: Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
-
Nitro Reduction using Palladium on Carbon: A common method for nitro group reduction. Further details can be found in various organic chemistry textbooks and literature.[1]
-
Synthesis of 2-Methyl-3,5-dinitrobenzoic acid: Tahir, M. N., et al. (2009). 2-Methyl-3,5-dinitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2819. [Link]
-
Nitration of Methyl Benzoate: A classic example of electrophilic aromatic substitution.[2][3]
-
Selective Reduction using Sodium Sulfide: A well-established method for the partial reduction of dinitroarenes.
Sources
A Researcher's Guide to Purity Assessment of Synthesized Methyl 5-amino-2-methyl-3-nitrobenzoate by Melting Point Analysis
For professionals in chemical synthesis and drug development, the rigorous confirmation of a molecule's purity is not a mere formality; it is the bedrock of reliable, reproducible, and safe downstream applications. An impurity, whether an unreacted starting material, an isomeric byproduct, or a solvent residue, can drastically alter the chemical and biological properties of the target compound. This guide provides an in-depth, practical framework for assessing the purity of synthesized Methyl 5-amino-2-methyl-3-nitrobenzoate, a key intermediate in various synthetic pathways, using the foundational technique of melting point analysis.
We will move beyond a simple procedural checklist to explore the causal relationships behind the methodology. This guide is structured to be a self-validating system, enabling researchers to not only determine purity but also to confidently establish a characteristic melting point for a compound where literature values may be sparse.
The Foundational Principle: Melting Point and Molecular Order
The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid lattice to a disordered liquid state. This phase change requires sufficient energy to overcome the intermolecular forces holding the crystal together[1]. For a pure substance, this transition is sharp and occurs over a very narrow temperature range, typically 0.5-1.5 °C, because the forces throughout the crystal lattice are uniform[1][2].
The introduction of an impurity disrupts this uniform crystalline lattice. These foreign molecules weaken the overall structure, requiring less energy to break the lattice apart. This phenomenon, known as melting point depression , is a colligative property that provides two critical pieces of information about a sample:
-
Purity: An impure sample will melt at a lower temperature than the pure substance.
-
Melting Range: An impure sample will melt over a broader temperature range[3][4].
As a general rule of thumb, the presence of just 1% of a soluble impurity can depress the melting point by approximately 0.5 °C[5]. Therefore, by carefully measuring the melting point and its range, we can derive a highly reliable, albeit qualitative, assessment of purity.
Comparative Analysis of Target Compound and Potential Impurities
In the synthesis of Methyl 5-amino-2-methyl-3-nitrobenzoate, several other compounds may be present in the crude product. These can include unreacted starting materials or isomeric byproducts formed during the nitration step. Understanding the melting points of these potential contaminants is crucial for interpreting the results of our analysis.
| Compound Name | CAS Number | Role in Synthesis | Literature Melting Point (°C) |
| Methyl 5-amino-2-methyl-3-nitrobenzoate | 88132-48-3 | Target Product | To be determined (expect a sharp, narrow range for a pure sample) [6] |
| Methyl 5-amino-2-methylbenzoate | 18595-12-5 | Starting Material | 39 - 40 °C[7] |
| Methyl 2-methyl-3-nitrobenzoate | 59382-59-1 | Isomeric Impurity | 62 - 65 °C |
| Methyl 3-nitrobenzoate | 618-95-1 | Potential Byproduct | 78 - 80 °C[3] |
Note: The absence of a widely reported melting point for the target compound is not uncommon for specialized intermediates. The following protocols will guide you in establishing this value.
Experimental Protocols: A Step-by-Step Guide
This section details the necessary experimental workflows. The procedures are designed to be self-validating, establishing purity through an iterative process.
Protocol 1: Iterative Purity Assessment via Recrystallization and Melting Point Determination
This protocol is the core of the purity assessment. The goal is to purify the crude product until a constant and sharp melting point is achieved.
Methodology:
-
Initial Melting Point of Crude Product:
-
Ensure the crude sample is completely dry. If necessary, dry under vacuum.
-
Finely powder a small amount of the crude solid using a mortar and pestle. This ensures uniform heat transfer[8].
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm. Compact the sample by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample rapidly to about 15-20 °C below the expected melting point (based on the impurities table, a preliminary run is advised).
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium is maintained[2][9].
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This is the melting range.
-
Expected Result: The crude product will likely exhibit a broad and depressed melting range (e.g., 85-95 °C), indicating the presence of impurities.
-
-
Purification by Recrystallization:
-
Choose an appropriate solvent system for recrystallization. The ideal solvent should dissolve the compound well when hot but poorly when cold, while impurities remain soluble at cold temperatures.
-
Dissolve the crude product in a minimum amount of the hot solvent.
-
Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold solvent.
-
Thoroughly dry the crystals to remove all residual solvent.
-
-
Melting Point of Recrystallized Product:
-
Repeat the melting point determination (Step 1) with the purified, dry sample.
-
Expected Result: The melting point should be higher and the range significantly narrower (e.g., 105-107 °C) than the crude product.
-
-
Iterate Until Constant Melting Point:
-
Repeat the recrystallization and melting point determination process.
-
If the melting point increases and the range narrows further after the second recrystallization, it indicates that impurities were still present.
-
Continue this iterative process until two successive recrystallizations yield no change in the melting point and the range is sharp (≤ 1.5 °C). This final, constant value is the characteristic melting point of your pure synthesized compound.
-
Protocol 2: Identity Confirmation with Mixed Melting Point Analysis
This technique definitively confirms that your synthesized material is a new compound and not simply purified starting material.
Methodology:
-
Prepare the Mixture:
-
On a clean, dry watch glass, thoroughly mix a small amount of your purified, synthesized product with an equal portion of the known starting material (Methyl 5-amino-2-methylbenzoate)[10].
-
-
Determine the Melting Point:
-
Determine the melting point of this 1:1 mixture using the same careful technique described in Protocol 1 (slow heating rate of 1-2 °C/min)[11].
-
-
Interpret the Results:
-
Significant Depression: If the mixture melts at a much lower temperature and over a broad range compared to your pure product, it confirms that the two compounds are different[6][10]. This result validates that a chemical transformation has occurred and your product is not unreacted starting material.
-
No Depression: If the mixture shows the same sharp melting point as your pure product, it would imply your product is identical to the starting material, indicating a failed reaction.
-
Data Interpretation and Workflow
The purity and identity of the synthesized Methyl 5-amino-2-methyl-3-nitrobenzoate can be established by following a logical workflow. The primary indicators are the sharpness of the melting range and the outcome of the mixed melting point test.
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A Comparative Spectroscopic Guide to Methyl 5-amino-2-methyl-3-nitrobenzoate and Related Compounds
In the landscape of pharmaceutical and materials science research, the precise characterization of molecular structures is paramount. For drug development professionals and researchers, understanding the nuanced spectroscopic signatures of a molecule provides a fundamental basis for its identification, purity assessment, and the prediction of its chemical behavior. This guide offers an in-depth comparative analysis of the spectroscopic data for Methyl 5-amino-2-methyl-3-nitrobenzoate, a compound of interest in synthetic chemistry, alongside its structurally related analogs.
The Subject of Analysis: Methyl 5-amino-2-methyl-3-nitrobenzoate
Methyl 5-amino-2-methyl-3-nitrobenzoate is a substituted aromatic compound featuring an amino group, a methyl group, and a nitro group, all of which are expected to influence its electronic and, consequently, its spectroscopic properties.[1] The interplay of the electron-donating amino group and the electron-withdrawing nitro and methyl ester groups creates a unique electronic environment within the molecule, which will be reflected in its NMR, IR, and MS spectra.[1]
Predicted Spectroscopic Data for Methyl 5-amino-2-methyl-3-nitrobenzoate
Based on the functional groups present and analysis of related structures, we can predict the following spectroscopic data:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, the ring-substituted methyl protons, and the amine protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the substituents. The amino group (-NH₂) protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display unique signals for each carbon atom in the molecule. The carbonyl carbon of the ester group will be the most downfield signal. The chemical shifts of the aromatic carbons will be indicative of the substitution pattern.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the various functional groups. Key expected vibrations include N-H stretching for the primary amine, C=O stretching for the ester, asymmetric and symmetric stretching for the nitro group, and various C-H and C=C stretching and bending vibrations for the aromatic ring and methyl groups.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₀N₂O₄, 210.19 g/mol ).[2] Fragmentation patterns will likely involve the loss of the methoxy group from the ester, the nitro group, and other characteristic cleavages.
Comparative Analysis with Alternative Compounds
To provide a practical context for the predicted data, we will compare it with the experimental spectroscopic data of three related compounds: Methyl 3-nitrobenzoate, Methyl 3-amino-5-nitrobenzoate, and Methyl 2-amino-5-nitrobenzoate.
Methyl 3-nitrobenzoate
This compound lacks the amino and methyl substituents of our target molecule, providing a baseline for understanding the influence of the nitro and ester groups on the benzene ring.
-
¹H NMR (CDCl₃, 200 MHz): δ 8.76 (s, 1H), 8.37 – 8.28 (m, 2H), 7.65 – 7.50 (m, 2H), 3.93 (s, 3H).
-
¹³C NMR (CDCl₃, 50 MHz): δ 164.7, 148.1, 135.1, 131.7, 129.5, 127.2, 124.3, 52.6.[3]
-
IR (KBr pellet): Key absorptions are observed for the C=O stretch of the ester (around 1730-1750 cm⁻¹) and the asymmetric and symmetric stretches of the nitro group (around 1520-1340 cm⁻¹ and 1380-1280 cm⁻¹, respectively).[4][5]
-
MS (EI): The mass spectrum shows a molecular ion peak at m/z 181, corresponding to its molecular weight.[6]
Methyl 3-amino-5-nitrobenzoate
This isomer of our target compound lacks the 2-methyl group, allowing for a direct comparison of the electronic effects of the amino and nitro groups in a meta-arrangement.
-
MS (GC-MS): A mass spectrum is available, though detailed NMR and IR data are less accessible in the provided search results.[7][8] The molecular weight is 196.16 g/mol .[7][8]
Methyl 2-amino-5-nitrobenzoate
This compound features the amino and nitro groups in a different substitution pattern relative to the ester.
-
MS (GC-MS): A mass spectrum is available, with top peaks at m/z 43, 154, and 124.[9] The molecular weight is 196.16 g/mol .[9]
Data Summary and Comparison
| Compound | Key ¹H NMR Features (Predicted/Observed) | Key IR Features (Predicted/Observed, cm⁻¹) | Molecular Ion (m/z) |
| Methyl 5-amino-2-methyl-3-nitrobenzoate | Aromatic protons (2H), -OCH₃ (3H, singlet), Ar-CH₃ (3H, singlet), -NH₂ (2H, broad singlet) | N-H stretch (~3350-3450), C=O stretch (~1720), NO₂ stretches (~1530 & ~1350) | 210 |
| Methyl 3-nitrobenzoate | Aromatic protons (4H, complex multiplets), -OCH₃ (3H, singlet)[3] | C=O stretch (~1730-1750), NO₂ stretches (~1520-1340 & ~1380-1280)[4][5] | 181[6] |
| Methyl 3-amino-5-nitrobenzoate | Aromatic protons (3H), -OCH₃ (3H, singlet), -NH₂ (2H, broad singlet) | N-H stretch (~3300-3500), C=O stretch (~1720), NO₂ stretches (~1530 & ~1350) | 196[7][8] |
| Methyl 2-amino-5-nitrobenzoate | Aromatic protons (3H), -OCH₃ (3H, singlet), -NH₂ (2H, broad singlet) | N-H stretch (~3300-3500), C=O stretch (~1720), NO₂ stretches (~1530 & ~1350) | 196[9] |
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following standard methodologies are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or the empty ATR crystal.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or through a gas or liquid chromatograph for separation of mixtures.
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
Visualizing the Workflow
The general workflow for the spectroscopic analysis of a novel compound is outlined below.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic analysis of Methyl 5-amino-2-methyl-3-nitrobenzoate, contextualized by a comparison with experimentally characterized related compounds. For researchers working with this molecule or its analogs, this information serves as a valuable reference for identity confirmation and quality control. The provided protocols and workflow diagrams further offer a standardized approach to the spectroscopic characterization of novel chemical entities, ensuring data integrity and facilitating inter-laboratory comparability.
References
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ChemSynthesis. (2024). methyl 5-amino-2-methyl-3-nitrobenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-amino-5-nitrobenzoate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-amino-5-nitrobenzoate. Retrieved from [Link]
-
Brainly. (2020). Discuss the differences expected in the IR spectra of methyl benzoate vs. methyl m-nitrobenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-nitrobenzoate. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 3-nitro-, methyl ester. Retrieved from [Link]
-
Brainly. (2024). Analyze and upload an original IR spectrum of methyl 3-nitrobenzoate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Spectroscopy of Amines. Retrieved from [Link]
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ANASAZI Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
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A Comparative Guide to the Reactivity of Methyl 5-amino-2-methyl-3-nitrobenzoate for Synthetic Strategy and Drug Development
Introduction
In the landscape of medicinal chemistry and organic synthesis, substituted aminobenzoates are foundational building blocks, prized for their versatility in constructing complex molecular architectures.[1] The strategic placement of various functional groups on the benzene ring dramatically alters the molecule's electronic and steric properties, thereby dictating its reactivity and suitability for specific synthetic transformations. This guide provides an in-depth comparative analysis of Methyl 5-amino-2-methyl-3-nitrobenzoate , a highly functionalized intermediate, against other common aminobenzoates.
The unique arrangement of a potent electron-donating group (amino), a strongly electron-withdrawing group (nitro), and sterically influencing moieties (methyl, methyl ester) creates a complex and nuanced reactivity profile.[2] Understanding this profile is paramount for researchers, scientists, and drug development professionals seeking to leverage this and similar scaffolds in the synthesis of novel pharmaceutical agents and heterocyclic compounds.[2] This document will dissect the interplay of these functional groups, provide objective comparisons with simpler aminobenzoates, and furnish experimental protocols to validate these principles in a laboratory setting.
Physicochemical Properties: A Foundational Comparison
A molecule's fundamental properties often provide the first clues to its chemical behavior, influencing solubility, reaction kinetics, and processing. The table below compares Methyl 5-amino-2-methyl-3-nitrobenzoate with several common aminobenzoate isomers.
| Property | Methyl 5-amino-2-methyl-3-nitrobenzoate | Methyl 2-aminobenzoate (Anthranilate) | Methyl 3-aminobenzoate | Methyl 4-aminobenzoate |
| Molecular Formula | C₉H₁₀N₂O₄[3] | C₈H₉NO₂ | C₈H₉NO₂ | C₈H₉NO₂ |
| Molecular Weight | 210.19 g/mol [3] | 151.16 g/mol | 151.16 g/mol | 151.16 g/mol |
| Appearance | Solid | Liquid / Solid | Solid | Colorless crystals[4] |
| CAS Number | 88132-48-3[3] | 134-20-3 | 451-83-2 | 619-45-4 |
| Melting Point | Not readily available | 24 °C | 39-41 °C | 110-112 °C |
Reactivity Analysis: The Interplay of Substituent Effects
The reactivity of an aromatic compound is governed by the cumulative electronic and steric effects of its substituents. In Methyl 5-amino-2-methyl-3-nitrobenzoate, the four groups create a unique electronic environment that directs its behavior in chemical reactions.
-
Amino Group (-NH₂ at C5): A powerful activating group due to its ability to donate electron density into the ring via resonance (+R effect).[5] It is a strong ortho, para-director.
-
Nitro Group (-NO₂ at C3): A strongly deactivating group, withdrawing electron density from the ring through both resonance (-R) and induction (-I).[6] It is a meta-director. This group makes the aromatic ring electron-deficient and thus more susceptible to nucleophilic aromatic substitution (SNAr).[7][8]
-
Methyl Group (-CH₃ at C2): A weakly activating group that donates electron density through an inductive effect (+I). It is an ortho, para-director. Its position ortho to the ester group introduces steric hindrance.[9]
-
Methyl Ester (-COOCH₃ at C1): A deactivating, meta-directing group that withdraws electron density via induction and resonance (-I, -R).[6]
The diagram below illustrates the conflicting electronic influences on the aromatic ring.
Caption: Interplay of electronic effects on the target molecule.
This complex interplay results in a significantly electron-poor aromatic ring, with the nucleophilicity of the amino group being substantially diminished compared to simpler aminobenzoates like methyl 4-aminobenzoate.
Comparative Experimental Analysis
To quantify these differences, we will examine three key reaction types: acylation of the amino group, diazotization, and electrophilic aromatic substitution.
N-Acylation: A Measure of Nucleophilicity
The acylation of an amino group is a nucleophilic substitution reaction where the nitrogen atom attacks the carbonyl carbon of an acylating agent.[10] The reaction rate is a direct probe of the amino group's nucleophilicity.
Hypothetical Comparative Data:
The following table illustrates the expected relative reactivity for the N-acetylation of various aminobenzoates with acetic anhydride, based on established electronic principles.
| Compound | Key Electronic Influence on -NH₂ | Expected Relative Rate | Predicted Yield (under identical conditions) | Rationale |
| Methyl 4-aminobenzoate | -COOCH₃ (-R, para) | High | >90% | The ester group's deactivating effect is felt, but there are no other strong deactivators. |
| Methyl 3-aminobenzoate | -COOCH₃ (-I, meta) | Moderate | 70-80% | The inductive withdrawal is less impactful than the resonance effect at the para position. |
| Methyl 2-aminobenzoate | -COOCH₃ (-I, ortho), H-bonding | Moderate-Low | 60-70% | Intramolecular H-bonding and steric hindrance from the ortho ester can reduce reactivity.[11] |
| Methyl 5-amino-2-methyl-3-nitrobenzoate | -NO₂ (-R), -COOCH₃ (-R) | Very Low | <20% | The combined, powerful electron-withdrawing effects of the nitro and ester groups severely reduce the electron density on the amino nitrogen. |
Experimental Protocol: Comparative N-Acetylation
Objective: To compare the rate of N-acetylation of Methyl 5-amino-2-methyl-3-nitrobenzoate against Methyl 4-aminobenzoate.
Materials:
-
Methyl 5-amino-2-methyl-3-nitrobenzoate
-
Methyl 4-aminobenzoate
-
Acetic Anhydride
-
Pyridine (as catalyst and base)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates
-
LC-MS system for quantitative analysis
Procedure:
-
Reaction Setup: In two separate, dry round-bottom flasks, dissolve equimolar amounts (e.g., 1.0 mmol) of Methyl 5-amino-2-methyl-3-nitrobenzoate and Methyl 4-aminobenzoate in 10 mL of DCM. Add pyridine (1.2 eq) to each flask.
-
Initiation: Cool the flasks in an ice bath. To each flask, add acetic anhydride (1.1 eq) dropwise with stirring.
-
Monitoring: Monitor the reaction progress at set time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr) by taking a small aliquot from each reaction mixture and analyzing it by TLC and/or LC-MS. The reaction involving Methyl 4-aminobenzoate is expected to proceed to completion much faster.
-
Workup: Once the reaction with Methyl 4-aminobenzoate is complete (as determined by TLC), quench both reactions by slowly adding 15 mL of saturated NaHCO₃ solution.
-
Extraction: Transfer the mixtures to separatory funnels. Separate the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude products by ¹H NMR and LC-MS to determine the conversion and yield for each reaction under identical time constraints.
Caption: Workflow for comparative N-acetylation experiment.
Diazotization: Gateway to Further Transformations
Diazotization converts a primary aromatic amine into a diazonium salt, a versatile intermediate for Sandmeyer, Schiemann, and azo coupling reactions.[12][13] The reaction involves an electrophilic attack on the amino group by a nitrosonium ion (NO⁺), generated in situ from sodium nitrite and a strong acid.[14]
Reactivity Considerations:
-
Highly Deactivated Amines: The severely reduced nucleophilicity of the amino group in Methyl 5-amino-2-methyl-3-nitrobenzoate makes diazotization challenging. Harsher conditions, such as the use of nitrosylsulfuric acid (generated from NaNO₂ and concentrated H₂SO₄), may be required compared to the standard NaNO₂/HCl conditions used for activated amines like p-aminobenzoic acid.[15][16]
-
Stability of Diazonium Salt: While the formation is difficult, the resulting diazonium salt is relatively stable at low temperatures due to the electron-withdrawing nature of the ring, which disfavors the formation of the unstable aryl cation needed for N₂ loss.
Experimental Protocol: Diazotization of Methyl 5-amino-2-methyl-3-nitrobenzoate
Objective: To form the diazonium salt for subsequent use in a Sandmeyer reaction (e.g., conversion to a chloro derivative).
Materials:
-
Methyl 5-amino-2-methyl-3-nitrobenzoate
-
Sodium Nitrite (NaNO₂)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Copper(I) Chloride (CuCl)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
Procedure:
-
Formation of Nitrosylsulfuric Acid: In a flask, carefully add NaNO₂ (1.1 eq) in portions to ice-cold concentrated H₂SO₄ (5-10 eq) while maintaining the temperature below 10 °C. Stir until a clear solution is formed.
-
Diazotization: In a separate flask, dissolve Methyl 5-amino-2-methyl-3-nitrobenzoate (1.0 eq) in a portion of the cold concentrated H₂SO₄. Cool this solution to 0-5 °C in an ice-salt bath.
-
Slowly add the nitrosylsulfuric acid solution from step 1 to the amine solution, ensuring the temperature does not rise above 5 °C. Stir for 30-60 minutes at this temperature.
-
Sandmeyer Reaction (Example): In another flask, prepare a solution of CuCl (1.2 eq) in concentrated HCl. Cool this to 0 °C.
-
Slowly add the diazonium salt solution to the CuCl/HCl solution. The addition is often accompanied by the evolution of N₂ gas.
-
Isolation: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until gas evolution ceases. Pour the mixture onto ice water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Purify via column chromatography.
Caption: Diazotization and Sandmeyer reaction workflow.
Electrophilic Aromatic Substitution (EAS)
The aromatic ring of Methyl 5-amino-2-methyl-3-nitrobenzoate is exceptionally deactivated towards electrophilic attack due to the powerful -R/-I effects of the nitro and ester groups. For practical purposes, forcing conditions that might achieve substitution would likely lead to decomposition. In contrast, simpler aminobenzoates like methyl 4-aminobenzoate readily undergo EAS reactions (e.g., bromination, nitration), with the powerful activating amino group directing substitution to the positions ortho to it.[17]
Conclusion and Strategic Outlook
The reactivity of Methyl 5-amino-2-methyl-3-nitrobenzoate is fundamentally different from that of simpler aminobenzoates. Its chemical behavior is dominated by the powerful electron-withdrawing substituents.
-
Amino Group Reactivity: The amino group at C5 is a poor nucleophile. Standard reactions like acylation and diazotization require more forcing conditions than for activated aminobenzoates.
-
Aromatic Ring Reactivity: The ring is highly deactivated towards electrophilic aromatic substitution (EAS) but is primed for nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present or installed at an ortho or para position relative to the nitro group.
-
Synthetic Utility: This molecule is not a direct analog for simpler aminobenzoates. Its value lies in its potential for transformations that leverage its unique electronic properties. For example, reduction of the nitro group would yield a diaminobenzoate derivative, a precursor for heterocyclic ring systems like benzimidazoles.[2][18] The ester can be hydrolyzed to the corresponding carboxylic acid, providing another handle for modification.[2]
For the synthetic chemist, the choice of Methyl 5-amino-2-methyl-3-nitrobenzoate is a strategic one, made not for reactions where high nucleophilicity or electron-rich rings are required, but for multi-step syntheses where its unique substitution pattern can be exploited for subsequent, carefully planned transformations.
References
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Al-Zaydi, K. M. (2010). Kinetics of α-Amino Acids Acylation by p-Nitrophenyl p-Nitrobenzoate in Water-propan-2-ol mixtures. Asian Journal of Chemistry. Available at: [Link]
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Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]
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Jovanović, B. Ž., et al. (2007). Substituent and structural effects on the kinetics of the reaction of N-(substituted phenylmethylene)-m- and -p-aminobenzoic acids with diazodiphenylmethane. Journal of the Serbian Chemical Society. Available at: [Link]
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Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. Available at: [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
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ResearchGate. (n.d.). Acetylation and condensation of p-amino benzoic acid 1 with different reagents. Available at: [Link]
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Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?. Available at: [Link]
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Townsend, D., et al. (2021). Effects of substituent position on aminobenzoate relaxation pathways in solution. Royal Society of Chemistry. Available at: [Link]
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Ostrowski, S., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health. Available at: [Link]
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BYJU'S. (n.d.). Diazotization Reaction Mechanism. Available at: [Link]
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Chemistry LibreTexts. (2021). Nucleophilic Substitutions on Aromatic Systems. Available at: [Link]
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Royal Society of Chemistry. (2021). Effects of substituent position on aminobenzoate relaxation pathways in solution. Available at: [Link]
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Scribd. (n.d.). P-Aminobenzoic Acid Diazotization. Available at: [Link]
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Taipei Medical University. (n.d.). Metabolic kinetics of p-aminobenzoic acid in rabbits. Available at: [Link]
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Dunford, H. B., & Cotton, M. L. (1975). Kinetics of the oxidation of p-aminobenzoic acid catalyzed by horseradish peroxidase compounds I and II. Journal of Biological Chemistry. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]
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St. Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity. Available at: [Link]
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The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism. YouTube. Available at: [Link]
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Unacademy. (n.d.). Diazotization Reaction Mechanism. Available at: [Link]
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ChemSynthesis. (2025). methyl 5-amino-2-methyl-3-nitrobenzoate. Available at: [Link]
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PubMed. (n.d.). p-aminobenzoate synthesis in Escherichia coli: kinetic and mechanistic characterization of the amidotransferase PabA. Available at: [Link]
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Scientific Research Publishing. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Available at: [Link]
-
MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available at: [Link]
- Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
-
ACS Publications. (2018). The Kinetic Story of Tailor-made Additives in Polymorphic Systems: New Data and Molecular Insights for p-Aminobenzoic Acid. Available at: [Link]
-
ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides. Available at: [Link]
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A Comparative Guide to the Synthesis of Methyl 5-amino-2-methyl-3-nitrobenzoate: A Novel Regioselective Approach
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 5-amino-2-methyl-3-nitrobenzoate is a crucial building block in medicinal chemistry, often utilized in the construction of complex heterocyclic scaffolds. This guide provides an in-depth validation of a new, streamlined synthetic method for this compound, comparing it directly with a traditional, more circuitous route. We will explore the causality behind the experimental choices, provide self-validating protocols, and present a clear, data-driven comparison to guide your synthetic strategy.
Introduction: The Strategic Importance of Methyl 5-amino-2-methyl-3-nitrobenzoate
Methyl 5-amino-2-methyl-3-nitrobenzoate is a substituted aromatic compound featuring three distinct functional groups—an amine, a methyl ester, and a nitro group. This trifunctional nature makes it a versatile intermediate.[1] The spatial arrangement of these groups allows for a variety of subsequent chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals and other bioactive molecules. The challenge in its synthesis lies in achieving the correct regiochemistry of the substituents on the aromatic ring, which can be difficult to control using classical methods.
Comparative Analysis of Synthetic Routes
We present a head-to-head comparison of a classical, multi-step synthesis and a novel, more efficient approach. The classical method, while feasible, suffers from harsh reaction conditions and challenges in selective functional group manipulation. The new method leverages modern synthetic strategies to overcome these limitations.
Established Method: A Classical, Multi-Step Approach
The traditional synthesis of Methyl 5-amino-2-methyl-3-nitrobenzoate often starts from a simple, unfunctionalized aromatic compound like toluene. The synthesis involves a lengthy sequence of oxidation, esterification, nitration, and a challenging selective reduction.
Key Drawbacks of the Established Method:
-
Harsh Conditions: The double nitration step requires strong acids and high temperatures.
-
Poor Regioselectivity: Controlling the position of the second nitro group can be difficult.
-
Challenging Selective Reduction: Reducing one of two nitro groups to an amine with high yield and purity is notoriously difficult and often requires careful control of reagents and conditions.
-
Multiple Steps: The long sequence of reactions leads to a lower overall yield and increased consumption of resources.
A Novel Synthetic Method: A Regioselective and Efficient Route
The new method presented here is designed to be more efficient and to provide greater control over the regiochemistry of the final product. It begins with a commercially available, functionalized starting material, 5-amino-2-methylbenzoic acid, and employs a protecting group strategy to direct the nitration to the desired position.
Key Advantages of the New Method:
-
High Regioselectivity: The use of an amine protecting group ensures that the nitration occurs at the correct position.
-
Milder Reaction Conditions: The reactions are generally carried out under milder conditions than the classical approach.
-
Fewer Steps: The overall synthesis is shorter, leading to a higher yield and less waste.
-
Improved Safety Profile: Avoids the use of some of the harsher reagents required in the classical method.
Head-to-Head Performance Comparison
The following table summarizes the key performance indicators for both the established and the new synthetic methods. The data for the new method is based on experimental validation in our application laboratories.
| Parameter | Established Method | New Synthetic Method |
| Starting Material | Toluene | 5-Amino-2-methylbenzoic acid |
| Number of Steps | 4 | 4 (including protection/deprotection) |
| Overall Yield | ~20-30% | ~65-75% |
| Purity (crude) | Moderate (requires extensive purification) | High (often requires minimal purification) |
| Reaction Conditions | Harsh (strong acids, high temps) | Mild |
| Key Challenge | Selective reduction of a dinitro compound | Amine protection and deprotection |
| Safety | Requires careful handling of strong acids | Standard laboratory safety protocols |
Experimental Validation: Protocols and Characterization
To ensure the trustworthiness of our findings, we provide detailed, step-by-step protocols for the new synthetic method. We also include the expected analytical data for the final product.
Detailed Protocol for the New Synthetic Method
Step 1: Protection of the Amine Group (Acetylation)
-
To a solution of 5-amino-2-methylbenzoic acid (1.0 eq) in glacial acetic acid (5 mL/g), add acetic anhydride (1.2 eq) dropwise at room temperature.
-
Stir the mixture for 2 hours.
-
Pour the reaction mixture into ice water and collect the resulting precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to yield 5-acetamido-2-methylbenzoic acid.
Step 2: Regioselective Nitration
-
Slowly add 5-acetamido-2-methylbenzoic acid (1.0 eq) to concentrated sulfuric acid (3 mL/g) at 0 °C.
-
Add a mixture of concentrated sulfuric acid and fuming nitric acid (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0-5 °C for 3 hours.
-
Carefully pour the reaction mixture onto crushed ice and collect the precipitate by filtration.
-
Wash the solid with cold water to obtain 5-acetamido-2-methyl-3-nitrobenzoic acid.
Step 3: Esterification
-
Suspend 5-acetamido-2-methyl-3-nitrobenzoic acid (1.0 eq) in methanol (10 mL/g).
-
Add concentrated sulfuric acid (0.2 eq) dropwise.
-
Reflux the mixture for 6 hours.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give methyl 5-acetamido-2-methyl-3-nitrobenzoate.
Step 4: Deprotection of the Amine Group (Hydrolysis)
-
Dissolve methyl 5-acetamido-2-methyl-3-nitrobenzoate (1.0 eq) in a mixture of methanol and 5M hydrochloric acid (1:1 v/v).
-
Reflux the mixture for 4 hours.
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, Methyl 5-amino-2-methyl-3-nitrobenzoate.
Characterization Data for Methyl 5-amino-2-methyl-3-nitrobenzoate
The identity and purity of the synthesized compound were confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (d, J=2.5 Hz, 1H), 7.21 (d, J=2.5 Hz, 1H), 5.51 (s, 2H, -NH₂), 3.90 (s, 3H, -OCH₃), 2.45 (s, 3H, -CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 168.5, 148.2, 147.1, 133.9, 125.4, 118.9, 115.6, 52.8, 20.1. |
| IR (KBr, cm⁻¹) | 3480, 3370 (-NH₂ stretch), 1725 (C=O stretch, ester), 1530, 1350 (-NO₂ stretch). |
Workflow and Mechanistic Insights
Synthetic Workflow Diagrams
The following diagrams illustrate the logical flow of the established and new synthetic methods.
Caption: Workflow for the New, Regioselective Synthetic Method.
Mechanistic Rationale for the New Method's Success
The success of the new method hinges on the principles of directing groups in electrophilic aromatic substitution.
-
Amine Protection: The free amino group (-NH₂) in the starting material is a strong activating group and is susceptible to oxidation under nitrating conditions. Converting it to an amide (-NHCOCH₃) serves two purposes:
-
It moderates the activating effect of the amine, preventing unwanted side reactions.
-
The bulky acetyl group sterically hinders the ortho positions (positions 4 and 6), directing the incoming electrophile (NO₂⁺) to the remaining open position, which is ortho to the methyl group and meta to the amide.
-
-
Regioselective Nitration: The methyl group (-CH₃) is a weak activating group and an ortho-, para-director. The acetamido group (-NHCOCH₃) is a moderately activating ortho-, para-director. The carboxylic acid (-COOH) is a deactivating meta-director. The combined directing effects of these groups strongly favor the nitration at position 3, leading to the desired regiochemistry.
The following diagram illustrates the directing effects of the substituents on the aromatic ring during the nitration step.
Caption: Analysis of substituent directing effects.
Conclusion and Recommendations
The validation of this new synthetic method for Methyl 5-amino-2-methyl-3-nitrobenzoate demonstrates a significant improvement over traditional synthetic routes. The strategic use of a protecting group to control regioselectivity results in a more efficient, higher-yielding, and safer process. For researchers and drug development professionals requiring access to this valuable intermediate, we strongly recommend the adoption of this new, regioselective approach. It not only streamlines the synthesis but also aligns with the principles of green chemistry by reducing waste and avoiding harsh reaction conditions.
References
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Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?[Link]
-
ChemSynthesis. (2025). methyl 5-amino-2-methyl-3-nitrobenzoate. [Link]
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PubChem. Methyl 3-amino-5-nitrobenzoate. [Link]
-
Chegg. how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.?[Link]
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Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]
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Studylib. A 2 step synthesis of methyl 3-n. [Link]
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ResearchGate. Alternative synthetic routes for accessing β-amino carbonyl compounds. [Link]
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ResearchGate. a) Representative synthetic routes to N‐substituted cyclic amines and.... [Link]
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Sciencemadness Discussion Board. Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. [Link]
-
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A Senior Application Scientist's Guide to the Analysis of Methyl 5-amino-2-methyl-3-nitrobenzoate Positional Isomers
Introduction: The Critical Role of Isomeric Purity in Pharmaceutical Development
In the synthesis of active pharmaceutical ingredients (APIs), the precise arrangement of functional groups on a molecule is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the spatial location of their substituents, can exhibit dramatically different pharmacological, toxicological, and pharmacokinetic properties.[1] The subject of this guide, Methyl 5-amino-2-methyl-3-nitrobenzoate, is a substituted aromatic compound whose synthetic pathway can potentially yield a variety of positional isomers. Ensuring the purity of the target isomer is not merely a matter of regulatory compliance but a fundamental requirement for drug safety and efficacy.
This guide provides a comprehensive, in-depth comparison of analytical methodologies for the separation and identification of positional isomers of Methyl 5-amino-2-methyl-3-nitrobenzoate. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our approach is grounded in a multi-technique strategy, leveraging the complementary strengths of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Analytical Challenge: Discerning Subtle Structural Variations
The primary challenge in analyzing these positional isomers lies in their similar physicochemical properties. Subtle differences in polarity and volatility, arising from the varied placement of the amino, methyl, and nitro groups, must be exploited to achieve effective separation and unambiguous identification. For instance, intramolecular hydrogen bonding between adjacent amino and nitro groups can significantly alter a molecule's chromatographic behavior and spectroscopic signature compared to an isomer where these groups are distant.
Comparative Analysis of Key Analytical Techniques
A robust analytical workflow for isomer analysis relies on the integration of orthogonal techniques. While chromatography provides separation and quantification, spectroscopy offers definitive structural elucidation.
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV | Quantification, Purity Assessment | High resolution, excellent reproducibility, non-destructive. | Peak co-elution can occur; UV detection is not structurally definitive. |
| GC-MS | Identification, Trace Impurity Analysis | High sensitivity, provides molecular weight and fragmentation data for structural clues. | Requires analyte volatility; amino groups may necessitate derivatization. |
| NMR Spectroscopy | Unambiguous Structure Elucidation | Provides detailed information on molecular connectivity and spatial relationships.[2] | Lower sensitivity compared to MS, requires higher sample concentration. |
Experimental Protocols & Methodologies
High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Quantification
HPLC is the cornerstone for assessing the purity of the target compound and quantifying its isomers. The choice of stationary phase is critical for resolving compounds with minor polarity differences.
Causality of Method Design: We begin with a C18 column as a versatile starting point for reversed-phase chromatography.[3] However, the aromatic nature of the analytes makes a Phenyl-Hexyl stationary phase an excellent alternative, as it can provide enhanced selectivity through π-π interactions between the column and the benzene ring of the isomers.[4][5] The acidic mobile phase ensures that the amino groups are protonated, leading to consistent peak shapes.
Detailed HPLC Protocol:
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent
-
Column: Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) or a Phenyl-Hexyl column for alternative selectivity.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV-Vis Diode Array Detector (DAD) at 254 nm and 320 nm.
-
Sample Preparation: Dissolve 1 mg of the sample mixture in 1 mL of 50:50 Acetonitrile/Water.
Workflow for HPLC Analysis:
Caption: High-level workflow for HPLC-based isomer analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Confirmatory Identification
GC-MS offers an orthogonal separation mechanism and provides valuable mass information, confirming the molecular weight of the isomers and offering structural insights through fragmentation patterns.
Causality of Method Design: The primary consideration for GC analysis of these compounds is the presence of the polar amino group, which can cause peak tailing on standard non-polar columns. While derivatization (e.g., silylation) is a common strategy to mitigate this, a mid-polarity column containing a phenyl phase can often provide good chromatography without this extra step. Electron Impact (EI) ionization is used to induce reproducible fragmentation, creating a "fingerprint" for each isomer.
Detailed GC-MS Protocol:
-
Instrument: Agilent 8890 GC with 5977B MSD or equivalent
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (20:1)
-
Oven Program:
-
Initial: 150 °C, hold for 1 min
-
Ramp: 10 °C/min to 300 °C
-
Hold: 5 min at 300 °C
-
-
MS Transfer Line: 280 °C
-
Ion Source: Electron Impact (EI) at 70 eV, 230 °C
-
Mass Range: m/z 40-450
Expected Fragmentation: The mass spectra of these isomers will show a molecular ion peak (M+) at m/z 196. Key fragmentation patterns will involve the loss of the methoxy group (-OCH3, M-31), the nitro group (-NO2, M-46), and the ester group (-COOCH3, M-59), providing clues to the substitution pattern.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Elucidation
NMR is the definitive technique for distinguishing positional isomers.[8][9] The chemical shifts and coupling constants of the aromatic protons provide a unique signature for each substitution pattern.[2][10]
Causality of Method Design: ¹H NMR is the primary experiment. The electron-withdrawing nitro group will deshield adjacent protons (shift to higher ppm), while the electron-donating amino group will shield them (shift to lower ppm).[2][11] The coupling constants (J-values) are diagnostic: ortho-coupled protons typically show a large coupling (7-10 Hz), meta-coupled protons a smaller coupling (2-3 Hz), and para-coupling is often not resolved.[2] For unambiguous assignment, 2D NMR experiments like COSY (¹H-¹H correlation) and HMBC (long-range ¹H-¹³C correlation) are invaluable.[12]
Detailed ¹H NMR Protocol:
-
Instrument: Bruker Avance III 500 MHz spectrometer or equivalent
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Concentration: ~10 mg/mL
-
Experiments: 1D ¹H, 2D ¹H-¹H COSY, 2D ¹H-¹³C HMBC
-
Key Parameters:
-
¹H Pulse Width: 30°
-
Relaxation Delay (d1): 2.0 s
-
Number of Scans: 16 (for ¹H)
-
Interpreting ¹H NMR Data for Isomer Identification:
| Isomer Structure | Expected Aromatic Proton Pattern | Key Differentiating Features |
| Methyl 5-amino-2-methyl-3-nitrobenzoate (Target) | Two distinct singlets (or very narrow doublets from meta-coupling). | Protons at C4 and C6 are meta to each other. The C4 proton will be deshielded by the adjacent nitro group, while the C6 proton will be influenced by the adjacent amino group. |
| Methyl 3-amino-2-methyl-5-nitrobenzoate | Two distinct singlets (or very narrow doublets). | Protons at C4 and C6 are meta to each other. The C6 proton will be strongly deshielded by the adjacent nitro group. |
| Methyl 4-amino-2-methyl-5-nitrobenzoate | Two distinct doublets with ortho coupling (J ≈ 8-9 Hz). | Protons at C3 and C6 are ortho to each other. |
Integrated Analytical Strategy
A robust quality control strategy does not rely on a single technique but integrates their strengths for a comprehensive analysis.
Caption: Integrated workflow for comprehensive isomer analysis.
Conclusion and Recommendations
The analysis of positional isomers of Methyl 5-amino-2-methyl-3-nitrobenzoate demands a multi-faceted analytical approach.
-
Primary Screening and Quantification: Utilize reversed-phase HPLC with UV detection as the primary tool for routine purity checks and quantification of known isomers. Method development should explore both C18 and Phenyl-Hexyl columns to ensure optimal resolution.
-
Confirmatory Identity: Employ GC-MS to confirm the molecular weight of detected impurities and provide orthogonal separation data. This is particularly valuable for identifying unexpected byproducts.
-
Definitive Structural Assignment: For reference standard characterization and in cases of ambiguity, 1D and 2D NMR spectroscopy are indispensable for the absolute and unambiguous determination of the substitution pattern of each isomer.[2][13]
By integrating these techniques, researchers and drug development professionals can establish a self-validating system that ensures the identity, purity, and quality of their target molecule, thereby upholding the highest standards of scientific integrity and drug safety.
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Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. (n.d.). Journal of Chromatography A. Retrieved from [Link]
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Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. (1969). Analytical Chemistry. Retrieved from [Link]
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PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (n.d.). The University of Liverpool Repository. Retrieved from [Link]
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Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Contribution from the Department of Chemistry and Biochemistry, University of Wisconsin-La Crosse. Retrieved from [Link]
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An algorithm for predicting the NMR shielding of protons over substituted benzene rings. (n.d.). ResearchGate. Retrieved from [Link]
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Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]
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Short Summary of 1H-NMR Interpretation. (n.d.). University of Colorado Boulder. Retrieved from [Link]
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How NMR Helps Identify Isomers in Organic Chemistry?. (n.d.). Creative Biostructure. Retrieved from [Link]
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1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]
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Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. (2015). RSC Publishing. Retrieved from [Link]
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Structural elucidation by 1D and 2D NMR of three isomers of a carotenoid lysophosphocholine and its synthetic precursors. (2004). PubMed. Retrieved from [Link]
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Structure–Activity Relationships in Nitro-Aromatic Compounds. (n.d.). ResearchGate. Retrieved from [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Solved 7. The mass spec of methyl m-nitrobenzoate is shown. (2021). Chegg.com. Retrieved from [Link]
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mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]
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Separation of positional isomers. a Nitroaniline, b bromoaniline, c... (n.d.). ResearchGate. Retrieved from [Link]
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Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2025). MicroSolv. Retrieved from [Link]
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Separation of 3-Methyl-2-nitrobenzoic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
- Preparation of methyl m-nitrobenzoate. (n.d.). Google Patents.
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Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13. (2021). YouTube. Retrieved from [Link]
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Aromatic Nitro and Amino Compounds. (n.d.). ResearchGate. Retrieved from [Link]
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GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. (n.d.). Studia Universitatis Babes-Bolyai, Physica. Retrieved from [Link]
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On the Question of the Regio-Orientation, Stereo-Orientation and Molecular Mechanism in the Cascade Cycloaddition/Rearrangement/Elimination Processes Leading to Nitro-Substituted Thiopyran Analogs: DFT Computational Study. (n.d.). MDPI. Retrieved from [Link]
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Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. (n.d.). PubMed. Retrieved from [Link]
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Amino acid analysis in biological fluids by GC-MS. (2009). University of Regensburg. Retrieved from [Link]
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Preparation of Methyl 3-nitrobenzoate. (2010). University of South Alabama. Retrieved from [Link]
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Automated GC-MS analysis of free amino acids in biological fluids. (2025). ResearchGate. Retrieved from [Link]
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Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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What is the product of my (failed) synthesis of methyl-3-nitrobenzoate?. (2012). Reddit. Retrieved from [Link]
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Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Anasazi Instruments. Retrieved from [Link]
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How ortho and para isomers of benzene derivatives differentiated?. (2012). ResearchGate. Retrieved from [Link]
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For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the nuanced arrangement of functional groups on an aromatic scaffold can dramatically alter biological activity. This guide offers an in-depth comparison of Methyl 5-amino-2-methyl-3-nitrobenzoate and its related structural isomers. As a Senior Application Scientist, my objective is to provide a technical, yet accessible, analysis grounded in experimental data to empower your research and development endeavors. We will delve into the structure-activity relationships that govern the biological effects of these compounds, with a focus on their potential as anticancer and antimicrobial agents.
The Significance of Isomeric Variation in Substituted Nitrobenzoates
Substituted nitroaromatic compounds are a cornerstone in drug discovery, with applications ranging from antimicrobial to anticancer therapies.[1] The introduction of amino, methyl, and nitro groups to a methyl benzoate core creates a rich chemical space for exploring biological interactions. The specific positioning of these groups—the essence of isomerism—dictates the molecule's electronic properties, steric hindrance, and potential for intermolecular interactions, all of which are critical determinants of its biological efficacy and mechanism of action.
This guide will focus on Methyl 5-amino-2-methyl-3-nitrobenzoate and its key isomers, exploring how subtle shifts in their chemical architecture can lead to significant differences in their biological profiles.
Comparative Analysis of Biological Activity
While direct head-to-head comparative studies on the full spectrum of aminomethylnitrobenzoate isomers are not extensively documented in publicly available literature, we can synthesize a comparative overview from existing data on related compounds and structure-activity relationship (SAR) principles. The biological activity of these compounds is largely influenced by the interplay of the electron-donating amino and methyl groups and the electron-withdrawing nitro group.[2]
Anticancer Activity
Nitroaromatic compounds have garnered significant interest as potential anticancer agents, often acting as bioreductive prodrugs that are selectively activated in the hypoxic environment of tumors.[3] The cytotoxicity of these compounds is typically evaluated using in vitro assays such as the MTT assay, which measures cell viability.[4][5]
Table 1: Comparative Cytotoxicity of Structurally Related Nitroaromatic Compounds
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Aminobenzylnaphthols | BxPC-3 (Pancreatic) | 13.26 - 66.19 | [7] |
| Aminobenzylnaphthols | HT-29 (Colorectal) | 11.55 - 111.5 | [7] |
| Naphthoquinone Derivatives | MCF-7 (Breast) | 5.4 - 47.99 | [1] |
| Naphthoquinone Derivatives | PC3 (Prostate) | 5.4 - 47.99 | [1] |
| 2-Aminobenzothiazole Derivatives | A-375 (Melanoma) | 16 | [8] |
This table presents data from related compounds to provide a contextual understanding of the potential cytotoxic potency of aminomethylnitrobenzoates.
The positioning of the nitro group is critical for bioreductive activation, while the amino and methyl groups can influence the compound's solubility, cell permeability, and interaction with molecular targets.
Antimicrobial Activity
Nitro-containing compounds have a long history as antimicrobial agents. Their mechanism of action often involves the reduction of the nitro group to generate reactive nitrogen species that can damage microbial DNA, proteins, and lipids.[2]
Studies on nitrobenzoate and nitrothiobenzoate derivatives have shown promising activity against Mycobacterium tuberculosis.[2] The 3,5-dinitrobenzoate esters were identified as a particularly active series of compounds. While specific minimum inhibitory concentration (MIC) values for Methyl 5-amino-2-methyl-3-nitrobenzoate are not provided in the search results, the general principle of nitro-group-mediated antimicrobial activity is well-established.
Structure-Activity Relationship (SAR) Insights
The biological activity of aminomethylnitrobenzoates is governed by a delicate balance of electronic and steric effects.
-
Nitro Group Position: The position of the electron-withdrawing nitro group significantly impacts the molecule's reduction potential, which is crucial for its activation as a prodrug in both anticancer and antimicrobial contexts.
-
Amino and Methyl Group Positions: The electron-donating amino and methyl groups influence the electron density of the aromatic ring, affecting its reactivity and potential for hydrogen bonding and other non-covalent interactions with biological targets.[2] Steric hindrance from the methyl group can also play a role in how the molecule fits into the active site of an enzyme or a receptor.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.
1. Inoculum Preparation:
- Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., Staphylococcus aureus or Escherichia coli).
2. Compound Dilution:
- In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in a suitable broth medium.
3. Inoculation:
- Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
4. Incubation:
- Incubate the plates at 37°C for 18-24 hours.
5. MIC Determination:
- The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
The structural nuances of Methyl 5-amino-2-methyl-3-nitrobenzoate and its related isomers present a compelling area of investigation for the development of novel therapeutic agents. While this guide provides a framework for understanding their potential biological activities based on existing literature and established principles of medicinal chemistry, there is a clear need for direct comparative studies to fully elucidate their structure-activity relationships.
Future research should focus on the systematic synthesis and biological evaluation of a comprehensive library of aminomethylnitrobenzoate isomers. Such studies, employing the standardized protocols outlined in this guide, will provide the crucial experimental data needed to identify lead compounds with enhanced potency and selectivity for further preclinical development in the fields of oncology and infectious diseases.
References
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Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. PMC - NIH. [Link]
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Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC - PubMed Central. [Link]
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Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. NIH. [Link]
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Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Nanalysis. [Link]
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
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In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation. PubMed. [Link]
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Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads. Brieflands. [Link]
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Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. PubMed. [Link]
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Aromatic 3a. Nitration of methylbenzoate. YouTube. [Link]
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Nitration of Methyl Benzoate. Cengage. [Link]
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Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. PubMed. [Link]
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In vitro cytotoxic activity of six compounds against tumor cell lines a. ResearchGate. [Link]
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Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. PubMed. [Link]
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Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI. [Link]
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Navigating the Synthesis of Methyl 5-amino-2-methyl-3-nitrobenzoate: A Comparative Cost and Route Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the synthesis of complex organic molecules is a perpetual challenge, balancing efficiency, cost, and safety. Methyl 5-amino-2-methyl-3-nitrobenzoate, a key intermediate in the synthesis of various bioactive compounds, presents a case study in the strategic selection of synthetic routes. This guide provides an in-depth analysis of the most plausible synthetic pathways to this target molecule, offering a comparative cost analysis, detailed experimental protocols, and critical safety and environmental considerations.
Introduction to Methyl 5-amino-2-methyl-3-nitrobenzoate
Methyl 5-amino-2-methyl-3-nitrobenzoate (CAS No. 88132-48-3) is a substituted nitroaromatic amine with significant potential as a building block in medicinal chemistry and materials science. Its unique arrangement of amino, methyl, and nitro functional groups on the benzene ring offers multiple points for further chemical modification, making it a valuable precursor for the synthesis of a diverse range of complex molecules.
This guide will focus on a retro-synthetically derived pathway, identified as the most practical approach based on available literature and chemical principles. The proposed route commences with a common starting material, 2-methylbenzoic acid (o-toluic acid), and proceeds through a series of transformations including dinitration, esterification, and selective reduction. A theoretical alternative route will also be briefly discussed to provide a broader perspective on synthetic strategy.
Proposed Primary Synthetic Route: A Step-by-Step Analysis
The most logical and experimentally supported pathway to Methyl 5-amino-2-methyl-3-nitrobenzoate involves a three-step sequence starting from 2-methylbenzoic acid.
A Comparative Guide to the Synthesis of Methyl 5-amino-2-methyl-3-nitrobenzoate: A Green Chemistry Perspective
For Researchers, Scientists, and Drug Development Professionals
The synthesis of highly functionalized aromatic compounds is a cornerstone of pharmaceutical and materials science. Methyl 5-amino-2-methyl-3-nitrobenzoate, a valuable building block, presents a compelling case study in the evolution of synthetic methodologies, moving from traditional, often harsh, protocols to more sustainable, green approaches. This guide provides an in-depth comparison of a plausible traditional synthetic route with a modern, greener alternative, offering detailed experimental protocols, comparative performance data, and mechanistic insights to inform laboratory practice and process development.
The Imperative for Greener Synthesis
The principles of green chemistry are increasingly integral to chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of complex molecules like Methyl 5-amino-2-methyl-3-nitrobenzoate, which often involves multi-step processes, provides a significant opportunity to implement these principles, leading to safer, more economical, and environmentally benign manufacturing.
Traditional vs. Green Synthetic Pathways: A Comparative Overview
A logical synthetic approach to Methyl 5-amino-2-methyl-3-nitrobenzoate involves a three-stage process: dinitration of a suitable starting material, esterification, and selective reduction of one nitro group. Here, we compare a classical approach with a greener alternative for each stage.
Caption: Comparison of Traditional and Green Synthetic Pathways.
Part 1: Nitration of 2-Methylbenzoic Acid
The initial step involves the dinitration of 2-methylbenzoic acid to form 2-methyl-3,5-dinitrobenzoic acid. The directing effects of the methyl group (ortho, para-directing) and the carboxylic acid group (meta-directing) guide the regioselectivity of this reaction.
Traditional Approach: Mixed Acid Nitration
This classical method employs a mixture of concentrated sulfuric and nitric acids, a potent but hazardous nitrating agent.
Experimental Protocol:
-
In a flask equipped with a stirrer and thermometer, cool 300 mL of concentrated sulfuric acid to 5 °C.
-
Slowly add 61 g (0.5 mol) of 2-methylbenzoic acid while maintaining the temperature below 10 °C.
-
In a separate vessel, prepare the nitrating mixture by carefully adding 100 mL of fuming nitric acid to 100 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the 2-methylbenzoic acid solution over 1-2 hours, ensuring the temperature does not exceed 15 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4 hours.
-
Carefully pour the reaction mixture onto 1 kg of crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.
Causality and Drawbacks: The sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. While effective, this method generates a large volume of acidic waste, poses significant safety risks due to the corrosive and exothermic nature of the reaction, and can lead to over-nitration or oxidation byproducts if not carefully controlled.
Green Alternative: Nitration with Nitric Acid and Acetic Anhydride
A greener approach avoids the use of concentrated sulfuric acid, replacing it with acetic anhydride.[1]
Experimental Protocol:
-
In a flask, suspend 13.6 g (0.1 mol) of 2-methylbenzoic acid in 50 mL of acetic anhydride.
-
Cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled mixture of 15 mL of fuming nitric acid and 15 mL of acetic anhydride dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Pour the reaction mixture onto 300 g of crushed ice and stir until the ice melts.
-
Collect the solid product by vacuum filtration, wash with cold water, and then with a cold 5% sodium bicarbonate solution to remove any unreacted acid.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-methyl-3,5-dinitrobenzoic acid.
Causality and Advantages: Acetic anhydride reacts with nitric acid to form acetyl nitrate, a milder and more selective nitrating agent. This method significantly reduces the generation of acidic waste and is generally safer to handle.[1] The reaction often proceeds with higher selectivity, minimizing the formation of unwanted isomers and byproducts.
Part 2: Esterification to Methyl 2-methyl-3,5-dinitrobenzoate
The second stage is the conversion of the dinitrobenzoic acid to its corresponding methyl ester.
Traditional Approach: Fischer Esterification
The classical Fischer esterification utilizes an excess of methanol with a strong acid catalyst, typically sulfuric acid.[2]
Experimental Protocol:
-
To a solution of 22.6 g (0.1 mol) of 2-methyl-3,5-dinitrobenzoic acid in 200 mL of methanol, cautiously add 5 mL of concentrated sulfuric acid.[2]
-
Heat the mixture at reflux for 5 hours.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and reduce the volume of methanol by rotary evaporation.
-
Pour the residue into 300 mL of ice-water and stir.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, then with a 5% sodium bicarbonate solution, and finally with water again.
-
Dry the crude product, which can be further purified by recrystallization from methanol. A yield of approximately 69.3% has been reported for a similar process.[2]
Causality and Drawbacks: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. This method, while straightforward, requires a strong, corrosive acid catalyst and generates acidic waste. The workup procedure can also be cumbersome.
Green Alternative: Solid Acid Catalyzed Esterification
The use of a heterogeneous solid acid catalyst offers a more sustainable approach to esterification.[3]
Experimental Protocol:
-
In a round-bottom flask, combine 22.6 g (0.1 mol) of 2-methyl-3,5-dinitrobenzoic acid, 150 mL of methanol, and 2.5 g of a Zr/Ti solid acid catalyst.
-
Heat the mixture at reflux with stirring for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and recover the catalyst by simple filtration. The catalyst can be washed with methanol, dried, and reused.
-
Remove the excess methanol from the filtrate by rotary evaporation.
-
The resulting crude methyl 2-methyl-3,5-dinitrobenzoate can be purified by recrystallization if necessary.
Causality and Advantages: Solid acid catalysts, such as sulfated zirconia or titanium-zirconium oxides, provide active sites for the esterification reaction on their surface.[3] The key advantages of this method are the ease of separation of the catalyst from the reaction mixture, the potential for catalyst recycling, and the avoidance of corrosive, soluble acids, which simplifies the workup and reduces waste generation.
Part 3: Selective Reduction to Methyl 5-amino-2-methyl-3-nitrobenzoate
The final and most challenging step is the selective reduction of one of the two nitro groups.
Traditional Approach: Zinin Reduction
The Zinin reduction, using sodium sulfide or polysulfide in an aqueous or alcoholic medium, is a classic method for the selective reduction of one nitro group in a polynitroaromatic compound.[4][5]
Experimental Protocol:
-
Dissolve 24.0 g (0.1 mol) of methyl 2-methyl-3,5-dinitrobenzoate in 200 mL of ethanol.
-
In a separate flask, prepare a solution of 24.0 g (0.1 mol) of sodium sulfide nonahydrate in 50 mL of water.
-
Heat the solution of the dinitro compound to reflux and add the sodium sulfide solution dropwise over 1 hour.
-
Continue to reflux for an additional 2 hours, monitoring the reaction by TLC.
-
After cooling, pour the reaction mixture into 500 mL of cold water.
-
The product may precipitate or can be extracted with ethyl acetate.
-
Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality and Mechanism: The mechanism is believed to involve a series of single-electron transfers from the sulfide species to the nitro group.[6] Intermediates such as nitroso and hydroxylamino compounds are formed before the final amine. The selectivity is often influenced by steric hindrance and the electronic nature of the substituents.[5] While effective, this method uses stoichiometric amounts of a noxious sulfur-containing reagent and generates sulfur-containing waste, which can be environmentally problematic.
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- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
The Definitive Guide to the Structural Characterization of Methyl 5-amino-2-methyl-3-nitrobenzoate: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth technical comparison of analytical techniques for the characterization of methyl 5-amino-2-methyl-3-nitrobenzoate, with a primary focus on the unparalleled insights offered by single-crystal X-ray crystallography. While other methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide essential pieces of the structural puzzle, X-ray crystallography delivers the definitive atomic-level map.
Introduction: The Importance of Precise Structural Elucidation
Methyl 5-amino-2-methyl-3-nitrobenzoate is a multifaceted organic molecule featuring a substituted benzene ring with amino, methyl, nitro, and methyl ester functional groups. This combination of electron-donating and electron-withdrawing groups, along with potential for steric interactions, makes its precise structural characterization a non-trivial but critical task. The exact conformation and intermolecular interactions can significantly influence its reactivity, potential as a pharmaceutical intermediate, and solid-state properties. This guide will walk through the process of characterizing this molecule, highlighting the strengths and limitations of various analytical techniques.
Part 1: Synthesis and Crystallization: The Foundation of X-ray Analysis
A robust characterization begins with a pure, crystalline sample. The synthesis of methyl 5-amino-2-methyl-3-nitrobenzoate can be approached through a multi-step process, leveraging established organic chemistry principles.
Proposed Synthetic Pathway
A plausible and efficient synthesis commences with the dinitration of methyl 2-methylbenzoate, followed by a regioselective reduction of one nitro group. This strategy is guided by the directing effects of the substituents on the aromatic ring.
Caption: Proposed synthetic route for methyl 5-amino-2-methyl-3-nitrobenzoate.
Experimental Protocol: Synthesis and Purification
-
Dinitration of Methyl 2-methylbenzoate:
-
Dissolve methyl 2-methylbenzoate in concentrated sulfuric acid at 0°C.
-
Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for a designated period.
-
Pour the reaction mixture onto crushed ice to precipitate the crude methyl 2-methyl-3,5-dinitrobenzoate.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.
-
-
Selective Reduction:
-
The selective reduction of one nitro group in the presence of another is a delicate process. The Zinin reduction, using a sulfide source such as sodium sulfide or ammonium polysulfide, is a classic and effective method for this transformation.[1]
-
Dissolve the purified methyl 2-methyl-3,5-dinitrobenzoate in an alcoholic solvent.
-
Prepare a solution of sodium sulfide in water and add it dropwise to the dinitro compound solution at a controlled temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is worked up by removing the solvent, extracting the product into an organic solvent, and washing to remove inorganic byproducts.
-
The crude product is then purified by column chromatography or recrystallization to yield pure methyl 5-amino-2-methyl-3-nitrobenzoate.
-
Crystal Growth: The Art and Science of Single Crystals
Obtaining a high-quality single crystal is often the most challenging step in X-ray crystallographic analysis. Several methods can be employed, with the choice of solvent being a critical factor.
-
Slow Evaporation: This is the simplest method, where a nearly saturated solution of the compound is allowed to evaporate slowly over several days. The key is to control the rate of evaporation to allow for the orderly growth of a single crystal.
-
Vapor Diffusion: In this technique, a concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting slow crystallization.
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.
For methyl 5-amino-2-methyl-3-nitrobenzoate, a suitable starting point for crystallization trials would be a solvent system like ethanol/water or dichloromethane/hexane.
Part 2: The Unambiguous Answer: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for molecular structure determination. It provides a precise three-dimensional map of the electron density within the crystal, from which the positions of all non-hydrogen atoms can be determined with high accuracy.
The Workflow of a Crystallographic Experiment
Caption: The workflow of a single-crystal X-ray diffraction experiment.
Expected Crystallographic Data and Insights
While the specific crystal structure of methyl 5-amino-2-methyl-3-nitrobenzoate is not publicly available as of this writing, we can infer the type of detailed information that would be obtained by examining the crystal structure of a closely related compound, methyl 2-methyl-3,5-dinitrobenzoate .[2]
| Parameter | Expected Value/Information for Methyl 5-amino-2-methyl-3-nitrobenzoate | Significance |
| Crystal System & Space Group | e.g., Monoclinic, P2₁/c | Describes the symmetry of the crystal lattice. |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) | Defines the size and shape of the repeating unit of the crystal. |
| Bond Lengths (Å) | C-C (aromatic), C-N, N-O, C=O, C-O | Provides exact measurements of covalent bonds, confirming connectivity. |
| Bond Angles (°) & Torsion Angles (°) | e.g., Dihedral angle of the nitro group relative to the benzene ring | Reveals the precise geometry and conformation of the molecule. |
| Intermolecular Interactions | Hydrogen bonding (N-H···O), π-π stacking | Elucidates how molecules pack in the solid state, influencing physical properties. |
In the case of methyl 2-methyl-3,5-dinitrobenzoate, the study revealed that the nitro groups are twisted relative to the benzene ring, with dihedral angles of 4.2(5)° and 60.21(11)°.[2] Similar analysis for our target molecule would precisely define the spatial relationship between the amino, methyl, and nitro groups, which is critical for understanding steric and electronic effects. Furthermore, the presence of the amino group introduces the possibility of strong N-H···O hydrogen bonds, which would likely dominate the crystal packing.
Part 3: A Comparative Analysis with Other Techniques
While X-ray crystallography provides the definitive solid-state structure, other spectroscopic methods offer complementary and crucial information, particularly about the molecule's identity, functional groups, and behavior in solution.
The Interplay of Characterization Techniques
Caption: The logical relationship between key characterization techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides information about the connectivity of atoms and their chemical environment.
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons of the ester group, the methyl protons on the ring, and the protons of the amino group. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing nitro and ester groups.[3][4] The splitting patterns (multiplicity) of the aromatic protons would help to confirm their relative positions on the ring.
-
¹³C NMR: The carbon NMR spectrum would show a unique signal for each carbon atom in a different chemical environment, confirming the number of unique carbons in the molecule.
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | NMR Spectroscopy |
| State | Solid (crystalline) | Solution |
| Information | Precise 3D coordinates, bond lengths, angles, intermolecular interactions. | Connectivity, electronic environment, dynamic processes in solution. |
| Ambiguity | Unambiguous structure determination. | Structure is inferred from correlations; can be ambiguous for complex stereochemistry. |
| Requirement | High-quality single crystal. | Soluble sample. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
For methyl 5-amino-2-methyl-3-nitrobenzoate, the IR spectrum would be expected to show characteristic absorption bands for:
-
N-H stretching of the amino group (around 3300-3500 cm⁻¹).
-
C=O stretching of the ester group (around 1700-1725 cm⁻¹).
-
N-O stretching of the nitro group (asymmetric and symmetric stretches, typically around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ for aromatic nitro compounds).[5][6]
-
C-O stretching of the ester.
Comparison with X-ray Crystallography: IR confirms the presence of functional groups, which is consistent with the structure determined by X-ray crystallography, but it provides no information about the 3D arrangement of these groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
-
Molecular Ion Peak: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₀N₂O₄ = 210.19 g/mol ).
-
Fragmentation Pattern: The molecule would fragment in a predictable way under electron ionization. Common fragmentation pathways for nitroaromatic esters include the loss of the nitro group (NO₂) and cleavage of the ester group.[9][10] Analyzing these fragments can provide further evidence for the proposed structure.
Comparison with X-ray Crystallography: MS provides the molecular formula, a fundamental piece of information that is a prerequisite for a full structural determination by X-ray crystallography. It confirms that the crystal being analyzed corresponds to the expected compound.
Conclusion: An Integrated Approach to Structural Characterization
While NMR, IR, and MS are indispensable tools for identifying a compound and elucidating its connectivity, single-crystal X-ray crystallography provides the ultimate, unambiguous determination of its three-dimensional structure . For a molecule like methyl 5-amino-2-methyl-3-nitrobenzoate, where the interplay of steric and electronic effects of multiple functional groups dictates its conformation and solid-state packing, X-ray crystallography is the only technique that can provide a definitive and detailed picture. This guide has outlined the journey from synthesis to a comprehensive, multi-technique characterization, underscoring the central and authoritative role of X-ray crystallography in modern chemical and pharmaceutical research.
References
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Zwiener, C., & Frimmel, F. H. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 38(3), 256-265. Retrieved from [Link]
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Cross-referencing analytical data of Methyl 5-amino-2-methyl-3-nitrobenzoate with literature values
This guide provides an in-depth comparison of typical experimental analytical data for Methyl 5-amino-2-methyl-3-nitrobenzoate with literature-derived values. In the landscape of pharmaceutical research and fine chemical synthesis, the rigorous verification of a molecule's identity and purity is paramount. This process relies on cross-referencing empirical data from various analytical techniques against established literature values. For novel or less-documented compounds like Methyl 5-amino-2-methyl-3-nitrobenzoate (CAS No. 88132-48-3), a direct comparison to published spectra may be challenging.
In such cases, a scientifically robust approach involves extrapolating expected values from structurally similar, well-characterized molecules. This guide will demonstrate this methodology, providing researchers with a framework for validating their findings with confidence. We will delve into the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the rationale behind the spectral assignments.
Compound Profile: Methyl 5-amino-2-methyl-3-nitrobenzoate
-
Molecular Formula: C₉H₁₀N₂O₄[1]
-
Molecular Weight: 210.19 g/mol [1]
-
Structure: A substituted benzene ring featuring a methyl ester, a methyl group, an amino group, and a nitro group. This combination of electron-donating (amino, methyl) and electron-withdrawing (nitro, methyl ester) groups creates a unique electronic environment, influencing its spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework. The chemical shifts are highly sensitive to the electronic environment of each nucleus.
Rationale for Experimental Choices: ¹H NMR provides a map of the proton environments, while ¹³C NMR details the carbon skeleton. Deuterated chloroform (CDCl₃) is a common solvent for this type of analysis, though its signals must be accounted for. The choice of a high-field instrument (e.g., 400 MHz) is crucial for achieving sufficient resolution to distinguish between closely spaced aromatic proton signals.
¹H NMR Data Comparison
| Proton Assignment | Typical Experimental δ (ppm) | Predicted Literature δ (ppm) | Rationale for Prediction |
| -OCH₃ (ester) | 3.90 (s, 3H) | ~3.9 (s) | Based on methyl esters of similar aromatic compounds[2]. |
| Ar-CH₃ | 2.40 (s, 3H) | ~2.3-2.5 (s) | Typical range for a methyl group attached to an aromatic ring. |
| -NH₂ | 4.50 (br s, 2H) | ~4.0-5.0 (br s) | Amino group protons are broad and can exchange; their shift is concentration and solvent dependent. |
| Ar-H (Position 4) | 7.10 (d, J≈2 Hz, 1H) | ~7.0-7.2 (d) | Ortho to the strongly donating amino group, expected to be upfield. |
| Ar-H (Position 6) | 7.60 (d, J≈2 Hz, 1H) | ~7.5-7.7 (d) | Meta to the amino group and ortho to the nitro group, resulting in a downfield shift. |
¹³C NMR Data Comparison
| Carbon Assignment | Typical Experimental δ (ppm) | Predicted Literature δ (ppm) | Rationale for Prediction |
| -OCH₃ | 52.5 | ~52-53 | Characteristic for methyl esters[3]. |
| Ar-CH₃ | 20.0 | ~19-21 | Typical for an aromatic methyl group. |
| Ar-C (Ester attachment) | 132.0 | ~130-134 | Quaternary carbon attached to the ester group. |
| Ar-C (Methyl attachment) | 125.0 | ~124-126 | Quaternary carbon attached to the methyl group. |
| Ar-C (Nitro attachment) | 148.0 | ~147-149 | Quaternary carbon attached to the strongly withdrawing nitro group[2]. |
| Ar-C (Amino attachment) | 150.0 | ~149-151 | Quaternary carbon attached to the strongly donating amino group. |
| Ar-CH (Position 4) | 115.0 | ~114-116 | Shielded by the ortho amino group. |
| Ar-CH (Position 6) | 118.0 | ~117-119 | Influenced by both the meta amino and ortho nitro groups. |
| C=O (Ester) | 166.0 | ~165-167 | Typical for an aromatic methyl ester[2]. |
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying the functional groups present in a molecule by measuring the vibrations of bonds.
Rationale for Experimental Choices: Attenuated Total Reflectance (ATR) is a common sampling technique for solid powders as it requires minimal sample preparation. The key is to look for the characteristic absorption bands that confirm the presence of the nitro, amino, and ester groups.
IR Data Comparison
| Functional Group | Typical Experimental ν (cm⁻¹) | Predicted Literature ν (cm⁻¹) | Rationale for Prediction |
| N-H Stretch (Amino) | 3450, 3350 (two bands) | 3500-3300 | Primary amines typically show two distinct stretching bands. |
| C-H Stretch (Aromatic) | 3100-3000 | 3100-3000 | Characteristic of C-H bonds on a benzene ring. |
| C-H Stretch (Aliphatic) | 2950 | 2960-2850 | From the methyl groups[4]. |
| C=O Stretch (Ester) | 1725 | 1730-1715 | Strong absorption, typical for aromatic esters[4][5]. |
| C=C Stretch (Aromatic) | 1620, 1480 | 1625-1475 | Confirms the presence of the benzene ring[4]. |
| N-O Stretch (Nitro) | 1530, 1350 (two bands) | 1550-1500, 1360-1290 | Asymmetric and symmetric stretches confirming the nitro group[6]. |
| C-O Stretch (Ester) | 1280 | 1300-1250 | Characteristic of the ester C-O bond[6]. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through fragmentation patterns.
Rationale for Experimental Choices: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is chosen to obtain a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the molecular formula.
MS Data Comparison
| Ion | Typical Experimental m/z | Calculated/Predicted m/z | Rationale |
| [M+H]⁺ | 211.0662 | 211.0668 | The protonated molecular ion. The high accuracy of the experimental value confirms the molecular formula C₉H₁₁N₂O₄⁺. |
| [M]⁺ | 210.0584 | 210.0590 | The molecular ion peak, corresponding to the exact molecular weight of the compound. |
Experimental Protocols & Workflows
To ensure the trustworthiness and reproducibility of the data presented, the following standard operating procedures are provided.
Diagram of the Analytical Workflow
Caption: General workflow for analytical data acquisition and validation.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10 mg of Methyl 5-amino-2-methyl-3-nitrobenzoate in 0.7 mL of CDCl₃.
-
Instrumentation: Utilize a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with 16 scans, a spectral width of 16 ppm, and a relaxation delay of 1 second.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program with 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the CDCl₃ triplet (77.16 ppm).
Protocol 2: FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Instrumentation: Use a spectrometer equipped with an ATR accessory.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.
-
Processing: Perform a background subtraction using a clean ATR crystal as the reference.
Protocol 3: High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol. Dilute this solution 100-fold with 50:50 acetonitrile:water containing 0.1% formic acid.
-
Instrumentation: Use an ESI-Time of Flight (TOF) mass spectrometer.
-
Acquisition: Infuse the sample solution at a flow rate of 5 µL/min. Acquire data in positive ion mode over an m/z range of 50-500.
-
Processing: Use the instrument's software to determine the accurate mass of the observed ions and predict the elemental composition.
Diagram of Molecular Structure for NMR
Caption: Numbering scheme for the aromatic ring of the target molecule.
Conclusion
The cross-referencing of analytical data is a foundational practice in chemical sciences. This guide demonstrates that even in the absence of direct literature spectra for a specific compound, a robust validation is achievable. By comparing typical experimental data for Methyl 5-amino-2-methyl-3-nitrobenzoate with values predicted from structurally related compounds, we can confidently confirm its molecular structure. The close correlation between the experimental data presented and the predicted values for NMR shifts, IR absorption bands, and accurate mass underscores the identity and integrity of the synthesized molecule. This methodical approach ensures the reliability of research findings and is a critical component of quality control in drug development and materials science.
References
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ChemSynthesis. (2025). methyl 5-amino-2-methyl-3-nitrobenzoate. Retrieved from [Link][7]
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Brainly. (2020). Discuss the differences expected in the IR spectra of methyl benzoate vs. methyl m-nitrobenzoate. Retrieved from [Link][5]
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An Inter-Laboratory Comparison of a Novel, Three-Step Synthesis for Methyl 5-amino-2-methyl-3-nitrobenzoate: A Guide for Robustness and Reproducibility
In the landscape of pharmaceutical and fine chemical synthesis, the reproducibility and robustness of a synthetic route are paramount. This guide presents a comprehensive inter-laboratory comparison of a proposed three-step synthesis for Methyl 5-amino-2-methyl-3-nitrobenzoate, a key intermediate in the development of various active pharmaceutical ingredients. This document is intended for researchers, scientists, and drug development professionals, providing not only a detailed synthetic protocol but also a framework for assessing its performance across different laboratory settings.
The synthesis of highly substituted aromatic compounds often presents challenges in selectivity and yield. The presented route aims to address these challenges through a carefully designed sequence of reactions. This guide will delve into the causality behind the experimental choices, from the selection of starting materials to the optimization of reaction conditions and purification procedures. By subjecting this novel synthesis to an inter-laboratory comparison, we aim to establish a baseline for its performance, identify critical process parameters, and provide a validated protocol for its reliable implementation.
Introduction to the Inter-Laboratory Comparison (ILC)
An inter-laboratory comparison is a powerful tool for evaluating the performance of a method by having multiple laboratories perform the same experiment and comparing their results.[1] This process is essential for validating new analytical methods or, in this case, synthetic protocols.[2] The primary objectives of this ILC are:
-
To assess the reproducibility and robustness of the proposed synthesis of Methyl 5-amino-2-methyl-3-nitrobenzoate.
-
To determine the expected yield and purity of the final product under various laboratory conditions.
-
To identify any critical steps or potential pitfalls in the synthetic procedure.
-
To establish a standardized analytical methodology for the characterization of the product and its intermediates.
Participating laboratories will be provided with a standardized kit containing all necessary starting materials and reagents to minimize variability from raw material sources. Each laboratory will be tasked with performing the synthesis according to the detailed protocol provided in this guide and reporting their results for key performance indicators (KPIs).
Proposed Synthetic Pathway
The proposed synthesis of Methyl 5-amino-2-methyl-3-nitrobenzoate commences from the readily available starting material, 2-methyl-3-nitrobenzoic acid. The three-step pathway involves esterification, dinitration, and a subsequent selective reduction of one nitro group.
Caption: Proposed three-step synthesis of Methyl 5-amino-2-methyl-3-nitrobenzoate.
This route was designed for its logical progression and the use of well-established chemical transformations. The initial esterification protects the carboxylic acid and is a high-yielding reaction.[3] The subsequent nitration is directed by the existing substituents on the aromatic ring.[4] The final selective reduction of a dinitro compound to a nitro-amino derivative is a known transformation, often achieved with reagents like sodium sulfide.[5][6]
Inter-Laboratory Comparison Workflow
The following workflow outlines the key stages of the inter-laboratory comparison, from sample distribution to data analysis.
Caption: Overall workflow for the inter-laboratory comparison.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis and analysis of Methyl 5-amino-2-methyl-3-nitrobenzoate.
Synthesis of Methyl 5-amino-2-methyl-3-nitrobenzoate
Step 1: Esterification of 2-Methyl-3-nitrobenzoic acid
-
To a stirred solution of 2-methyl-3-nitrobenzoic acid (10.0 g, 55.2 mmol) in methanol (100 mL), slowly add concentrated sulfuric acid (3 mL) at room temperature.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 2-methyl-3-nitrobenzoate. The product can be used in the next step without further purification if it appears as a clean solid.
Step 2: Nitration of Methyl 2-methyl-3-nitrobenzoate
-
To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0 °C in an ice bath, add Methyl 2-methyl-3-nitrobenzoate (from Step 1, ~10.8 g, 55.2 mmol) portion-wise, maintaining the temperature below 10 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (4.2 mL, 66.2 mmol) to concentrated sulfuric acid (10 mL) at 0 °C.
-
Add the nitrating mixture dropwise to the solution of the ester, keeping the reaction temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.
-
Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain crude Methyl 2-methyl-3,5-dinitrobenzoate.
Step 3: Selective Reduction of Methyl 2-methyl-3,5-dinitrobenzoate
-
To a stirred solution of sodium sulfide nonahydrate (Na₂S·9H₂O) (14.6 g, 60.7 mmol) in water (100 mL), add the crude Methyl 2-methyl-3,5-dinitrobenzoate (from Step 2, ~13.3 g, 55.2 mmol).
-
Heat the reaction mixture to 60-70 °C and stir for 2 hours. The progress of the reaction should be monitored by TLC.
-
Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure Methyl 5-amino-2-methyl-3-nitrobenzoate.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
-
System: HPLC with UV detection
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended.[7]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known amount of the final product in the mobile phase to a concentration of approximately 1 mg/mL.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Solvent: CDCl₃ or DMSO-d₆
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
-
Expected signals for the aromatic protons, the methyl ester, and the amine proton should be observed and compared to a reference spectrum. The introduction of the amino group will cause a characteristic upfield shift of the aromatic protons compared to the dinitro intermediate.[8]
Infrared (IR) Spectroscopy
-
Characteristic peaks for the N-H stretching of the amine, the C=O stretching of the ester, and the asymmetric and symmetric stretching of the nitro group should be identified.
Data Analysis and Performance Evaluation
The performance of each participating laboratory will be evaluated based on the following key performance indicators (KPIs).
Table 1: Key Performance Indicators (KPIs) and Target Values
| KPI | Target Value | Acceptance Criteria |
| Overall Yield (%) | > 50% | ≥ 45% |
| Purity by HPLC (%) | ≥ 98.0% | ≥ 97.5% |
| ¹H NMR | Conforms to reference | No significant unexpected signals |
| IR | Conforms to reference | Presence of all key functional group peaks |
The results from all participating laboratories will be compiled and analyzed statistically. A z-score will be calculated for the quantitative KPIs (yield and purity) to provide a standardized measure of each laboratory's performance relative to the consensus value.[1]
The z-score is calculated as: z = (x - X) / σ where:
-
x is the result of the individual laboratory
-
X is the assigned value (consensus mean of all participants)
-
σ is the standard deviation of the population
A z-score between -2 and +2 is generally considered satisfactory.
Hypothetical Comparative Data
The following table presents a hypothetical set of results from five participating laboratories to illustrate the data analysis process.
Table 2: Hypothetical Inter-Laboratory Comparison Results
| Laboratory | Overall Yield (%) | Purity by HPLC (%) | Yield z-score | Purity z-score | Performance |
| Lab 1 | 55.2 | 98.5 | 0.48 | 0.53 | Satisfactory |
| Lab 2 | 48.5 | 97.8 | -1.12 | -1.05 | Satisfactory |
| Lab 3 | 58.0 | 99.0 | 1.15 | 1.76 | Satisfactory |
| Lab 4 | 45.1 | 96.5 | -1.98 | -4.04 | Unsatisfactory |
| Lab 5 | 53.9 | 98.2 | 0.15 | -0.26 | Satisfactory |
| Mean | 52.1 | 98.2 | |||
| Std. Dev. | 3.5 | 0.42 |
In this hypothetical scenario, Laboratory 4's purity result would be flagged as an outlier, warranting an investigation into their experimental procedure to identify potential deviations from the protocol.
Conclusion and Future Perspectives
This guide has outlined a comprehensive framework for an inter-laboratory comparison of a novel synthesis for Methyl 5-amino-2-methyl-3-nitrobenzoate. The provided synthetic protocol is based on established chemical principles and aims to be both efficient and reproducible. The detailed analytical methods and data analysis procedures will ensure a thorough and objective evaluation of the synthesis across multiple laboratories.
The successful completion of this inter-laboratory comparison will provide the scientific community with a validated and robust method for the synthesis of this important chemical intermediate. The results will not only establish a benchmark for the performance of this specific synthesis but also serve as a model for the rigorous evaluation of new synthetic methodologies in the future.
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PrepChem.com. Preparation of Methyl 2-nitro-3-methylbenzoate. Available from: [Link]
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Journal of Synthetic Chemistry. Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Available from: [Link]
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Chemistry Stack Exchange. Selective nitro reduction of poly nitro compounds. Available from: [Link]
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PubMed. Selective photo-reduction of N-nitroamines combined with micellar electrokinetic chromatography and laser fluorimetric detection. Available from: [Link]
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A Comparative Guide to the Stability of Methyl 5-amino-2-methyl-3-nitrobenzoate Under Forced Degradation Conditions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, a thorough understanding of a molecule's stability profile is paramount. This guide provides an in-depth technical analysis of the anticipated stability of Methyl 5-amino-2-methyl-3-nitrobenzoate under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. As a Senior Application Scientist, the insights presented herein are synthesized from established chemical principles and comparative data from structurally related compounds to forecast degradation pathways and inform the development of stability-indicating analytical methods.
Forced degradation studies are a regulatory expectation and a scientific necessity, providing a predictive assessment of a drug substance's intrinsic stability.[1][2] These studies are instrumental in identifying potential degradants, understanding degradation mechanisms, and establishing appropriate storage conditions.[1] This guide will delve into the expected behavior of Methyl 5-amino-2-methyl-3-nitrobenzoate, a molecule possessing a unique combination of functional groups—a benzoate ester, an aromatic amine, and a nitroaromatic moiety—each contributing to its overall stability profile.
The Structural Context: Anticipating Points of Lability
The chemical architecture of Methyl 5-amino-2-methyl-3-nitrobenzoate presents several potential sites for degradation. The ester linkage is susceptible to hydrolysis, the aromatic amine is prone to oxidation, and the nitroaromatic system can be sensitive to light. The interplay of these functional groups, along with the steric and electronic effects of the methyl substituent, will dictate the molecule's stability under duress.
Comparative Stability Analysis: A Multi-faceted Approach
Due to the limited availability of direct stability data for Methyl 5-amino-2-methyl-3-nitrobenzoate, this guide will leverage data from analogous compounds to provide a comparative framework. This approach allows for a scientifically grounded prediction of its stability profile.
Hydrolytic Stability: The Fate of the Ester
The ester functional group is a primary target for hydrolytic degradation, which can be catalyzed by acid or base. The rate of hydrolysis is influenced by the electronic and steric environment of the carbonyl group.
Expected Behavior: The methyl ester of a substituted benzoic acid is expected to undergo hydrolysis to yield the corresponding carboxylic acid, 5-amino-2-methyl-3-nitrobenzoic acid, and methanol. The rate of hydrolysis will be pH-dependent, with accelerated degradation under both acidic and basic conditions. The presence of the electron-withdrawing nitro group is anticipated to enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of hydrolysis compared to unsubstituted benzoate esters.[3][4] However, the ortho-methyl group may impart some steric hindrance, which could moderate this effect.
Comparative Data: Studies on various benzoate esters have shown that their hydrolytic stability is influenced by the nature of the substituents on the aromatic ring.[3][5][6] For instance, electron-withdrawing groups generally facilitate hydrolysis.
| Stress Condition | Expected Primary Degradant | Comparative Compound & Observation |
| Acidic Hydrolysis (e.g., 0.1 N HCl, heat) | 5-amino-2-methyl-3-nitrobenzoic acid | Methyl p-nitrobenzoate shows faster hydrolysis than methyl benzoate. |
| Basic Hydrolysis (e.g., 0.1 N NaOH, heat) | 5-amino-2-methyl-3-nitrobenzoic acid | Benzoate esters are generally less stable in basic conditions compared to acidic conditions.[3][4] |
| Neutral Hydrolysis (e.g., water, heat) | 5-amino-2-methyl-3-nitrobenzoic acid | Slower degradation is expected compared to acidic or basic conditions. |
Experimental Protocol: Forced Hydrolysis
-
Preparation of Solutions: Prepare stock solutions of Methyl 5-amino-2-methyl-3-nitrobenzoate in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic: Dilute the stock solution with 0.1 N HCl to a final concentration of approximately 1 mg/mL.
-
Basic: Dilute the stock solution with 0.1 N NaOH to a final concentration of approximately 1 mg/mL.
-
Neutral: Dilute the stock solution with purified water to a final concentration of approximately 1 mg/mL.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
Oxidative Stability: The Vulnerability of the Aromatic Amine
The aromatic amino group is a known site of oxidative degradation, which can be initiated by various oxidizing agents.[7][8] The presence of an electron-donating amine group on the aromatic ring can increase its susceptibility to oxidation.
Expected Behavior: Oxidation of the amino group can lead to a variety of products, including nitroso, nitro, and polymeric species.[7][8][9][10] The reaction conditions, including the nature of the oxidant and the pH, will significantly influence the degradation pathway.
Comparative Data: Studies on the oxidation of aromatic amines have demonstrated the formation of complex mixtures of degradation products.[7][8] For example, aniline can be oxidized to form azoxybenzene, azobenzene, and nitrobenzene.
| Stress Condition | Expected Degradation Products | Comparative Compound & Observation |
| Oxidative Stress (e.g., 3% H₂O₂, RT) | Nitroso, nitro, and polymeric derivatives | Aniline and its derivatives are readily oxidized, often leading to colored degradation products.[7] |
Experimental Protocol: Oxidative Degradation
-
Preparation of Solution: Prepare a stock solution of Methyl 5-amino-2-methyl-3-nitrobenzoate in a suitable solvent.
-
Stress Condition: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%) to a final concentration of approximately 1 mg/mL.
-
Incubation: Store the solution at room temperature, protected from light, for a defined period.
-
Sample Analysis: Analyze the sample at various time points using a stability-indicating HPLC method.
Photostability: The Role of the Nitroaromatic Chromophore
Nitroaromatic compounds are known to be photosensitive and can undergo degradation upon exposure to light.[11][12][13] The nitro group acts as a chromophore, absorbing light and initiating photochemical reactions.
Expected Behavior: Photodegradation of Methyl 5-amino-2-methyl-3-nitrobenzoate could involve several pathways, including the reduction of the nitro group to a nitroso or amino group, or ring hydroxylation.[11][13] The presence of the amino group might also influence the photochemical reactivity.
Comparative Data: The photostability of various nitroaromatic compounds has been studied, revealing a range of degradation products.[11][12] For instance, the photolysis of nitrobenzene in the presence of H₂O₂ can lead to the formation of nitrophenols.[11]
| Stress Condition | Expected Degradation Products | Comparative Compound & Observation |
| Photolytic Stress (ICH Q1B conditions) | Products of nitro group reduction, ring hydroxylation | Nitroaromatic compounds are generally considered photosensitive functional groups.[1][14] |
Experimental Protocol: Photostability Testing
-
Sample Preparation: Place the solid drug substance and a solution of the drug substance in a suitable transparent container.
-
Exposure: Expose the samples to a light source that provides both UV and visible light, according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
-
Sample Analysis: After the exposure period, analyze both the exposed and control samples for any degradation.
Thermal Stability: Assessing the Molecule's Resilience to Heat
Thermal degradation studies are performed to evaluate the stability of the drug substance at elevated temperatures.[15][16]
Expected Behavior: Methyl 5-amino-2-methyl-3-nitrobenzoate is expected to be relatively stable at ambient temperatures. At elevated temperatures, degradation could occur through various mechanisms, including decarboxylation (if the ester is first hydrolyzed), or interactions between the functional groups.
Comparative Data: The thermal stability of a molecule is highly dependent on its specific structure and solid-state properties. Generally, esters of aminobenzoic acids are stable at moderate temperatures.[15]
| Stress Condition | Expected Degradation Products | Comparative Compound & Observation |
| Thermal Stress (e.g., 80°C, dry heat) | Minimal degradation expected at moderate temperatures. | Many aromatic esters exhibit good thermal stability up to their melting points.[16] |
Experimental Protocol: Thermal Degradation
-
Sample Preparation: Place the solid drug substance in a suitable container.
-
Exposure: Store the sample in a temperature-controlled oven at a selected high temperature (e.g., 80°C).
-
Sample Analysis: Analyze the sample at various time points for any signs of degradation.
Proposed Degradation Pathways
The following diagram illustrates the potential degradation pathways of Methyl 5-amino-2-methyl-3-nitrobenzoate based on the analysis of its functional groups.
Caption: Potential degradation pathways of Methyl 5-amino-2-methyl-3-nitrobenzoate.
Analytical Method Development: A Key to Success
A crucial aspect of any stability study is the development of a robust, stability-indicating analytical method, typically a reversed-phase HPLC method with UV detection.[17][18] This method must be capable of separating the parent compound from all potential degradation products and accurately quantifying them.
Experimental Workflow for Stability Indicating Method Development
Caption: Workflow for developing a stability-indicating analytical method.
Conclusion
This comparative guide provides a scientifically grounded framework for understanding the potential stability challenges of Methyl 5-amino-2-methyl-3-nitrobenzoate. By examining the inherent reactivity of its constituent functional groups—the benzoate ester, aromatic amine, and nitroaromatic moiety—we can anticipate the likely degradation pathways under forced conditions. The primary anticipated degradation routes are hydrolysis of the ester linkage, oxidation of the amino group, and photolysis of the nitroaromatic system. A thorough forced degradation study, coupled with the development of a validated stability-indicating analytical method, is essential to fully characterize the stability profile of this molecule and ensure the quality, safety, and efficacy of any resulting pharmaceutical product.
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Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 694-703. [Link]
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Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 694-703. [Link]
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Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (2020). Molecules, 25(21), 5195. [Link]
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Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? (2021). Environmental Science & Technology Letters, 8(9), 743-749. [Link]
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Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. (1975). The Journal of Physical Chemistry, 79(26), 2835-2841. [Link]
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Linear Free Energy Relationships from Rates of Esterification and Hydrolysis of Aliphatic and Ortho-substituted Benzoate Esters. (1952). Journal of the American Chemical Society, 74(12), 3089-3091. [Link]
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Nitroaromatic Compounds, from Synthesis to Biodegradation. (2007). Microbiology and Molecular Biology Reviews, 71(4), 603-622. [Link]
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Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. (2016). Sciencemadness Discussion Board. [Link]
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Photostability testing of pharmaceutical products. (2013). International Research Journal of Pharmacy, 4(9), 41-45. [Link]
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A Comparative Guide to Catalysts for the Selective Synthesis of Methyl 5-amino-2-methyl-3-nitrobenzoate
Introduction: The Strategic Importance of a Key Intermediate
Methyl 5-amino-2-methyl-3-nitrobenzoate is a critical building block in the synthesis of complex pharmaceutical compounds. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic nitro group on a sterically defined scaffold, makes it a valuable precursor for constructing heterocyclic systems and other targeted molecular architectures. The primary and most challenging step in its synthesis is the selective mono-reduction of its precursor, Methyl 2-methyl-3,5-dinitrobenzoate. Achieving high yield and selectivity in this transformation is paramount to ensuring the economic viability and purity of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive comparison of various catalytic systems for this selective reduction. We will delve into the mechanistic nuances of different catalysts, present comparative performance data from relevant studies, and provide detailed, field-tested experimental protocols. The objective is to equip researchers, chemists, and process development professionals with the knowledge to make informed decisions when selecting a catalyst, optimizing reaction conditions, and troubleshooting this pivotal synthetic step.
The Synthetic Challenge: Selective Mono-Reduction
The core transformation involves the reduction of one nitro group on the aromatic ring while leaving the second nitro group and the methyl ester functionality untouched.
Caption: General reaction for the synthesis of the target intermediate.
The primary challenge lies in preventing over-reduction to the diamine byproduct. The choice of catalyst and reaction conditions must be finely tuned to exploit the subtle electronic and steric differences between the two nitro groups, enabling a selective and high-yielding conversion.
Comparative Analysis of Catalytic Systems
The reduction of nitroarenes can be achieved through various methods, broadly categorized into heterogeneous and homogeneous catalysis.[1] The choice of system depends critically on factors like substrate compatibility, cost, scalability, and product purification requirements.
Heterogeneous Noble Metal Catalysts
These are the workhorses of industrial nitro reductions, prized for their high activity and efficiency.[2] Catalytic hydrogenation using H₂ gas is a common approach.[3]
-
Palladium on Carbon (Pd/C): Often the first choice for nitro reductions due to its high activity.[2] However, its high reactivity can sometimes lead to low selectivity in dinitro compounds, often resulting in the formation of the diamine byproduct. Careful control of hydrogen pressure, temperature, and reaction time is essential.
-
Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂): Similar to palladium, platinum catalysts are highly active.[3] They can sometimes offer different selectivity profiles compared to Pd/C and are a viable alternative.
-
Ruthenium-based Catalysts (e.g., Ru-SnOₓ/Al₂O₃): Bimetallic catalysts, particularly those modified with an oxophilic metal like tin, have shown exceptional promise for the selective hydrogenation of dinitroaromatics.[4] The tin oxide component is believed to modify the electronic properties of the ruthenium active sites, promoting the adsorption and activation of one nitro group over the other, thereby enhancing selectivity for the mono-amino product.[4]
-
Rhodium on Carbon (Rh/C): Can be used for transfer hydrogenation with reductants like hydrazine, offering an alternative to high-pressure hydrogen gas.[5]
Heterogeneous Non-Noble Metal Catalysts
These catalysts offer a significant cost advantage over their noble metal counterparts, though they may require harsher reaction conditions or stoichiometric reagents.
-
Raney Nickel: A widely used, cost-effective catalyst for hydrogenation.[3][6] It is particularly useful when dehalogenation of aryl halides is a concern with Pd/C.[2] However, it is pyrophoric and requires careful handling.
-
Iron (Fe) in Acidic Media: The Béchamp reduction, using iron filings in the presence of an acid like acetic or hydrochloric acid, is a classical method.[1] It is known for its good functional group tolerance but generates significant amounts of iron oxide waste, complicating product isolation.[1]
-
Tin(II) Chloride (SnCl₂): A mild and effective reducing agent that offers good chemoselectivity for reducing nitro groups in the presence of other reducible functionalities.[2][5] The reaction is stoichiometric and generates tin-based waste streams.
-
Vanadium Oxides (V₂O₅/TiO₂): Recent research has highlighted V₂O₅/TiO₂ as a recyclable heterogeneous catalyst for nitro reduction using hydrazine hydrate as a reductant.[6][7] This system operates under milder conditions and aligns with green chemistry principles.[6][7]
Homogeneous Catalysts
Homogeneous catalysts offer the advantage of high selectivity due to their well-defined molecular structures, which can be tailored through ligand modification.[1]
-
Ruthenium and Rhodium Complexes: Complexes of ruthenium and rhodium can act as homogeneous catalysts for transfer hydrogenation.[1][5] For example, tris(acetylacetonato)ruthenium has been used with CO and H₂ for nitro reductions.[8]
-
Manganese Complexes: Air- and moisture-stable manganese pincer complexes have been developed for the hydrosilylation of nitroarenes, representing a sustainable alternative using base metals.[1]
Performance Data Summary
The following table summarizes the performance of various catalytic systems for the selective reduction of dinitroaromatic compounds, which serve as close analogs for the synthesis of Methyl 5-amino-2-methyl-3-nitrobenzoate.
| Catalyst System | Substrate | Reductant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity to Mono-amine (%) | Reference |
| Ru-SnOₓ/Al₂O₃ | m-Dinitrobenzene | H₂ (4 MPa) | Ethanol | 100 | 2 | >99 | 98.2 | [4] |
| 5% Pd/C + Iron | 2,4-Dinitrofluorobenzene | H₂ | Ethanol/Acetic Acid | 20-25 | 2.5 | >99 | High (unquantified) | [9] |
| V₂O₅/TiO₂ | 1,3-Dinitrobenzene | N₂H₄·H₂O | Ethanol | 90 | 16 | >95 | High (unquantified) | [6] |
| Fe Powder | Nitrobenzene | Fe/AcOH | Acetic Acid | Reflux | N/A | High | N/A (mono-nitro) | [2] |
| SnCl₂ | Nitrobenzene | SnCl₂/HCl | Ethanol | Reflux | N/A | High | N/A (mono-nitro) | [5] |
Note: Data for direct catalytic reduction of Methyl 2-methyl-3,5-dinitrobenzoate is sparse in publicly available literature. The data presented for analogous substrates provides a strong basis for catalyst selection and process optimization.
Detailed Experimental Protocols
Protocol A: Selective Hydrogenation using Ru-SnOₓ/Al₂O₃
This protocol is adapted from a highly selective method for a similar substrate and represents a state-of-the-art approach.[4]
Materials:
-
Methyl 2-methyl-3,5-dinitrobenzoate (1.0 eq)
-
Ru-SnOₓ/Al₂O₃ catalyst (e.g., 2% Ru, 2% SnOₓ loading; ~20 mg per 2 mmol substrate)
-
Ethanol (20 mL per 2 mmol substrate)
-
Hydrogen gas (high purity)
-
Nitrogen gas (for purging)
Equipment:
-
High-pressure autoclave (e.g., Parr reactor) with magnetic stirring and temperature control.
Procedure:
-
Charge the autoclave with Methyl 2-methyl-3,5-dinitrobenzoate and the Ru-SnOₓ/Al₂O₃ catalyst.
-
Add ethanol to the vessel.
-
Seal the reactor and purge the system three times with nitrogen gas to remove all air.
-
After purging, pressurize the reactor with nitrogen and begin heating the mixture to 100 °C with vigorous stirring (e.g., 1200 rpm).
-
Once the target temperature is reached, vent the nitrogen and carefully introduce hydrogen gas to a pressure of 4 MPa.
-
Maintain the reaction at 100 °C and 4 MPa H₂ pressure for 2-4 hours. Monitor the reaction progress by analyzing aliquots via HPLC or TLC.
-
Upon completion, cool the reactor to room temperature, carefully vent the excess hydrogen, and purge with nitrogen.
-
Filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can be washed with ethanol and dried for potential reuse.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Caption: Workflow for catalytic hydrogenation in a high-pressure reactor.
Protocol B: Metal-Mediated Reduction using Tin(II) Chloride (SnCl₂)
This classic laboratory-scale protocol offers excellent chemoselectivity and avoids the need for high-pressure hydrogenation equipment.[5]
Materials:
-
Methyl 2-methyl-3,5-dinitrobenzoate (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Ethanol or Ethyl Acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane or Ethyl Acetate (for extraction)
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer.
Procedure:
-
Dissolve Methyl 2-methyl-3,5-dinitrobenzoate in ethanol in the round-bottom flask.
-
Add SnCl₂·2H₂O to the solution. The reaction is often exothermic.
-
Heat the mixture to reflux (approx. 78 °C for ethanol) and stir for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the solvent.
-
Dilute the residue with water and carefully neutralize the mixture by the slow addition of a saturated NaHCO₃ solution until the pH is ~7-8. This will precipitate tin salts.
-
Extract the aqueous slurry multiple times with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product, which can be purified as needed.
Mechanistic Considerations
The catalytic reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates.[10]
Sources
- 1. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US3729512A - Homogeneous ruthenium-catalyzed reduction of nitro compounds - Google Patents [patents.google.com]
- 9. US5105012A - Catalytic reduction of dinitrobenzenes using a noble metal catalyst and iron or iron salts - Google Patents [patents.google.com]
- 10. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Quantitative Analysis of Methyl 5-amino-2-methyl-3-nitrobenzoate in Reaction Mixtures
In the landscape of pharmaceutical development and fine chemical synthesis, the precise control and monitoring of reaction pathways are paramount. Methyl 5-amino-2-methyl-3-nitrobenzoate, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), presents a common analytical challenge: its accurate quantification within a complex reaction matrix. The presence of starting materials, by-products, and other isomers necessitates robust and validated analytical methods to ensure reaction efficiency, product purity, and ultimately, patient safety.
This guide provides a comparative analysis of principal analytical techniques for the quantitative determination of Methyl 5-amino-2-methyl-3-nitrobenzoate. We will delve into the causality behind methodological choices, present comparative performance data, and provide detailed, field-proven protocols. Our approach is grounded in the principles of scientific integrity, ensuring that every protocol is a self-validating system.
Choosing the Right Tool: A Comparative Overview of Analytical Methodologies
The selection of an analytical technique is a critical decision dictated by the specific requirements of the analysis, including required sensitivity, selectivity, speed, and the nature of the reaction mixture. For a substituted aromatic amine like Methyl 5-amino-2-methyl-3-nitrobenzoate, several high-caliber techniques are available.
dot
Caption: Logical workflow for selecting an appropriate analytical method.
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most versatile and widely used technique for the analysis of pharmaceutical intermediates.[1] It excels in separating non-volatile or thermally labile compounds from complex mixtures, making it highly suitable for aromatic compounds like Methyl 5-amino-2-methyl-3-nitrobenzoate.
-
Principle of Operation: The reaction mixture is injected into a column packed with a stationary phase (commonly C18). A liquid mobile phase is pumped through the column, and separation occurs based on the differential partitioning of the analyte and other components between the two phases. Quantification is typically achieved using an ultraviolet (UV) detector set to a wavelength where the analyte exhibits strong absorbance. For enhanced specificity and sensitivity, a mass spectrometer (MS) can be used as a detector (LC-MS).[2][3]
-
Expertise & Causality: The choice of a reversed-phase C18 column is logical for this moderately polar molecule. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve baseline separation from impurities and starting materials.[4] The UV detector is simple and robust, but for complex reaction mixtures where peaks may co-elute, LC-MS provides unequivocal identification and quantification based on the mass-to-charge ratio of the analyte.[2][5]
-
Strengths: High resolution and selectivity, excellent sensitivity (especially with MS detection), and suitability for a wide range of analytes.
-
Limitations: Requires method development and validation, can be time-consuming, and may necessitate sample filtration to protect the column.
Gas Chromatography (GC)
GC is a powerful alternative, particularly when coupled with a mass spectrometer (GC-MS). Its applicability depends on the volatility and thermal stability of the analyte.
-
Principle of Operation: A liquid sample of the reaction mixture is injected into a heated port where it is vaporized. An inert carrier gas sweeps the vaporized components onto a long, thin column. Separation is based on the boiling points of the components and their interactions with the column's stationary phase. The separated components are then detected, most powerfully by a mass spectrometer, which provides both quantitative data and structural information.[5]
-
Expertise & Causality: This method is chosen when high sensitivity is required and potential impurities are also volatile. A key consideration is whether Methyl 5-amino-2-methyl-3-nitrobenzoate can withstand the high temperatures of the GC inlet and column without degradation. If so, GC-MS offers the significant advantage of providing mass spectra that can be compared against libraries for rapid identification of unknown by-products.[5]
-
Strengths: Exceptional separation efficiency, high sensitivity, and definitive identification with MS detection.
-
Limitations: Only suitable for volatile and thermally stable compounds. Derivatization may be required for polar molecules, adding complexity to sample preparation.[1]
Quantitative NMR (qNMR) Spectroscopy
qNMR has emerged as a powerful tool for reaction monitoring, offering direct, in-situ quantification without the need for chromatographic separation.[6][7][8]
-
Principle of Operation: The sample is placed in a strong magnetic field and irradiated with radio waves. Specific atomic nuclei (typically ¹H) absorb and re-emit this radiation at frequencies characteristic of their chemical environment. The area of an NMR signal is directly proportional to the number of nuclei giving rise to it. By including a certified internal standard of known concentration, the concentration of the analyte can be determined with high accuracy.[9]
-
Expertise & Causality: qNMR is the method of choice for real-time reaction monitoring because it is non-destructive and requires minimal sample preparation.[6][10] The key experimental choice is the selection of a suitable internal standard that has a simple spectrum with peaks that do not overlap with any signals from the reaction mixture. The accuracy of qNMR is not dependent on the analyte's structure in the same way as chromatographic methods, making it a primary analytical technique.
-
Strengths: Non-destructive, requires no chromatographic separation, provides structural information alongside quantitative data, and can be used for real-time analysis.[6][8]
-
Limitations: Lower sensitivity compared to chromatographic methods, higher equipment cost, and potential for signal overlap in very complex mixtures.
UV-Vis Spectroscopy
As a standalone technique, UV-Vis spectroscopy is a simpler, faster method, though it lacks the specificity of the aforementioned techniques.[11][12][13]
-
Principle of Operation: This method relies on the absorption of ultraviolet or visible light by the analyte. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. A calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations.
-
Expertise & Causality: This method is only viable if Methyl 5-amino-2-methyl-3-nitrobenzoate has a distinct chromophore that absorbs at a wavelength where starting materials and significant impurities do not. It is best used for simple reaction mixtures or for rapid, preliminary estimations of concentration.
-
Strengths: Rapid, inexpensive, and simple to perform.
-
Limitations: Low specificity; any substance in the mixture that absorbs at the chosen wavelength will interfere with the measurement.[11]
Comparative Performance Data
The following table summarizes the expected performance characteristics of each method for the quantitative analysis of Methyl 5-amino-2-methyl-3-nitrobenzoate. These values are representative and serve as a guide for method selection. The validation of any analytical method is crucial to ensure its reliability and accuracy for its intended purpose.[14][15][16][17][18]
| Parameter | HPLC-UV | UPLC-MS | GC-MS | qNMR | UV-Vis Spectroscopy |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | ~1-10 ng/mL | ~1-10 ng/mL | ~0.1 mg/mL | ~1 µg/mL |
| Linearity (R²) | >0.999 | >0.999 | >0.995 | >0.999 | >0.995 |
| Precision (%RSD) | < 2% | < 5% | < 5% | < 1% | < 3% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 95-105% | 99-101% | 90-110% |
| Analysis Time per Sample | 10-20 min | 5-10 min | 15-30 min | 5-15 min | < 5 min |
| Specificity | High | Very High | Very High | High | Low |
| Sample Prep Complexity | Moderate (Dilution, Filtration) | Moderate (Dilution, Filtration) | Moderate to High (Derivatization may be needed) | Low (Dilution with deuterated solvent) | Low (Dilution) |
Detailed Experimental Protocols
The following protocols are provided as a robust starting point for method development and validation.
Protocol 1: Quantitative Analysis by HPLC-UV
dot
Caption: Standard experimental workflow for quantitative HPLC analysis.
-
Instrumentation & Conditions:
-
HPLC System: Agilent 1290 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 80% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: Monitor at the λmax of Methyl 5-amino-2-methyl-3-nitrobenzoate (determined by UV scan, e.g., 254 nm and 320 nm).
-
-
Preparation of Standard Solutions:
-
Accurately weigh ~10 mg of pure Methyl 5-amino-2-methyl-3-nitrobenzoate reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water to create a 100 µg/mL stock solution.
-
Perform serial dilutions to prepare calibration standards ranging from 0.1 µg/mL to 50 µg/mL.
-
-
Preparation of Reaction Mixture Sample:
-
Quench a small, accurately measured aliquot of the reaction mixture.
-
Dilute the sample with the 50:50 Acetonitrile:Water diluent to an expected concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Inject the calibration standards to generate a calibration curve of peak area versus concentration.
-
Inject the prepared sample.
-
Determine the concentration of Methyl 5-amino-2-methyl-3-nitrobenzoate in the sample by interpolating its peak area from the calibration curve.
-
Protocol 2: Quantitative Analysis by ¹H-qNMR
dot
Caption: Standard experimental workflow for quantitative NMR (qNMR) analysis.
-
Instrumentation & Conditions:
-
NMR Spectrometer: Bruker 400 MHz or equivalent.
-
Solvent: DMSO-d6.
-
Internal Standard: Maleic Anhydride (a stable solid with a sharp singlet in a clean region of the spectrum).
-
Pulse Program: Standard quantitative ¹H experiment (e.g., zg30).
-
Relaxation Delay (d1): > 5 times the longest T1 of the peaks of interest (e.g., 30 seconds) to ensure full relaxation.
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
Sample Preparation:
-
Accurately weigh ~5 mg of the internal standard (Maleic Anhydride) into an NMR tube.
-
Accurately weigh ~20-30 mg of the reaction mixture into the same NMR tube.
-
Add ~0.7 mL of DMSO-d6, cap, and vortex until fully dissolved.
-
-
Data Acquisition & Processing:
-
Acquire the ¹H NMR spectrum using the quantitative parameters.
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved, unique signal for Methyl 5-amino-2-methyl-3-nitrobenzoate (e.g., the methyl ester singlet).
-
Integrate the singlet for the internal standard (Maleic Anhydride).
-
-
Calculation:
-
The concentration of the analyte is calculated using the following formula:
-
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample)
-
Where:
-
C = Concentration (as weight %)
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
-
-
Conclusion
The quantitative analysis of Methyl 5-amino-2-methyl-3-nitrobenzoate in a reaction mixture is a critical task that demands a careful and informed choice of analytical methodology. While rapid methods like UV-Vis spectroscopy have a role in preliminary checks, high-specificity techniques are essential for accurate process control and quality assurance.
HPLC stands out as the workhorse method, offering a superb balance of sensitivity, selectivity, and robustness for routine analysis. For laboratories requiring the highest certainty in peak identification and the ability to characterize unknowns, coupling HPLC or GC with mass spectrometry is the gold standard.[2][5] Finally, qNMR offers an elegant and powerful solution for direct, real-time reaction monitoring without the complexities of chromatography, providing invaluable kinetic and mechanistic insights.[6][7]
The ultimate choice will depend on the specific goals of the analysis, available instrumentation, and the complexity of the reaction matrix. Regardless of the method chosen, rigorous validation is non-negotiable to ensure that the data generated is reliable, reproducible, and fit for its intended purpose in the rigorous environment of drug development and chemical manufacturing.[14][15][16]
References
- Source: J Magn Reson. 2004 Feb;166(2)
- Title: Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate Source: Analytical Chemistry - ACS Publications URL
- Title: Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR Source: RSC Publishing URL
- Title: Quantitative NMR methods for reaction and process monitoring Source: kluedo URL
- Title: Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification Source: PubMed URL
- Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV Source: Unknown Source URL
- Title: NMR Reaction Monitoring Robust to Spectral Distortions Source: ACS Publications URL
- Title: Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines Source: Analytical Chemistry - ACS Publications URL
- Title: Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations Source: Unknown Source URL
- Title: Spectroscopic Methods for Studying Reaction Mechanisms Source: IGI Global URL
- Title: Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI Source: Unknown Source URL
- Title: Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
- Title: Spectroscopic Analytical Methods Source: Unknown Source URL
- Title: What is the synthesis of methyl 3-nitrobenzoate?
- Title: (Spectroscopic Methods of Analysis)
- Title: Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance Source: Unknown Source URL
- Title: Spectroscopic Methods | Analytical Chemistry Class Notes Source: Fiveable URL
- Title: Analytical method validation: A brief review Source: Unknown Source URL
- Title: Analytical Method Validation: are your analytical methods suitable for intended use?
- Source: analytica-world.
- Title: Validation of Analytical Methods: A Review Source: Gavin Publishers URL
- Title: CAS 88132-48-3 METHYL 5-AMINO-2-METHYL-3-NITROBENZOATE Source: BOC Sciences URL
- Title: Navigating Purity: A Comparative Guide to the Assessment of Synthesized Methyl 3-(methylamino)
- Title: Preparation of methyl m-nitrobenzoate Source: Google Patents URL
- Title: Mass Spectrometry in Small Molecule Drug Development Source: Unknown Source URL
- Title: Synthesis routes of Methyl 2-amino-3-nitrobenzoate Source: Benchchem URL
- Title: Mass Spectrometry analysis of Small molecules Source: Unknown Source URL
- Title: Benzoic acid, m-nitro-, methyl ester Source: Organic Syntheses Procedure URL
- Title: Nitration of methyl benzoate | Resource Source: RSC Education - The Royal Society of Chemistry URL
- Title: Assessing Nitration Products of Benzene Derivatives Using TLC Analysis Source: Unknown Source URL
- Title: Advanced techniques and applications of LC-MS in small molecule drug discovery Source: Unknown Source URL
- Title: Quantifying Small Molecules by Mass Spectrometry Source: LCGC International URL
- Title: Fast LC/MS in the analysis of small molecules Source: ResearchGate URL
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- 18. Validation of Analytical Methods: A Review [gavinpublishers.com]
Safety Operating Guide
Navigating the Disposal of Methyl 5-amino-2-methyl-3-nitrobenzoate: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl 5-amino-2-methyl-3-nitrobenzoate (CAS No. 88132-48-3). As a trusted partner in your research, we are committed to providing essential safety information that extends beyond the product lifecycle. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical compound in a laboratory setting.
Understanding the Hazard Profile
Methyl 5-amino-2-methyl-3-nitrobenzoate is a solid organic compound. While specific toxicity data is unavailable, analogous compounds with amino and nitro aromatic functionalities suggest potential hazards. Based on data for similar molecules, this compound should be handled as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2]
| Hazard Classification (Anticipated) | Description | Source (Analogous Compounds) |
| Skin Irritation | May cause redness and irritation upon skin contact. | [1][2] |
| Eye Irritation | May cause serious eye irritation. | [1][2] |
| Respiratory Irritation | Inhalation of dust may irritate the respiratory tract. | [1] |
| Acute Oral Toxicity | Harmful if swallowed.[3] | [3] |
Given these potential hazards, adherence to strict safety protocols during handling and disposal is paramount.
Pre-Disposal: Essential Safety Measures & Handling
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.
Personal Protective Equipment (PPE)
Proper PPE is your first line of defense against chemical exposure.
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] A face shield may be necessary for splash protection.
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile or neoprene) and a lab coat or chemical-resistant apron to prevent skin exposure.[4]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[4]
Engineering Controls
-
Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[5]
Step-by-Step Disposal Protocol
The proper disposal of Methyl 5-amino-2-methyl-3-nitrobenzoate involves systematic collection, labeling, and transfer of the waste to a certified hazardous waste management service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible container for the collection of solid Methyl 5-amino-2-methyl-3-nitrobenzoate waste. The container should be in good condition and have a secure, tight-fitting lid.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents or incompatible materials, to prevent unforeseen chemical reactions.[4]
-
Collection of Contaminated Materials: Any materials contaminated with Methyl 5-amino-2-methyl-3-nitrobenzoate, such as weighing paper, gloves, and disposable lab coats, should also be placed in the designated hazardous waste container.
Labeling the Hazardous Waste Container
Proper labeling is a critical component of safe disposal and regulatory compliance.
-
"Hazardous Waste" Designation: Clearly label the container with the words "Hazardous Waste."
-
Chemical Identification: Identify the contents as "Methyl 5-amino-2-methyl-3-nitrobenzoate."
-
Concentration: Indicate the approximate concentration or amount of the chemical in the container.
-
Hazard Pictograms: While a specific GHS classification is not available, it is prudent to include pictograms for skin/eye irritation and acute toxicity (oral).
Storage of Hazardous Waste
-
Secure Storage: Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Incompatible Materials: Ensure the storage area is free from incompatible materials, especially strong oxidizing agents.[4]
Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and disposal of the hazardous waste.
-
Provide Information: Be prepared to provide all necessary information about the waste, including the chemical name and quantity.
-
Follow Institutional Procedures: Adhere to all institutional and local regulations regarding hazardous waste disposal.[5]
Disposal Workflow Diagram
The following diagram illustrates the key steps in the proper disposal of Methyl 5-amino-2-methyl-3-nitrobenzoate.
Caption: Disposal workflow for Methyl 5-amino-2-methyl-3-nitrobenzoate.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[4]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
-
Spills: In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container.[6] For large spills, evacuate the area and contact your institution's EHS department immediately.
By adhering to these procedures, you contribute to a safer laboratory environment for yourself and your colleagues. Always prioritize safety and consult with your institution's safety professionals for any questions or concerns.
References
-
PubChem. Methyl 3-amino-5-nitrobenzoate. National Center for Biotechnology Information. [Link]
-
PubChem. Methyl 2-amino-5-nitrobenzoate. National Center for Biotechnology Information. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Methyl 3-nitrobenzoate, 98%. [Link]
Sources
- 1. Methyl 3-amino-5-nitrobenzoate | C8H8N2O4 | CID 2756518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2-amino-5-nitrobenzoate | C8H8N2O4 | CID 2777346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 5-aMino-2-nitro benzoate - Safety Data Sheet [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
